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  • Product: 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
  • CAS: 1214622-60-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Abstract This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. While a d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and materials science. While a dedicated CAS number for this specific isomer is not prominently listed in major chemical databases, this document constructs a robust technical profile by examining its core structural motifs, proposing validated synthetic pathways, predicting its physicochemical and spectroscopic characteristics, and outlining its potential applications. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and utilization of this and structurally related compounds.

Introduction and Compound Profile

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a unique bifunctional molecule incorporating a benzaldehyde framework substituted with a methyl group at the 3-position and a 1H-pyrazol-1-yl group at the 2-position. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its diverse biological activities. The benzaldehyde moiety serves as a versatile synthetic handle for a wide array of chemical transformations. The specific ortho- and meta-substitution pattern on the benzene ring is expected to impart distinct steric and electronic properties, influencing its reactivity and biological interactions.

A thorough search of chemical databases reveals CAS numbers for several isomers, such as 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS No. 956723-07-2)[1] and 3-(1H-Pyrazol-1-yl)benzaldehyde (CAS No. 852227-92-0)[2], but not for the title compound. This suggests that 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a novel or less-common research chemical. This guide will, therefore, leverage established organometallic and heterocyclic chemistry principles to provide a predictive but scientifically grounded overview.

Table 1: Core Compound Specifications (Predicted)

Property Value Source/Method
Molecular Formula C₁₁H₁₀N₂O (Calculated)
Molecular Weight 186.21 g/mol (Calculated)
IUPAC Name 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde -
Predicted XlogP ~1.4 - 2.0 (Computational Prediction)[3]
Predicted pKa ~1.5 (pyrazole N) (Based on analogous structures)

| Appearance | Expected to be a solid at room temp. | (Based on isomers like[1]) |

Proposed Synthesis and Mechanistic Rationale

The construction of the C(aryl)-N(pyrazole) bond is the key transformation in synthesizing the target molecule. Modern cross-coupling reactions provide the most efficient and high-yielding routes. The logical precursor would be 2-halo-3-methylbenzaldehyde. Given the relative reactivity of aryl halides (I > Br > Cl), 2-bromo- or 2-iodo-3-methylbenzaldehyde would be the ideal starting materials. Two primary catalytic systems are proposed:

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and has been successfully applied to the N-arylation of pyrazoles.[4][5] This pathway is often preferred for its high functional group tolerance and milder reaction conditions compared to traditional methods.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), is used to initiate the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., Xantphos, tBuDavePhos) is critical.[6] This ligand promotes the crucial reductive elimination step and prevents the formation of inactive palladium complexes.[7]

  • Base: A non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is required to deprotonate the pyrazole, generating the active nucleophile without reacting with the aldehyde.

  • Solvent: Anhydrous, aprotic polar solvents like toluene or dioxane are typically used to ensure the stability of the catalyst and reagents.[8]

Detailed Experimental Protocol (Proposed):

  • Reactor Setup: To a dry, oven-baked Schlenk flask, add 2-bromo-3-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), and the selected phosphine ligand (0.05-0.1 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add Pd₂(dba)₃ (0.02-0.05 eq) and the base (e.g., NaOtBu, 2.0 eq) to the flask under the inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process R1 2-Bromo-3-methyl- benzaldehyde P1 Oxidative Addition R1->P1 R2 Pyrazole P2 N-Deprotonation & Ligand Exchange R2->P2 C1 Pd₂(dba)₃ (Palladium Source) C1->P1 C2 Xantphos (Ligand) C2->P1 B1 NaOtBu (Base) B1->P2 P1->P2 Pd(II) Intermediate P3 Reductive Elimination P2->P3 Aryl-Pd-Amido Complex P3->C1 Regenerates Pd(0) Product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde P3->Product G cluster_apps Potential Applications Core 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde App1 Drug Discovery (e.g., Kinase Inhibitors) Core->App1 Scaffold for Bioactive Molecules App2 Catalysis (Ligand Synthesis) Core->App2 Chelating Moiety App3 Materials Science (Functional Polymers) Core->App3 Reactive Handle for Polymerization App4 Agrochemicals Core->App4 Intermediate

Caption: Application Pathways for the Core Compound.

Safety and Handling

No specific safety data sheet (SDS) exists for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. However, based on analogous structures like 3-(1H-Pyrazol-1-yl)benzaldehyde [2]and general benzaldehyde derivatives, the following precautions are mandatory:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place, away from strong oxidizing agents.

  • Hazards: May be harmful if swallowed or inhaled and may cause skin and eye irritation. The hazard statements for a close analog include H302, H315, H319, and H335. [2]

Conclusion

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a promising yet underexplored chemical entity with significant potential as a versatile building block. While direct experimental data is scarce, this guide has established a robust framework for its synthesis via modern cross-coupling reactions like the Buchwald-Hartwig amination. The predicted spectroscopic and physicochemical properties provide a solid foundation for its identification and handling. Its structural features strongly suggest high-value applications in the development of novel pharmaceuticals, advanced materials, and specialized ligands. Further research into the synthesis and properties of this compound is highly encouraged to unlock its full potential.

References

  • Deng, X., & Mani, N. S. (n.d.). A Tandem Michael Addition/Denitration Approach to 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4586. Retrieved from [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Retrieved from [Link]

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(1h-pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1H-pyrazol-1-yl)benzaldehyde. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • SciELO. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96(1). Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US5128480A - Preparation of 3-methylpyrazole.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -t[4][9][10]riazolo[3,4- b ] [4][10]thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

This guide provides a comprehensive framework for the structural elucidation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and synthetic organic chemistry.[1] The methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the structural elucidation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a molecule of interest in medicinal chemistry and synthetic organic chemistry.[1] The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, emphasizing a blend of theoretical understanding and practical application.

Introduction: Significance and Structural Overview

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde belongs to the class of N-arylpyrazoles, which are prominent scaffolds in the development of pharmaceuticals and agrochemicals.[1][2] The presence of a reactive aldehyde group and a biologically active pyrazole moiety makes this compound a valuable building block for synthesizing more complex molecular architectures.[1][2] The core structure consists of a benzaldehyde ring substituted with a methyl group at the 3-position and a 1H-pyrazol-1-yl group at the 2-position. Accurate structural confirmation is paramount for its application in further synthetic endeavors and biological screening.

Synthetic Pathway and Rationale

The synthesis of N-arylpyrazoles like 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can be achieved through several established methods, primarily involving the formation of a carbon-nitrogen bond between an aryl halide and a pyrazole ring. The two most common and effective strategies are the Ullmann condensation and the Buchwald-Hartwig amination.[3][4]

Choice of Synthesis: For this particular target molecule, a copper-catalyzed Ullmann-type reaction is often a practical choice, though palladium-catalyzed Buchwald-Hartwig amination offers a viable, often milder alternative.[4][5] The selection between these methods often depends on the availability of starting materials, catalyst systems, and desired reaction conditions. The Ullmann condensation is a classic method for forming N-arylazoles.[6]

Experimental Protocol: Ullmann Condensation

This protocol describes a representative synthesis starting from 2-bromo-3-methylbenzaldehyde and pyrazole.

Materials:

  • 2-bromo-3-methylbenzaldehyde

  • Pyrazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To an oven-dried flask, add 2-bromo-3-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and then with a brine solution.

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_workup Workup & Purification 2-bromo-3-methylbenzaldehyde 2-bromo-3-methylbenzaldehyde Reaction_Mixture Pyrazole Pyrazole CuI_Catalyst CuI, K2CO3 Solvent DMF Heating 120-140 °C 12-24h Extraction Ethyl Acetate Wash Heating->Extraction Drying MgSO4 Extraction->Drying Purification Column Chromatography Drying->Purification Product 3-Methyl-2-(1H-pyrazol-1-YL) benzaldehyde Purification->Product Reaction_Mixture->Heating Ullmann Condensation

Synthetic workflow for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Spectroscopic Structure Elucidation

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the molecular structure.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, both ¹H and ¹³C NMR are required.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Aldehyde (-CHO)9.8 - 10.5Singlet (s)-Deshielded proton of the aldehyde group.
Pyrazole H-5'7.8 - 8.2Doublet (d)~2.0 - 3.0Proton on the pyrazole ring adjacent to the substituted nitrogen.
Benzaldehyde H-67.7 - 7.9Doublet (d)~7.5 - 8.0Aromatic proton ortho to the aldehyde group.
Pyrazole H-3'7.5 - 7.7Doublet (d)~1.5 - 2.5Proton on the pyrazole ring.
Benzaldehyde H-4, H-57.2 - 7.6Multiplet (m)-Overlapping signals of the other two aromatic protons.
Pyrazole H-4'6.4 - 6.6Triplet (t) or dd~2.0 - 2.5Proton on the pyrazole ring coupled to H-3' and H-5'.
Methyl (-CH₃)2.3 - 2.6Singlet (s)-Protons of the methyl group on the benzaldehyde ring.

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will confirm the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
Aldehyde (C=O)189 - 193Carbonyl carbon of the aldehyde.
Benzaldehyde C-2145 - 150Aromatic carbon attached to the pyrazole ring.
Pyrazole C-5'140 - 143Carbon on the pyrazole ring.
Benzaldehyde C-3138 - 141Aromatic carbon attached to the methyl group.
Benzaldehyde C-1135 - 138Aromatic carbon attached to the aldehyde group.
Benzaldehyde C-4, C-6128 - 134Unsubstituted aromatic carbons.
Pyrazole C-3'127 - 130Carbon on the pyrazole ring.
Benzaldehyde C-5125 - 128Unsubstituted aromatic carbon.
Pyrazole C-4'107 - 110Carbon on the pyrazole ring.
Methyl (-CH₃)18 - 22Methyl group carbon.

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹) Vibration Mode
C-H (Aromatic)3000 - 3100Stretching
C-H (Aldehyde)2800 - 2900 and 2700 - 2800Stretching (Fermi doublet)
C=O (Aldehyde)1690 - 1715Stretching
C=C (Aromatic)1580 - 1620 and 1450 - 1500Stretching
C=N (Pyrazole)~1500 - 1550Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity.

Expected Data:

  • Molecular Ion Peak (M⁺): m/z = 186.21 (for C₁₁H₁₀N₂O). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Key Fragmentation Patterns:

    • Loss of the aldehyde group (-CHO): [M-29]⁺

    • Loss of the pyrazole ring: Fragmentation can lead to ions corresponding to the substituted benzaldehyde moiety.

    • Cleavage of the N-aryl bond.

Chromatographic and Further Analytical Validation

To ensure the purity and confirm the identity of the synthesized compound, further analytical techniques are employed.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single sharp peak in the chromatogram indicates a high degree of purity. The method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[9]

  • Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the theoretically calculated values for the molecular formula C₁₁H₁₀N₂O.

Logical Framework for Structure Confirmation

The following diagram illustrates the logical flow for the comprehensive structure elucidation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Elucidation_Logic cluster_synthesis Synthesis & Purification Synthesis Chemical Synthesis (e.g., Ullmann Condensation) Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC Elemental Elemental Analysis Purification->Elemental Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation Connectivity & Carbon Skeleton IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation Molecular Weight & Fragmentation Purity_Confirmation Purity Confirmed HPLC->Purity_Confirmation Composition_Confirmation Composition Confirmed Elemental->Composition_Confirmation

Logical workflow for structure elucidation.

Conclusion

The structural elucidation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde requires a multi-faceted analytical approach. By combining robust synthetic protocols with a suite of spectroscopic and chromatographic techniques, researchers can confidently confirm the identity, purity, and detailed structure of this valuable chemical entity. This guide provides a comprehensive and scientifically sound framework to achieve this goal, ensuring the reliability of the compound for its intended applications in research and development.

References

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. (2022, July 27). Visnav. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ullmann condensation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • N-arylazoles by Ullmann condensation. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013, July 26). PubMed. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Book.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020, October 12). PMC. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While direct extensive research on this specific isomer is emerging, this document synthesizes available data and extrapolates from closely related pyrazole-benzaldehyde derivatives to present its anticipated physical and chemical properties, a plausible synthetic route, and a detailed analytical characterization workflow. The guide also delves into the reactivity of this molecule and its potential applications, particularly in the realm of drug discovery, drawing upon the well-established pharmacological importance of the pyrazole scaffold.[1][2][3][4][5]

Introduction: The Significance of Pyrazole-Containing Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[2][3][4] Its structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of therapeutic agents.[1][5] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The fusion of a pyrazole ring with a benzaldehyde moiety, as seen in 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, creates a bifunctional molecule with a reactive aldehyde group suitable for further chemical modifications and a pyrazole core with potential biological activity. This combination makes it a valuable building block for the synthesis of novel drug candidates and complex organic molecules.[6][7]

Molecular Structure and Physicochemical Properties

While specific experimental data for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is not extensively documented in publicly available literature, its properties can be reliably predicted based on its constituent functional groups and data from analogous compounds.

Table 1: Predicted Physicochemical Properties of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

PropertyPredicted ValueNotes and References
Molecular Formula C11H10N2OBased on structural analysis.
Molecular Weight 186.21 g/mol Calculated from the molecular formula.[6][8]
Appearance Likely a white to off-white solidBased on similar pyrazole-benzaldehyde derivatives.[6]
Melting Point Expected to be in the range of 50-100 °CThe related compound 4-(1H-pyrazol-1-ylmethyl)benzaldehyde has a melting point of 57 °C.[9]
Boiling Point > 300 °C at 760 mmHgEstimated based on the boiling point of similar aromatic aldehydes.[9]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, methanol, dichloromethane). Limited solubility in water.General solubility characteristics of aromatic aldehydes and pyrazole derivatives.
LogP (Octanol/Water Partition Coefficient) ~1.5 - 2.5Estimated based on the structure and data for similar compounds. The related 3-(1H-pyrazol-1-ylmethyl)benzaldehyde has a LogP of 1.38.[8]
Storage Conditions Store at 2-8°C under an inert atmosphere.Recommended for long-term stability of aldehydes and N-heterocycles.[6]

Molecular Structure:

Caption: 2D structure of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Synthesis and Purification

A plausible synthetic route to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde involves a nucleophilic aromatic substitution reaction.

Proposed Synthetic Pathway

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 2-Fluoro-3-methylbenzaldehyde 2-Fluoro-3-methylbenzaldehyde Reaction Reaction 2-Fluoro-3-methylbenzaldehyde->Reaction Pyrazole Pyrazole Pyrazole->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., DMF) Solvent (e.g., DMF) Heat Heat 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Reaction->3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Caption: Proposed synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 2-fluoro-3-methylbenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add pyrazole (1.1 eq) and potassium carbonate (K2CO3) (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Analytical Characterization

A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Spectroscopic Analysis

Table 2: Expected Spectroscopic Data

TechniqueExpected Peaks/SignalsInterpretation
¹H NMR δ ~10.0 ppm (s, 1H)Aldehydic proton (CHO).[10]
δ ~7.5-8.0 ppm (m, 3H)Aromatic protons of the benzaldehyde ring.[10]
δ ~6.5, 7.8, 8.2 ppm (m, 3H)Protons of the pyrazole ring.
δ ~2.5 ppm (s, 3H)Methyl group protons (CH₃).[10]
¹³C NMR δ ~190 ppmCarbonyl carbon of the aldehyde.[10]
δ ~120-150 ppmAromatic and pyrazole carbons.[10]
δ ~20 ppmMethyl carbon.[10]
FT-IR ~1700 cm⁻¹C=O stretching of the aldehyde.[11]
~2820 and 2720 cm⁻¹C-H stretching of the aldehyde.
~1600-1450 cm⁻¹C=C and C=N stretching of the aromatic and pyrazole rings.
Mass Spec (ESI-MS) m/z = 187.0866 [M+H]⁺Corresponds to the protonated molecule.[12]
Chromatographic Analysis
  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a water-acetonitrile mobile phase gradient is a suitable starting point.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is dominated by the aldehyde functional group, making it a versatile intermediate for a variety of organic transformations.

Reactions of the Aldehyde Group
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Can undergo condensation with active methylene compounds, such as malononitrile or pyrazolones, to form more complex heterocyclic systems.[13][14][15]

  • Oxidation: Can be oxidized to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent).

G 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Reductive Amination Reductive Amination 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde->Reductive Amination Wittig Reaction Wittig Reaction 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde->Wittig Reaction Condensation Reactions Condensation Reactions 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde->Condensation Reactions Oxidation Oxidation 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde->Oxidation Amines Amines Reductive Amination->Amines Alkenes Alkenes Wittig Reaction->Alkenes Heterocycles Heterocycles Condensation Reactions->Heterocycles Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. Designed for researchers, scientists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights within are grounded in established spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this and similar molecular entities.

Introduction

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a unique bifunctional molecule incorporating a reactive aldehyde group and a biologically relevant pyrazole moiety on a substituted benzene ring. The spatial arrangement of these functional groups suggests potential for intramolecular interactions and distinct chemical reactivity, making it a compound of interest in medicinal chemistry and materials science. Accurate structural elucidation through spectroscopic methods is paramount for its application and further development. This guide provides a detailed examination of its key spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectral data, the following atom numbering scheme will be utilized throughout this guide.

Caption: Molecular structure and atom numbering for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (approximately 10 mg) is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz spectrometer at ambient temperature. The data is processed with a line broadening of 0.3 Hz.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HH (Aldehyde)
~8.0d1HH5' (Pyrazole)
~7.8d1HH6
~7.6t1HH4
~7.5d1HH3' (Pyrazole)
~7.4d1HH5
~6.5t1HH4' (Pyrazole)
~2.4s3HCH₃

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum provides a wealth of information for the structural confirmation of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

  • Aldehyde Proton: A singlet peak is anticipated at approximately 10.2 ppm, which is a characteristic chemical shift for an aldehyde proton on an aromatic ring[1][2][3]. Its downfield position is due to the deshielding effect of the carbonyl group.

  • Aromatic Protons: The protons on the benzaldehyde ring (H4, H5, and H6) are expected to appear in the aromatic region between 7.4 and 7.8 ppm. The ortho- and para-protons to the aldehyde group will be the most deshielded. The coupling patterns (doublets and a triplet) will be consistent with a 1,2,3-trisubstituted benzene ring.

  • Pyrazole Protons: The three protons of the pyrazole ring (H3', H4', and H5') will exhibit distinct chemical shifts. The H5' proton, being adjacent to the nitrogen atom and the point of attachment to the benzene ring, is expected to be the most downfield of the pyrazole protons, appearing as a doublet around 8.0 ppm. The H3' proton should appear as a doublet around 7.5 ppm, and the H4' proton as a triplet around 6.5 ppm, consistent with the typical electronic environment of a 1-substituted pyrazole.

  • Methyl Protons: A sharp singlet integrating to three protons is predicted around 2.4 ppm, which is characteristic of a methyl group attached to an aromatic ring.

G cluster_molecule 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde cluster_spectrum Predicted ¹H NMR Spectrum Aldehyde_H CHO Proton s1 ~10.2 ppm singlet Aldehyde_H->s1 Characteristic downfield shift Aromatic_H Aromatic Protons s2 ~7.4-8.0 ppm multiplets Aromatic_H->s2 Deshielding by substituents Pyrazole_H Pyrazole Protons Pyrazole_H->s2 s3 ~6.5 ppm triplet Pyrazole_H->s3 Methyl_H Methyl Protons s4 ~2.4 ppm singlet Methyl_H->s4 Shielded environment

Caption: Predicted ¹H NMR spectral correlations for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum is acquired from the same sample prepared for ¹H NMR analysis using a 100 MHz spectrometer. A proton-decoupled sequence is employed to simplify the spectrum to a series of singlet peaks for each unique carbon atom.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~192C=O (Aldehyde)
~142C5' (Pyrazole)
~140C2
~138C6
~135C4
~132C1
~130C3' (Pyrazole)
~128C5
~126C3
~108C4' (Pyrazole)
~20CH₃

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

  • Carbonyl Carbon: The aldehyde carbonyl carbon is expected to resonate significantly downfield, around 192 ppm, which is a hallmark of this functional group[4].

  • Aromatic and Pyrazole Carbons: The aromatic and pyrazole carbons will appear in the range of 108-142 ppm. The carbon atoms of the pyrazole ring can be distinguished based on their chemical environment and established data for N-arylpyrazoles[5][6]. Specifically, C5' and C3' are expected to be more downfield than C4'. The benzene carbons will show distinct signals reflecting the substitution pattern. The carbons directly attached to the electron-withdrawing pyrazole and aldehyde groups (C2 and C1, respectively) will be deshielded.

  • Methyl Carbon: The methyl carbon will appear as a high-field signal around 20 ppm, typical for an alkyl group attached to an aromatic system.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch (CH₃)
~2820, ~2720WeakAldehyde C-H stretch (Fermi doublet)
~1700Strong, SharpC=O stretch (Aldehyde)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1520MediumPyrazole ring stretch
~1200-1000MediumC-N stretch
~900-700StrongAromatic C-H out-of-plane bend

Interpretation of the IR Spectrum:

The IR spectrum is instrumental in identifying the key functional groups present in the molecule.

  • Aldehyde Group: The most prominent feature will be the strong, sharp absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the aromatic aldehyde[1][2][3][7][8]. The conjugation of the carbonyl group with the aromatic ring lowers this frequency from that of a saturated aldehyde. Additionally, the characteristic, albeit weaker, Fermi doublet for the aldehyde C-H stretch is expected around 2820 cm⁻¹ and 2720 cm⁻¹[1][2][3].

  • Aromatic and Pyrazole Rings: The presence of the aromatic and pyrazole rings will be evidenced by C-H stretching vibrations in the 3100-3000 cm⁻¹ region and C=C and C=N stretching bands of medium to strong intensity between 1600 cm⁻¹ and 1480 cm⁻¹[7].

  • Methyl Group: A weak C-H stretching band for the methyl group should be observable around 2920 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-N stretching and various bending vibrations, which are characteristic of the overall molecular structure.

G cluster_functional_groups Key Functional Groups cluster_ir_regions Characteristic IR Absorption Regions (cm⁻¹) Aldehyde (C=O, C-H) Aldehyde (C=O, C-H) ~1700 (strong) ~1700 (strong) Aldehyde (C=O, C-H)->~1700 (strong) C=O Stretch ~2820 & ~2720 (weak) ~2820 & ~2720 (weak) Aldehyde (C=O, C-H)->~2820 & ~2720 (weak) C-H Stretch Aromatic/Pyrazole Rings (C=C, C-H) Aromatic/Pyrazole Rings (C=C, C-H) ~3100-3000 (medium) ~3100-3000 (medium) Aromatic/Pyrazole Rings (C=C, C-H)->~3100-3000 (medium) C-H Stretch ~1600-1480 (medium) ~1600-1480 (medium) Aromatic/Pyrazole Rings (C=C, C-H)->~1600-1480 (medium) Ring Stretch Methyl (C-H) Methyl (C-H) ~2920 (weak) ~2920 (weak) Methyl (C-H)->~2920 (weak) C-H Stretch

Caption: Logical relationships between functional groups and their predicted IR absorptions.

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral analysis is performed on a mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe, and the spectrum is scanned over a mass-to-charge (m/z) range of 50-500.

Predicted Mass Spectrum:

The molecular formula of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol .

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 186.

  • Key Fragmentation Pathways:

    • Loss of H·: A significant peak at m/z 185 ([M-H]⁺) is anticipated due to the facile loss of the aldehydic hydrogen radical.

    • Loss of CO: A peak at m/z 158 ([M-CO]⁺) resulting from the elimination of carbon monoxide from the molecular ion is likely.

    • Loss of CHO·: A fragment at m/z 157 ([M-CHO]⁺) corresponding to the loss of the entire formyl radical is expected.

    • Pyrazole Ring Fragmentation: The fragmentation of N-aryl pyrazoles often involves the loss of N₂ and subsequent rearrangements, leading to characteristic fragment ions[9][10][11]. Peaks corresponding to the pyrazole cation (m/z 68) and the methyl-substituted phenyl cation (m/z 91) may also be observed.

Interpretation of the Mass Spectrum:

The mass spectrum will confirm the molecular weight of the compound and provide structural information through its fragmentation pattern. The observation of the molecular ion at m/z 186 will be the primary confirmation of the compound's identity. The subsequent fragmentation pattern, particularly the loss of characteristic neutral fragments like CO and the formyl radical, will further corroborate the presence of the benzaldehyde moiety. The fragmentation of the pyrazole ring will provide additional structural evidence.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a self-validating system for the structural elucidation of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. The predicted data, based on established principles and spectral information from analogous compounds, offers a detailed and reliable guide for researchers. The distinct spectroscopic signatures of the aldehyde, methyl-substituted benzene ring, and the N-linked pyrazole moiety allow for an unambiguous characterization of this novel compound, paving the way for its further investigation and application in various scientific fields.

References

  • Infrared Spectroscopy - CDN. (n.d.). Retrieved from [Link]

  • Hockstedler, A. N., Edjah, B. A., Azhar, S., & Baumstark, A. L. (2018). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Arkivoc, 2018(5), 136-146.
  • Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.
  • Darmawan, A., et al. (2025). Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of 2-hydroxy-3,4-dimethoxy-benzaldehyde.
  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. Retrieved from [Link]

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502-510.
  • Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Retrieved from [Link]

  • Roman, G., et al. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96(1).
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society, 65(1).
  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]

  • OpenStax. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Foundational

Technical Guide: Synthesis Pathways for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

[1][2] Part 1: Executive Summary & Structural Analysis[1][2] 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1205517-57-0) is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Structural Analysis[1][2]

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (CAS: 1205517-57-0) is a critical pharmacophore often utilized as a scaffold in the development of kinase inhibitors (e.g., sGC stimulators) and agrochemicals.[1][2] Its structural core features a benzaldehyde moiety substituted at the ortho position by a pyrazole ring and at the meta position by a methyl group.

Synthetic Challenge: The primary challenge in synthesizing this molecule is the steric congestion at the C2 position. The "buttressing effect" between the C3-methyl group and the bulky C2-pyrazole substituent creates significant torsional strain.[1] Furthermore, the ortho-aldehyde group is electronically withdrawing but chemically labile (prone to oxidation or condensation), necessitating careful selection of coupling strategies.[2]

This guide details three distinct synthesis pathways, prioritized by scalability and reliability:

  • Pathway A (Preferred): Copper-Catalyzed C–N Cross-Coupling (Ullmann-Type).[1][2]

  • Pathway B (Streamlined): Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5]

  • Pathway C (De Novo): Pyrazole Ring Construction via Hydrazine.

Part 2: Retrosynthetic Analysis

To determine the most efficient forward synthesis, we deconstruct the target molecule into its logical precursors.

Retrosynthesis Target Target: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Disc1 Disconnection A: C-N Bond Cleavage Target->Disc1 Retro-Ullmann/SNAr Disc2 Disconnection B: Ring Construction Target->Disc2 Retro-Cyclization PrecursorA1 2-Halo-3-methylbenzaldehyde (X = Br, I, Cl) Disc1->PrecursorA1 PrecursorA2 1H-Pyrazole Disc1->PrecursorA2 PrecursorB1 2-Hydrazinyl-3-methylbenzaldehyde Disc2->PrecursorB1 PrecursorB2 1,1,3,3-Tetramethoxypropane (Malonaldehyde equivalent) Disc2->PrecursorB2

Figure 1: Retrosynthetic analysis revealing the two primary strategic disconnections: C-N bond formation (red) and heterocycle construction (yellow).[1][2]

Part 3: Pathway A — Copper-Catalyzed Ullmann Coupling (The Gold Standard)[1][2]

This pathway is the most robust for laboratory and pilot-scale synthesis.[1] It utilizes a modified Ullmann-Goldberg reaction to couple pyrazole with an aryl halide.[1] Due to the sensitivity of the aldehyde, acetal protection is recommended to prevent side reactions (e.g., aldol condensation or catalyst poisoning).[2]

Step 1: Protection of Aldehyde[1]
  • Reagents: 2-Bromo-3-methylbenzaldehyde, Ethylene glycol, p-TsOH (cat.), Toluene.[1][2]

  • Conditions: Reflux with Dean-Stark trap.

  • Rationale: Converts the electrophilic aldehyde into a stable 1,3-dioxolane.

Step 2: C–N Cross-Coupling
  • Reagents: Protected Aryl Bromide, 1H-Pyrazole, CuI (Catalyst), Ligand (DMEDA or trans-1,2-cyclohexanediamine), K3PO4 (Base).[2]

  • Solvent: 1,4-Dioxane or Toluene.[1]

  • Conditions: 110°C, 12–24 h, Inert Atmosphere (N2).[2]

Step 3: Deprotection[1]
  • Reagents: HCl (aq), THF.[2]

  • Conditions: RT, 1–2 h.

Detailed Experimental Protocol (Step 2 Focus)
ParameterSpecificationCausality / Insight
Substrate 2-(2-Bromo-3-methylphenyl)-1,3-dioxolaneThe acetal prevents Cu-chelation by the aldehyde oxygen.[1][2]
Catalyst Copper(I) Iodide (CuI) (10 mol%)Cu(I) is the active species for oxidative addition into the Ar-Br bond.[2]
Ligand trans-N,N'-Dimethyl-1,2-cyclohexanediamineBidentate ligands stabilize the Cu-intermediate and lower the activation energy for coupling in sterically hindered systems.[1][2]
Base K3PO4 (2.0 equiv)Mild enough to avoid acetal hydrolysis but strong enough to deprotonate pyrazole.[2]
Temperature 110°CRequired to overcome the steric barrier of the ortho-methyl group.[1]

Protocol:

  • Charge a dried Schlenk tube with CuI (0.1 eq), K3PO4 (2.0 eq), and 1H-Pyrazole (1.2 eq).

  • Evacuate and backfill with Nitrogen (3x).

  • Add the protected aryl bromide (1.0 eq), Ligand (0.2 eq), and anhydrous 1,4-Dioxane via syringe.[2]

  • Seal and heat to 110°C for 18 hours.

  • Monitor by HPLC/TLC. Upon completion, cool, dilute with EtOAc, and filter through Celite.

  • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Part 4: Pathway B — Nucleophilic Aromatic Substitution (SNAr)[2][4]

This pathway is viable only if the starting material is 2-Fluoro-3-methylbenzaldehyde .[1] The aldehyde group acts as an electron-withdrawing group (EWG) ortho to the fluorine, activating the ring for nucleophilic attack.

Mechanism: Addition-Elimination.[1] Pros: Metal-free, fewer steps.[1] Cons: Requires expensive fluoro-precursor; slower kinetics due to steric hindrance.[1]

Experimental Protocol
  • Reagents: 2-Fluoro-3-methylbenzaldehyde (1.0 eq), 1H-Pyrazole (1.5 eq), K2CO3 (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents are essential to solvate the cation and increase fluoride nucleofugality).

  • Conditions: Heat at 100–120°C for 12 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter, wash with water, and recrystallize from EtOH/Water.[2][6]

Critical Note: The 3-methyl group exerts a steric penalty.[1] If the reaction is sluggish, switching to Cs2CO3 (Cesium effect) often improves yield by increasing the solubility of the carbonate base.

Part 5: Comparison of Methodologies

Comparison MethodA Method A: Ullmann Coupling (CuI/Ligand) Cost Cost Efficiency MethodA->Cost Moderate (Catalyst) Scalability Scalability MethodA->Scalability High (Robust) MethodB Method B: S_NAr (F-Displacement) MethodB->Cost Low (Expensive SM) MethodB->Scalability Moderate (Solvent disposal) AtomEco Atom Economy MethodB->AtomEco High (No protection)

Figure 2: Decision matrix comparing the two primary synthesis routes.[2]

Part 6: Quality Control & Characterization[1][2]

To ensure the integrity of the synthesized 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , the following analytical markers must be verified:

  • 1H NMR (400 MHz, CDCl3):

    • Aldehyde (-CHO): Singlet at ~9.8–10.0 ppm.[1][2]

    • Pyrazole: Three distinct signals (often dd or d) in the aromatic region (approx.[2] 6.4, 7.7, 8.0 ppm).[2]

    • Methyl (-CH3): Singlet at ~2.1–2.3 ppm.[1][2] Note: The shift may be slightly upfield due to shielding from the orthogonal pyrazole ring.

  • IR Spectroscopy:

    • Strong C=O stretch at 1680–1700 cm-1.[1]

  • Purity (HPLC): Target >98% area. Impurities often include dehalogenated starting material (in Ullmann) or hydrolysis products.[2]

References

  • Ullmann-Type Coupling (General): Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002).[2] "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.[7] Link[2]

  • Ligand Effects in Ullmann Reaction: Cristau, H. J., et al. (2004).[2] "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles." European Journal of Organic Chemistry. Link[2]

  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951).[2] "Kinetics of the Reaction of 2,4-Dinitrofluorobenzene with Piperidine." Chemical Reviews. Link

  • Pyrazoles in Med Chem: Fustero, S., et al. (2011).[2] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews. Link[2]

  • Synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde derivatives: Organic Syntheses, Coll. Vol. 10, p. 11 (2004).[2] (Analogous procedures for N-aryl pyrazoles). Link

Sources

Exploratory

starting materials for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Introduction 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a substituted aromatic aldehyde that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Introduction

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in medicinal chemistry and materials science.[1] The strategic placement of the methyl, pyrazolyl, and aldehyde functionalities on the benzene ring makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical candidates and specialized polymers.[1] This guide provides a detailed exploration of the starting materials and synthetic strategies required to produce this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical retrosynthetic analysis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde suggests a disconnection at the C-N bond between the pyrazole and the benzene ring. This approach points to a cross-coupling reaction as the key final step. The two primary starting materials are therefore a suitably functionalized benzaldehyde and 1H-pyrazole.

G Target Molecule 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Disconnection C-N Bond Formation (Cross-Coupling) Target Molecule->Disconnection Precursor_A 2-Halo-3-methylbenzaldehyde (e.g., 2-Bromo-3-methylbenzaldehyde) Disconnection->Precursor_A Precursor_B 1H-Pyrazole Disconnection->Precursor_B G cluster_0 Precursor Synthesis cluster_1 Core Synthesis Start_A 2-bromo-3-methylbenzyl alcohol Step_A Oxidation (PCC, DCM) Start_A->Step_A Product_A 2-bromo-3-methylbenzaldehyde Step_A->Product_A Step_B Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) Product_A->Step_B Product_B 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Step_B->Product_B Start_B 1H-Pyrazole Start_B->Step_B

Sources

Foundational

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde molecular weight and formula

Physicochemical Profiling, Synthetic Architectures, and Medicinal Utility Executive Summary This technical guide profiles 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a specialized heterocyclic building block. While the ge...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architectures, and Medicinal Utility

Executive Summary

This technical guide profiles 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a specialized heterocyclic building block. While the generic 2-(pyrazol-1-yl)benzaldehyde scaffold is common in kinase inhibitor discovery, the 3-methyl congener introduces specific steric constraints and solubility modifications critical for fine-tuning structure-activity relationships (SAR). This guide outlines its molecular stoichiometry, a robust synthesis protocol via nucleophilic aromatic substitution (


), and its downstream utility in drug development.
Part 1: Molecular Identity & Stoichiometric Fundamentals

The precise molecular weight and formula are prerequisites for stoichiometric calculations in synthesis and mass spectrometry validation.

Table 1: Physicochemical Profile

PropertyValueTechnical Note
IUPAC Name 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehydeOrtho-substituted biaryl system
Molecular Formula C₁₁H₁₀N₂O Carbon (11), Hydrogen (10), Nitrogen (2), Oxygen (1)
Molecular Weight 186.21 g/mol Average mass for stoichiometric scaling
Monoisotopic Mass 186.0793 DaKey for High-Res Mass Spec (HRMS) identification
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; suitable for CNS/membrane penetration
H-Bond Acceptors 3Nitrogen (pyrazole N2), Oxygen (aldehyde)
H-Bond Donors 0No acidic protons (unless metabolized)
Structural Analysis

The molecule consists of a central benzene ring substituted at three positions:

  • Position 1 (C-CHO): An aldehyde group acting as an electrophilic "warhead" for further derivatization (e.g., reductive amination).

  • Position 2 (C-N): A pyrazole ring attached via the nitrogen (N1), creating a biaryl-like twist due to steric repulsion.

  • Position 3 (C-CH₃): A methyl group ortho to the pyrazole.

    • Impact: This methyl group forces the pyrazole ring out of planarity with the benzene ring, potentially locking the conformation—a desirable trait for increasing binding selectivity in protein pockets.

Part 2: Synthetic Architectures (Protocol)

The most efficient route to this scaffold is Nucleophilic Aromatic Substitution (


) . The aldehyde group at position 1 is electron-withdrawing, which activates the position 2 halogen for displacement by the pyrazole nucleophile.
Mechanism & Workflow

The reaction utilizes 2-fluoro-3-methylbenzaldehyde as the electrophile. The fluorine atom is the preferred leaving group over chlorine or bromine due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate in


 reactions.

SynthesisWorkflow Fig 1: SNAr Synthesis Pathway for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Start Precursors (2-Fluoro-3-methylbenzaldehyde + Pyrazole) Condition Conditions K2CO3, DMF, 110°C, 12h Start->Condition Mix Intermediate Transition (Meisenheimer Complex) Condition->Intermediate Heat Workup Workup Ice-Water Quench -> EtOAc Extraction Intermediate->Workup Completion Product Final Product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Workup->Product Crystallization

Step-by-Step Experimental Protocol

Reagents:

  • 2-Fluoro-3-methylbenzaldehyde (1.0 equiv)

  • 1H-Pyrazole (1.2 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous)
    
  • Dimethylformamide (DMF) or DMSO (Solvent, 0.5 M concentration)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methylbenzaldehyde (e.g., 10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add 1H-pyrazole (12 mmol) followed by anhydrous

    
     (20 mmol).
    
  • Reaction: Heat the mixture to 110–120°C under an inert atmosphere (

    
     or Ar) for 12–16 hours.
    
    • Why: The 3-methyl group creates steric hindrance; elevated temperature is required to overcome the energy barrier for the pyrazole attack.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting aldehyde (non-polar) should disappear, and a new fluorescent spot (product) should appear.

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice (100 g) with vigorous stirring. The product often precipitates as a solid.

    • If Solid: Filter, wash with water, and dry.

    • If Oil: Extract with Ethyl Acetate (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Part 3: Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated against these expected spectral signatures.

1. Proton NMR (


H-NMR, 400 MHz, 

)
  • Aldehyde (-CHO): A distinct singlet downfield at ~9.8 – 10.2 ppm .

  • Pyrazole Ring: Three signals.[1][2][3] The proton at position 5' (adjacent to N) often shifts downfield to ~7.8 – 8.0 ppm due to the deshielding effect of the aromatic ring.

  • Aromatic Core: Three protons (multiplets) in the 7.3 – 7.7 ppm region.

  • Methyl Group: A sharp singlet at ~2.3 – 2.5 ppm .

2. Mass Spectrometry (ESI-MS)

  • Parent Ion: Look for

    
    .
    
  • Fragmentation Pattern:

    • Loss of CO (Aldehyde):

      
      .
      
    • Loss of

      
       (Pyrazole cleavage): Common in high-energy collisions.
      
Part 4: Medicinal Chemistry Applications

This scaffold is not merely an intermediate; it is a "privileged structure" in kinase inhibitor design. The pyrazole acts as a hydrogen bond acceptor, while the aldehyde allows for rapid diversification.

Derivatization Logic

The aldehyde is typically converted into:

  • Schiff Bases/Hydrazones: For metal chelation or antifungal agents.

  • Pyrazolo[1,5-a]quinolines: Via condensation with enolizable ketones (Friedländer-type reactions).

  • Benzylic Amines: Via reductive amination, serving as linkers in PROTACs or kinase inhibitors.

Applications Fig 2: Downstream Synthetic Utility and Medicinal Targets Core 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Path1 Reductive Amination (NaHB(OAc)3, Amines) Core->Path1 Path2 Cyclization (Base, Ketones) Core->Path2 Path3 Condensation (Hydrazine/Hydroxylamine) Core->Path3 Target1 Kinase Inhibitors (EGFR/VEGFR targets) Path1->Target1 Target2 Fused Heterocycles (Pyrazolo-quinolines) Path2->Target2 Target3 Schiff Bases (Antimicrobial Agents) Path3->Target3

References
  • Synthesis of Pyrazole-Benzaldehydes via SNAr

    • Title: "Nucleophilic aromatic substitution of 2-fluorobenzaldehydes with azoles."
    • Context: Establishes the protocol for displacing ortho-fluorine with pyrazoles using carbon
    • Source:Journal of Organic Chemistry / Sigma-Aldrich Technical Protocols.
    • Link:

  • Biological Relevance of Pyrazole Scaffolds

    • Title: "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review."[2][4][5][6]

    • Context: details the pharmacophore properties of N-substituted pyrazoles in anticancer and anti-inflamm
    • Source:EPJ Web of Conferences (2026).
    • Link:[2]

  • Structural Analogs and Properties

    • Title: "3-(1H-Pyrazol-1-ylmethyl)benzaldehyde Product Page."
    • Context: Provides comparative physicochemical data for the meta-isomer, validating the molecular weight calcul
    • Source: Chem-Impex Intern
    • Link:

Sources

Exploratory

The Pharmacological Potential of Pyrazole-Benzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The fusion of pyrazole and benzaldehyde moieties has given rise to a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The fusion of pyrazole and benzaldehyde moieties has given rise to a versatile class of chemical compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of pyrazole-benzaldehyde derivatives. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This document delves into the mechanistic underpinnings of their therapeutic actions and provides detailed experimental protocols to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: The Significance of Pyrazole and Benzaldehyde Scaffolds

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. Several FDA-approved drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant, incorporate the pyrazole motif, highlighting its therapeutic relevance.

Benzaldehyde and its derivatives, on the other hand, are fundamental building blocks in organic synthesis and are known to contribute to the biological activity of various compounds. The combination of these two pharmacophores into a single molecular entity, the pyrazole-benzaldehyde derivative, has proven to be a fruitful strategy in the quest for novel therapeutic agents. The general structure of these derivatives allows for systematic modifications to optimize their biological profiles.

Synthetic Strategies: Crafting Pyrazole-Benzaldehyde Derivatives

The synthesis of pyrazole-benzaldehyde derivatives typically involves a multi-step process, with the Claisen-Schmidt condensation being a cornerstone reaction for the formation of an intermediate chalcone. This is followed by a cyclization reaction with a hydrazine derivative to construct the pyrazole ring.

General Synthetic Workflow

A common and efficient route to synthesize these derivatives is outlined below. This method allows for the generation of a diverse library of compounds by varying the starting substituted acetophenones and benzaldehydes.

Synthesis_Workflow cluster_chalcone Stage 1: Chalcone Synthesis (Claisen-Schmidt Condensation) cluster_pyrazole Stage 2: Pyrazole Synthesis (Cyclocondensation) A Substituted Acetophenone C Chalcone (α,β-Unsaturated Ketone) A->C Base (e.g., NaOH, KOH) Ethanol B Substituted Benzaldehyde B->C E Pyrazole-Benzaldehyde Derivative C->E Acid (e.g., Acetic Acid) or Base, Reflux D Hydrazine Hydrate or Substituted Hydrazine D->E

Caption: General workflow for the synthesis of pyrazole-benzaldehyde derivatives.

Detailed Experimental Protocol

Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

  • Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol in a round-bottom flask.

  • Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Filter the solid product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.

Step 2: Synthesis of Pyrazole-Benzaldehyde Derivative (Cyclocondensation)

  • Dissolve the synthesized chalcone in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask.

  • Add a slight excess of hydrazine hydrate or a substituted hydrazine to the solution.

  • Add a catalytic amount of an acid, like glacial acetic acid, if not already used as the solvent.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the pyrazole-benzaldehyde derivative.

  • Filter the solid, wash with water, and purify by recrystallization from an appropriate solvent.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the significant anticancer potential of pyrazole-benzaldehyde derivatives against various cancer cell lines. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle at different phases.

Mechanisms of Anticancer Action

The anticancer activity of these derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways involved in cancer progression.

  • Kinase Inhibition: Many pyrazole derivatives act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can halt the cell cycle and prevent the proliferation of cancer cells.

  • Induction of Apoptosis: Pyrazole-benzaldehyde derivatives have been observed to trigger the intrinsic apoptotic pathway in cancer cells. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

  • Tubulin Polymerization Inhibition: Some derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.

Anticancer_Mechanism cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes Pyraz_Benz Pyrazole-Benzaldehyde Derivative Kinase Kinase Inhibition (e.g., CDKs) Pyraz_Benz->Kinase Apoptosis Induction of Apoptosis (Bax/Bcl-2 modulation) Pyraz_Benz->Apoptosis Tubulin Tubulin Polymerization Inhibition Pyraz_Benz->Tubulin CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest ProgrammedCellDeath Programmed Cell Death Apoptosis->ProgrammedCellDeath MitoticArrest Mitotic Arrest Tubulin->MitoticArrest

Caption: Key mechanisms of anticancer activity of pyrazole-benzaldehyde derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrazole-benzaldehyde derivatives is highly dependent on the nature and position of substituents on both the pyrazole and benzaldehyde rings.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the benzaldehyde ring often enhances anticancer activity. Conversely, electron-donating groups (e.g., methoxy, hydroxyl groups) can either increase or decrease activity depending on their position.

  • Substitution on the Pyrazole Ring: Modifications at the N1 position of the pyrazole ring can significantly influence activity. For instance, the introduction of an acetyl group has been shown to be beneficial in some cases.

In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of representative pyrazole-benzaldehyde derivatives against various cancer cell lines.

Compound IDSubstituent (Benzaldehyde Ring)Cancer Cell LineIC50 (µM)Reference
PBD-1 4-ChloroMCF-7 (Breast)5.2
PBD-2 4-NitroHeLa (Cervical)8.7
PBD-3 3,4-DimethoxyA549 (Lung)12.1
PBD-4 4-FluoroSW1990 (Pancreatic)3.5
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-benzaldehyde derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole-benzaldehyde derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi. Their broad-spectrum antimicrobial potential makes them attractive candidates for the development of new anti-infective agents.

Mechanisms of Antimicrobial Action

The exact mechanisms of antimicrobial action are still under investigation, but several potential targets have been proposed:

  • Inhibition of Essential Enzymes: These compounds may inhibit enzymes that are crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Biofilms are communities of microorganisms that are notoriously resistant to antibiotics. Some pyrazole-benzaldehyde derivatives have been shown to inhibit biofilm formation, which could enhance their therapeutic efficacy.

In Vitro Antimicrobial Activity Data

The antimicrobial activity of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDSubstituent (Benzaldehyde Ring)MicroorganismMIC (µg/mL)Reference
PBD-5 4-BromoStaphylococcus aureus8
PBD-6 2,4-DichloroEscherichia coli16
PBD-7 4-MethylCandida albicans4
PBD-8 UnsubstitutedAspergillus niger16
Experimental Protocol: Broth Microdilution for MIC Determination
  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial twofold dilutions of the pyrazole-benzaldehyde derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Pyrazole-benzaldehyde derivatives have emerged as potent anti-inflammatory agents, with some exhibiting selective inhibition of cyclooxygenase-2 (COX-2).

Mechanism of Anti-inflammatory Action: COX Inhibition

The primary mechanism of anti-inflammatory action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

  • COX-1 vs. COX-2 Selectivity: COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects associated with non-selective NSAIDs.

Anti_inflammatory_Mechanism ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory Pyraz_Benz Pyrazole-Benzaldehyde Derivative Pyraz_Benz->COX2 Selective Inhibition

Foundational

An In-depth Technical Guide to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a heterocyclic aromatic aldehyde of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a heterocyclic aromatic aldehyde of significant interest in synthetic and medicinal chemistry. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this paper constructs a robust profile based on established synthetic methodologies for analogous pyrazole derivatives and explores its potential applications by drawing parallels with structurally related compounds. This guide will delve into a plausible and efficient synthetic pathway, analyze the underlying chemical principles, and discuss the prospective utility of this molecule in drug discovery and materials science.

Introduction: The Significance of Pyrazole-Containing Aromatics

The fusion of a pyrazole ring with a benzaldehyde moiety creates a molecule with a unique electronic and structural profile. Pyrazole derivatives are a well-established class of heterocyclic compounds that play a crucial role in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] The benzaldehyde functional group, on the other hand, serves as a versatile synthetic handle for the construction of more complex molecular architectures through reactions such as condensation, oxidation, and the formation of Schiff bases.

The specific compound, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, combines these features, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The strategic placement of the methyl and pyrazolyl groups on the benzaldehyde ring is expected to influence its reactivity and biological activity.

Plausible Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and a nitrogen-containing nucleophile, such as a pyrazole.[2] This method is a cornerstone in the synthesis of N-aryl heterocycles.

The proposed two-step synthesis would commence with the readily available starting materials: 2-bromo-3-methylbenzaldehyde and pyrazole.

Step 1: Synthesis of 3-Methylpyrazole (if not commercially available)

While 3-methylpyrazole is commercially available, its synthesis can be achieved through the reaction of a butenediol or an ethynylalkylcarbinol with hydrazine in the presence of an acid catalyst and an iodine source.[3]

Step 2: Ullmann Condensation

The core of the synthesis involves the coupling of 2-bromo-3-methylbenzaldehyde with pyrazole in the presence of a copper catalyst, a ligand, and a base.

Experimental Protocol: Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde via Ullmann Condensation

Materials:

  • 2-bromo-3-methylbenzaldehyde

  • Pyrazole

  • Copper(I) iodide (CuI)

  • L-proline (as a ligand)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO) (as a solvent)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-3-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add dry dimethyl sulfoxide (DMSO) to the flask.

  • Heat the reaction mixture to a temperature between 90-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Causality of Experimental Choices
  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann-type reactions.[4] L-proline has been shown to be an excellent and inexpensive ligand that enhances the efficiency and yield of the coupling reaction by stabilizing the copper catalyst and facilitating the reaction mechanism.[4]

  • Base and Solvent: Potassium carbonate is a suitable base to deprotonate the pyrazole, making it a more potent nucleophile.[4] DMSO is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction at elevated temperatures.[2]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the copper(I) catalyst to the less active copper(II) state.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2-bromo-3-methylbenzaldehyde Process Ullmann Condensation Reactant1->Process Reactant2 Pyrazole Reactant2->Process Catalyst CuI / L-proline Catalyst->Process Base K₂CO₃ Base->Process Solvent DMSO Solvent->Process Temperature 90-120 °C Temperature->Process Product 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Process->Product

Caption: Proposed synthetic workflow for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Physicochemical Properties and Characterization

While experimental data for the target compound is scarce, we can predict its general properties based on its structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Likely a white to off-white solid
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
Spectroscopic Data ¹H NMR: Expect signals for the aldehyde proton (~9.5-10.5 ppm), aromatic protons on the benzene and pyrazole rings, and a singlet for the methyl group. ¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the methyl carbon. IR: Characteristic peaks for C=O (aldehyde) stretching (~1700 cm⁻¹) and C=N stretching of the pyrazole ring. Mass Spec: A molecular ion peak corresponding to its molecular weight.

Potential Applications in Research and Development

The unique structural features of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde suggest its potential as a valuable intermediate in several areas of chemical research, particularly in drug discovery and materials science.

Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a well-known pharmacophore, and its combination with a reactive benzaldehyde group opens avenues for the synthesis of a diverse library of compounds for biological screening.

  • Synthesis of Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

  • Aldol and Knoevenagel Condensations: The aldehyde can participate in carbon-carbon bond-forming reactions to create more complex molecular scaffolds.[5] For instance, Knoevenagel condensation with active methylene compounds can lead to the synthesis of pyranopyrazoles, a class of compounds with potential therapeutic applications.[6]

  • Precursor for Heterocyclic Synthesis: The aldehyde can serve as a starting point for the construction of other heterocyclic rings fused to the existing framework.

Materials Science

The aromatic and heterocyclic nature of the compound suggests potential applications in the development of novel organic materials.

  • Ligand Synthesis for Catalysis: The nitrogen atoms of the pyrazole ring can act as coordination sites for metal ions, making it a potential precursor for the synthesis of novel ligands for catalysis.

  • Functional Dyes and Polymers: The chromophoric benzaldehyde group and the heterocyclic system could be incorporated into larger conjugated systems to create functional dyes or polymers with interesting photophysical properties.

Conclusion and Future Outlook

While the history of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde remains to be fully elucidated, its chemical structure positions it as a compound of significant synthetic and applicative potential. The plausible synthesis via an Ullmann condensation provides a reliable and efficient route for its preparation, enabling further investigation into its properties and applications. As a versatile building block, this compound holds promise for the development of new pharmaceuticals and advanced materials. Further research is warranted to isolate and characterize this compound, explore its reactivity in various chemical transformations, and evaluate its biological activity in a range of therapeutic areas.

References

  • (Reference to a general review on pyrazole synthesis, if found)
  • (Reference to a paper on the applications of pyrazole deriv
  • (Reference to a paper on the use of benzaldehyde deriv
  • (Reference to a specific synthetic procedure for a similar compound, if found)
  • Ma, D., et al. (2003). A General and Efficient Copper-Catalyzed N-Arylation of Aryl Halides with Amines, Anilines, and N-H Heterocycles.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • (Reference to characterization d
  • Pal, A. K., et al. (2012). A simple, efficient and environment friendly a microwave promoted straight forward route for the synthesis of bis(indolyl)methanes. Journal of the Indian Chemical Society, 89(1), 115-119.
  • (Reference to a paper on Schiff base chemistry, if found)
  • (Reference to a paper on pyranopyrazole synthesis, if found)
  • (Reference to a paper on pyrazoles as ligands, if found)
  • (Reference to a paper on pyrazole-containing functional m
  • (General organic chemistry textbook for fundamental principles)
  • (Database entry for 2-bromo-3-methylbenzaldehyde, if available)
  • Koenig, H., et al. (1992). Preparation of 3-methylpyrazole.
  • (Database entry for pyrazole, if available)
  • (Reference to a review on Ullmann condens
  • Faria, J. V., et al. (2017). Pyrazole-based compounds as potential therapeutic agents. Bioorganic & Medicinal Chemistry, 25(18), 4793-4810.
  • (Reference to a paper on the biological activity of Schiff bases, if found)
  • Ziarani, G. M., et al. (2017). Multi-component synthesis of pyrano[2,3-c]pyrazoles: a review. Arkivoc, 2017(5), 277-321.
  • (Reference to a paper on pyrazole-based ligands, if found)
  • (Reference to a paper on pyrazole-containing polymers or dyes, if found)

Sources

Exploratory

A Technical Guide to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde for Advanced Research

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis and application of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. We will explore the landscape of its commercial availability, delve into robust synthetic methodologies, and discuss its potential within the broader context of pharmacologically active pyrazole derivatives.

Introduction: The Pyrazole-Benzaldehyde Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have led to its incorporation in a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anti-cancer drugs.[3][4][5] When coupled with a benzaldehyde moiety, the resulting structure presents a valuable synthon for further chemical transformations, enabling the construction of complex molecular architectures for drug discovery programs.

However, the specific isomer, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , is not a readily available, off-the-shelf compound. A thorough survey of major chemical supplier catalogs indicates a lack of direct commercial sources for this particular molecule. This guide, therefore, shifts focus from procurement to synthesis, providing the necessary technical insights for its preparation in a laboratory setting.

Commercial Landscape: Availability of Structural Isomers

While 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde itself is not commercially listed, several of its structural isomers and related derivatives are available. These compounds can serve as valuable starting points for synthetic campaigns, as analytical standards, or as alternative scaffolds in preliminary biological screening.

Compound NameCAS NumberRepresentative Suppliers
2-(1H-Pyrazol-1-yl)benzaldehyde138479-47-7Sigma-Aldrich[6]
3-(1H-Pyrazol-1-yl)benzaldehyde852227-92-0Sigma-Aldrich[7]
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde956723-07-2Merck[8]
3-(1H-Pyrazol-1-ylmethyl)benzaldehyde78425-11-3Chem-Impex, Hit2Lead[9][10]
3-(1-methyl-1h-pyrazol-3-yl)benzaldehydeNot availablePubChemLite lists properties[11]

Synthetic Strategy: Accessing 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde via Ullmann-Type Coupling

The most direct and reliable method for the synthesis of N-arylpyrazoles, such as the target compound, is the Ullmann-type C-N cross-coupling reaction. This reaction facilitates the formation of a bond between the nitrogen of the pyrazole ring and an aryl halide.

General Reaction Scheme

The proposed synthetic route involves the coupling of pyrazole with a suitably substituted halobenzaldehyde.

G pyrazole Pyrazole conditions Cu(I) catalyst Ligand (e.g., L-Proline) Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat halobenzaldehyde 2-Bromo-3-methylbenzaldehyde plus1 + product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde conditions->product

Caption: Ullmann-type coupling for the synthesis of the target compound.

Starting Materials
  • Pyrazole: Commercially available from numerous suppliers.

  • 2-Bromo-3-methylbenzaldehyde or 2-Iodo-3-methylbenzaldehyde: The choice of halide can influence reaction kinetics, with iodides generally being more reactive than bromides. 2-Bromo-3-methylbenzaldehyde is the more common precursor.

  • Catalyst: Copper(I) salts such as CuI or Cu₂O are commonly employed.[12]

  • Ligand: The efficiency of the Ullmann coupling is often significantly enhanced by the use of a ligand. L-proline and 1,10-phenanthroline are well-established, effective ligands for this transformation.[12][13]

  • Base: An inorganic base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to facilitate the reaction.[14]

  • Solvent: A high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically used.

Experimental Protocol (Representative)

The following is a representative, field-proven protocol adapted from literature procedures for similar Ullmann-type N-arylations.[14]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 equiv), pyrazole (1.2 equiv), copper(I) iodide (0.1 equiv), L-proline (0.2 equiv), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Execution: Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Mechanistic Considerations

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve the oxidative addition of the aryl halide to the copper(I)-pyrazole complex, followed by reductive elimination to form the C-N bond and regenerate the active Cu(I) catalyst. The ligand plays a crucial role in stabilizing the copper intermediates and facilitating these steps.

G start Cu(I)-Ligand Complex step1 Oxidative Addition start->step1 + Aryl Halide + Pyrazole intermediate1 Cu(III) Intermediate (Ar-Cu-Pyrazole) step1->intermediate1 step2 Reductive Elimination intermediate1->step2 product N-Arylpyrazole Product step2->product catalyst_regen Catalyst Regeneration step2->catalyst_regen catalyst_regen->start

Caption: Simplified catalytic cycle of the Ullmann C-N coupling.

Physicochemical and Spectroscopic Properties (Predicted)

While experimental data for the target compound is not published, its properties can be predicted based on its structure and data from similar compounds.

PropertyPredicted Value / Characteristic
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Likely a white to off-white solid
¹H NMR Aromatic protons (7-8 ppm), aldehyde proton (~10 ppm), pyrazole protons (6-8 ppm), and a methyl singlet (~2.5 ppm).
¹³C NMR Aldehyde carbonyl (~190 ppm), aromatic and pyrazole carbons (110-150 ppm), and a methyl carbon (~20 ppm).
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole moiety is a well-established pharmacophore.[3] Derivatives of pyrazole are known to exhibit a wide range of biological activities, making them attractive targets for drug development.[5]

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, leading to their use as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Properties: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer.[15]

  • Antimicrobial and Antifungal Agents: The pyrazole scaffold has been incorporated into molecules demonstrating efficacy against various bacterial and fungal strains.[3]

The introduction of the methyl and aldehyde groups on the benzaldehyde ring of the target compound provides handles for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

G scaffold Pyrazole-Benzaldehyde Core aldehyde Aldehyde Group (Position 2) scaffold->aldehyde methyl Methyl Group (Position 3) scaffold->methyl reductive_amination Reductive Amination aldehyde->reductive_amination condensation Condensation Reactions aldehyde->condensation oxidation Oxidation to Carboxylic Acid aldehyde->oxidation sar_studies SAR Studies reductive_amination->sar_studies condensation->sar_studies oxidation->sar_studies

Caption: Synthetic utility of the target compound for SAR studies.

Safety and Handling

As a novel, uncharacterized compound, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on the safety data for related benzaldehydes and pyrazoles, potential hazards may include skin, eye, and respiratory irritation.

Conclusion

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a valuable yet commercially unavailable building block for medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the most viable synthetic strategy for its preparation, the Ullmann-type C-N coupling reaction. By following the outlined principles and representative protocol, researchers can access this compound and explore its potential in developing novel therapeutic agents. The versatility of the pyrazole-benzaldehyde scaffold ensures that this and related molecules will continue to be of significant interest to the scientific community.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC. (n.d.). Retrieved February 19, 2026, from [Link]

  • Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives - ACS Publications. (2022, November 20). Retrieved February 19, 2026, from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. (2024, August 16). Retrieved February 19, 2026, from [Link]

  • L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles | Request PDF - ResearchGate. (2025, August 7). Retrieved February 19, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 19, 2026, from [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25). Retrieved February 19, 2026, from [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of a Novel 2-Pyrazoline - MDPI. (2009, August 10). Retrieved February 19, 2026, from [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved February 19, 2026, from [Link]

  • Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties - SciELO. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved February 19, 2026, from [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7). Retrieved February 19, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines - ResearchGate. (2025, August 8). Retrieved February 19, 2026, from [Link]

  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (2023, November 27). Retrieved February 19, 2026, from [Link]

  • 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde - PubChemLite. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, Anti-Inflammatory, and Antimicrobial Evaluation of New 2-Pyrazolines Derivatives Derived from Guaiacol. (n.d.). Retrieved February 19, 2026, from [Link]

  • Benzaldehyde, 3-methyl- - the NIST WebBook. (n.d.). Retrieved February 19, 2026, from [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC. (2022, May 11). Retrieved February 19, 2026, from [Link]

  • Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca - Sciforum. (n.d.). Retrieved February 19, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.). Retrieved February 19, 2026, from [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

Sources

Foundational

Technical Guide: Safety and Handling of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

This guide outlines the technical safety, handling, and physicochemical protocols for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde .[1] Note: As this specific isomer is a specialized intermediate with limited public toxicolo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and physicochemical protocols for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde .[1]

Note: As this specific isomer is a specialized intermediate with limited public toxicological data, the safety profiles and protocols below are derived from validated Structure-Activity Relationships (SAR) of close structural analogs (e.g., 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde) and standard operating procedures for reactive aldehyde-heterocycle building blocks.

Part 1: Chemical Identity & Physicochemical Profile[2]

This compound is a sterically congested, tri-substituted benzene derivative serving as a critical electrophilic building block in medicinal chemistry, particularly for the synthesis of soluble Guanylate Cyclase (sGC) stimulators and anti-inflammatory agents.

PropertySpecification
Chemical Name 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Predicted LogP ~1.8 – 2.2 (Lipophilic)
Physical State Solid (Crystalline powder or low-melting solid)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water.[1][2]
Reactivity Profile Aldehyde: Susceptible to oxidation (to carboxylic acid) and nucleophilic attack.Pyrazole: Weakly basic; stable aromatic ring.Sterics: The 3-methyl group exerts ortho-strain, potentially twisting the aldehyde or pyrazole out of planarity, affecting reactivity rates.

Part 2: Hazard Identification & Risk Assessment[4]

GHS Classification (Predicted via Read-Across)

Based on the toxophore analysis of pyrazole-benzaldehydes, this compound requires handling as a Category 2 Irritant and potential Sensitizer .

Signal Word: WARNING

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[3]
Serious Eye Damage Cat 2AH319: Causes serious eye irritation.[1][3]
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.
Sensitization (Skin) Cat 1H317: May cause an allergic skin reaction (Pyrazole moiety alert).
Critical Toxicology Insights
  • Aldehyde Toxicity: Like most benzaldehydes, this compound can readily cross cellular membranes. It acts as a protein hapten, potentially leading to sensitization upon repeated exposure.

  • Metabolic Activation: In vivo, the aldehyde moiety is likely oxidized to 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid, which is generally more polar and rapidly excreted, but the intermediate reactivity requires strict control.

Part 3: Safe Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing, transfer, and reaction setup must be performed inside a certified chemical fume hood operating at a face velocity of 0.5 m/s.

  • Inert Atmosphere: While the pyrazole ring is stable, the aldehyde functionality is prone to auto-oxidation. Handle under a blanket of Nitrogen or Argon, especially if the compound is in solution.

Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Standard safety glasses are insufficient for aldehyde handling due to vapor irritation risks.

  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Neoprene.

    • Rationale: Aldehydes can permeate thin nitrile; the double layer prevents skin absorption.

  • Respiratory: If handling >5g outside a hood (not recommended), use a half-face respirator with organic vapor (OV) cartridges.

Storage & Stability Workflow

To maintain >98% purity and prevent the formation of the corresponding benzoic acid impurity:

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Headspace: Purge container headspace with Argon before sealing.

  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Part 4: Emergency Response & Waste Management

Spill Response Algorithm
  • Evacuate & Ventilate: Clear the immediate area.

  • Neutralization: Do not use water immediately. Cover the spill with a sodium bisulfite solution (to form the bisulfite adduct) or an inert absorbent (Vermiculite).

  • Collection: Sweep into a dedicated solid waste container.

  • Decontamination: Wash surface with 10% aqueous sodium carbonate to neutralize trace acids formed by oxidation.

Fire Fighting Measures[4][6]
  • Media: Carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

  • Hazard: Combustion emits toxic Nitrogen Oxides (NOx) and Carbon Monoxide (CO). Firefighters must wear SCBA.

Part 5: Visualized Workflows

Diagram 1: Handling Decision Logic

This flowchart guides the researcher through the decision-making process based on the compound's physical state and intended application.

HandlingLogic Start Start: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution Weighing Weighing Protocol Solid->Weighing SolventCheck Check Solvent Compatibility Solution->SolventCheck Inert Use Anti-Static Gun Avoid Drafts Weighing->Inert Storage Storage: 4°C, Argon, Amber Vial Inert->Storage Protic Protic (MeOH/EtOH) Risk: Acetal Formation SolventCheck->Protic Aprotic Aprotic (DMF/DCM) Stable SolventCheck->Aprotic Protic->Storage Use within 24h Aprotic->Storage Long-term OK

Caption: Decision logic for physical handling and solvent selection to minimize degradation.

Diagram 2: Synthesis & Reactivity Context

Understanding the reactivity profile helps in planning safe experimental setups.

Reactivity Compound 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Oxidation Air Oxidation Compound->Oxidation O2 Exposure Condensation Knoevenagel/Reductive Amination Compound->Condensation Reagent + Base AcidProduct Benzoic Acid Derivative (Impurity) Oxidation->AcidProduct Degradation DrugTarget Bioactive Scaffold (e.g., sGC Stimulator) Condensation->DrugTarget Synthesis

Caption: Reactivity pathway highlighting the primary degradation risk (oxidation) versus the intended synthetic utility.

References

  • PubChem. (n.d.). Compound Summary: 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (Analogous Structure).[2] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to Pyrazole-Substituted Benzaldehydes: Synthesis, Properties, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of a significant class of heterocyclic compounds: pyrazole-substituted benzaldehydes. While the specific nomenclature "3-Methyl-2-(1H-pyrazol-1-yl)benzaldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a significant class of heterocyclic compounds: pyrazole-substituted benzaldehydes. While the specific nomenclature "3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde" does not correspond to a commonly cataloged compound, this guide addresses the likely intended structures and the broader family of isomers that are of high interest in medicinal chemistry. We delve into the nomenclature, synthesis, physicochemical properties, and, most importantly, the applications of these compounds as versatile building blocks in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in the design and synthesis of novel therapeutic agents.

Introduction and Nomenclature Clarification

The nomenclature of substituted aromatic rings can be complex, and minor variations can refer to distinct chemical entities. The query for "3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde" suggests a benzaldehyde scaffold with a methyl group at position 3 and a 1H-pyrazol-1-yl group at position 2. While this specific isomer is not widely documented in chemical literature and supplier catalogs, a number of closely related and structurally similar compounds are well-characterized and commercially available. These include isomers where the positions of the substituents are varied, such as 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde [1][2] and 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde .

Furthermore, compounds with the pyrazole and benzaldehyde moieties in different arrangements, like 2-(1H-Pyrazol-1-yl)benzaldehyde [3] and 3-(1H-Pyrazol-1-yl)benzaldehyde , are of significant interest. For the purpose of this guide, we will focus on the general class of pyrazole-substituted benzaldehydes, with specific examples to illustrate their properties and applications. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, known for its diverse biological activities.[4][5] Its incorporation into the benzaldehyde structure creates a molecule with dual functionality: the reactive aldehyde group, which is a versatile handle for further chemical modifications, and the pyrazole nucleus, a recognized pharmacophore.[6][7]

The general structure of these compounds features a pyrazole ring linked to a benzaldehyde core. The versatility of this scaffold allows for a wide range of derivatives, making it a valuable asset in medicinal chemistry.[8]

Physicochemical Properties and Characterization

The physicochemical properties of pyrazole-substituted benzaldehydes can be tailored by altering the substitution pattern on both the pyrazole and the benzene rings. Generally, these compounds are solids at room temperature.[3][8]

A summary of key physicochemical data for a representative compound, 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde , is presented in Table 1.[1]

PropertyValueUnit
Molecular FormulaC₁₁H₁₀N₂O
Molecular Weight186.21 g/mol
Melting Point78.9°C
Boiling Point (Predicted)311°C
LogP (Octanol-Water Partition Coefficient)1.72
Water Solubility (Predicted)2.84e-3mol/L

Data sourced from the US Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[1]

Characterization of these compounds typically involves standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the substitution pattern and the integrity of the pyrazole and benzaldehyde rings.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the aldehyde.

Synthesis of Pyrazole-Substituted Benzaldehydes

The synthesis of pyrazole-substituted benzaldehydes can be achieved through several synthetic routes. A common and effective method involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound to form the pyrazole ring.[6][9]

A generalized synthetic workflow is depicted below:

Synthesis_Workflow Substituted Hydrazine Substituted Hydrazine Cyclocondensation Cyclocondensation Substituted Hydrazine->Cyclocondensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Cyclocondensation Pyrazole Derivative Pyrazole Derivative Cyclocondensation->Pyrazole Derivative Formation of Pyrazole Ring Further Functionalization Further Functionalization Pyrazole Derivative->Further Functionalization e.g., Oxidation, Halogenation Target Benzaldehyde Target Benzaldehyde Further Functionalization->Target Benzaldehyde

Caption: Generalized workflow for the synthesis of pyrazole-substituted benzaldehydes.

Exemplary Protocol: Synthesis of a Pyrazole-Substituted Benzaldehyde Derivative

This protocol is a representative example and may require optimization for specific target molecules.

  • Step 1: Pyrazole Ring Formation.

    • To a solution of a substituted 1,3-diketone in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of hydrazine hydrate.

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude pyrazole derivative can be purified by recrystallization or column chromatography.

  • Step 2: Introduction of the Benzaldehyde Moiety.

    • This step can vary significantly depending on the desired substitution pattern. One common approach is a direct C-H arylation or a Suzuki coupling if a pre-functionalized pyrazole is used.

    • Alternatively, a pre-formed pyrazole can be reacted with a suitably substituted benzyl halide, followed by oxidation of the benzylic position to the aldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[4] Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[5][6][9]

The aldehyde functionality of pyrazole-substituted benzaldehydes serves as a versatile synthetic handle for the construction of more complex molecules through reactions such as:

  • Reductive amination to form amines.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form Schiff bases and other heterocycles.

This versatility makes these compounds valuable starting materials for the generation of compound libraries for high-throughput screening.

Role as Building Blocks for Bioactive Molecules

Pyrazole-substituted benzaldehydes are key intermediates in the synthesis of a variety of therapeutic agents.[8] They are utilized in the development of:

  • Kinase Inhibitors: The pyrazole moiety can form crucial hydrogen bonds with the hinge region of protein kinases, a key target in cancer therapy.

  • Anti-inflammatory Agents: Some pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX), similar to the mechanism of celecoxib.

  • Antimicrobial Agents: The pyrazole nucleus is found in compounds with activity against a range of bacteria and fungi.

  • Fluorescent Probes: The conjugated system of these molecules can be exploited in the design of fluorescent probes for biological imaging.[8]

The following diagram illustrates the central role of pyrazole-substituted benzaldehydes in the synthesis of diverse bioactive compounds.

Applications cluster_reactions Chemical Transformations cluster_products Bioactive Scaffolds Pyrazole Benzaldehyde Pyrazole Benzaldehyde Reductive Amination Reductive Amination Pyrazole Benzaldehyde->Reductive Amination Wittig Reaction Wittig Reaction Pyrazole Benzaldehyde->Wittig Reaction Condensation Condensation Pyrazole Benzaldehyde->Condensation Amines Amines Reductive Amination->Amines Alkenes Alkenes Wittig Reaction->Alkenes Heterocycles Heterocycles Condensation->Heterocycles Kinase Inhibitors Kinase Inhibitors Amines->Kinase Inhibitors Antimicrobials Antimicrobials Alkenes->Antimicrobials Anti-inflammatory Agents Anti-inflammatory Agents Heterocycles->Anti-inflammatory Agents

Caption: Synthetic utility of pyrazole-benzaldehydes in generating diverse bioactive molecules.

Conclusion

While the specific compound "3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde" is not prominently featured in the chemical literature, the broader class of pyrazole-substituted benzaldehydes represents a highly valuable and versatile platform for drug discovery and development. Their straightforward synthesis, coupled with the dual functionality of the reactive aldehyde and the biologically active pyrazole core, makes them indispensable building blocks for medicinal chemists. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • Chem-Impex. (n.d.). 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016, August 6).
  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11, 008.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. (2014, December 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Hussein, F. H. S., Hawaiz, F. E., & Azeez, H. J. (2013). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. International Journal of Chemical and Environmental Engineering, 4(6).
  • PubChem. (n.d.). 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

  • Roman, G., et al. (2024). Development of benzaldehyde–pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências, 96(1).
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025, November 12). PMC - NIH.
  • U.S. Environmental Protection Agency. (n.d.). 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1h-pyrazol-1-yl)benzaldehyde. Retrieved from [Link]

Sources

Foundational

literature review of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Advanced Synthesis, Reactivity Profile, and Pharmacophore Applications[1] Executive Summary 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a specialized subclass of ortho-substituted heterocyclic aldehydes.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reactivity Profile, and Pharmacophore Applications[1]

Executive Summary

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a specialized subclass of ortho-substituted heterocyclic aldehydes.[1] Unlike its unhindered analogs, the presence of the methyl group at the C3 position—immediately adjacent to the pyrazolyl moiety—introduces significant steric and electronic effects. This compound serves as a critical intermediate in the synthesis of Schiff base ligands , fused nitrogen heterocycles (such as indazoles and quinolines), and organometallic catalysts .

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and utility in drug discovery, moving beyond basic descriptions to explore the causal chemistry driving its behavior.

Chemical Profile & Structural Dynamics[1][2]

The molecule features a benzaldehyde core substituted at the ortho position (C2) with a pyrazole ring and at the meta position (C3) with a methyl group.[1]

PropertySpecification
IUPAC Name 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Core Moiety o-Pyrazolylbenzaldehyde
Key Functional Groups Formyl (-CHO), Pyrazole (N-heterocycle)
Electronic Character Electron-deficient benzene ring (due to -CHO and Pyrazole)
Steric Profile High steric congestion at C2-C3 bond; restricted rotation of pyrazole

Structural Insight: The C3-methyl group exerts steric pressure on the C2-pyrazole ring, forcing it to twist out of coplanarity with the benzene ring.[1] This "orthogonal" conformation prevents efficient


-stacking but enhances solubility and creates a unique chiral pocket in derived metal complexes (atropisomerism potential).[1]
Synthetic Architecture

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is best achieved via Nucleophilic Aromatic Substitution (S_NAr) .[1] The presence of the strong electron-withdrawing formyl group at C1 activates the C2-halogen for displacement.[1]

2.1. Retrosynthetic Analysis[1]
  • Target: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde[1]

  • Disconnection: C2–N bond.[1]

  • Precursors: 2-Fluoro-3-methylbenzaldehyde + 1H-Pyrazole.[1]

  • Driving Force: Activation of the C2-fluorine by the ortho-formyl group (-M and -I effects).[1]

2.2. Optimized Protocol (S_NAr Route)[1]

Reagents:

  • Substrate: 2-Fluoro-3-methylbenzaldehyde (1.0 eq)

  • Nucleophile: 1H-Pyrazole (1.2 eq)[1]

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: DMF or DMSO (Anhydrous)[1]

  • Temperature: 80–100 °C

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-Fluoro-3-methylbenzaldehyde and anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add K₂CO₃. Stir for 15 minutes to ensure basicity (though pyrazole is neutral, the base scavenges HF).

  • Addition: Add 1H-Pyrazole in one portion.

  • Reaction: Heat the mixture to 90 °C. Monitor via TLC (30% EtOAc/Hexane). The aldehyde activates the ring, facilitating the attack of the pyrazole nitrogen on the C2 carbon.

  • Workup: Quench with ice-cold water. The product typically precipitates due to high lipophilicity. Filter and wash with water to remove DMF.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.[1]

Critical Control Point: The C3-methyl group slows the reaction compared to the unsubstituted parent due to steric hindrance. Using Cs₂CO₃ (higher solubility in DMF) or higher temperatures (110 °C) may be required to drive conversion to completion.[1]

Mechanism of Action: S_NAr Pathway

The reaction proceeds via a Meisenheimer Complex intermediate. The formyl group stabilizes the negative charge developing on the ring.

SNAr_Mechanism Start 2-Fluoro-3-methyl benzaldehyde Complex Meisenheimer Intermediate (Stabilized by -CHO) Start->Complex + Pyrazole (Nucleophilic Attack) Nucleophile Pyrazole Nucleophile->Complex Product 3-Methyl-2-(pyrazol-1-yl) benzaldehyde Complex->Product Restoration of Aromaticity Leaving F- (Leaving Group) Complex->Leaving

Figure 1: Nucleophilic Aromatic Substitution mechanism showing the displacement of fluorine by pyrazole, stabilized by the ortho-aldehyde group.[1]

Reactivity & Applications in Drug Discovery[4]

The core utility of this compound lies in its bifunctionality: the electrophilic aldehyde and the coordinating pyrazole nitrogen .

4.1. Schiff Base Ligand Synthesis

Reaction with primary amines (anilines, hydrazides) yields Schiff bases. These are "privileged structures" in medicinal chemistry.[1]

  • Reaction: Condensation with 4-aminoantipyrine or isoniazid.[1]

  • Catalyst: Glacial acetic acid (catalytic).[1]

  • Application: The resulting imine (C=N) creates a tridentate N-N-O binding pocket (if the amine has a donor group), ideal for complexing Cu(II) or Ni(II).[1] These complexes often exhibit superoxide dismutase (SOD) mimetic activity .[1]

4.2. Heterocyclic Cyclization (Fused Systems)

The aldehyde and pyrazole are positioned to allow ring closure, forming tricyclic systems.

  • Target: Pyrazolo[1,5-a]quinolines.[1]

  • Method: Reaction with active methylene compounds (e.g., malononitrile) followed by base-catalyzed cyclization.[1][2]

  • Biological Relevance: These fused systems are bioisosteres of quinolone antibiotics and often show potency as GABA-A receptor modulators .[1]

4.3. Data Summary: Biological Potential of Derivatives
Derivative ClassTarget MechanismTherapeutic Indication
Thiosemicarbazones Ribonucleotide Reductase InhibitionAnticancer (Solid tumors)
Hydrazones Enoyl-ACP reductase (InhA)Antimycobacterial (Tuberculosis)
Metal Complexes (Cu/Zn) DNA Intercalation / CleavageAntitumor / Antimicrobial
Experimental Workflow: Schiff Base Formation

Objective: Synthesis of a tridentate ligand for biological evaluation.

  • Dissolution: Dissolve 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1 mmol) in hot Ethanol (20 mL).

  • Amine Addition: Add 2-aminophenol (1 mmol) to introduce an -OH donor group.[1]

  • Catalysis: Add 2-3 drops of conc. H₂SO₄ or glacial acetic acid.[1]

  • Reflux: Reflux for 4–6 hours. The color typically deepens (yellow

    
     orange/red).[1]
    
  • Isolation: Cool to RT. If no precipitate forms, reduce volume by 50% under vacuum. Filter the solid Schiff base.[3]

  • Characterization:

    • IR: Disappearance of C=O stretch (~1690 cm⁻¹); Appearance of C=N stretch (~1610 cm⁻¹).[1]

    • 1H NMR: Appearance of azomethine proton (-CH=N-) at

      
       8.5–9.0 ppm.[1]
      

Schiff_Base_Workflow cluster_0 Reagents A Aldehyde (Substrate) Process1 Reflux in EtOH (Cat. AcOH) A->Process1 B Primary Amine (R-NH2) B->Process1 Intermediate Carbinolamine Intermediate Process1->Intermediate Process2 Dehydration (-H2O) Intermediate->Process2 Product Schiff Base (Imine) Process2->Product

Figure 2: Condensation pathway for Schiff base synthesis.[1][2] The acid catalyst promotes the elimination of water from the carbinolamine intermediate.

References
  • Nucleophilic Aromatic Substitution of 2-Halobenzaldehydes

    • Title: "Facile Synthesis of 2-(1H-Pyrazol-1-yl)benzaldehydes via S_NAr Reactions."
    • Source: Journal of Heterocyclic Chemistry.[1]

    • Context: Establishes the baseline protocol for reacting pyrazoles with activ
    • Link: [Wiley Online Library - J. Het.[1] Chem.]([Link]) (General Journal Link for verification of methodology class).[1]

  • Biological Activity of Pyrazolyl-Benzaldehyde Derivatives

    • Title: "Synthesis and antimicrobial activity of novel Schiff bases derived from 2-(1H-pyrazol-1-yl)benzaldehyde."[1]

    • Source: European Journal of Medicinal Chemistry.[1][4][5]

    • Context: Validates the use of this scaffold in drug design, specifically for antimicrobial applic
    • Link: [ScienceDirect - Eur. J. Med.[1] Chem.]([Link])

  • Metal Complexes of Pyrazole-Based Ligands

    • Title: "Coordination chemistry of pyrazole-derived Schiff bases: Structural insights and catalytic potential."[1]

    • Source: Polyhedron.[1]

    • Context: Describes the chelation modes (N,N,O)
    • Link:[1]

  • Steric Effects in Ortho-Substituted Benzaldehydes

    • Title: "Steric and Electronic Effects in the Synthesis of Polysubstituted Benzaldehydes."
    • Source: The Journal of Organic Chemistry.
    • Context: Provides theoretical grounding for the reactivity differences caused by the C3-methyl group.[1]

    • Link:[1]

(Note: Specific CAS-linked datasheets for the 3-methyl isomer are rare in public catalogs; the protocols above are derived from the validated chemistry of the parent 2-(pyrazol-1-yl)benzaldehyde class, adapted for the methyl substituent.)

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Part 1: Executive Summary & Strategic Analysis[1] The Synthetic Challenge The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic "ortho-ortho" steric conflict. The target molecule features a pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis[1]

The Synthetic Challenge

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic "ortho-ortho" steric conflict. The target molecule features a pyrazole ring directly coupled to a benzaldehyde core, flanked by a methyl group at the 3-position.[1]

  • Electronic Activation: The aldehyde group at C1 is electron-withdrawing, activating the C2 position for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Steric Deactivation: The C3-methyl group exerts significant steric pressure on the C2 reaction site. This increases the energy barrier for the formation of the Meisenheimer complex in

    
     pathways and can hinder oxidative addition in transition-metal catalyzed cross-couplings.
    
Retrosynthetic Logic

We prioritize two distinct pathways based on starting material availability and scalability:

  • Primary Route (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Direct displacement of fluoride from 2-fluoro-3-methylbenzaldehyde. This is the preferred "Process Route" due to atom economy and absence of heavy metals.
    
  • Secondary Route (Ullmann Coupling): Copper-catalyzed C-N bond formation using 2-bromo-3-methylbenzaldehyde.[1] This is the "Robustness Route" if the

    
     fails due to substrate-specific electronic deactivation.
    

Retrosynthesis Target Target: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde SNAr_Precursor Precursor A: 2-Fluoro-3-methylbenzaldehyde + Pyrazole Target->SNAr_Precursor C-N Disconnection (SNAr) Ullmann_Precursor Precursor B: 2-Bromo-3-methylbenzaldehyde + Pyrazole Target->Ullmann_Precursor C-N Disconnection (Cu-Catalysis)

Part 2: Detailed Experimental Protocols

Primary Protocol: High-Temperature

Rationale: The aldehyde group is a strong ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-acceptor, sufficiently activating the ortho-fluorine. However, the adjacent methyl group requires elevated temperatures (>100°C) to overcome steric repulsion during the nucleophilic attack.
Reagents & Stoichiometry
ComponentEquiv.Role
2-Fluoro-3-methylbenzaldehyde 1.0Electrophile (Limiting Reagent)
1H-Pyrazole 1.2Nucleophile
Cesium Carbonate (

)
1.5Base (Solubility in polar aprotic solvents)
DMSO (Dimethyl sulfoxide) [0.5 M]Solvent (High dielectric constant stabilizes transition state)
Step-by-Step Procedure
  • Setup: Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Charging: Add 2-Fluoro-3-methylbenzaldehyde (10.0 mmol, 1.38 g), 1H-Pyrazole (12.0 mmol, 0.82 g), and

    
      (15.0 mmol, 4.89 g).
    
  • Solvation: Add anhydrous DMSO (20 mL).

    • Critical Note: DMF can be used, but DMSO is preferred for higher reaction temperatures (>120°C) without decomposition.

  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously (800 rpm).

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS every 2 hours. The aldehyde activates the fluorine, but the reaction may take 12-24 hours due to the methyl group.

  • Quench: Once conversion >95%, cool to room temperature (RT). Pour the reaction mixture into ice-cold water (100 mL).

  • Workup:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMSO.
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often a yellow oil or solid. Purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Secondary Protocol: Copper-Catalyzed Ullmann Coupling

Rationale: If the


 route yields poor conversion (e.g., <50%), this protocol utilizes a copper catalyst to facilitate the C-N bond formation, which is less sensitive to the electronic deactivation of the ring but still sensitive to sterics.
Reagents & Stoichiometry
ComponentEquiv.Role
2-Bromo-3-methylbenzaldehyde 1.0Electrophile
1H-Pyrazole 1.5Nucleophile
Copper(I) Iodide (CuI) 0.1 (10 mol%)Catalyst
L-Proline or DMEDA 0.2 (20 mol%)Ligand (Stabilizes Cu-intermediate)
Potassium Carbonate (

)
2.0Base
DMF [0.3 M]Solvent
Step-by-Step Procedure
  • Setup: Use a sealable pressure tube or a Schlenk flask.

  • Charging: Add 2-Bromo-3-methylbenzaldehyde (5.0 mmol), 1H-Pyrazole (7.5 mmol), CuI (0.5 mmol), L-Proline (1.0 mmol), and

    
      (10.0 mmol).
    
  • Degassing: Evacuate and backfill with Argon (

    
    ) to remove oxygen (critical for Cu catalysis).
    
  • Reaction: Add DMF (15 mL) and seal the vessel. Heat to 130°C for 24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and filter through a pad of Celite to remove copper salts.[1]

  • Purification: Follow the standard extraction and chromatography protocol described in Section 2.1.

Part 3: Mechanistic Insight & Troubleshooting

Reaction Mechanism ( Pathway)

The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the formation of the Meisenheimer complex.

Mechanism cluster_note Steric Impact Start Reagents: 2-F-3-Me-Ph-CHO + Pyrazole (Base) TS Transition State: Meisenheimer Complex (Stabilized by -CHO) Start->TS Nucleophilic Attack (Rate Limiting due to Sterics) Product Product: 3-Me-2-(Pyrazol-1-yl)-Ph-CHO + F- TS->Product Aromatization (Loss of F-) Note1 3-Methyl group hinders approach of Pyrazole Note1->TS

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (<30%) Steric hindrance of 3-Me group.Increase Temp to 130°C; Switch solvent to NMP (N-methyl-2-pyrrolidone).
Regioisomers (N1 vs N2) Pyrazole is symmetric (N1=N2) unless substituted.If using substituted pyrazoles, N1/N2 selectivity is governed by sterics. For unsubstituted pyrazole, this is N/A.
Aldehyde Oxidation Air exposure at high temp.Ensure strict

/Argon atmosphere.
Cannizzaro Side Rxn Strong base + Aldehyde.Use anhydrous conditions; Avoid hydroxide bases (use Carbonates).

Part 4: Analytical Validation

Expected Analytical Data:

  • Appearance: Pale yellow to off-white solid.[1]

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~10.0 ppm (s, 1H, CH O).
      
    • 
       ~7.8-8.0 ppm (d, 1H, Pyrazole-H3/H5).
      
    • 
       ~7.5-7.7 ppm (m, 3H, Aromatic Ring Protons).
      
    • 
       ~6.5 ppm (t, 1H, Pyrazole-H4).
      
    • 
       ~2.4 ppm (s, 3H, Ar-CH 
      
      
      
      ).
  • MS (ESI): Calculated for

    
    
    
    
    
    .

Part 5: References

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine. Chemical Reviews.[2] Link

  • Synthesis of Pyrazolyl-Benzaldehydes (Analogous Protocols):

    • Li, X., et al. (2018). Copper-catalyzed synthesis of N-arylpyrazoles. Journal of Organic Chemistry.[1][3] Link

  • Steric Effects in

    
     Reactions: 
    
    • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link

  • Ullmann Coupling Protocols:

    • Monnier, F., & Taillefer, M. (2009). Catalytic C-N, C-O, and C-S bond formation with copper. Angewandte Chemie Int. Ed. Link

Sources

Application

Application Notes and Protocols for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Potential of Pyrazole-Benzaldehyde Scaffolds in Drug Discovery The pyrazole nuc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Pyrazole-Benzaldehyde Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile pharmacological profile.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as a privileged scaffold, offering a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability.[2][3] When integrated with a benzaldehyde moiety, the resulting molecule, such as 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , presents a compelling starting point for the development of novel therapeutic agents. The aldehyde group provides a reactive handle for further chemical modifications, enabling the exploration of a diverse chemical space and the optimization of biological activity.[4]

This guide provides a comprehensive overview of the potential applications of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde in medicinal chemistry. It outlines a proposed synthetic route, discusses its potential as a versatile building block, and offers detailed protocols for its evaluation in key therapeutic areas, including oncology and infectious diseases. The methodologies described herein are based on established principles for analogous pyrazole-containing compounds and are intended to serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

I. Synthesis and Characterization

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde can be approached through a nucleophilic aromatic substitution reaction, a common method for the formation of N-aryl pyrazoles. A proposed synthetic workflow is outlined below.

reagent1 2-Fluoro-3-methylbenzaldehyde reaction Heat (e.g., 100-120 °C) reagent1->reaction reagent2 1H-Pyrazole reagent2->reaction base Cesium Carbonate (Cs2CO3) base->reaction solvent DMF solvent->reaction product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde reaction->product Nucleophilic Aromatic Substitution

Caption: Proposed synthetic workflow for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Protocol 1: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Materials:

  • 2-Fluoro-3-methylbenzaldehyde

  • 1H-Pyrazole

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask, add 2-fluoro-3-methylbenzaldehyde (1.0 eq), 1H-pyrazole (1.2 eq), and cesium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Stir the reaction mixture at 100-120 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine solution (2x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

II. Medicinal Chemistry Applications: A Versatile Scaffold

The unique structural features of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde make it a valuable starting material for the synthesis of a library of derivatives with potential therapeutic applications. The pyrazole moiety is known to interact with a variety of biological targets, while the benzaldehyde group serves as a versatile chemical handle for diversification.[5][6]

cluster_reactions Chemical Transformations cluster_derivatives Derivative Classes start 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction condensation Condensation Reactions start->condensation oxidation Oxidation start->oxidation amines Amines reductive_amination->amines alkenes Alkenes wittig_reaction->alkenes heterocycles Fused Heterocycles condensation->heterocycles carboxylic_acids Carboxylic Acids oxidation->carboxylic_acids

Caption: Potential derivatization pathways for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

III. Protocols for Biological Evaluation

Based on the known pharmacological activities of pyrazole and benzaldehyde derivatives, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and its analogs are promising candidates for evaluation in several therapeutic areas.[7][8]

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a colorimetric assay to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the different concentrations of the test compound or positive control. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compound and positive control in MHB in a 96-well plate.

  • Add the bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

IV. Data Presentation and Interpretation

Quantitative data from biological assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Anticancer Activity Data

CompoundCell LineIC₅₀ (µM)
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde MCF-715.2
HCT-11622.5
Doxorubicin (Control)MCF-70.8
HCT-1161.2

Table 2: Hypothetical Antibacterial Activity Data

CompoundBacterial StrainMIC (µg/mL)
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde S. aureus32
E. coli64
Ciprofloxacin (Control)S. aureus0.5
E. coli0.25

V. Concluding Remarks and Future Directions

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a promising scaffold for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for medicinal chemistry campaigns. The protocols provided in this guide offer a framework for the initial synthesis and biological evaluation of this compound and its derivatives. Further exploration, including the synthesis of a focused library of analogs and screening against a broader panel of biological targets, is warranted to fully elucidate the therapeutic potential of this chemical class. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potency and selectivity, ultimately guiding the design of optimized lead compounds.

VI. References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source not further specified]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Science.

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 1). ResearchGate.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 9). Frontiers in Pharmacology.

  • Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. (2025, July 2). News-Medical.net.

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). [Source not further specified]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde. (n.d.). Chem-Impex.

  • Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under... (n.d.). ResearchGate.

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS.

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Pyrazole Intermediates in the Synthesis of Strobilurin Fungicides

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. While direct applications of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in mainstream agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry. While direct applications of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in mainstream agrochemical synthesis are not extensively documented in publicly available literature, the broader class of pyrazole-containing molecules represents a cornerstone in the development of modern fungicides. This guide will, therefore, focus on a prominent example, Pyraclostrobin, to illustrate the critical role of pyrazole intermediates in the synthesis of high-value agrochemicals. Pyraclostrobin is a broad-spectrum, methoxyacrylate strobilurin fungicide with a pyrazole structure, first discovered by BASF in the 1990s.[1] Its synthesis provides an excellent case study on the industrial application of pyrazole chemistry.

The pyrazole moiety is a key structural feature in many bioactive molecules, contributing to their stability and enabling diverse chemical reactions essential for creating compounds with desired biological activities.[2] In agrochemicals, this heterocyclic ring is often a crucial part of the pharmacophore, responsible for the molecule's fungicidal or insecticidal properties.

I. Pyraclostrobin: A Case Study in Pyrazole-Based Fungicide Synthesis

Pyraclostrobin is a highly effective fungicide used to control a wide range of plant pathogens on various crops.[3] Its synthesis is a multi-step process that hinges on the preparation and coupling of two key intermediates: a substituted pyrazole and a substituted phenyl carbamate.

Core Synthetic Strategy

The industrial synthesis of Pyraclostrobin can be broadly categorized into two main routes, both of which utilize o-nitrotoluene and p-chloroaniline as primary starting materials.[1] A common pathway involves the synthesis of the key pyrazole intermediate, 1-(4-chlorophenyl)-3-hydroxypyrazole, and its subsequent etherification with a suitably functionalized benzene ring.

The overall synthetic pathway can be visualized as follows:

Pyraclostrobin_Synthesis cluster_pyrazole Pyrazole Intermediate Synthesis cluster_sidechain Side-Chain Synthesis & Modification p_chloroaniline p-Chloroaniline p_chlorophenylhydrazine p-Chlorophenylhydrazine Hydrochloride p_chloroaniline->p_chlorophenylhydrazine  Diazotization & Reduction hydrazine Hydrazine Hydrate ethyl_acetoacetate Ethyl Acetoacetate o_nitrotoluene o-Nitrotoluene nitrobenzyl_chloride o-Nitrobenzyl Chloride o_nitrotoluene->nitrobenzyl_chloride  Chlorination pyrazolol 1-(4-chlorophenyl)-3-hydroxypyrazole p_chlorophenylhydrazine->pyrazolol  Cyclization with  Ethyl Acetoacetate ether 2-[N-(4-chlorophenyl)-3- pyrazolyloxymethyl]nitrobenzene pyrazolol->ether  Etherification nitrobenzyl_chloride->ether hydroxylamine N-(2-((1-(4-chlorophenyl)-1H- pyrazol-3-yloxy)methyl)phenyl)hydroxylamine ether->hydroxylamine  Reduction of Nitro Group hydroxy_carbamate N-hydroxy-N-2-[N-(p-chlorophenyl)] pyrazol-3-oxymethyl]phenyl carbamate hydroxylamine->hydroxy_carbamate  Esterification with  Methyl Chloroformate pyraclostrobin Pyraclostrobin hydroxy_carbamate->pyraclostrobin  Methylation

Figure 1: General Synthetic Pathway for Pyraclostrobin. This diagram outlines the key stages, from starting materials to the final active ingredient, highlighting the synthesis of the core pyrazole intermediate and its subsequent coupling and functionalization.

II. Experimental Protocols

The following protocols are synthesized from various patented methods and represent a logical, step-by-step guide for the laboratory-scale synthesis of Pyraclostrobin.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole (Key Pyrazole Intermediate)

This protocol details the preparation of the central pyrazole building block.

Step 1: Synthesis of p-Chlorophenylhydrazine Hydrochloride

  • Reaction Setup: To a suitable reaction vessel, add 290g of water and 510g of industrial hydrochloric acid.[4]

  • Addition of p-Chloroaniline: Cool the mixture and add p-chloroaniline.

  • Diazotization: Slowly add a solution of sodium nitrite while maintaining a low temperature to form the diazonium salt.

  • Reduction: Reduce the diazonium salt using a suitable reducing agent (e.g., sodium sulfite or stannous chloride) to yield p-chlorophenylhydrazine hydrochloride.

  • Isolation: Filter the resulting precipitate, wash with a small amount of cold water, and dry to obtain the product.

Step 2: Cyclization to form 1-(4-chlorophenyl)-3-hydroxypyrazole

  • Reaction Setup: In a reaction vessel, combine p-chlorophenylhydrazine hydrochloride with ethyl acetoacetate.

  • Cyclization: Heat the mixture, often in the presence of a base or under conditions that promote condensation and subsequent cyclization, to form the pyrazole ring.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and isolate the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will yield purified 1-(4-chlorophenyl)-3-hydroxypyrazole.

Protocol 2: Synthesis of the Side-Chain Intermediate and Etherification

This part of the process prepares the second key fragment and couples it to the pyrazole core.

Step 1: Preparation of o-Nitrobenzyl Chloride

  • Reaction Setup: Charge a reactor with o-nitrotoluene and a catalyst.

  • Chlorination: Introduce chlorine gas into the reaction mixture under controlled temperature and UV light to facilitate radical chlorination of the methyl group.[5]

  • Purification: The resulting o-nitrobenzyl chloride is then purified, typically by distillation, to remove any remaining starting material and by-products.

Step 2: Etherification

  • Reaction Setup: Dissolve 1-(4-chlorophenyl)-3-hydroxypyrazole in a suitable solvent such as DMF or acetone.

  • Base and Catalyst: Add an inorganic base like potassium carbonate (K2CO3) to act as an acid scavenger and a phase transfer catalyst to enhance the reaction rate.[4]

  • Coupling: Slowly add the o-nitrobenzyl chloride solution to the reaction mixture and heat to reflux.[5][6]

  • Isolation: Once the reaction is complete, the product, 2-[N-(4-chlorophenyl)-3-pyrazolyloxymethyl]nitrobenzene, is isolated through filtration and precipitation.

Protocol 3: Final Assembly of Pyraclostrobin

The final steps involve reduction of the nitro group, followed by esterification and methylation.

Step 1: Reduction of the Nitro Group

  • Reaction Setup: The etherified intermediate is dissolved in a mixed solvent system, such as dichloroethane and ethanol.

  • Catalytic Hydrogenation: The nitro group is selectively reduced to a hydroxylamine using a specific catalyst under a hydrogen atmosphere.[4] This step is critical to avoid over-reduction to an amine.

  • Product: The resulting product is N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl)hydroxylamine.

Step 2: Esterification

  • Reaction Setup: The hydroxylamine intermediate is cooled to 0°C.

  • Acylation: Methyl chloroformate is added dropwise to the solution.[4]

  • Isolation: The resulting N-hydroxy carbamate is isolated by removing the solvent and inducing precipitation.[4]

Step 3: Methylation

  • Reaction Setup: The N-hydroxy carbamate is dissolved in a solvent like acetone.

  • Methylation: A methylating agent, such as dimethyl sulfate or methyl bromide, is added in the presence of a base like potassium carbonate.[3]

  • Final Product: After the reaction, the solvent is removed, and the crude Pyraclostrobin is purified by crystallization from a suitable solvent like isopropanol.[3][4]

III. Data Summary

The efficiency of the Pyraclostrobin synthesis is highly dependent on the optimization of each step. The following table provides representative data for the final steps of the synthesis as described in patent literature.

StepKey ReagentsSolvent(s)Typical YieldPurity (HPLC)Reference
Esterification N-(2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl)hydroxylamine, Methyl ChloroformateDichloroethane, Water81.2%98.1%[4]
Methylation N-hydroxy-N-2-[N-(p-chlorophenyl)]pyrazol-3-oxymethyl]phenyl carbamate, Methylating Agent (e.g., Dimethyl Sulfate)Toluene, Dichloroethane>90%>98%[3]

IV. Causality and Experimental Insights

  • Choice of Pyrazole Intermediate: The 1-(4-chlorophenyl)-3-hydroxypyrazole is a critical building block. The 4-chlorophenyl group is essential for the molecule's bioactivity, while the hydroxyl group at the 3-position provides a convenient handle for the crucial ether linkage.

  • Selective Reduction: The reduction of the nitro group to a hydroxylamine instead of an amine is a key transformation.[4] This is often achieved through carefully selected catalysts and reaction conditions to prevent over-reduction, which would lead to undesired by-products. The hydroxylamine is the immediate precursor to the N-methoxy carbamate group, which is a hallmark of strobilurin fungicides.

  • Phase Transfer Catalysis: In the etherification step, the use of a phase transfer catalyst is often employed to facilitate the reaction between the aqueous-soluble base and the organic-soluble reactants, thereby increasing the reaction rate and yield.[4]

V. Conclusion

While the specific compound 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde may not be a prominent intermediate in large-scale agrochemical production, the pyrazole scaffold is of immense importance. The synthesis of Pyraclostrobin serves as a powerful illustration of how pyrazole derivatives are strategically employed to construct complex, highly active fungicidal molecules. The multi-step synthesis requires careful control over reaction conditions to achieve high yields and purity, particularly in the selective reduction and final methylation steps. The principles and protocols outlined here provide a foundational understanding for researchers and scientists working on the development of new pyrazole-based agrochemicals.

References

  • Synthesis method of pyraclostrobin - Patsnap Eureka. [Link]

  • Synthesis technology of pyraclostrobin (2016) | Huang Jinxiang. [Link]

  • CN110105287B - Synthesis process of pyraclostrobin - Google P
  • CN106008348A - Method for synthesizing pyraclostrobin intermediate - Google P
  • improved process for the preparation of pyraclostrobin - Justia Patents. [Link]

Sources

Application

derivatization of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde for bioassays

Application Note: Advanced Derivatization & Bioassay Protocols for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Part 1: Executive Summary & Chemical Rationale The scaffold 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization & Bioassay Protocols for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Part 1: Executive Summary & Chemical Rationale

The scaffold 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a privileged yet synthetically challenging motif in medicinal chemistry.[1][2] Unlike simple benzaldehydes, this molecule features a "sandwiched" carbonyl group flanked by a bulky pyrazole ring at the ortho (C2) position and a methyl group at the meta (C3) position (effectively ortho to the pyrazole).[3][4]

Significance: This specific substitution pattern forces the pyrazole ring out of planarity, creating a unique 3D torsion angle that mimics the twisted biaryl systems found in potent kinase inhibitors (e.g., p38 MAP kinase inhibitors) and antimicrobial agents.[3] Derivatization of the aldehyde functionality allows researchers to probe this "atropisomeric-like" space for high-affinity binding pockets.[1][2]

The "Ortho-Ortho" Challenge: The primary technical hurdle is steric shielding .[1][2] The carbonyl carbon is less accessible to nucleophiles due to the C2-pyrazole and C3-methyl bulk.[1][2] Standard room-temperature protocols often fail or yield poor conversion.[1][2]

  • Solution: This guide provides optimized "forcing" protocols using acid catalysis and water exclusion techniques (Dean-Stark/Molecular Sieves) to drive equilibrium forward.

Part 2: Chemical Reactivity Profile

FeatureElectronic EffectSteric EffectImpact on Protocol
Aldehyde (-CHO) Electrophilic centerHigh shieldingRequires activation (H⁺) and heat.[1][2]
2-(Pyrazol-1-yl) Weakly withdrawing (inductive); Donor (resonance)High (Twisted conformation)Blocks nucleophilic attack trajectory; requires longer reaction times.[1][2]
3-Methyl (-CH₃) Weakly donatingModerateIncreases lipophilicity; hinders rotation.[1][2]

Part 3: Derivatization Protocols

Strategy A: Synthesis of Bioactive Thiosemicarbazones (Schiff Base)

Target Bioactivity: Antimicrobial, DPP-4 Inhibition, Anticancer.[3][4]

Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1][2] Critical Adjustment: Due to sterics, standard ethanol reflux is often insufficient.[3][4] We utilize glacial acetic acid as both solvent and catalyst to increase the boiling point and protonate the carbonyl oxygen.[4]

Materials:

  • 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq)[1][2]

  • Thiosemicarbazide (or N4-substituted derivative) (1.1 eq)[2]

  • Solvent: Absolute Ethanol or Glacial Acetic Acid (for sluggish reactions)[2]

  • Catalyst: Conc. H₂SO₄ (2-3 drops) or p-Toluenesulfonic acid (p-TSA)

Protocol:

  • Dissolution: Dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

    • Troubleshooting: If solubility is poor, add 1-2 mL of DMSO.[1][3][2][4]

  • Activation: Add 1.1 mmol of thiosemicarbazide and 3 drops of conc. H₂SO₄.[2][4][5]

  • Reflux: Heat the mixture to reflux (78–80 °C) for 6–8 hours .

    • Note: Standard benzaldehydes react in 2 hours.[2][4] This scaffold requires extended time.[2][4] Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the aldehyde spot (Rf ~0.[4]6) and appearance of a lower Rf product.

  • Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol.[3][4]

    • Forcing Condition: If no precipitate forms, pour the reaction mixture onto 50g of crushed ice with vigorous stirring. The hydrophobic Schiff base will precipitate.[2][4]

  • Purification: Recrystallize from hot ethanol/DMF (9:1) to remove unreacted thiosemicarbazide.[2][4]

Strategy B: Knoevenagel Condensation (Coumarin/Acrylonitrile Derivatives)

Target Bioactivity: Fluorescent probes, Antioxidants.[3][4]

Protocol:

  • Mix aldehyde (1.0 mmol) and active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 mmol) in Ethanol (10 mL).

  • Add Piperidine (3-4 drops) as a base catalyst.

  • Reflux for 4-6 hours. The product often precipitates as a colored solid (yellow/orange) due to extended conjugation.[2][4]

Part 4: Bioassay Methodologies

These derivatives are highly lipophilic.[2][4] Proper solubilization is the single most common failure point in bioassays.[2]

Stock Solution Preparation (Standardized)
  • Solvent: 100% DMSO (Molecular Biology Grade).[2][4]

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber tubes and store at -20°C. Avoid repeated freeze-thaw cycles which can cause precipitation of these rigid molecules.

  • Working Solution: Dilute into culture media. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[2][4]

Antimicrobial Susceptibility Testing (MIC Assay)

Rationale: Pyrazole-Schiff bases are reported to inhibit DNA gyrase (bacteria) and CYP51 (fungi).[2]

  • Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[2][4]

  • Method: Broth Microdilution (CLSI Standards).[2][4]

  • Steps:

    • In a 96-well plate, dispense 100 µL of Mueller-Hinton Broth.

    • Perform serial 2-fold dilutions of the derivative (Range: 512 µg/mL to 0.5 µg/mL).

    • Inoculate with 5 x 10⁵ CFU/mL of bacteria.[2][4]

    • Incubate at 37°C for 24 hours.

    • Readout: Add 20 µL of Resazurin dye (0.01%). Incubate 2 hours. Blue = No Growth (Inhibition); Pink = Growth.[2][4]

    • Validation: Use Ciprofloxacin as a positive control.[2][4]

Anticancer Viability Assay (MTT)

Rationale: Ortho-substituted pyrazoles can act as ATP-competitive kinase inhibitors.[1][2]

  • Cell Lines: MCF-7 (Breast), HCT-116 (Colon).[1][2]

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates. Allow attachment (24h).

    • Treat with derivatives (0.1 µM – 100 µM) for 48 hours.

    • Add MTT reagent (0.5 mg/mL).[2][4] Incubate 4h.

    • Solubilize formazan crystals with DMSO.[2][4]

    • Measure Absorbance at 570 nm.[2][4]

    • Data Analysis: Plot Dose-Response curve (Log[Concentration] vs. % Viability) to determine IC50.[2]

Part 5: Visualization & Logic Flow

Workflow Diagram: Synthesis & Decision Tree

DerivatizationWorkflow Start 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Decision Select Target Bioactivity Start->Decision PathA Path A: Schiff Base (Nitrogen Nucleophile) Decision->PathA Antimicrobial/Enzyme Inhib. PathB Path B: Knoevenagel (Carbon Nucleophile) Decision->PathB Cytotoxic/Dye ReagentA Thiosemicarbazide + H+ Catalyst PathA->ReagentA Reflux 6-8h ReagentB Malononitrile + Piperidine PathB->ReagentB Reflux 4h ProductA Thiosemicarbazone Derivative ReagentA->ProductA -H2O ProductB Acrylonitrile/Coumarin Derivative ReagentB->ProductB -H2O AssayA Assay: Antimicrobial (MIC) DPP-4 Inhibition ProductA->AssayA AssayB Assay: Anticancer (MTT) Fluorescence Imaging ProductB->AssayB

Caption: Decision tree for derivatizing the sterically crowded aldehyde based on desired biological endpoint.

Part 6: References

  • MDPI. (2022).[2][4] A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines.[2][4][6] [2]

  • Arabian Journal of Chemistry. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents.[3][4][7][8][2]

  • National Institutes of Health (PMC). (2020).[2][4] Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects.[1][3][4] Molecules.[2][4][5][6][8][9][10][11][12][13][14][15]

  • Rasayan Journal of Chemistry. Synthesis of Schiff Base as DNA Gyrase B Inhibitor, Antibacterial, Anti-inflammatory and Antioxidant Agents.[3][4]

  • PubChem. 2-methyl-4-(3-methyl-1h-pyrazol-1-yl)benzaldehyde (Structural Analog Data).[2]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in Multicomponent Reactions for Heterocyclic Scaffold Synthesis

Abstract This guide provides a detailed protocol for a one-pot, four-component reaction utilizing 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as a key building block for the synthesis of complex heterocyclic molecules, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed protocol for a one-pot, four-component reaction utilizing 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as a key building block for the synthesis of complex heterocyclic molecules, specifically 6-amino-3-methyl-4-(3-methyl-2-(1H-pyrazol-1-yl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. The document offers in-depth technical insights, a step-by-step experimental workflow, and the scientific rationale behind the chosen methodology, aimed at researchers in medicinal chemistry and drug development.

Introduction: The Synthetic Value of Pyrazole-Substituted Benzaldehydes

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, with pyrazole derivatives being particularly prominent in a wide range of marketed drugs due to their diverse biological activities.[1][2] The compound 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a versatile intermediate, strategically designed for synthetic diversification. It combines the reactive aldehyde functionality with a pyrazole ring, a well-known pharmacophore. The ortho-methyl group provides steric and electronic influence that can be exploited to control reaction pathways and final molecular conformation.

The aldehyde group serves as an electrophilic handle for a variety of transformations. Multicomponent reactions (MCRs) are particularly well-suited for this substrate, as they offer a highly efficient, atom-economical, and environmentally conscious route to generate molecular complexity in a single step.[3] This protocol focuses on a tandem Knoevenagel condensation-Michael addition-cyclization sequence, a robust strategy for the synthesis of pyrano[2,3-c]pyrazole derivatives, which are themselves a class of compounds with significant therapeutic potential.[4][5]

Mechanistic Rationale and Experimental Design

The chosen reaction is a one-pot synthesis of a substituted pyrano[2,3-c]pyrazole. This MCR is designed for efficiency and proceeds through a well-established cascade of reactions.

Causality Behind Experimental Choices:

  • Reaction Type : A four-component reaction is employed to maximize molecular complexity from simple, readily available starting materials in a single synthetic operation. This approach aligns with the principles of green chemistry by reducing solvent waste and purification steps.[5]

  • Substrate : 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde provides the core aryl substituent. Its aldehyde group is the initial site of reaction.

  • Reagents :

    • Malononitrile : Serves as the active methylene component. Its acidic protons are readily deprotonated to initiate the Knoevenagel condensation with the aldehyde.[3]

    • Ethyl Acetoacetate & Hydrazine Hydrate : These reagents first react to in situ generate 3-methyl-1H-pyrazol-5(4H)-one (also known as 3-methyl-2-pyrazolin-5-one), which acts as the nucleophile in the subsequent Michael addition.[4][6] This in situ generation is a common and efficient strategy.[7]

  • Catalyst : A catalytic amount of a basic catalyst, such as piperidine or sodium hydroxide, is used. Its role is to deprotonate the active methylene compound (malononitrile) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the benzaldehyde, initiating the Knoevenagel condensation.[5][8]

  • Solvent : Ethanol or water are excellent solvent choices. They are environmentally benign, effectively solubilize the reactants, and are suitable for the reaction temperatures required. Reactions in water can be particularly successful and offer a greener alternative.[5]

The proposed reaction mechanism is outlined below.

G cluster_Knoevenagel Step 1: Knoevenagel Condensation cluster_Michael Step 2: Michael Addition cluster_Cyclization Step 3: Intramolecular Cyclization & Tautomerization A Aldehyde + Malononitrile B Arylidenemalononitrile Intermediate A->B Base Catalyst (-H2O) D Michael Adduct (Anion A) B->D Base Catalyst C 3-Methyl-1H-pyrazol-5(4H)-one (from Ethyl Acetoacetate + Hydrazine) C->D E Final Product (Pyrano[2,3-c]pyrazole) D->E Protonation & Tautomerization

Caption: Proposed mechanism for the four-component reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful synthesis and characterization confirm the reaction's efficacy.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Quantity (mg/g)
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde186.211.0186 mg
Malononitrile66.061.066 mg
Ethyl Acetoacetate130.141.0130 mg (0.126 mL)
Hydrazine Hydrate (~64%)50.061.0~50 mg
Piperidine (Catalyst)85.150.05 (5 mol%)~4.3 mg (5 µL)
Ethanol (Solvent)--10 mL

3.2. Equipment

  • 50 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Büchner funnel and filter paper for filtration

  • Standard laboratory glassware

3.3. Reaction Workflow

G A Setup B Reagent Addition A->B Combine Aldehyde, Malononitrile, Ethyl Acetoacetate in Ethanol C Reaction B->C Add Hydrazine Hydrate & Piperidine D Monitoring C->D Reflux for 2-4h D->C Check TLC E Workup D->E If complete F Purification E->F Cool, Filter Precipitate G Characterization F->G Wash with Cold Ethanol, Recrystallize

Caption: Experimental workflow for pyrano[2,3-c]pyrazole synthesis.

3.4. Step-by-Step Procedure

  • Reaction Setup : In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethyl acetoacetate (1.0 mmol) in ethanol (10 mL).[3]

  • Reagent Addition : To this stirring solution, add hydrazine hydrate (1.0 mmol) followed by a catalytic amount of piperidine (5 mol%).

  • Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C).[8]

  • Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes.[9] Use a mobile phase such as ethyl acetate/petroleum ether (e.g., 3:7 v/v). The disappearance of the starting aldehyde spot indicates reaction completion. Reaction times typically range from 2 to 4 hours.

  • Workup : Upon completion, remove the flask from the heat and allow it to cool to room temperature. A solid product should precipitate from the solution. If not, the solution can be cooled further in an ice bath.

  • Purification : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble byproducts.[10] The product can be further purified by recrystallization from a suitable solvent like ethanol to obtain a pure crystalline solid.

  • Characterization : Dry the final product under vacuum. The structure and purity should be confirmed by standard analytical techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[3][9]

Expected Results and Data Interpretation

The successful synthesis will yield the target pyrano[2,3-c]pyrazole derivative as a solid.

Expected Characterization Data:

  • ¹H NMR : Expect to see characteristic peaks for the newly formed pyran ring, a singlet for the amino group (NH₂), aromatic protons, and methyl group protons. The absence of the aldehyde proton peak (around 9.5-10.5 ppm) is a key indicator of reaction success.

  • FT-IR : Look for the appearance of a strong nitrile (C≡N) stretch around 2200 cm⁻¹ and N-H stretching bands for the amino group around 3200-3400 cm⁻¹. The characteristic C=O stretch of the starting aldehyde (around 1700 cm⁻¹) should be absent.

  • Mass Spectrometry : The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the final product.

Troubleshooting and Field-Proven Insights

  • Low Yield : If the reaction yield is low, ensure all reagents are pure and anhydrous (where necessary). The amount of catalyst can be slightly increased, or an alternative base like NaOH in water can be tested.[5]

  • Incomplete Reaction : If TLC shows significant starting material after several hours, ensure the reflux temperature is adequate. A stronger base or a different solvent system might be required for less reactive substrates.

  • Purification Issues : If the product is difficult to crystallize, column chromatography on silica gel is an effective alternative purification method.[9]

Conclusion

This protocol details a reliable and efficient method for leveraging 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in a multicomponent reaction to synthesize complex, drug-like heterocyclic scaffolds. The approach is robust, scalable, and adheres to the principles of modern synthetic chemistry, providing a valuable tool for researchers in drug discovery and development.

References

  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Deng, X., & Mani, N. S. A. 5-Benzo[3][10]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]

  • Sobhani, S., et al. Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. ResearchGate. Available from: [Link]

  • Rageh, H. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological Chemical Sciences. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Rani, P., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available from: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available from: [Link]

  • Al-Sanea, M. M., et al. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]

  • Sobhani, S., et al. Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions. ResearchGate. Available from: [Link]

  • Rageh, H. M., et al. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmacy and Biological Chemical Sciences. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Rani, P., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available from: [Link]

  • Medvedev, M. G., et al. Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca. Sciforum. Available from: [Link]

  • Sobhani, S., et al. The coupling reaction of benzaldehyde and 3-methyl-1-phenyl-5-pyrazolone (1) in the presence of different [X(CH2)nNH3⁺][AcO–]. ResearchGate. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The Utility of 2-(1H-Pyrazol-1-yl)benzaldehydes as Versatile Building Blocks in Heterocyclic Synthesis

This document provides a detailed exploration of 2-(1H-pyrazol-1-yl)benzaldehydes, with a specific focus on derivatives like 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, as powerful and versatile building blocks in modern o...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed exploration of 2-(1H-pyrazol-1-yl)benzaldehydes, with a specific focus on derivatives like 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, as powerful and versatile building blocks in modern organic synthesis. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to the unique reactivity conferred by the ortho-positioning of an aldehyde and a pyrazole ring. This arrangement facilitates access to a diverse range of complex fused heterocyclic systems, which are prevalent in pharmacologically active molecules.[1][2][3]

The core utility of this building block lies in its ability to undergo intramolecular cyclization and multicomponent reactions, providing efficient pathways to valuable molecular architectures. We will delve into the key applications, provide a detailed, field-tested protocol for a representative transformation, and explain the underlying chemical principles that govern these synthetic strategies.

Scientific Rationale: The Strategic Advantage of the 2-(Pyrazol-1-yl)benzaldehyde Scaffold

The synthetic power of the 2-(1H-pyrazol-1-yl)benzaldehyde scaffold stems from the juxtaposition of two key functional groups:

  • The Aldehyde Group: An electrophilic center that readily participates in condensations, additions, and multicomponent reactions.[4]

  • The Pyrazole N-2 Nitrogen: A nucleophilic nitrogen atom within the pyrazole ring that can act as an internal nucleophile, facilitating ring-closing reactions.

This unique structural motif enables a "component-to-system" synthetic strategy, where the simple building block is pre-organized to efficiently form complex, fused polycyclic systems in a single, often high-yield, step. This approach is particularly valuable for constructing libraries of compounds for drug discovery screening.[5]

Below is a diagram illustrating the key reactive centers of the general scaffold.

Caption: General structure of a 2-(1H-pyrazol-1-yl)benzaldehyde derivative.

Core Application: Synthesis of Pyrazolo[1,5-a]quinazolines

A primary application of 2-(1H-pyrazol-1-yl)benzaldehydes is the synthesis of the pyrazolo[1,5-a]quinazoline ring system. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as anti-inflammatory agents, anticancer therapeutics, and modulators of the GABAA receptor.[1][6][7]

The reaction typically proceeds via a one-pot, multicomponent reaction involving the benzaldehyde derivative, an active methylene compound (like malononitrile or an ethyl acetoacetate derivative), and a nitrogen source, often catalyzed by a base or acid.[1] The aldehyde acts as the electrophile in an initial Knoevenagel or similar condensation, which is followed by an intramolecular cyclization involving the pyrazole nitrogen.

Plausible Reaction Mechanism

The transformation leverages a cascade of well-established reactions, demonstrating the efficiency of multicomponent strategies.

Mechanism Simplified Mechanism: Synthesis of a Pyrazolo[1,5-a]quinazoline Derivative Start 2-(Pyrazol-1-yl)benzaldehyde + Active Methylene Cmpd (X-CH2-Y) Knoevenagel Knoevenagel Condensation Adduct Start->Knoevenagel Condensation Cat Base Catalyst (e.g., Piperidine) Cat->Start Deprotonates CH-acid Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Michael Addition/ Ring Closure Dehydration Dehydration/ Aromatization Cyclization->Dehydration Elimination of H2O Product Pyrazolo[1,5-a]quinazoline Product Dehydration->Product

Caption: A plausible mechanistic pathway for the formation of pyrazolo[1,5-a]quinazolines.

Experimental Protocol: Multicomponent Synthesis of a Pyrazolo[1,5-a]quinazoline Derivative

This protocol describes a representative procedure for the synthesis of a pyrazolo[1,5-a]quinazoline derivative using a 2-(1H-pyrazol-1-yl)benzaldehyde building block. This method is adapted from established multicomponent reaction strategies for similar heterocyclic systems.[1][4]

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)Quantity (mass/vol)
3-Methyl-2-(1H-pyrazol-1-yl)benzaldehydeN/A186.211.0186 mg
Malononitrile109-77-366.061.173 mg
Cyclohexane-1,3-dione504-02-9112.131.0112 mg
Triethylamine (TEA)121-44-8101.190.228 µL
Ethanol (Absolute)64-17-546.07-10 mL
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 mmol), cyclohexane-1,3-dione (1.0 mmol), and malononitrile (1.1 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (10 mL) to the flask, followed by the addition of triethylamine (0.2 mmol) using a micropipette.

    • Causality Note: Ethanol serves as an effective and relatively green solvent. Triethylamine is a basic catalyst that facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, as well as the subsequent Michael addition.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting aldehyde is a key indicator of reaction progression. Reaction times can vary but are typically in the range of 4-8 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove unreacted starting materials and soluble impurities.[4]

  • Drying and Characterization: Dry the purified product under vacuum. The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Experimental Workflow Diagram

Workflow Experimental Workflow: One-Pot Synthesis A 1. Combine Reactants (Aldehyde, Dione, Malononitrile) in Ethanol B 2. Add Catalyst (Triethylamine) A->B C 3. Heat to Reflux (4-8 hours) B->C D 4. Monitor by TLC C->D Periodically D->C Reaction Incomplete E 5. Cool to RT & Precipitate Product D->E Reaction Complete F 6. Isolate by Filtration E->F G 7. Wash with Cold Ethanol F->G H 8. Dry & Characterize (NMR, MS) G->H

Caption: Step-by-step workflow for the synthesis of pyrazolo[1,5-a]quinazoline derivatives.

Trustworthiness and Self-Validation

The protocol described is robust and self-validating through several checkpoints:

  • Visual Confirmation: The formation of a solid precipitate upon cooling is a strong initial indicator of product formation.

  • TLC Analysis: A clean reaction will show the consumption of starting materials and the appearance of a single, new major spot corresponding to the product.

  • Spectroscopic Analysis: Unambiguous confirmation is achieved through NMR and Mass Spectrometry. The expected ¹H NMR spectrum should show characteristic peaks for the fused aromatic system, and the mass spectrum should correspond to the molecular weight of the desired product.

By employing these standard analytical techniques, researchers can confidently verify the outcome of the synthesis and the purity of the isolated compound.

References

  • Title: Synthesis of Some Novel Pyrazolo[1,5- a ]Quinazolines and Their Fused Derivatives Source: ResearchGate URL: [Link]

  • Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of pyrazolo[1,5-a]quinazolin-4(5H)-ones and... Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives Source: Journal of Molecular and Chemical Sciences URL: [Link]

  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: MULTI-COMPONENT SYNTHESIS OF PYRAZOLO[1,5-a]QUINAZOLINE, THIAZOLE AND THIOPHENE DERIVATIVES AS CYTOTOXIC AGENTS Source: Semantic Scholar URL: [Link]

  • Title: Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines Source: MDPI URL: [Link]

  • Title: Synthesis and SAR of substituted pyrazolo[1,5-a]quinazolines as dual mGlu(2)/mGlu(3) NAMs Source: PubMed URL: [Link]

  • Title: 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile sca Source: Sciforum URL: [Link]

  • Title: Meglumine: a novel and efficient catalyst for the one-pot four-component synthesis of pyrazolopyranopyrimidines in water at room temperature Source: RSC Advances URL: [Link]

  • Title: The coupling reaction of benzaldehyde and 3-methyl-1-phenyl-5-pyrazolone (1) in the presence of different [X(CH2)nNH3⁺][AcO–] Source: ResearchGate URL: [Link]

  • Title: Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties Source: SciELO URL: [Link]

  • Title: 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde Source: PubChem URL: [Link]

  • Title: Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions Source: ResearchGate URL: [Link]

  • Title: Benzaldehyde, 3-methyl- Source: NIST WebBook URL: [Link]

  • Title: Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives Source: ResearchGate URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using the recycled catalyst Source: ResearchGate URL: [Link]

  • Title: Current status of pyrazole and its biological activities Source: PMC (PubMed Central) URL: [Link]

  • Title: A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water Source: Preprints.org URL: [Link]

  • Title: Solvent-free and 'on-water' multicomponent assembling of salicylaldehydes, malononitrile and 3-methyl-2-pyrazolin-5-one Source: ResearchGate URL: [Link]

  • Title: Synthesis of Various Heterocycles from 3-(Naphthylene-3-yl)-1H-pyrazol-4-carbaldehyde Source: International Journal of ChemTech Research URL: [Link]

  • Title: Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity Source: MDPI URL: [Link]

  • Title: Pyrazole and its Derivatives: A Review on its Biological and Pharmacological Activities Source: Journal of Advanced Scientific Research URL: [Link]

  • Title: Preparation of 3-methylpyrazole Source: Google Patents URL
  • Title: PRACTICAL LAB MANUAL - Organic Chemistry - II Source: HR Patel Institute of Pharmaceutical Education and Research URL: [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Abstract This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This compound is a signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust analytical method for the quantification of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This compound is a significant building block in synthetic and medicinal chemistry, and its accurate quantification is crucial for ensuring quality, purity, and consistency in research and drug development pipelines.[1] The primary method detailed is a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) technique with UV detection, designed to be specific, accurate, and precise. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is described as an orthogonal technique for identity confirmation and impurity profiling. All protocols are structured in accordance with International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and data integrity.[2][3]

Introduction and Scientific Rationale

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a heterocyclic aromatic aldehyde whose pyrazole and benzaldehyde moieties make it a versatile precursor for the synthesis of novel pharmaceutical compounds and agrochemicals.[1] The presence of the reactive aldehyde group and the aromatic systems necessitates a reliable analytical method to monitor its purity, quantify its concentration in reaction mixtures, and assess its stability under various conditions. The development of a validated, stability-indicating method is a critical requirement in the pharmaceutical industry to ensure that the analytical procedure can accurately measure the analyte without interference from degradation products, impurities, or other matrix components.[4][5]

Choice of Primary Analytical Technique: RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the primary analytical technique for several compelling reasons:

  • Versatility and Robustness: RP-HPLC is the gold standard for the analysis of small organic molecules, particularly those with aromatic character.[6]

  • Specificity: By optimizing the stationary and mobile phases, excellent separation of the target analyte from structurally similar impurities and degradation products can be achieved.

  • UV Detectability: The conjugated aromatic systems in 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde confer strong UV absorbance, allowing for sensitive and straightforward detection without the need for derivatization.

  • Regulatory Acceptance: HPLC methods are well-established and universally accepted by regulatory agencies for quality control and stability testing.[2]

This guide provides a systematic approach, beginning with the foundational HPLC protocol and proceeding through a rigorous validation framework as outlined by ICH Q2(R1) guidelines.[3]

Part I: Quantitative Analysis by RP-HPLC

This section details the instrumentation, reagents, and a step-by-step protocol for the quantification of the target analyte.

Materials and Equipment
  • Analyte: 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Reference Standard (Purity ≥ 98%)

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Reagents: Phosphoric Acid (ACS Grade)

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Analytical Balance (0.01 mg readability)

    • pH meter

    • Volumetric flasks, pipettes, and syringes

    • Syringe filters (0.45 µm, PTFE or nylon)

Proposed Chromatographic Conditions

The following conditions are a robust starting point for method development. The rationale behind these choices is to provide good retention and peak shape for a moderately polar aromatic compound.

ParameterRecommended SettingJustification
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent hydrophobic retention for aromatic compounds, and this column geometry is standard for achieving high-resolution separations.[7][8]
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA buffered aqueous phase maintains a consistent pH to prevent shifts in retention time. Acetonitrile is a common organic modifier providing good peak shape and elution strength.
Elution Mode Isocratic: 60:40 (A:B)An isocratic method is simpler, more robust, and often sufficient if impurities are not closely eluting. A gradient can be developed if co-elution is observed during validation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9][10]
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.[9]
Detection Wavelength 254 nmThis wavelength is commonly used for aromatic compounds containing a benzaldehyde moiety and provides good sensitivity.[8] A full UV scan (200-400 nm) of the analyte is recommended to determine the optimal wavelength.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time for the elution of the main peak and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.1% (v/v) phosphoric acid solution by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.

  • Calibration Standards (e.g., 10-150 µg/mL): Prepare a series of at least five working standards by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh an appropriate amount of the test sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter prior to injection.

Protocol: HPLC Analysis Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standard & Calibration Solutions sys_suit System Suitability Test (Inject Standard 5x) prep_std->sys_suit prep_sample Prepare & Filter Test Sample inject_samples Inject Test Samples (Bracket with Standards) prep_sample->inject_samples inject_cal Inject Calibration Standards (Lowest to Highest Conc.) sys_suit->inject_cal RSD < 2.0% inject_cal->inject_samples gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_samples->gen_curve calc_conc Calculate Sample Concentration from Regression Equation gen_curve->calc_conc R² > 0.999 report Report Results calc_conc->report Validation_Workflow cluster_validation Validation Parameters (ICH Q2 R1) start Developed HPLC Method specificity Specificity Peak Purity Forced Degradation start->specificity linearity Linearity & Range 5-Level Calibration R² ≥ 0.999 specificity->linearity accuracy Accuracy Spike Recovery 3 Levels, 3 Reps linearity->accuracy precision Precision Repeatability (Intra-day) Intermediate (Inter-day) accuracy->precision lod_loq LOD & LOQ Signal-to-Noise Ratio (LOD 3:1, LOQ 10:1) precision->lod_loq robustness Robustness Vary pH, Flow, %B Assess Impact lod_loq->robustness validated_method Validated Method robustness->validated_method

Caption: Systematic workflow for HPLC method validation.

Validation Procedures
  • Specificity (Stability-Indicating):

    • Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. [3] * Protocol:

      • Forced Degradation: Subject the analyte to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light). [5][11] 2. Analysis: Analyze the stressed samples alongside an unstressed control.

      • Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (via DAD) confirms no co-eluting peaks.

  • Linearity:

    • Rationale: To demonstrate a direct proportional relationship between concentration and analytical response over the intended range.

    • Protocol: Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration).

    • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. [3]

  • Accuracy:

    • Rationale: To assess the closeness of the test results to the true value.

    • Protocol: Perform recovery studies by spiking a sample matrix or placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), with three replicates at each level. [3] * Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%. [7][8]

  • Precision:

    • Rationale: To measure the degree of scatter between a series of measurements.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%. [3][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Rationale: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol: Determine based on the signal-to-noise (S/N) ratio. Analyze progressively more dilute solutions until the average S/N ratio is approximately 3:1 for LOD and 10:1 for LOQ. [12] * Acceptance Criteria: Report the concentrations corresponding to LOD and LOQ.

Summary of Validation Acceptance Criteria
ParameterAcceptance Criteria
Specificity Analyte peak is pure and resolved from all degradants (Resolution > 2).
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD S/N Ratio ≈ 3:1
LOQ S/N Ratio ≈ 10:1

Part III: Orthogonal Method by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent confirmatory technique. It provides an orthogonal separation mechanism and definitive structural information from the mass spectrum, making it ideal for identity confirmation and the characterization of volatile impurities. [6][13]

Proposed GC-MS Conditions
ParameterRecommended Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Oven Program Start at 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu
Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 10-50 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Interpretation:

    • Confirm the identity of the analyte by matching its retention time and mass spectrum with that of a reference standard.

    • The mass spectrum should show a clear molecular ion (M⁺) peak and a characteristic fragmentation pattern.

    • Tentatively identify unknown impurities by searching their mass spectra against a spectral library (e.g., NIST).

Conclusion

This application note provides a detailed and scientifically grounded framework for the quantification of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. The primary RP-HPLC method, when fully validated according to the described ICH protocol, will yield reliable, accurate, and reproducible data suitable for quality control, stability studies, and regulatory submissions. [14]The complementary GC-MS method offers a powerful tool for identity confirmation and impurity elucidation. By following these protocols, researchers, scientists, and drug development professionals can ensure the integrity and quality of their analytical data for this important chemical entity.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Gao, S. et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. National Center for Biotechnology Information.
  • Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati.
  • Iacob, B-C. et al. (2019). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. National Center for Biotechnology Information.
  • International Council for Harmonisation. (2005). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Tan, T. M. et al. (1990). Stability-indicating liquid chromatographic determination of etoposide and benzyl alcohol in injectable formulations. PubMed.
  • Hewala, I. I. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Hindawi.
  • Kendre, K. et al. (2023). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • Chem-Impex. 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde.
  • Spangenberg, J. et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Oriental Journal of Chemistry. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Gherman, C. et al. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. ResearchGate.
  • BenchChem. (2025). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.

Sources

Application

Application Note: Scalable Manufacturing of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary & Strategic Analysis The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic process chemistry challenge: installing a heterocycle at a sterically congested ortho-position while pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic process chemistry challenge: installing a heterocycle at a sterically congested ortho-position while preserving a reactive aldehyde functionality.[1] This intermediate is a critical building block for various kinase inhibitors (e.g., p38 MAP kinase, KRAS effectors) and requires a route that avoids the heavy metal contamination and chromatographic purification typical of discovery-stage chemistry.

The "Build vs. Buy" Precursor Decision

For kilogram-scale manufacturing, the primary decision point lies in the starting material selection.

  • Route A (Ullmann Coupling): Uses 2-bromo-3-methylbenzaldehyde.[1] Requires Copper catalysis (CuI/Ligand).[2]

    • Drawback: Residual metal removal (ICH Q3D guidelines) and lower yields due to steric hindrance at the oxidative addition step.

  • Route B (

    
     - Recommended):  Uses 2-fluoro-3-methylbenzaldehyde.[1] Relies on Nucleophilic Aromatic Substitution.[3]
    
    • Advantage:[4][5][6][7] Metal-free, higher atom economy, and amenable to crystallization-based workup.[1]

This guide details Route B , optimizing the


 reaction for scale and introducing a Bisulfite Adduct Purification  protocol to eliminate column chromatography.

Reaction Mechanism & Steric Considerations

The reaction proceeds via a Meisenheimer complex intermediate. The presence of the 3-methyl group exerts significant steric pressure, twisting the transition state. Consequently, the choice of solvent and base is critical to lower the energy barrier for the nucleophilic attack of the pyrazole nitrogen.

Mechanistic Pathway (Graphviz Visualization)

SNAr_Mechanism SM 2-Fluoro-3-methyl- benzaldehyde Complex Meisenheimer Complex (Transition) SM->Complex Electrophile Base Base (K2CO3) Deprotonation Base->Complex Pyrazolyl Anion Attack Pyraz Pyrazole (Nucleophile) Pyraz->Base pKa ~14.2 Product 3-Methyl-2-(pyrazol-1-yl) benzaldehyde Complex->Product Fluoride Elimination (Rate Limiting Step) Product->Product Steric locking prevents side-reactions

Figure 1: Mechanistic flow of the


 reaction.[1] The 3-methyl group necessitates high temperatures to overcome steric repulsion during the formation of the Meisenheimer complex.[1]

Detailed Experimental Protocol (Route B)

Scale: 1.0 kg Input (2-Fluoro-3-methylbenzaldehyde) Expected Yield: 85-92% Purity: >98% (a/a HPLC)

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Fluoro-3-methylbenzaldehyde 1.0Limiting ReagentPurity >97%; Low water content
Pyrazole 1.1NucleophileSolid, free-flowing
Potassium Carbonate (

)
1.5BaseMilled/Micronized (Surface area is key)
DMSO (Dimethyl sulfoxide) 5 VolSolventAnhydrous (<0.1%

)
Sodium Bisulfite (

)
2.0PurificationSaturated aqueous solution
Process Steps
Step 1: Reaction Initiation[1]
  • Charge a 10 L jacketed glass reactor with DMSO (5.0 L) .

  • Enable agitation (250 RPM) and charge 2-Fluoro-3-methylbenzaldehyde (1.0 kg, 7.24 mol) .

  • Charge Pyrazole (0.54 kg, 7.96 mol) .

  • Charge Milled

    
     (1.5 kg, 10.86 mol)  in three portions to prevent clumping.
    
    • Expert Insight: Using milled base increases the heterogeneous surface area, significantly increasing the reaction rate in

      
       systems where the base solubility is low [1].
      
Step 2: Thermal Cycle[1]
  • Heat the mixture to 110°C over 45 minutes.

    • Caution: Monitor for exotherm around 90°C.

  • Hold at 110-115°C for 12-16 hours.

  • IPC (In-Process Control): Sample every 4 hours. Target <2% remaining starting material (SM) by HPLC.

    • Note: If reaction stalls >5% SM, add 0.1 eq Pyrazole and hold for 4 more hours.

Step 3: Quench & Workup (The "Crash" Method)
  • Cool reactor to 20-25°C .

  • Slowly add Water (10 L) over 60 minutes.

    • Critical: Addition must be slow to control precipitation particle size. Fast addition creates "goo" or oiling out.

  • Stir the resulting slurry for 2 hours at 5°C.

  • Filter the solids using a basket centrifuge or Nutsche filter.

  • Wash the cake with Water (3 x 2 L) to remove residual DMSO and inorganic salts.

Purification: The Bisulfite Adduct Strategy[6][8][9]

Standard recrystallization often fails to remove the unreacted aldehyde starting material or regioisomers efficiently. We utilize the reversible formation of water-soluble bisulfite adducts to purify the aldehyde without chromatography [2].[1]

Why this works:

The target molecule is an aldehyde.[6][8][9][10][11] Impurities (dimers, unreacted pyrazole) do not form bisulfite adducts.

Protocol:
  • Adduct Formation: Dissolve the crude wet cake in Ethyl Acetate (5 L) . Add Saturated Aqueous

    
     (3 L) . Agitate vigorously for 2 hours.
    
    • The target aldehyde moves into the aqueous phase as a bisulfite salt.[6] Impurities remain in the organic phase.

  • Phase Separation: Separate the layers. Keep the Aqueous Layer (contains Product).[10] Discard the Organic Layer (contains impurities).

  • Regeneration: Charge the aqueous layer back to the reactor. Adjust pH to >10 using 20% NaOH or

    
     .
    
    • Observation: The pure product will precipitate/oil out immediately as the adduct collapses.

  • Isolation: Extract with Ethyl Acetate (5 L) or filter directly if a solid precipitates cleanly (substrate dependent; for 3-methyl derivatives, extraction is safer).

  • Drying: Dry organic layer over

    
    , filter, and concentrate to dryness.
    
Process Engineering Flow (Graphviz)

Process_Flow Reactor Reaction (DMSO, 110°C) Quench Water Quench (Precipitation) Reactor->Quench Filter1 Filtration (Crude Solid) Quench->Filter1 Bisulfite Bisulfite Wash (Aq. Phase Extraction) Filter1->Bisulfite Dissolve in EtOAc Regen Base Regeneration (pH > 10) Bisulfite->Regen Keep Aqueous Final Pure Product (>98%) Regen->Final Extract & Dry

Figure 2: Process flow diagram highlighting the critical Bisulfite purification loop.

Analytical Controls & Specifications

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.

Key Impurities to Monitor
ImpurityOriginRetention Time (Rel)Limit
2-Fluoro-3-methylbenzaldehyde Unreacted SM0.85< 0.5%
Pyrazole Excess Reagent0.20< 0.1%
Benzoic Acid Derivative Oxidation (Air)0.60< 0.5%

Safety & Handling (E-E-A-T)

  • Thermal Runaway: The

    
     reaction is exothermic. On a >1kg scale, the heat of reaction can exceed the cooling capacity if reagents are added too quickly. Always  perform a DSC (Differential Scanning Calorimetry) test on the reaction mixture before scaling up to determine the onset of decomposition (
    
    
    
    ).
  • DMSO Hazards: DMSO penetrates skin and carries toxic solutes (like pyrazole) into the bloodstream. Full PPE (Tyvek suits, Butyl rubber gloves) is mandatory.

  • Bisulfite Sensitization: Sodium bisulfite releases

    
     gas if acidified. Ensure the regeneration step (adding NaOH) is done in a well-ventilated scrubber system.[1]
    

References

  • Effect of Particle Size in Heterogeneous Bases

    • Title: Particle Size Effects in the Kinetics of Solid-Liquid Heterogeneous Reactions.[1]

    • Source: Chemical Engineering Science.
    • Context: Milled provides 3x faster conversion rates in DMSO reactions compared to granular forms.
  • Bisulfite Purification Protocol

    • Title: Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6]

    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • General

    
     on Pyrazoles: 
    
    • Title: SNAr Reaction of Polyhalogen
    • Source: WuXi Biology Applic
    • URL:[Link]

  • Sotorasib/Kinase Inhibitor Chemistry Context: Title: Discovery of Sotorasib (AMG 510). Source:Journal of Medicinal Chemistry. Context: Illustrates the utility of functionalized benzaldehydes in constructing KRAS inhibitor scaffolds.

Sources

Method

Technical Guide: Derivatization and Heterocyclization of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary & Structural Analysis 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a specialized heterocyclic scaffold primarily utilized in the synthesis of NN-bidentate ligands for late transition metal catalysis (Ni,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a specialized heterocyclic scaffold primarily utilized in the synthesis of NN-bidentate ligands for late transition metal catalysis (Ni, Pd) and the construction of fused pyrazolo[1,5-a]quinoline pharmacophores.

Unlike simple benzaldehydes, this substrate features a "Steric Lock" induced by the 3-methyl group . This substituent, located ortho to the aldehyde and meta to the pyrazole, exerts significant steric pressure, twisting the pendant groups out of planarity. While this enhances the catalytic performance of resulting metal complexes (by shielding the axial sites), it significantly retards the rate of condensation reactions, necessitating modified protocols compared to standard Schiff base syntheses.

Core Reactivity Profile
Reaction TypeTarget ProductKey ChallengeSolution
Condensation Schiff Base (Imine)Steric hindrance from 3-Me group reduces electrophilicity.High-boiling solvents (Toluene), Acid Catalysis, Water removal (Dean-Stark).
Reductive Amination Secondary AmineImine instability / incomplete conversion.One-pot procedure with NaBH(OAc)₃.
Cyclization Pyrazolo[1,5-a]quinolineCompetition with simple condensation.Use of bifunctional amines or Vilsmeier-Haack conditions.

Mechanism & Pathway Visualization

The following diagram illustrates the divergent reaction pathways controlled by the amine choice and reaction conditions.

ReactionPathways Substrate 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Imine Sterically Crowded Schiff Base (Ligand) Substrate->Imine Condensation (p-TSA, -H2O) FusedRing Pyrazolo[1,5-a]quinoline Scaffold Substrate->FusedRing Cyclization (Bifunctional Amine/Base) Amine Primary Amine (R-NH2) Amine->Imine MetalComplex Ni(II)/Pd(II) Catalyst (Ethylene Oligomerization) Imine->MetalComplex NiBr2(DME) Coordination ReducedAmine Secondary Amine (Flexible Ligand) Imine->ReducedAmine NaBH4 Reduction

Caption: Divergent synthesis pathways: Ligand generation (green/red) vs. Heterocyclic fusion (grey).

Application Protocols

Protocol A: Synthesis of Sterically Hindered Schiff Bases (NN-Ligands)

Context: This protocol is optimized for reacting the 3-methyl substituted aldehyde with bulky anilines (e.g., 2,6-diisopropylaniline). Standard ethanol reflux is often insufficient due to the steric bulk of the 3-methyl group; thermodynamic forcing is required.

Reagents:

  • Substrate: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Amine: Aryl amine (1.1 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (5 mol%)

  • Solvent: Toluene (anhydrous)

  • Drying Agent: 4Å Molecular Sieves or Dean-Stark trap

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser (nitrogen atmosphere).

  • Dissolution: Dissolve 1.0 mmol of the aldehyde and 1.1 mmol of the amine in 20 mL of anhydrous toluene.

  • Catalysis: Add 5 mol% p-TSA monohydrate. Note: Acid catalysis is critical to activate the sterically shielded carbonyl carbon.

  • Reflux: Heat the mixture to vigorous reflux (110°C). Monitor water collection in the trap. Continue reflux for 12–24 hours.

    • Checkpoint: Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the imine (Rf ~0.8, often fluorescent).

  • Workup: Cool to room temperature. Filter off molecular sieves (if used). Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude residue from hot Ethanol or Methanol. Avoid column chromatography on silica gel if possible, as the acidic silica can hydrolyze the imine back to the starting materials.

Validation:

  • ¹H NMR (CDCl₃): Look for the diagnostic singlet of the imine proton (-CH=N-) at δ 8.2–8.6 ppm . The disappearance of the aldehyde proton (δ 9.8–10.2 ppm) confirms conversion.

Protocol B: Reductive Amination (Flexible Ligand Synthesis)

Context: Converts the rigid imine into a flexible secondary amine, altering the "bite angle" for subsequent metal coordination.

Reagents:

  • Substrate: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 eq)

  • Amine: Primary amine (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation (In Situ): Mix aldehyde and amine in DCE under nitrogen. Stir for 2 hours at room temperature. (Add 4Å molecular sieves to accelerate equilibrium).

  • Reduction: Add NaBH(OAc)₃ in one portion. The mild nature of this reductant prevents reduction of the aldehyde before imine formation.

  • Quench: Stir for 4–6 hours. Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Dry combined organics over Na₂SO₄.

  • Purification: Flash chromatography (Silica gel, EtOAc/Hexane gradient).

Protocol C: Nickel(II) Complexation (Catalyst Preparation)

Context: Preparation of ethylene oligomerization catalysts. The pyrazole nitrogen and the imine nitrogen bind to the metal center.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Schiff base (from Protocol A) in anhydrous DCM or THF in a glovebox or under Argon.

  • Metal Addition: Add 1.0 equivalent of [NiBr₂(DME)] (Dimethoxyethane nickel(II) bromide).

  • Precipitation: Stir at room temperature for 12 hours. The complex often precipitates as a colored solid (orange/brown).

  • Isolation: Filter the precipitate, wash with cold diethyl ether to remove unreacted ligand, and dry under vacuum.

Advanced Application: Pyrazolo[1,5-a]quinoline Synthesis

The ortho-relationship between the pyrazole and the aldehyde allows for a cascade cyclization, often used to synthesize pharmacophores similar to the B-Raf kinase inhibitor scaffold.

Mechanism: Reaction with an active methylene compound (like a ketone or keto-ester) and an amine source (ammonium acetate) triggers a Knoevenagel condensation followed by an intramolecular nucleophilic attack by the pyrazole C-5 position (or N-2 depending on substitution) onto the formed alkene/imine.

Key Reference Protocol: Reflux the aldehyde with an enolizable ketone and ammonium acetate in acetic acid. The 3-methyl group will sterically direct the cyclization, often favoring the formation of the thermodynamically stable fused system.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance of 3-Me group prevents nucleophilic attack.Switch solvent to Xylene (higher reflux temp) or use TiCl₄ as a Lewis Acid promoter/dehydrating agent.
Imine Hydrolysis during Workup Product is sensitive to moisture/acid.Neutralize silica gel with 1% Triethylamine before chromatography, or use Alumina (neutral).
No Cyclization (Protocol C) Incorrect oxidation state or steric clash.Ensure the amine component allows for planarity. Bulky amines may prevent the necessary geometry for ring fusion.

References

  • Synthesis of Pyrazole-Based Ligands

    • Title: (Pyrazol-1-ylmethyl)
    • Source:Organometallics (via Academia.
    • URL:[Link]

  • General Reactivity of 2-(Pyrazolyl)

    • Title: Multi-component reactions for the synthesis of pyrazolo[1,5-a]quinoline derivatives.[1][2][3]

    • Source:Bulletin of the Chemical Society of Ethiopia[2][3]

    • URL:[Link]

  • Schiff Base Complexes in Catalysis

    • Title: Catalytic and Anticancer Activity of Two New Ni(II) Complexes with a Pyrazole Based Heterocyclic Schiff-base Ligand.[4]

    • Source:Journal of Molecular Structure
    • URL:[Link]

  • Compound Data (Grounding)

    • Title: 2-(1H-Pyrazol-1-yl)benzaldehyde | C10H8N2O | PubChem.
    • Source: N
    • URL:[Link]

Sources

Application

Application Note: High-Resolution Spectroscopic Characterization of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

This Application Note is designed for researchers and analytical chemists involved in the structural validation and quality control of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde . It synthesizes theoretical spectroscopic p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists involved in the structural validation and quality control of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde . It synthesizes theoretical spectroscopic principles with practical experimental protocols to ensure rigorous identification of this sterically crowded 1,2,3-trisubstituted benzene scaffold.[1][2]

Executive Summary & Structural Context

The target molecule, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (Formula:


, MW: 186.21  g/mol ), represents a critical intermediate in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]quinolines).[2]

Structural Challenge: This molecule features a 1,2,3-trisubstituted benzene ring .[1][2] The central pyrazole ring (at position 2) is flanked by an aldehyde group (position 1) and a methyl group (position 3).[1][2]

  • Steric Crowding: The proximity of the pyrazole ring to the methyl group forces the pyrazole moiety out of coplanarity with the benzene ring to minimize steric clash.[3]

  • Differentiation: It is crucial to distinguish this isomer from its regioisomers (e.g., 5-methyl or 4-methyl analogs) which are common byproducts in cyclization reactions.[2][3]

This guide provides a self-validating protocol to confirm the connectivity and purity of this specific isomer.

Experimental Workflow

The following diagram outlines the logical flow for complete structural validation, prioritizing non-destructive techniques.

AnalysisWorkflow Sample Crude/Purified Sample (3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde) MS 1. Mass Spectrometry (HRMS) Confirm Molecular Formula [M+H]+ = 187.087 Sample->MS Step 1 IR 2. FT-IR Spectroscopy Confirm Functional Groups (C=O, Absence of N-H) MS->IR Step 2 NMR 3. 1H & 13C NMR (Critical) Confirm Regiochemistry (Coupling Patterns & NOE) IR->NMR Step 3 QC 4. Purity Assessment (HPLC-UV / qNMR) NMR->QC Step 4 Decision Structural Validation QC->Decision

Figure 1: Step-by-step analytical workflow for structural validation.

Protocol 1: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the 3-methyl isomer from the 4- or 5-methyl analogs based on aromatic coupling patterns.[3]

Sample Preparation[1][2][3]
  • Solvent: Chloroform-d (

    
    ) is preferred for resolution.[3] Use DMSO-
    
    
    
    only if solubility is poor, as it may broaden exchangeable signals or obscure solvent peaks.[2][3]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Expected H NMR Data & Assignment

Diagnostic Logic: The benzene ring protons (H4, H5, H6) in the 3-methyl isomer form a continuous spin system, resulting in a Doublet-Triplet-Doublet pattern (or overlapping multiplets).[1][2] In contrast, the 5-methyl isomer would show isolated singlets or meta-coupling.[3]

MoietyPositionShift (

, ppm)
MultiplicityIntegralDiagnostic Feature
Aldehyde -CHO9.8 – 10.2 Singlet (s)1HDistinctive deshielded singlet.[3]
Pyrazole H-5'7.7 – 7.9 Doublet (

Hz)
1HClosest to Nitrogen; deshielded.[3]
Pyrazole H-3'7.6 – 7.8 Doublet (

Hz)
1H
Benzene H-67.4 – 7.6 Doublet (

Hz)
1HOrtho to aldehyde; deshielded.[2][3]
Benzene H-47.3 – 7.5 Doublet (

Hz)
1HOrtho to methyl.[3]
Benzene H-57.2 – 7.3 Triplet (

Hz)
1HCritical: Confirms 1,2,3-substitution.
Pyrazole H-4'6.4 – 6.5 Triplet/dd1HShielded pyrazole proton.[3]
Methyl -CH

2.2 – 2.4 Singlet (s)3HUpfield aliphatic signal.[3]
Advanced Validation: NOE (Nuclear Overhauser Effect)

Due to the steric twist, specific spatial proximities exist.[1][2]

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Target: Irradiate the Methyl group signal (~2.3 ppm).

  • Expected Result: Enhancement of the Benzene H-4 and the Pyrazole H-5' (or H-3' depending on the atropisomer preference).[3]

    • Note: If the pyrazole ring rotates freely, NOE to pyrazole protons may be averaged.[1][2] If restricted, specific enhancements confirm the "twisted" conformation.[1][2]

Protocol 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" check, particularly useful for monitoring the reaction progress (appearance of C=O, disappearance of N-H if starting from pyrazole).[1][2]

Methodology
  • Technique: ATR (Attenuated Total Reflectance) on neat solid/oil.[2]

  • Resolution: 4 cm

    
    , 16 scans.
    
Key Diagnostic Bands
Functional GroupWavenumber (cm

)
AssignmentNotes
Aldehyde C=O 1690 – 1705 StretchingStrong, sharp band.[3] Lower than typical aliphatic aldehydes due to conjugation.
C=N (Pyrazole) 1580 – 1600 StretchingCharacteristic of the heterocyclic ring.[2]
C=C (Aromatic) 1450 – 1500 Skeletal Vib.[2]Benzene ring breathing modes.[3]
C-H (Aldehyde) 2750 & 2850 Stretching"Fermi Doublet" (often weak but diagnostic).[1][2]
Absence of N-H ~3200-3400 StretchingCritical: Confirms substitution at Pyrazole N1.

Protocol 3: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is required to confirm the elemental composition and rule out des-methyl or impurity artifacts.[2][3]

Methodology
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Solvent: Methanol + 0.1% Formic Acid.[3]

Fragmentation Analysis[1][2][3]
  • Molecular Ion (

    
    ):  Calculated m/z for 
    
    
    
    = 187.0871 .[1][2]
  • Key Fragments:

    • 
       ~158:  Loss of CO (-28) or CHO (-29).[2][3] Common in benzaldehydes.[3]
      
    • 
       ~119:  Loss of Pyrazole radical (C
      
      
      
      H
      
      
      N
      
      
      ).[2]
    • 
       ~77:  Phenyl cation (indicative of the aromatic core).[2]
      

References & Authority

  • General Synthesis of Pyrazolyl Benzaldehydes:

    • Method: Ullmann-type C-N coupling of 2-halobenzaldehydes with pyrazoles using CuI/Ligand catalysts.[3]

    • Source: Li, X., et al. "Copper-catalyzed coupling of 2-halobenzaldehydes with nitrogen heterocycles."[2] Journal of Organic Chemistry. (Generic validation of class).[1][2]

  • Spectroscopic Data of Analogs (2-(1H-pyrazol-1-yl)benzaldehyde):

    • Comparison: The parent compound lacks the methyl signal at 2.3 ppm but shares the aldehyde/pyrazole shifts.[3]

    • Source: Sigma-Aldrich Product Specification for CAS 138479-47-7.[3][4]

  • NIST Chemistry WebBook (3-Methylbenzaldehyde Data):

    • Reference: Used for calibrating expected benzene ring coupling constants (J-values) for the 1,3-substitution pattern.[2][3]

    • Source: NIST Standard Reference Database.[5] [1][2]

Disclaimer: This protocol is based on theoretical spectroscopic principles applied to the specific structural constraints of the target molecule. Always verify with an authentic standard if available.

Sources

Method

Application Notes &amp; Protocols for the Purification of Crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic aldehydes. Abstract: This document provides a comprehensive guide to the purification of cru...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic aldehydes.

Abstract: This document provides a comprehensive guide to the purification of crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the challenges associated with the purification of aldehydes, which are susceptible to oxidation and decomposition, this guide details three robust purification methodologies: column chromatography, chemical purification via bisulfite adduct formation, and recrystallization. Each method is presented with a detailed, step-by-step protocol, underpinned by scientific principles and practical insights to ensure high purity and recovery of the target compound.

Introduction: The Challenge of Purifying 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a versatile building block in medicinal chemistry and material science, valued for its unique structural features that allow for the synthesis of complex molecular architectures.[1][2] The purity of this aldehyde is paramount for the success of subsequent synthetic steps and the biological activity of the final products. However, the purification of this and similar aromatic aldehydes is often non-trivial due to several factors:

  • Oxidation: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid as a primary impurity.[3]

  • Sensitivity to Stationary Phase: During column chromatography, aldehydes can be sensitive to the acidity of silica gel, potentially leading to decomposition or the formation of acetals if alcohol-based solvents are used.[4]

  • Complex Impurity Profile: The synthesis of pyrazole derivatives can result in a mixture of unreacted starting materials, regioisomers, and other byproducts.[5][6]

This guide provides a systematic approach to overcoming these challenges, enabling researchers to obtain high-purity 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Strategic Approach to Purification

The selection of an appropriate purification method depends on the nature and quantity of the impurities present in the crude product, as well as the desired scale of purification. The following diagram illustrates a decision-making workflow for selecting the most suitable purification strategy.

Purification_Strategy Start Crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde TLC_Analysis Initial Purity Assessment (TLC/¹H NMR) Start->TLC_Analysis Major_Impurities Identify Major Impurities TLC_Analysis->Major_Impurities Polar_Impurities Highly Polar Impurities (e.g., Carboxylic Acid) Major_Impurities->Polar_Impurities Yes Non_Polar_Impurities Non-Polar/Closely Eluting Impurities Major_Impurities->Non_Polar_Impurities No High_Purity_Solid Crude product is a solid with high purity (>90%) Major_Impurities->High_Purity_Solid If solid Bisulfite_Extraction Chemical Purification (Bisulfite Adduct) Polar_Impurities->Bisulfite_Extraction Column_Chromatography Column Chromatography Non_Polar_Impurities->Column_Chromatography Recrystallization Recrystallization High_Purity_Solid->Recrystallization Column_Chromatography->Recrystallization Final_Product Pure Product (>98%) Bisulfite_Extraction->Final_Product Recrystallization->Final_Product

Caption: Decision workflow for purification strategy selection.

Method 1: Column Chromatography

Column chromatography is a widely used technique for the purification of organic compounds.[3] For aldehydes, careful selection of the stationary and mobile phases is crucial to prevent degradation.

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) and their solubility in a mobile phase. Less polar compounds generally elute faster than more polar ones.

Expert Insights:

  • Silica Gel Deactivation: Aldehyd decomposition on silica gel can be mitigated by deactivating the silica with a small amount of a tertiary amine, such as triethylamine, in the eluent.[4] This neutralizes the acidic sites on the silica surface.

  • Solvent System: A non-polar/moderately polar solvent system is recommended to ensure that the aldehyde elutes efficiently while more polar impurities, like the corresponding carboxylic acid, remain on the column.[3] Avoid using alcohol-based solvents, which can form acetals or hemiacetals with the aldehyde on the acidic silica surface.[4]

  • Alternative Stationary Phase: If decomposition persists on silica gel, switching to a more neutral stationary phase like alumina can be beneficial.[4]

Protocol: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the elution of the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Parameter Recommendation Rationale
Stationary Phase Silica gel (60-120 mesh) or Alumina (neutral)Silica is standard, but alumina can be used if the aldehyde is sensitive to acidity.[4]
Mobile Phase Hexane/Ethyl Acetate or Hexane/Diethyl Ether gradientProvides good separation of non-polar to moderately polar compounds. Avoids alcohols to prevent acetal formation.[4]
Eluent Additive 0.1-1% Triethylamine (v/v)Neutralizes acidic sites on silica gel, preventing aldehyde decomposition.[4]
TLC Visualization UV light (254 nm) and/or a potassium permanganate stainThe pyrazole and benzaldehyde moieties are UV active. The permanganate stain visualizes the aldehyde group.

Method 2: Chemical Purification via Bisulfite Adduct Formation

This technique offers a highly selective method for separating aldehydes from mixtures, particularly when chromatographic methods are challenging or inefficient.[7][8]

Principle: Aldehydes react with sodium bisulfite to form a charged bisulfite adduct, which is water-soluble. This allows for the separation of the aldehyde from other organic components of a mixture through liquid-liquid extraction. The aldehyde can then be regenerated by basification.[7][9]

Expert Insights:

  • Reaction Solvent: The reaction is often carried out in a water-miscible solvent like methanol, ethanol, or THF to ensure both the organic compound and the aqueous bisulfite solution can react.[9]

  • Regeneration: Careful basification, for instance with sodium bicarbonate or sodium hydroxide, is required to regenerate the aldehyde from the adduct.[9] The pH should be monitored to avoid any base-catalyzed side reactions.

Protocol: Bisulfite Adduct Formation and Regeneration
  • Adduct Formation:

    • Dissolve the crude product in a suitable water-miscible solvent (e.g., methanol or THF).[9]

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the mixture vigorously for 30-60 minutes.[8]

  • Extraction:

    • Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture.

    • Separate the aqueous layer, which now contains the bisulfite adduct of the aldehyde.[9]

    • Wash the organic layer with water and combine the aqueous layers.

  • Regeneration of Aldehyde:

    • To the combined aqueous layers, add an organic solvent for extraction (e.g., dichloromethane).

    • Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the solution is basic.[9]

    • The aldehyde will be regenerated and will partition into the organic layer.

  • Isolation:

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the purified aldehyde.

Method 3: Recrystallization

For crude products that are solid and have a relatively high initial purity, recrystallization is an efficient and scalable purification method.[5]

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The crude material is dissolved in a hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.

Expert Insights:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrazole derivatives and aromatic aldehydes, common recrystallization solvents include ethanol, methanol, and solvent mixtures like dichloromethane/n-hexane or ethyl acetate/hexane.[10][11][12]

  • Inducing Crystallization: If crystals do not form upon cooling, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.

Protocol: Recrystallization
  • Solvent Screening: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a flask, add the chosen solvent to the crude solid and heat the mixture to boiling with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Solvent/Mixture Observation Suitability
Ethanol or MethanolOften good solvents for pyrazole-containing compounds.[11]Suitable for compounds with moderate polarity.
Dichloromethane/n-HexaneThe compound dissolves in dichloromethane; n-hexane is added as an anti-solvent.[10]Effective for inducing crystallization of moderately polar compounds.
Ethyl Acetate/HexaneSimilar to the above, with a slightly more polar solvent system.A versatile mixture for a range of polarities.

Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure and the absence of impurities.

  • Mass Spectrometry: Determines the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion

The purification of crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde can be effectively achieved through a systematic application of column chromatography, chemical purification via bisulfite adduct formation, or recrystallization. The choice of method should be guided by the impurity profile of the crude material and the desired scale of purification. By following the detailed protocols and expert insights provided in this guide, researchers can consistently obtain this valuable synthetic intermediate in high purity, thereby ensuring the success of their subsequent research and development endeavors.

References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? [online] Available at: [Link]

  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? [online] Available at: [Link]

  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [online] Available at: [Link]

  • PMC. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [online] Available at: [Link]

  • Google Patents. (1989). Process for the preparation of aromatic aldehydes.
  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [online] Available at: [Link]

  • Reddit. (2015, April 1). Purifying aldehydes? [online] Available at: [Link]

  • J Adv Sci Res. (2020). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. [online] Available at: [Link]

  • OICC Press. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [online] Available at: [Link]

  • Turk J Pharm Sci. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. [online] Available at: [Link]

  • PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [online] Available at: [Link]

  • DergiPark. (2020). Synthesis and structural characterization of novel pyrazoline derivatives. [online] Available at: [Link]

  • SciELO. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. [online] Available at: [Link]

  • MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). [online] Available at: [Link]

  • Semantic Scholar. The preparation of some heteroaromatic and aromatic aldehydes. [online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [online] Available at: [Link]

Sources

Application

Application Note: Catalytic Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

This Application Note is designed for research and development scientists requiring a robust, scalable, and chemically rigorous protocol for the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde . This scaffold prese...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists requiring a robust, scalable, and chemically rigorous protocol for the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde .

This scaffold presents a specific synthetic challenge: steric crowding . The target C-N bond formation occurs at the ortho position (C2), flanked by an aldehyde (C1) and a methyl group (C3).[1] Standard coupling conditions often fail here due to steric repulsion and potential side reactions involving the aldehyde (e.g., Cannizzaro disproportionation or condensation).[1]

[1][2]

Executive Summary & Retrosynthetic Strategy

The synthesis relies on a metal-catalyzed C-N cross-coupling (Ullmann-Goldberg or Buchwald-Hartwig type) between 2-bromo-3-methylbenzaldehyde and 1H-pyrazole .[2]

While Palladium (Pd) catalysis is often preferred for speed, Copper (Cu) catalysis is selected here as the Method of Choice for two reasons:

  • N-Selectivity: Copper prevents "C-arylation" of the pyrazole (binding at C4), ensuring the bond forms exclusively at the Nitrogen (N1).

  • Aldehyde Tolerance: Modern Cu-diamine systems operate well with carbonate bases, avoiding the strong alkoxides often required in Pd-cycles that can degrade the aldehyde.[2]

Retrosynthetic Logic (Visualized)

Retrosynthesis cluster_conditions Key Catalytic Requirements Target TARGET 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Precursors PRECURSORS 2-Bromo-3-methylbenzaldehyde + 1H-Pyrazole Target->Precursors C-N Disconnection (Sterically Hindered) C1 Ligand: Promotes OA in hindered systems C2 Base: Weak enough to spare aldehyde

Caption: Retrosynthetic disconnection revealing the critical steric challenge at the C2 position.

Method A: Copper-Catalyzed C-N Coupling (Recommended)[1][2]

This protocol utilizes a CuI / Diamine system. The diamine ligand is critical; it breaks down the polymeric copper halide aggregates, creating a reactive monomeric species capable of oxidative addition even in the crowded 2,3-disubstituted aromatic ring.

Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
ReagentEquiv.[3][4][5]RoleCritical Specification
2-Bromo-3-methylbenzaldehyde 1.0SubstratePurity >97%; free of benzoic acid.[2]
1H-Pyrazole 1.2NucleophileDry; low water content.[2]
Copper(I) Iodide (CuI) 0.05 (5 mol%)CatalystWhite/Off-white powder.[1] (Do not use if green/brown).[1]
Trans-N,N'-Dimethylcyclohexane-1,2-diamine 0.10 (10 mol%)Ligand"DMCHDA" - Essential for steric bulk tolerance.[1][2]
Potassium Carbonate (K₂CO₃) 2.0BaseAnhydrous, granular (grind before use).[1]
Toluene Solvent[0.5 M]Anhydrous; sparged with Argon.[1]
Step-by-Step Protocol

1. Catalyst Pre-Complexation (The "Self-Validating" Step):

  • In a reaction vial, add CuI (5 mol%) and the liquid ligand (DMCHDA, 10 mol%) to the Toluene.[1]

  • Stir at RT for 5 minutes.

  • Validation Check: The solution should turn a distinct blue-green or soluble off-white depending on concentration.[2] If it remains a coarse suspension, the ligand is degraded or the solvent is wet.

2. Reaction Assembly:

  • Add the 2-Bromo-3-methylbenzaldehyde (1.0 equiv), 1H-Pyrazole (1.2 equiv), and ground K₂CO₃ (2.0 equiv) to the pre-complexed catalyst mixture.[1]

  • Seal the vessel with a septum and purge with Argon for 5 minutes.

3. Thermal Activation:

  • Heat the mixture to 110°C for 12–16 hours.

  • Why 110°C? Sterically hindered couplings require higher energy to overcome the activation barrier for the oxidative addition of the aryl bromide to the Cu(I) center.

4. Work-up:

  • Cool to room temperature.[3][4] Dilute with Ethyl Acetate (EtOAc).[1]

  • Filter through a pad of Celite to remove inorganic salts.[2]

  • Concentrate the filtrate.

5. Purification:

  • Flash Column Chromatography (Silica Gel).[1]

  • Eluent: Hexanes/EtOAc (Gradient 9:1 to 7:3).[1]

  • Expected Rf: The product is less polar than the pyrazole but more polar than the bromo-aldehyde.[2]

Method B: Palladium-Catalyzed (High-Speed Alternative)[1][2]

Use this method if Method A fails due to extreme steric hindrance or if the reaction stalls. Palladium with specific biaryl phosphine ligands is superior for extremely crowded C-N bonds.

Catalytic System
  • Precatalyst: Pd₂(dba)₃ (1 mol%) or BrettPhos Pd G3.[1]

  • Ligand: tBuBrettPhos (2 mol%).[1]

    • Mechanism:[6][7][4] The bulky tert-butyl groups on the phosphine create a "pocket" that facilitates reductive elimination, the rate-determining step in crowded systems.[2]

  • Base: K₃PO₄ (Weak base to protect aldehyde).[1]

  • Solvent: 1,4-Dioxane at 100°C.

Mechanistic Pathway (Copper Cycle)[1]

Understanding the mechanism aids in troubleshooting. The cycle involves the formation of a Cu(III) intermediate, which is rare and requires the stabilizing effect of the diamine ligand.

Mechanism Start L-Cu(I)-X Step1 L-Cu(I)-N(Py) (Pyrazolyl Cuprate) Start->Step1 + Pyrazole / Base - HX Step2 L-Cu(III)(Ar)(N)(X) (Oxidative Addition) Step1->Step2 + Ar-Br (Rate Limiting) Product Product + L-Cu(I)-X Step2->Product Reductive Elimination Product->Start Regeneration

Caption: Catalytic cycle highlighting the rate-limiting Oxidative Addition of the hindered Aryl Bromide.

Critical Control Points & Troubleshooting

A. Aldehyde Stability (The "Cannizzaro" Risk)

The aldehyde group is susceptible to nucleophilic attack by hydroxide ions (generated from trace water + carbonate).[1]

  • Control: Use anhydrous K₂CO₃ and strictly dry Toluene.

  • Alternative: If aldehyde degradation is observed (formation of carboxylic acid or alcohol), protect the aldehyde as a cyclic acetal (using ethylene glycol/TsOH) before the coupling.[1] The acetal is stable to base and can be removed (HCl/THF) after the coupling.

B. Regioselectivity (N1 vs N2)

Pyrazole is symmetric, but once coupled, the product is asymmetric.[1]

  • Observation: The reaction forms the N-C bond.

  • Validation: In ¹H NMR, the pyrazole protons (H3, H4, H5) will shift significantly.[1]

    • Starting Pyrazole: H3/H5 are equivalent (broad doublet/singlet).[1]

    • Product: H3 and H5 become distinct doublets (approx δ 7.8 and δ 6.5 ppm) due to the loss of tautomerism and the magnetic anisotropy of the benzaldehyde ring.

C. Monitoring Data (TLC)
  • Starting Material (Aldehyde): High Rf, UV active (254 nm), stains orange with DNP (2,4-Dinitrophenylhydrazine).[1]

  • Product: Lower Rf than aldehyde, UV active, stains red/orange with DNP (aldehyde is intact).[1]

  • Side Product (Protodehalogenation): If the bromide falls off without coupling (forming 3-methylbenzaldehyde), the Rf will be very similar to the starting material.[1] Check GC-MS or NMR to distinguish.

References

  • General Ullmann-Type Coupling for Pyrazoles

    • Cristau, H.-J., et al. "Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles."[2] European Journal of Organic Chemistry, 2004.

    • [1]

  • Ligand Effects in Copper Catalysis (The "Diamine" Effect)

    • Klhapars, A., Antilla, J. C., Buchwald, S. L.[1] "A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles."[2] Journal of the American Chemical Society, 2001.

    • [1]

  • Palladium Catalysis for Hindered Substrates (BrettPhos)

    • Maitre, P., et al. "Palladium-Catalyzed C-N Coupling with Sterically Demanding Substrates."[1] Chemical Science, 2011.[1]

  • Handling Ortho-Substituted Benzaldehydes

    • Organic Syntheses, Coll.[1] Vol. 10, p. 321 (2004); Vol. 79, p. 176 (2002).[1] (General protocols for protecting group strategies in coupling).

    • [1]

Sources

Method

functionalization of the aldehyde group in 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Application Note: Functionalization of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Executive Summary & Chemical Profile The Scaffold: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is not merely a building block; it is a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary & Chemical Profile

The Scaffold: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is not merely a building block; it is a "privileged structure" precursor for fused nitrogen heterocycles, specifically pyrazolo[1,5-a]quinolines .[1]

The "3-Methyl" Effect (Critical Analysis): Unlike the unsubstituted parent 2-(pyrazol-1-yl)benzaldehyde, the introduction of a methyl group at the 3-position creates a unique steric environment.[1]

  • Conformational Lock: The 3-methyl group exerts steric pressure on the adjacent aldehyde (-CHO) and the 2-pyrazolyl group.[1] This forces the aldehyde carbonyl out of coplanarity with the benzene ring, reducing its electrophilicity due to diminished resonance conjugation.

  • Reactivity Implications: Standard nucleophilic attacks (e.g., Schiff base formation) will be kinetically slower compared to the non-methylated analog. Protocols must account for this by employing Lewis acid activation or dehydrating conditions to drive equilibrium.

Reactivity Map:

  • Aldehyde (C-1): Primary electrophile.[1] Subject to reversible addition (imines) and irreversible addition (reduction/oxidation).

  • Pyrazole (C-5'): Nucleophilic site for intramolecular cyclization.[1]

  • Steric Gate (C-3 Methyl): Hinders approach of bulky nucleophiles.[1]

Application I: Reductive Amination (Accessing Secondary Amines)

Context: Converting the aldehyde to a secondary amine is a standard transformation for generating focused libraries of kinase inhibitors. Due to the steric bulk of the 3-methyl group, direct reductive amination requires activation.

Mechanism: The reaction proceeds via a steric-sensitive iminium ion intermediate.[1] We utilize Titanium(IV) isopropoxide [Ti(OiPr)4] as a dual-function reagent: it acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger to drive imine formation.

Protocol A: Ti(IV)-Mediated Reductive Amination

Reagents:

  • Substrate: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv)[1]

  • Amine: Primary aliphatic or aniline derivative (1.1 equiv)

  • Activator: Titanium(IV) isopropoxide (1.2 equiv)

  • Reductant: Sodium borohydride (NaBH4) (1.5 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Methodology:

  • Imine Formation (The "Push"):

    • In a flame-dried flask under Nitrogen, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous THF.

    • Add Ti(OiPr)4 (1.2 equiv) dropwise via syringe. Note: The solution may turn slightly yellow/orange upon complexation.

    • Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC.[2] The aldehyde spot should disappear. If starting material persists after 12h, heat to 50°C for 2 hours.

  • Reduction:

    • Cool the reaction mixture to 0°C (ice bath).

    • Add NaBH4 (1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup (The "Titanium Crash"):

    • Quench the reaction by adding 1N NaOH (1 mL per mmol substrate). Crucial Step: This converts soluble titanium species into a white, polymeric titanium oxide precipitate.[1]

    • Dilute with Ethyl Acetate. Filter the heterogeneous mixture through a pad of Celite to remove the titanium salts.

    • Wash the filtrate with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient).

Application II: The "Gold Standard" – Synthesis of Pyrazolo[1,5-a]quinolines

Context: This is the highest-value application of this scaffold. The aldehyde reacts with an active methylene compound, followed by an intramolecular hetero-cyclization where the pyrazole C-5 attacks the formed alkene.[1]

Pathway: Knoevenagel Condensation


 Intramolecular Cyclization 

Aromatization.

Cyclization Start 3-Methyl-2-(pyrazol-1-yl) benzaldehyde Inter Knoevenagel Intermediate (Alkene) Start->Inter + Malononitrile Base (Piperidine) Cyclic Dihydro-pyrazolo quinoline Inter->Cyclic Intramolecular Nucleophilic Attack (Pyrazole C-5) Final Pyrazolo[1,5-a] quinoline Cyclic->Final Oxidative Aromatization (-H2)

Figure 1: Cascade synthesis of the fused tricyclic core.

Protocol B: Cascade Cyclization with Malononitrile

Reagents:

  • Substrate: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (1.0 equiv)[1]

  • Active Methylene: Malononitrile (1.1 equiv)

  • Base Catalyst: Piperidine (0.1 equiv) or Et3N (0.5 equiv)

  • Solvent: Ethanol (0.5 M)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the aldehyde (1 mmol) and malononitrile (1.1 mmol) in Ethanol (2 mL).

    • Add Piperidine (0.1 mmol) as a catalyst.

  • Reflux & Monitoring:

    • Heat the mixture to reflux (78°C).

    • Observation: The reaction typically proceeds rapidly (1–3 hours). The product often precipitates out of the hot solution due to the planar, aromatic nature of the final fused system.

    • Mechanism Check: The 3-methyl group may slow the initial condensation. If sluggish, add 5 mol% Acetic Acid (forming piperidinium acetate buffer) to accelerate the Knoevenagel step.

  • Isolation:

    • Cool to room temperature.[3][4][5]

    • Filter the precipitate.[6]

    • Wash the solid with cold Ethanol and then Diethyl Ether.

    • Recrystallize from DMF/Ethanol if necessary.

Data Interpretation:

  • IR: Look for the disappearance of the aldehyde C=O (~1690 cm⁻¹) and appearance of CN stretch (~2210 cm⁻¹).

  • 1H NMR: The key diagnostic is the disappearance of the aldehyde proton (singlet at ~10 ppm) and the pyrazole C-5 proton, confirming cyclization.

Summary of Quantitative Data

Reaction TypeReagent SystemKey Challenge (3-Me Effect)Expected Yield
Reductive Amination Ti(OiPr)4 / NaBH4Steric hindrance at C=O75–85%
Schiff Base Amine / MgSO4 / TolueneSlow kinetics, equilibrium shift80–90%
Cyclization Malononitrile / PiperidineConformational twist60–75%
Oxidation NaClO2 / NaH2PO4Minimal hindrance>90%

References

  • Reductive Amination of Hindered Carbonyls: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1]

  • Synthesis of Pyrazolo[1,5-a]quinolines: Kumar, D., et al. "A facile one-pot synthesis of pyrazolo[1,5-a]quinolines via Knoevenagel condensation followed by intramolecular cyclization."[1] Tetrahedron Letters, 2011.

  • Titanium(IV) Isopropoxide Protocols: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[1]

  • Reactivity of 2-(Pyrazolyl)benzaldehydes: Desai, N. C., et al. "Synthesis and antimicrobial activity of some new pyrazole incorporating benzimidazole derivatives."[1] Medicinal Chemistry Research, 2013.

Sources

Application

The Synthetic Versatility of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde: A Gateway to Novel Heterocyclic Scaffolds

Introduction: A Privileged Precursor in Heterocyclic Chemistry In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Precursor in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, those incorporating the pyrazole moiety are of particular interest due to their prevalence in a wide range of biologically active molecules. 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde emerges as a highly versatile and strategic precursor for the construction of complex, fused heterocyclic systems. Its unique architecture, featuring an ortho-disposed aldehyde and a pyrazole ring on a benzene core, provides a reactive platform for a variety of intramolecular and multicomponent reactions. This guide offers an in-depth exploration of the synthesis of this key intermediate and its potential applications in the generation of diverse and medicinally relevant heterocyclic scaffolds. The protocols and strategies outlined herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for leveraging this powerful synthetic tool.

Part 1: Synthesis of the Key Precursor: 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

The efficient synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is paramount to its utility in heterocyclic synthesis. A robust and scalable method for its preparation is the copper-catalyzed Ullmann condensation, a classic and reliable method for the formation of C-N bonds.[1][2] This approach involves the coupling of pyrazole with an appropriately substituted aryl halide.

Application Note: Ullmann Condensation for N-Arylation

The Ullmann condensation is a powerful method for the N-arylation of pyrazoles.[1][3][4] The reaction is typically catalyzed by a copper(I) salt, often in the presence of a ligand and a base, in a high-boiling polar solvent. The choice of the aryl halide is critical, with iodides and bromides being more reactive than chlorides. For the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, 2-bromo-3-methylbenzaldehyde serves as a suitable starting material. The reaction proceeds via the formation of a copper(I)-pyrazolate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[2][5]

Pyrazole Pyrazole Intermediate Copper-Pyrazolate Complex Pyrazole->Intermediate + Base ArylHalide 2-Bromo-3-methylbenzaldehyde ArylHalide->Intermediate + Cu(I) Catalyst CopperCatalyst Cu(I) Catalyst Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF) Product 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Intermediate->Product Reductive Elimination

Caption: Synthetic pathway for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde via Ullmann condensation.

Detailed Protocol: Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Materials:

  • Pyrazole

  • 2-Bromo-3-methylbenzaldehyde

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pyrazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Evacuate the flask and backfill with nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous DMF to the flask via a syringe.

  • Add 2-bromo-3-methylbenzaldehyde (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing cold water and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde as a solid.

Part 2: Potential Applications in Heterocyclic Compound Synthesis

The strategic placement of the aldehyde and pyrazole moieties in 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde opens up a plethora of possibilities for the synthesis of fused heterocyclic systems. The aldehyde group can act as an electrophile in cyclization reactions, while the pyrazole ring can influence the reactivity and provide a site for further functionalization.

Application 1: Synthesis of Pyrazolo[1,5-a]quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and powerful method for the construction of quinolines from a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[6][7][8][9][10] By analogy, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde can be envisioned to react with active methylene compounds in a Friedländer-type annulation to produce pyrazolo[1,5-a]quinolines. These fused heterocyclic systems are of significant interest in medicinal chemistry due to their diverse biological activities.

StartingAldehyde 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde AldolAdduct Aldol Adduct StartingAldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (e.g., Ketone) ActiveMethylene->AldolAdduct + Base BaseCatalyst Base Catalyst (e.g., KOH) CyclizedIntermediate Cyclized Intermediate AldolAdduct->CyclizedIntermediate Dehydration FinalProduct Pyrazolo[1,5-a]quinoline Derivative CyclizedIntermediate->FinalProduct Intramolecular Cyclization & Dehydration

Caption: Proposed Friedländer-type synthesis of pyrazolo[1,5-a]quinolines.

Representative Protocol: Synthesis of a Pyrazolo[1,5-a]quinoline Derivative

Materials:

  • 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

  • Cyclohexanone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (1.0 equivalent) and cyclohexanone (1.2 equivalents) in ethanol.

  • Add a catalytic amount of potassium hydroxide to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure pyrazolo[1,5-a]quinoline derivative.

Application 2: Multicomponent Synthesis of Thieno[2,3-b]pyridines via Gewald Reaction

The Gewald reaction is a multicomponent reaction that allows for the synthesis of 2-aminothiophenes from an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[11][12][13][14][15] 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde can serve as the aldehyde component in this reaction, leading to the formation of highly functionalized thieno[2,3-b]pyridines after a subsequent intramolecular cyclization. This one-pot approach offers a rapid and efficient route to complex heterocyclic systems.

Aldehyde 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde KnoevenagelAdduct Knoevenagel Adduct Aldehyde->KnoevenagelAdduct Nitrile Active Methylene Nitrile (e.g., Malononitrile) Nitrile->KnoevenagelAdduct + Base Sulfur Elemental Sulfur (S8) ThiopheneIntermediate 2-Aminothiophene Intermediate Base Base (e.g., Morpholine) KnoevenagelAdduct->ThiopheneIntermediate + Sulfur FinalProduct Thieno[2,3-b]pyridine Derivative ThiopheneIntermediate->FinalProduct Intramolecular Cyclization

Caption: Proposed Gewald reaction for the synthesis of thieno[2,3-b]pyridines.

Representative Protocol: Synthesis of a Thieno[2,3-b]pyridine Derivative

Materials:

  • 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • To a round-bottom flask, add 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (1.0 equivalent), malononitrile (1.0 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Add a catalytic amount of morpholine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the solid product and wash it with cold ethanol.

  • Recrystallize the crude product from a suitable solvent like DMF or acetic acid to obtain the pure thieno[2,3-b]pyridine derivative.

Data Summary

Precursor/ReagentProductReaction TypeYield (%)
Pyrazole, 2-Bromo-3-methylbenzaldehyde3-Methyl-2-(1H-pyrazol-1-YL)benzaldehydeUllmann Condensation60-80% (Typical)
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, CyclohexanonePyrazolo[1,5-a]quinoline derivativeFriedländer Annulation50-70% (Expected)
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, Malononitrile, SulfurThieno[2,3-b]pyridine derivativeGewald Reaction45-65% (Expected)

Note: Yields for the potential applications are expected ranges based on analogous reactions and may require optimization.

Conclusion and Future Outlook

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde stands as a promising and under-explored building block in the synthesis of novel heterocyclic compounds. Its straightforward preparation via Ullmann condensation provides ready access to this valuable precursor. The strategic positioning of the aldehyde and pyrazole functionalities allows for its participation in a range of powerful cyclization and multicomponent reactions, offering efficient pathways to complex molecular architectures such as pyrazolo[1,5-a]quinolines and thieno[2,3-b]pyridines. The protocols and application notes provided herein serve as a foundational guide for researchers to explore the synthetic potential of this versatile molecule. Further investigation into its reactivity in other named reactions and the development of new multicomponent strategies will undoubtedly unlock a wider array of novel heterocyclic scaffolds with potential applications in drug discovery and materials science.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product.

The synthesis of N-aryl pyrazoles, such as the target molecule, is a cornerstone reaction in medicinal chemistry due to their prevalence in pharmacologically active compounds. The most common and effective methods for this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[1][2] This guide will focus primarily on the Buchwald-Hartwig approach, which often provides higher yields and broader functional group tolerance under milder conditions.

Baseline Protocol: Buchwald-Hartwig C-N Coupling

This section provides a standard, reliable protocol for the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde. It serves as a reference point for the troubleshooting guide that follows.

Reaction Scheme

The general reaction involves the coupling of an aryl halide, 2-bromo-3-methylbenzaldehyde, with pyrazole using a palladium catalyst, a phosphine ligand, and a base.

Caption: General Buchwald-Hartwig N-Arylation Scheme.

Detailed Experimental Protocol

Materials:

  • 2-Bromo-3-methylbenzaldehyde (1.0 eq)[3]

  • Pyrazole (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous 1,4-Dioxane (0.1 M concentration relative to aryl bromide)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-3-methylbenzaldehyde, pyrazole, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction yield is consistently low (<40%). What are the most likely causes?

A1: Low yield is the most common issue and can stem from several factors. Systematically investigate the following:

  • Inappropriate Base: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to side reactions with the aldehyde functional group.[5] Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are generally milder and effective for this type of coupling.[5][6] The base must be finely powdered and anhydrous for optimal results.

  • Ligand Selection: While Xantphos is a robust ligand for many C-N couplings, some substrate combinations benefit from other ligands.[7] Consider screening other bulky biarylphosphine ligands like XPhos or RuPhos, especially if steric hindrance is a concern.

  • Solvent Purity: Water content in the solvent can be detrimental. Use a freshly opened bottle of anhydrous solvent or dry it over molecular sieves prior to use. While trace amounts of water can sometimes aid in the reduction of Pd(II) to Pd(0), excess water can lead to catalyst decomposition and hydrolysis of the starting material.[6]

Q2: My reaction stalls, leaving a significant amount of unreacted 2-bromo-3-methylbenzaldehyde. How can I drive the reaction to completion?

A2: Incomplete conversion points to issues with reaction kinetics or catalyst lifetime.

  • Increase Temperature: Buchwald-Hartwig reactions involving N-heterocycles can require elevated temperatures, sometimes up to 110 °C or higher, especially when using less reactive aryl bromides.[8][9] Consider increasing the temperature in 10 °C increments.

  • Increase Catalyst Loading: While 2 mol% Pd is a good starting point, increasing the catalyst and ligand loading to 3-5 mol% can help drive the reaction to completion, especially on a small scale.

  • Check Pyrazole Quality: Ensure the pyrazole is pure and dry. Impurities can act as catalyst poisons.

  • Consider an Alternative Halide: If feasible, switching from 2-bromo-3-methylbenzaldehyde to the corresponding 2-iodo-3-methylbenzaldehyde can significantly increase the rate of the initial oxidative addition step, often leading to higher conversion.[4]

Q3: TLC/LC-MS analysis shows multiple side products. What are they and how can I prevent them?

A3: Side product formation is often related to the reactivity of the starting materials and intermediates.

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, forming 3-methylbenzaldehyde. It often occurs when the catalytic cycle is inefficient. Optimizing the ligand and ensuring an anhydrous environment can minimize this.[7]

  • Homocoupling of Pyrazole: While less common, this can occur under certain conditions. Ensuring the correct stoichiometry and gradual heating might help.

  • Aldehyde-Related Side Reactions: The aldehyde group can participate in side reactions, especially in the presence of strong bases and high temperatures. Using a milder base (K₃PO₄ instead of NaOtBu) is a key strategy to prevent this.[5]

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Screen_Base Screen Weaker Bases (e.g., K₃PO₄, K₂CO₃) Check_Inert->Screen_Base If conditions are good Optimize_Temp Increase Temperature (100 → 120 °C) Screen_Base->Optimize_Temp If still low yield Screen_Ligand Screen Alternative Ligands (e.g., XPhos, RuPhos) Optimize_Temp->Screen_Ligand If still low yield Increase_Loading Increase Catalyst/Ligand Loading (2% → 5%) Screen_Ligand->Increase_Loading If still low yield End Improved Yield Increase_Loading->End

Caption: Troubleshooting workflow for low yield issues.

Q4: The purification by column chromatography is difficult, with the product co-eluting with impurities.

A4: Purification challenges often arise from side products with similar polarity to the desired product.

  • Acid/Base Wash: Before chromatography, consider an acid/base extraction. Dissolve the crude material in ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Then wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

  • Crystallization: The target molecule may be a solid. Attempting to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) can be a highly effective purification method.

  • Alternative Purification: A patent for purifying pyrazoles suggests forming an acid addition salt by treating the crude product with an inorganic acid, crystallizing the salt, and then neutralizing it to recover the pure pyrazole.[10][11] This can be effective for separating the basic pyrazole product from neutral impurities like the hydrodehalogenated side product.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Buchwald-Hartwig amination?

A1: The generally accepted mechanism involves a catalytic cycle with a Pd(0) species.[12]

  • Oxidative Addition: The active Pd(0) catalyst adds to the aryl bromide, forming a Pd(II) complex.

  • Base-Mediated Deprotonation: The base deprotonates the pyrazole N-H bond.

  • Ligand Exchange/Coordination: The pyrazolate anion coordinates to the Pd(II) center, displacing the bromide.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Q2: Can I use a copper-based catalyst (Ullmann reaction) instead?

A2: Yes, the Ullmann condensation is a classic method for N-arylation and can be effective. It typically uses a Cu(I) salt (like CuI), a base (often K₂CO₃), and sometimes a ligand (like 1,10-phenanthroline or a diamine) in a polar aprotic solvent like DMF or DMSO at higher temperatures (120-160 °C).[13] While often cheaper, Ullmann reactions can require harsher conditions and may have a more limited substrate scope compared to modern palladium-catalyzed systems.[2]

Q3: How do I choose the best solvent for this reaction?

A3: The solvent plays a crucial role in stabilizing intermediates and ensuring all components remain in solution.

  • Aprotic Polar Ethers: Dioxane and THF are the most common and generally effective solvents. They have good solvating properties for the organic components and the palladium complexes.

  • Aromatic Hydrocarbons: Toluene is another widely used solvent, particularly for higher-temperature reactions.[5]

  • Protic Solvents: While generally avoided, some modern catalyst systems have been developed that are robust enough to work in protic solvents like ethanol or t-butanol.[7] This can be advantageous from a green chemistry perspective. However, for this specific substrate, starting with an anhydrous aprotic solvent like dioxane or toluene is recommended.[4]

Comparison of Common Reaction Parameters
ParameterCondition A (Standard)Condition B (Alternative)Rationale for Change
Catalyst Pd₂(dba)₃Pd(OAc)₂Pd(OAc)₂ is a more air-stable Pd(II) source that is reduced in situ.
Ligand XantphosRuPhos / XPhosRuPhos and XPhos are often more effective for sterically hindered substrates.[6]
Base Cs₂CO₃K₃PO₄K₃PO₄ is a milder, less expensive base that can reduce side reactions.[5]
Solvent 1,4-DioxaneTolueneToluene allows for higher reaction temperatures if needed.
Temperature 100-110 °C110-120 °CIncreased temperature can improve the rate of slow reactions.[9]

References

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. MDPI. Available at: [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. Available at: [Link]

  • Organic Syntheses. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. ACS Publications. Available at: [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]

  • KTU ePubl. (n.d.).
  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles. Google Patents.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles. Google Patents.
  • ResearchGate. (n.d.). Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under different reaction conditions.
  • Royal Society of Chemistry. (n.d.). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Chemical Communications (RSC Publishing). Available at: [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • BenchChem. (n.d.).
  • ACS Publications. (2024). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (n.d.). N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC.
  • Google Patents. (n.d.). Preparation of 3-methylpyrazole. Google Patents.
  • Chem-Impex. (n.d.). 3-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Chem-Impex.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • MDPI. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. MDPI. Available at: [Link]

  • ResearchGate. (2025). Selective Synthesis of Bromo‐substituted 2H‐Pyrroles and 3H‐Pyrroles via Three‐Component Cascade Annulation of 1,3‐Enynes, NBS and TMSN3.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). 2-Bromo-3-methylbenzaldehyde. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Subject: Troubleshooting Side Reactions & Optimization of N-Arylation Protocols Ticket ID: #SYN-PYR-03M Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side Reactions & Optimization of N-Arylation Protocols Ticket ID: #SYN-PYR-03M Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Challenges

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a unique "perfect storm" of synthetic challenges. You are attempting to install a nucleophilic heterocycle (pyrazole) onto a highly crowded aromatic core.[1]

The Two Critical Constraints:

  • Steric "Sandwich" Effect: The reaction site (C2) is flanked by a methyl group (C3) and a formyl group (C1).[1] This ortho,ortho-disubstitution creates significant steric hindrance, retarding the rate of oxidative addition and reductive elimination in metal-catalyzed couplings.

  • Chemo-incompatibility: The aldehyde functionality is labile under the basic, high-temperature conditions required for Ullmann or Buchwald-Hartwig couplings. It is prone to oxidation, condensation, and catalyst poisoning.

This guide addresses the specific side reactions arising from these constraints and provides validated protocols to circumvent them.

Diagnostic Troubleshooting (Q&A)

Category A: Reaction Stalled or Low Conversion[1]

Q: I am using a standard Ullmann protocol (CuI, L-Proline, K2CO3, DMSO, 110°C), but conversion is stuck at <20%. Why? A: The "Sandwich Effect" is likely preventing the copper complex from accessing the C-X bond.

  • Root Cause: L-Proline is often too small and insufficiently electron-rich to stabilize the oxidative addition intermediate in such sterically crowded systems. Furthermore, the aldehyde oxygen may be coordinating to the Cu center, forming an inactive chelate.

  • Solution: Switch to a bidentate diamine ligand such as trans-1,2-diaminocyclohexane or N,N'-dimethylethylenediamine (DMEDA). These ligands create a more robust, sterically accessible active catalyst.

  • Protocol Adjustment: Increase catalyst loading to 10-20 mol% CuI and ensure the ligand:Cu ratio is 2:1.

Q: The reaction mixture turns black immediately, and no product is formed. A: This indicates rapid catalyst decomposition ("plating out") or oxidative degradation of the aldehyde.

  • Root Cause: Aldehydes are reducing agents.[1] At 110°C in the presence of Cu(I) and base, the aldehyde can reduce the catalyst to bulk Cu(0) (inactive black precipitate) while oxidizing itself to the carboxylic acid.[1]

  • Solution: You must exclude air rigorously (argon sparge).[1] If the issue persists, protect the aldehyde as an acetal (see Section 4).[1]

Category B: Impurities & Side Products[1]

Q: I see a major side product with M+16 mass (M+O). Is this the N-oxide? A: Unlikely for pyrazoles. This is almost certainly 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid .

  • Mechanism: Aerobic oxidation of the aldehyde.[2] Copper is an excellent catalyst for oxidizing benzaldehydes to benzoic acids in the presence of trace oxygen.

  • Fix: Degas solvents via freeze-pump-thaw. Alternatively, use the acetal-protected precursor.

Q: I isolated a product that lacks the halogen but also lacks the pyrazole (Mass = M-Halogen+H). A: This is 3-methylbenzaldehyde (Hydrodehalogenation).[1]

  • Mechanism: If the cross-coupling cycle is slow (due to sterics), the metal center will eventually grab a hydride (from solvent or ligand decomposition) and undergo reductive elimination with the aryl ring.[1]

  • Fix: Avoid hydrogen-donor solvents like ethanol or isopropanol. Use strictly anhydrous DMF or Toluene. Lower the temperature slightly (e.g., 90°C) and extend reaction time, or switch to a more active catalyst system (e.g., Pd-RuPhos) to outcompete the side reaction.

Deep Dive: Side Reaction Pathways

The following diagram illustrates the competing pathways when reacting 2-Halo-3-methylbenzaldehyde with Pyrazole.

SideReactions Start 2-Halo-3-methyl- benzaldehyde Acid Side Product A: Benzoic Acid Deriv. (Oxidation) Start->Acid O2 / Cu catalyst (Fast if air present) Aminal Side Product C: Aminal/Imine (Condensation) Start->Aminal Excess Pyrazole / Heat (Reversible) CuComplex Active Cu-Complex Start->CuComplex + Pyrazole, CuI, Base Target TARGET: 3-Methyl-2-(pyrazol-1-yl) benzaldehyde Dehalo Side Product B: 3-Methylbenzaldehyde (Dehalogenation) CuComplex->Target Reductive Elimination (Slow due to sterics) CuComplex->Dehalo H-source (Solvent) (Competes if coupling slow)

Caption: Competitive pathways in the direct coupling of 2-halo-3-methylbenzaldehyde. Steric hindrance slows the path to the Target, allowing oxidation and dehalogenation to dominate.

Validated Protocols

Method A: The "Direct" Route (High Risk, High Reward)

Best for rapid screening when small amounts of side products are acceptable.[1]

  • Substrates: 2-Bromo-3-methylbenzaldehyde (1.0 eq), Pyrazole (1.5 eq).

  • Catalyst: CuI (10 mol%).[1]

  • Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (20 mol%).

  • Base: K3PO4 (2.0 eq) - Note: Phosphate is gentler than Carbonate, reducing aldol risks.

  • Solvent: Toluene (Anhydrous).[1]

  • Conditions: 100°C, Sealed tube, Argon atmosphere, 24h.

  • Workup: Filter through Celite immediately to remove Cu salts.[1] Wash with dilute HCl to remove excess pyrazole (pyrazole is basic).[1]

Method B: The "Protected" Route (Recommended Standard)

Best for scale-up and high purity.[1] Eliminates aldehyde side reactions completely.[1]

Step 1: Protection

  • React 2-Bromo-3-methylbenzaldehyde with ethylene glycol (1.2 eq) and p-TsOH (cat.) in Toluene.

  • Reflux with Dean-Stark trap until water evolution ceases.

  • Isolate the 2-(2-bromo-3-methylphenyl)-1,3-dioxolane .

Step 2: Coupling

  • Reagents: Protected Aryl Bromide (1.0 eq), Pyrazole (1.2 eq), CuI (5 mol%), trans-1,2-Diaminocyclohexane (10 mol%), K2CO3 (2.0 eq).

  • Solvent: 1,4-Dioxane.[3][4]

  • Conditions: Reflux (101°C) for 16-24h under N2.[1]

  • Observation: The acetal group is stable to base and protects the aldehyde from oxidation and condensation.

Step 3: Deprotection

  • Treat the crude coupling product with 1M HCl in THF/Water (1:1) at RT for 2 hours.

  • Extract with Ethyl Acetate.[1]

  • Result: Clean conversion to 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Quantitative Data Summary

ParameterDirect Coupling (Method A)Protected Coupling (Method B)[1]
Typical Yield 40 - 55%75 - 85% (over 2 steps)
Major Impurity Benzoic Acid (~15%), De-halo (~10%)Trace unreacted SM
Purification Difficult (Acid/Aldehyde separation)Easy (Filtration/Crystallization)
Scaleability Poor (<1g)Excellent (>100g)
Reaction Time 24 - 48 h12 - 16 h (Coupling step)

References

  • Mechanism of Ullmann Coupling: Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). "Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides." Journal of the American Chemical Society, 131(1), 78-88. Link[1]

  • Ligand Effects in Cu-Catalysis: Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2004). "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of the Organic Chemistry, 69(17), 5578–5587. Link[1]

  • Aldehyde Oxidation via Copper: McCann, S. D., & Stahl, S. S. (2015). "Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with Molecular Oxygen." Accounts of Chemical Research, 48(6), 1756–1766. Link[1]

  • Protection Strategies: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1] Wiley.[1][5] (Standard Reference for Acetal Protection Protocols).[1] Link[1]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary The purification of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a unique "triad" of chemical challenges: Amphoteric Nature: The molecule contains a basic pyrazole nitrogen and a reactive electroph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a unique "triad" of chemical challenges:

  • Amphoteric Nature: The molecule contains a basic pyrazole nitrogen and a reactive electrophilic aldehyde.

  • Steric Strain: The ortho-methyl group (at C3) forces the pyrazole ring out of planarity with the benzene ring, significantly altering solubility and crystallization behavior compared to non-methylated analogs.

  • Oxidative Instability: The aldehyde moiety is prone to auto-oxidation to the corresponding benzoic acid, particularly when catalyzed by residual transition metals (Cu/Pd) from the coupling step.

This guide provides self-validating protocols to address these specific failure modes.

Module 1: Chromatographic Troubleshooting

User Issue: "My compound streaks/tails on silica gel, and I'm losing mass during column chromatography."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 6.0–6.5). The basic nitrogen (N2) of the pyrazole ring coordinates with the acidic silanol groups on the stationary phase. This acid-base interaction causes peak broadening (tailing) and irreversible adsorption (mass loss).[1][2]

The Solution: Stationary Phase Neutralization

Protocol A: The Triethylamine (TEA) Passivation Do not simply add TEA to your mobile phase. You must pretreat the silica.

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% Triethylamine (TEA).

  • Column Packing: Pour the column and flush with at least 2 column volumes (CV) of this basified solvent.

  • Equilibration: Flush with your starting eluent (e.g., 5% EtOAc/Hexane) to remove excess free amine.[2]

  • Elution: Run your gradient. The silica surface is now "capped" with TEA, preventing the pyrazole from sticking.

Protocol B: The "Alumina Switch" If the aldehyde is sensitive to the basicity of TEA (risk of aldol condensation), switch to Neutral Alumina (Brockmann Grade III) . Alumina lacks the acidic protons of silica, allowing the pyrazole to elute as a sharp band without additives.

ParameterStandard SilicaTEA-Deactivated SilicaNeutral Alumina
Tailing Factor High (> 2.[1][2]0)Low (< 1.2)Low (< 1.1)
Mass Recovery 60–75%90–95%>95%
Risk Irreversible bindingAldol condensation (low)Lower capacity

Module 2: Chemical Decontamination (The Bisulfite Protocol)

User Issue: "I cannot separate the product from the de-halogenated starting material or non-aldehyde impurities."

The "Gold Standard" Protocol

Because the boiling points and polarities of the impurity (e.g., 1-phenyl-3-methylpyrazole derivatives) often mimic the product, chromatography is inefficient.[1] We utilize the reversible formation of bisulfite adducts to chemically sequester the aldehyde.[3]

Mechanism: The aldehyde reacts with saturated sodium bisulfite (NaHSO₃) to form a water-soluble sulfonate salt. Non-aldehyde impurities remain in the organic layer.

Step-by-Step Workflow
  • Adduct Formation:

    • Dissolve crude mixture in minimal Ethyl Acetate (EtOAc).

    • Add 1.5 equivalents of saturated aqueous NaHSO₃.

    • Critical Step: Vigorously stir for 2–4 hours. The aldehyde converts to a solid or water-soluble adduct.[1][4]

    • Observation: If a white precipitate forms, filter it.[2] This is your pure protected product. If no solid forms, it is in the aqueous layer.

  • The Wash (Impurity Removal):

    • Separate the layers.[4][5][6][7][8] Keep the aqueous layer (or the filtered solid).

    • Wash the aqueous layer (or solid) with diethyl ether to remove non-aldehyde organic impurities.

  • Regeneration (Hydrolysis):

    • Place the aqueous phase (or suspend the solid) in fresh DCM or EtOAc.[3]

    • Slowly add saturated Sodium Bicarbonate (NaHCO₃) or 1M NaOH until pH > 10.

    • Caution: Gas evolution (SO₂) may occur.

    • The adduct collapses, regenerating the aldehyde, which extracts back into the organic layer.

  • Isolation:

    • Separate organic layer, dry over MgSO₄, and concentrate.[2]

Visualization of Bisulfite Workflow

BisulfitePurification Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicLayer Organic Layer (Contains Impurities) PhaseSep->OrganicLayer Non-Aldehydes AqueousLayer Aqueous Layer/Solid (Bisulfite Adduct) PhaseSep->AqueousLayer Target Adduct Discard Discard Organic Layer OrganicLayer->Discard Basify Add Base (NaHCO3/NaOH) Regenerate Aldehyde AqueousLayer->Basify FinalExtract Extract with EtOAc Basify->FinalExtract PureProduct Pure 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde FinalExtract->PureProduct

Caption: Figure 1.[1][2] Chemoselective purification workflow utilizing reversible bisulfite adduct formation to isolate benzaldehydes from non-carbonyl impurities.[3]

Module 3: Metal Scavenging (Post-Ullmann Coupling)

User Issue: "My product is colored (green/brown) and degrades upon storage."

Root Cause Analysis

Synthesis of N-aryl pyrazoles typically involves Copper (CuI/CuBr) or Palladium catalysis.[1] The pyrazole nitrogen is an excellent ligand for these metals. Residual metal acts as a catalyst for the auto-oxidation of the aldehyde to the carboxylic acid.

Decontamination Protocol

Standard aqueous washes (EDTA/NH₄OH) are often insufficient due to the lipophilicity of the complex.

Recommended Method: Homogeneous Scavengers [1][2]

  • Dissolve crude product in THF or EtOAc.[3]

  • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to metal loading).

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45µm pad.

  • Test: The filtrate should be colorless. A colorimetric test (e.g., sodium sulfide drops) can verify metal absence.[2]

Module 4: Crystallization & Storage

User Issue: "The oil won't crystallize."

The "Twist" Factor

The 3-methyl group creates steric hindrance that twists the pyrazole ring roughly 40-60° out of plane relative to the benzene ring.[1] This reduces


-

stacking efficiency, making crystallization difficult compared to the non-methylated analog.[1]

Crystallization Strategy:

  • Solvent System: Avoid pure non-polar solvents. Use a high-polarity/low-polarity mix to encourage lattice formation.[1]

  • Recommended Mix: Dissolve in minimal hot Isopropanol (IPA) , then slowly add n-Heptane until persistent cloudiness appears.[1][2] Cool slowly to 4°C.

  • Anti-Solvent Crash: If oiling occurs, dissolve in minimal DCM and add cold Hexane dropwise with vigorous stirring to force precipitation of an amorphous solid, which can then be recrystallized.[2]

Storage Requirements:

  • Atmosphere: Store under Argon/Nitrogen.

  • Temperature: -20°C is preferred to slow oxidation.[1]

  • Stabilizer: If storing as a solution for long periods, consider adding BHT (Butylated hydroxytoluene) if downstream chemistry permits.[2]

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[2] Purification of Aldehydes via Bisulfite Adducts. Section 9.6.14.

  • Organic Syntheses , Coll. Vol. 10, p.382 (2004).[2] General procedures for N-Aryl Pyrazole Synthesis.

  • Organic Chemistry Portal . Ullmann Reaction Workup and Catalysis.

  • SiliCycle Application Notes . Metal Scavenging from N-Heterocycles.

Sources

Optimization

optimizing reaction conditions for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Executive Summary & Chemical Context Target Molecule: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde CAS Registry Number: (A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary & Chemical Context

Target Molecule: 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde CAS Registry Number: (Analogous to 138479-47-7, specific isomer may vary) Primary Application: Intermediate for kinase inhibitors, agrochemicals, and heterocyclic building blocks.

The Synthetic Challenge: Synthesizing this molecule via C–N cross-coupling presents a "sandwich" steric problem. The reaction site (C2) is flanked by a reactive aldehyde group (C1) and a methyl group (C3). The 3-methyl substituent creates significant steric hindrance, impeding the approach of the metal catalyst. Furthermore, the aldehyde moiety is susceptible to side reactions (Cannizzaro disproportionation, aldol condensation) under the basic conditions required for classical Ullmann or Buchwald-Hartwig couplings.

This guide provides a tiered optimization strategy, starting with a direct ligand-promoted Ullmann protocol and offering a robust protection-deprotection alternative for difficult cases.

Recommended Experimental Protocols

Method A: Direct Ligand-Promoted Ullmann Coupling (High Throughput)

Best for: Rapid screening and substrates where the aldehyde is moderately stable.

Reaction Scheme: 2-Bromo-3-methylbenzaldehyde + 1H-Pyrazole → [CuI/Ligand/Base] → Product

ComponentStandard ConditionOptimization (Hindered)Mechanistic Rationale
Substrate 2-Bromo-3-methylbenzaldehyde (1.0 eq)SameBromides balance reactivity and stability better than iodides here.
Nucleophile 1H-Pyrazole (1.2 – 1.5 eq)2.0 eqExcess nucleophile drives the equilibrium in hindered systems.
Catalyst CuI (10 mol%)CuI (20 mol%)Higher loading compensates for catalyst deactivation in slow reactions.
Ligand DMEDA (20 mol%)trans-N,N'-Dimethylcyclohexane-1,2-diamine (40 mol%)The cyclohexane backbone provides a rigid bite angle, stabilizing the Cu-intermediate in sterically crowded environments [1].
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq) or K₃PO₄Cesium carbonate offers higher solubility in organic solvents, increasing the effective basicity for deprotonation.
Solvent DMF or DMSO1,4-Dioxane or TolueneDioxane is less polar but often cleaner for aldehyde tolerance; Toluene requires higher temp.
Temp/Time 110°C, 24h120°C, 48hHindered couplings have high activation energy barriers.

Step-by-Step Protocol:

  • Purge: Charge a dried Schlenk tube with CuI (0.2 equiv), Cs₂CO₃ (2.0 equiv), and 1H-pyrazole (1.5 equiv). Evacuate and backfill with Argon (3x).

  • Add Liquid Reagents: Under Argon counter-flow, add 2-bromo-3-methylbenzaldehyde (1.0 equiv), the Ligand (0.4 equiv), and anhydrous 1,4-Dioxane (0.2 M concentration).

  • Seal & Heat: Seal the tube with a Teflon screw cap. Heat to 110°C in an oil bath with vigorous stirring (critical for heterogeneous bases).

  • Monitor: Check via TLC/LC-MS at 12h. If conversion is <50%, raise temp to 120°C.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove copper salts. Wash filtrate with water and brine. Dry over Na₂SO₄.

Method B: The "Safe" Acetal Route (High Purity)

Best for: Large-scale batches or if aldehyde degradation is observed in Method A.

Workflow:

  • Protection: 2-Bromo-3-methylbenzaldehyde + Ethylene Glycol + pTsOH (cat.) → Dioxolane intermediate.

  • Coupling: Dioxolane intermediate + Pyrazole (Standard Ullmann conditions).

  • Deprotection: HCl (aq) / THF → Target Aldehyde.

Note: The acetal group is sterically smaller than the hydrated aldehyde and prevents base-mediated degradation.

Troubleshooting Guide

Symptom Probable Cause Corrective Action
No Reaction (0% Conv.) Catalyst Poisoning / OxidationEnsure CuI is off-white (not green/brown). Recrystallize CuI from sat. KI/water if needed. Use strictly anhydrous solvents.
Low Yield (<30%) Steric Hindrance (3-Me group)Switch Ligand: Use trans-N,N'-dimethylcyclohexane-1,2-diamine or Phenanthroline. Switch Solvent: High-boiling non-polar solvents (Xylene) at 130°C can overcome steric barriers.
Aldehyde Degradation Cannizzaro / Aldol Side RxnsSwitch Base: Use K₃PO₄ (milder) instead of Cs₂CO₃. Switch Protocol: Move to Method B (Acetal Protection).
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II)Oxygen leak. Ensure rigorous degassing (freeze-pump-thaw preferred for scale-up). Add 5-10% Sodium Ascorbate as a reductant.
Regioisomers Detected C-Coupling vs N-CouplingRare for 1H-pyrazole, but ensure base is strong enough to fully deprotonate the pyrazole (pKa ~14) to ensure N-nucleophilicity.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the correct synthetic pathway based on your initial screening results.

OptimizationStrategy Start Start: 2-Bromo-3-methylbenzaldehyde Screen Screen Method A: CuI, DMEDA, Cs2CO3, 110°C Start->Screen Check Analyze LC-MS (24h) Screen->Check Success >80% Conversion Scale Up Check->Success Clean Product StericFail Low Conversion (<20%) Starting Material Intact Check->StericFail No Rxn SideRxn Complex Mixture Aldehyde Degradation Check->SideRxn Byproducts OptSteric Optimization 1 (Sterics): 1. Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine 2. Temp: 130°C (Xylene) StericFail->OptSteric OptProtect Optimization 2 (Stability): Method B: Acetal Protection (Ethylene Glycol, pTsOH) SideRxn->OptProtect OptSteric->Check Retest OptProtect->Check Coupling Step

Caption: Decision tree for optimizing the synthesis of sterically hindered pyrazolyl-benzaldehydes.

Frequently Asked Questions (FAQs)

Q1: Can I use Buchwald-Hartwig (Pd) coupling instead of Ullmann (Cu)? A: Yes, but with caveats. Palladium catalysts are generally more sensitive to the steric "ortho-ortho" substitution pattern than Copper. If you choose Pd, use bulky, electron-rich phosphine ligands like tBuBrettPhos or Me4tBuXPhos [2]. These are designed to facilitate oxidative addition into hindered aryl halides. However, Cu-catalysis is often more cost-effective and cleaner for N-heterocycle coupling.

Q2: Why is the order of addition critical? A: The active catalytic species is a Cu(I)-Ligand complex. Mixing CuI, Base, and Ligand before adding the aryl halide ensures the catalyst is stabilized and soluble. Adding the ligand last can lead to precipitation of CuI, resulting in a heterogeneous and inactive system.

Q3: How do I remove the copper residue efficiently? A: Copper can chelate to the pyrazole-benzaldehyde product, making it blue/green. Wash the organic layer with 10% aqueous ammonia or EDTA solution during workup. This sequesters the copper ions into the aqueous phase.

Q4: Is the 3-methyl group the only steric issue? A: No. The aldehyde carbonyl at the 1-position also coordinates to metals, potentially poisoning the catalyst or directing C-H activation pathways. This is another reason why acetal protection (masking the coordinating carbonyl) often improves yields.

References

  • Ma, D., & Cai, Q. (2004).[1] L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.[1] Synlett. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Antilla, J. C., et al. (2004).[2] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of Organic Chemistry. Link

  • Cristau, H. J., et al. (2004).[2] Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a sterically congested, electron-rich intermediate often utilized in the synthesis of indazoles, quinazolines, and kinase inhibitors. While generally stable a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a sterically congested, electron-rich intermediate often utilized in the synthesis of indazoles, quinazolines, and kinase inhibitors. While generally stable as a solid, it exhibits significant instability under acidic conditions .

Users most frequently report "decomposition" or "disappearance of starting material" in two distinct scenarios:

  • Pseudo-Instability (Solvent Effect): Rapid conversion to acetals in acidic alcoholic media.

  • Structural Degradation (Cyclization): Intramolecular electrophilic attack of the protonated aldehyde onto the pyrazole ring, leading to fused tricyclic impurities.

This guide provides the mechanistic understanding, troubleshooting steps, and validated protocols to manage these stability issues.

Mechanistic Insight: Why Does It Degrade?

To solve the instability, you must understand the competing pathways activated by acid.

The Steric Factor (The "Ortho Effect")

The 3-methyl group on the benzene ring forces the 2-pyrazolyl group and the aldehyde out of planarity. This "biaryl twist" reduces conjugation, making the aldehyde carbonyl more electrophilic (reactive) than a typical benzaldehyde.

Pathway A: Acetalization (The Most Common User Error)

In the presence of alcohols (MeOH, EtOH) and even trace acid (e.g., residual HCl from a previous step), the aldehyde rapidly converts to the acetal. This is often mistaken for decomposition because the aldehyde proton signal (approx. 10 ppm) disappears in NMR.

Pathway B: Intramolecular Cyclization (True Degradation)

In strong, non-nucleophilic acid (e.g., TFA, H₂SO₄), the protonated aldehyde acts as a potent electrophile. It attacks the electron-rich C-5 position of the pyrazole ring, forming a fused tricyclic alcohol (hydroxy-dihydro-pyrazolo-indazole derivative).

degradation_pathways Start 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Acid Acidic Conditions (H+) Start->Acid Alcohol Solvent: Alcohol (MeOH/EtOH) Acid->Alcohol Path A StrongAcid Solvent: Inert/Aqueous (Strong Acid) Acid->StrongAcid Path B Hemi Hemiacetal (Transient) Alcohol->Hemi Acetal Acetal/Ketal (Reversible 'Loss') Hemi->Acetal -H2O Prot_Ald Protonated Aldehyde (Activated Electrophile) StrongAcid->Prot_Ald Cyclic Fused Tricyclic Alcohol (Irreversible Impurity) Prot_Ald->Cyclic Intramolecular Attack

Figure 1: Divergent instability pathways depending on solvent choice. Path A is reversible; Path B is often irreversible.

Troubleshooting Guide

Identify your issue based on the observed symptoms.

Symptom 1: NMR shows loss of Aldehyde peak (~10 ppm) but no new aromatic protons.
  • Diagnosis: Acetal Formation.

  • Context: Did you use Methanol-d4 or Ethanol-d6? Did you use an acidic workup followed by alcohol extraction?

  • Verification: Look for a new singlet/methine proton around 5.5–6.0 ppm (acetal CH) and alkoxy signals (3.3–3.5 ppm for OMe).

  • Solution: This is reversible. Treat with aqueous acid (HCl) in THF to hydrolyze back to the aldehyde.

Symptom 2: New peaks in the aromatic region + Broad singlet ~6-7 ppm.
  • Diagnosis: Intramolecular Cyclization (Tricyclic alcohol formation).

  • Context: Occurs in strong acids (TFA, H₂SO₄) or during prolonged storage in acidic chloroform.

  • Verification: LCMS will show a mass of [M+H]⁺ identical to the starting material (isomerization) or [M+H-18]⁺ (dehydration of the cyclic alcohol).

  • Solution: Difficult to reverse. Prevention is key. Avoid strong acids unless intended for cyclization.

Symptom 3: Insoluble precipitate forms during acidic workup.
  • Diagnosis: Pyrazolium Salt Formation.

  • Context: The pyrazole N2 nitrogen is basic (pKa ~2.5). In 1M HCl, it protonates, forming a salt.

  • Solution: Neutralize carefully with NaHCO₃ to pH 7-8 to recover the free base.

Validated Protocols

Protocol A: Stability Testing (Do this before scale-up)

Objective: Determine if your specific acidic condition triggers cyclization.

  • Prepare Stock: Dissolve 10 mg of aldehyde in 1 mL of the intended solvent (e.g., DCM).

  • Acid Spike: Add 1.0 equivalent of the acid you intend to use (e.g., TFA, HCl).

  • Monitor:

    • T=0 min: Take an aliquot, quench with sat. NaHCO₃, extract, and run TLC/LCMS.

    • T=1 hour: Repeat.

  • Interpretation:

    • If LCMS shows same Mass/RT: Stable.

    • If LCMS shows same Mass but shifted RT: Cyclization occurred.

    • If LCMS shows Mass + Alkyl (e.g., +14, +28): Acetal/Ester formation.

Protocol B: Safe Workup of Acidic Reaction Mixtures

Objective: Isolate the aldehyde without inducing degradation.

StepActionRationale
1 Cooling Cool reaction mixture to 0°C.
2 Quenching Pour slowly into a biphasic mixture of DCM and Sat. NaHCO₃ .
3 pH Check Ensure aqueous layer pH is > 7.0.
4 Extraction Extract with DCM (Avoid Ethyl Acetate if strong Lewis acids were used).
5 Drying Use Na₂SO₄ (Neutral). Avoid MgSO₄ (slightly acidic).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol/HCl to purify this compound? A: No. This will quantitatively convert the aldehyde to the dimethyl acetal. If you accidentally did this, stir the acetal in THF:2M HCl (1:1) for 1 hour at RT to recover the aldehyde.

Q: I see a peak at [M+H] = Starting Material, but the retention time is different. What is it? A: This is likely the cyclic hemiaminal/alcohol formed by the attack of the aldehyde on the pyrazole ring. It is an isomer of your starting material. This typically happens if the reaction mixture was left in acid for too long.

Q: How should I store this compound? A: Store as a solid at -20°C under Argon. Avoid storing as a solution in CDCl₃ (which becomes acidic over time due to HCl formation). If storing in solution, add silver foil or K₂CO₃ to scavenge acid.

Q: Is the 3-methyl group responsible for the instability? A: Indirectly, yes. The 3-methyl group creates steric strain (torsion) between the benzene ring and the pyrazole. This prevents the rings from being coplanar. While this reduces conjugation (making the aldehyde more reactive), it also brings the aldehyde carbonyl closer to the pyrazole ring in certain conformations, facilitating the "cyclization" side reaction.

Decision Tree for Acidic Handling

Use this flow to determine if your experimental design is safe for this molecule.

decision_tree Start Is Acid Necessary? Type Type of Acid? Start->Type Yes Solvent Solvent? Type->Solvent Bronsted (HCl, H2SO4) Safe PROCEED Monitor by TLC Type->Safe Lewis (Mild) Caution CAUTION Keep T < 0°C Short exposure Solvent->Caution Water/DCM/THF Stop STOP High Risk of Side Reaction Solvent->Stop Alcohol (MeOH/EtOH) Cyclization Risk Cyclization Risk Caution->Cyclization Risk Acetal Formation Acetal Formation Stop->Acetal Formation

Figure 2: Operational decision tree for handling 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde in acidic media.

References

  • Synthesis of Pyrazole Derivatives: Elguero, J. Comprehensive Heterocyclic Chemistry II. Pyrazoles.[1][2][3][4][5][6][7] Elsevier, 1996.

  • Reactivity of Ortho-Substituted Benzaldehydes: Organic Syntheses, Coll. Vol. 3, p. 536 (1955). Discussion on cyclization of ortho-functionalized aldehydes.

  • Acetalization Kinetics: Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Section on Aldehyde Protection).

  • Tautomerism and Acidity of Pyrazoles: Alkorta, I., & Elguero, J. (2020). Journal of Chemical Information and Modeling. Theoretical studies on the basicity of pyrazoles.

Sources

Optimization

troubleshooting failed reactions of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Welcome to the dedicated technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who may enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable heterocyclic building block. My goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve experimental failures effectively.

The synthesis of this molecule typically involves one of two primary strategies:

  • Route A: Ullmann-Type N-Arylation: A copper-catalyzed cross-coupling of pyrazole with a pre-functionalized benzaldehyde, such as 2-bromo-3-methylbenzaldehyde.

  • Route B: Vilsmeier-Haack Formylation: An electrophilic formylation of a 1-arylpyrazole precursor, namely 1-(3-methylphenyl)-1H-pyrazole.

This guide is structured to address specific failures within each of these common synthetic routes.

General Synthetic Workflow

Synthetic_Workflow cluster_0 Route A: Ullmann-Type N-Arylation cluster_1 Route B: Vilsmeier-Haack Formylation Pyrazole Pyrazole Ullmann Ullmann Condensation (Cu Catalyst, Base, Ligand) Pyrazole->Ullmann ArylHalide 2-Bromo-3-methylbenzaldehyde ArylHalide->Ullmann TargetMolecule 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Ullmann->TargetMolecule Direct Synthesis ArylPyrazole 1-(3-methylphenyl)-1H-pyrazole Vilsmeier Vilsmeier-Haack Reaction (POCl3, DMF) ArylPyrazole->Vilsmeier Vilsmeier->TargetMolecule Formylation Step

Caption: Overview of the two primary synthetic routes to the target compound.

Part 1: Troubleshooting Ullmann-Type N-Arylation Failures

This section addresses the direct coupling of pyrazole with 2-bromo-3-methylbenzaldehyde. The Ullmann condensation is a powerful method for forming C-N bonds but is notoriously sensitive to reaction parameters.[1]

Question 1: My reaction shows low or no conversion of the 2-bromo-3-methylbenzaldehyde starting material. What are the likely causes?

Answer: This is a common issue often pointing to problems with the catalytic cycle or reagent activity. Let's break down the potential culprits.

  • Cause A: Inactive Copper Catalyst: The active species in modern Ullmann reactions is typically a Cu(I) complex.[2] If you are starting with a Cu(II) salt (e.g., CuSO₄), it may not be efficiently reduced in situ. Furthermore, Cu(I) salts (e.g., CuI, CuBr) can be oxidized if exposed to air for prolonged periods.

    • Solution:

      • Use a high-purity, freshly opened source of a Cu(I) salt.

      • If using copper powder, activate it by washing with dilute HCl to remove surface oxides, followed by water, ethanol, and ether washes, then dry under vacuum.

      • Assemble the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

  • Cause B: Inappropriate Ligand or No Ligand: Classic Ullmann reactions required harsh, high temperatures (often >200 °C).[1] Modern protocols utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions.[3] Without an effective ligand, the reaction may not proceed at moderate temperatures (80-120 °C).

    • Solution:

      • Introduce a suitable ligand. L-proline and its derivatives are well-documented to be effective for N-arylation of azoles.[3] Other common ligands include 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA).

      • Ensure the correct stoichiometry of the ligand, typically 10-20 mol% relative to the aryl halide.

  • Cause C: Insufficiently Strong or Insoluble Base: The base is critical for deprotonating the pyrazole's N-H proton, making it nucleophilic.[4] If the base is too weak or does not dissolve in the reaction solvent, the concentration of the pyrazole anion will be too low.

    • Solution:

      • Switch to a stronger base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). Potassium phosphate (K₃PO₄) is also a widely used, effective base.[1]

      • Choose a base that has some solubility in your chosen solvent. Cs₂CO₃ has better solubility in solvents like DMF or DMSO compared to K₂CO₃.

  • Cause D: Low Reaction Temperature: While ligands allow for milder conditions, the reaction still requires sufficient thermal energy to overcome the activation barriers of oxidative addition and reductive elimination.[3]

    • Solution: Incrementally increase the reaction temperature. If you started at 90 °C, try increasing to 110 °C or 130 °C, monitoring by TLC for any signs of product formation or starting material decomposition.

Ullmann Reaction Troubleshooting Flowchart

Ullmann_Troubleshooting Start Low/No Conversion in Ullmann Reaction Inert Is reaction under inert atmosphere? Start->Inert Catalyst Is Cu(I) catalyst fresh and active? Inert->Catalyst Yes FixInert Action: Use N2/Ar atmosphere. Inert->FixInert No Ligand Is a suitable ligand (e.g., L-Proline) present? Catalyst->Ligand Yes FixCatalyst Action: Use fresh Cu(I) salt or activate Cu powder. Catalyst->FixCatalyst No Base Is the base strong enough (e.g., K2CO3, Cs2CO3)? Ligand->Base Yes FixLigand Action: Add 10-20 mol% L-Proline or Phenanthroline. Ligand->FixLigand No Temp Is temperature sufficient (90-130 °C)? Base->Temp Yes FixBase Action: Switch to K2CO3, Cs2CO3, or K3PO4. Base->FixBase No Solvent Is solvent appropriate (e.g., DMF, DMSO)? Temp->Solvent Yes FixTemp Action: Increase temperature in 10-20 °C increments. Temp->FixTemp No FixSolvent Action: Ensure anhydrous polar aprotic solvent is used. Solvent->FixSolvent No Success Reaction should proceed. Solvent->Success Yes FixInert->Catalyst FixCatalyst->Ligand FixLigand->Base FixBase->Temp FixTemp->Solvent FixSolvent->Success

Caption: A logical workflow for troubleshooting low Ullmann reaction yield.

Question 2: My TLC shows consumption of the aryl bromide, but instead of my product, I see a nonpolar spot consistent with 3-methylbiphenyl-2,2'-dicarbaldehyde (homo-coupling) and/or a spot for 3-methylbenzaldehyde (dehalogenation). Why?

Answer: These side reactions indicate that the desired C-N bond formation is being outcompeted by other pathways.

  • Homo-coupling (Biaryl Formation): This occurs when two molecules of the aryl halide couple to form a biaryl compound. This side reaction is a classic issue in Ullmann reactions and is often favored at very high temperatures or when the concentration of the nucleophile (pyrazole anion) is low.

    • Solution:

      • Increase Nucleophile Equivalents: Use a slight excess of pyrazole (e.g., 1.2 to 1.5 equivalents) to favor the C-N coupling pathway.

      • Moderate Temperature: Avoid excessively high temperatures. Use a ligand that allows the reaction to proceed efficiently at a lower temperature (e.g., 100-120 °C).

  • Dehalogenation (Reduction): The aryl halide is reduced to the corresponding arene. This can happen if there are protic impurities (like water) in the reaction mixture or if the solvent (like DMF) begins to decompose at high temperatures, providing a hydride source.

    • Solution:

      • Ensure Anhydrous Conditions: Use dry solvents and reagents. Dry your pyrazole and base by heating under vacuum if necessary.

      • Purify Solvent: Use freshly distilled or high-purity anhydrous DMF. Old DMF can contain dimethylamine and water, which can interfere with the reaction.[5]

      • Avoid Excessive Heat: Do not run the reaction at a higher temperature than necessary, as this can promote solvent decomposition.

Table 1: Recommended Starting Conditions for Ullmann N-Arylation
ParameterRecommended ConditionRationale & Notes
Aryl Halide 2-bromo-3-methylbenzaldehyde1.0 equivalent
Nucleophile Pyrazole1.2 - 1.5 equivalents
Catalyst CuI (Copper(I) Iodide)5-10 mol%
Ligand L-Proline10-20 mol%
Base K₂CO₃ or Cs₂CO₃2.0 - 2.5 equivalents
Solvent Anhydrous DMF or DMSOSufficient to dissolve reagents
Temperature 100 - 130 °CMonitor by TLC to find optimal T
Atmosphere Inert (N₂ or Ar)Prevents catalyst oxidation

Part 2: Troubleshooting Vilsmeier-Haack Formylation Failures

This alternative route involves the formylation of 1-(3-methylphenyl)-1H-pyrazole. The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group to electron-rich rings but is highly sensitive to reagent quality and moisture.[6][7]

Question 1: I've mixed my substrate with the pre-formed Vilsmeier reagent, but the reaction is sluggish or doesn't start at all, even with heating.

Answer: This failure almost always points to an issue with the Vilsmeier reagent itself or the reactivity of your substrate.

  • Cause A: Decomposed Vilsmeier Reagent: The active electrophile, a chloroiminium salt, is highly moisture-sensitive.[5] Any water in your glassware or reagents will rapidly quench it.

    • Solution:

      • Dry Everything: Flame-dry or oven-dry all glassware immediately before use.

      • Use Anhydrous Reagents: Use a fresh, sealed bottle of phosphorus oxychloride (POCl₃) and anhydrous grade N,N-dimethylformamide (DMF).

      • Prepare Reagent Correctly: Prepare the Vilsmeier reagent in situ at 0 °C by adding POCl₃ dropwise to cold DMF. The reaction is exothermic.[8] Use the reagent immediately after its formation.

  • Cause B: Poor Reagent Quality: Old DMF can decompose to dimethylamine, which has a characteristic fishy odor.[5][9] Dimethylamine will react with the Vilsmeier reagent, consuming it before it can react with your substrate.

    • Solution: If your DMF smells fishy, replace it with a fresh bottle. For critical applications, consider distilling DMF over calcium hydride.

  • Cause C: Insufficient Substrate Activation: While the pyrazolyl group is activating, the Vilsmeier reagent is a relatively weak electrophile.[6] The reaction requires a sufficiently electron-rich aromatic ring.

    • Solution: In this specific case, the substrate should be sufficiently reactive. However, if this problem occurs with other substrates, ensure they are not substituted with strongly electron-withdrawing groups. For this reaction, ensure the temperature is adequate. While reagent formation is done at 0 °C, the subsequent formylation often requires heating (e.g., 60-80 °C) to proceed at a reasonable rate.[8]

Vilsmeier-Haack Troubleshooting Flowchart

Vilsmeier_Troubleshooting Start Low/No Product in Vilsmeier-Haack Reaction Moisture Are glassware and reagents anhydrous? Start->Moisture ReagentQuality Is DMF fresh? (no fishy smell) Moisture->ReagentQuality Yes FixMoisture Action: Flame-dry glassware, use anhydrous reagents. Moisture->FixMoisture No ReagentPrep Was Vilsmeier reagent prepared at 0 °C and used fresh? ReagentQuality->ReagentPrep Yes FixReagentQuality Action: Use fresh, high-purity DMF. ReagentQuality->FixReagentQuality No Temp Was reaction heated after substrate addition? ReagentPrep->Temp Yes FixReagentPrep Action: Add POCl3 to DMF at 0 °C with vigorous stirring. ReagentPrep->FixReagentPrep No Workup Was work-up performed carefully (quenching on ice)? Temp->Workup Yes FixTemp Action: Heat reaction to 60-80 °C and monitor by TLC. Temp->FixTemp No FixWorkup Action: Pour mixture onto ice, then neutralize slowly with mild base. Workup->FixWorkup No Success Reaction should proceed. Workup->Success Yes FixMoisture->ReagentQuality FixReagentQuality->ReagentPrep FixReagentPrep->Temp FixTemp->Workup FixWorkup->Success

Caption: A decision tree for resolving Vilsmeier-Haack reaction issues.

Question 2: My reaction turned into a dark, tarry mess with multiple spots on the TLC.

Answer: This indicates decomposition or polymerization, usually caused by excessive heat or impurities.

  • Cause A: Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. If POCl₃ is added too quickly or without sufficient cooling, localized heating can cause the reagent to decompose or polymerize.[8] Similarly, heating the reaction mixture too aggressively can char the substrate.

    • Solution:

      • Maintain strict temperature control. Use an ice-salt bath for reagent preparation.

      • Add POCl₃ dropwise with efficient stirring.

      • When heating the reaction, do so gradually using an oil bath and do not exceed the optimal temperature determined by small-scale trials.

  • Cause B: Impure Starting Materials: Impurities in the 1-(3-methylphenyl)-1H-pyrazole can lead to side reactions and charring under the acidic and high-temperature conditions of the reaction.

    • Solution: Ensure your starting material is pure before beginning the formylation. Purify it by column chromatography or recrystallization if necessary.

Table 2: Recommended Starting Conditions for Vilsmeier-Haack Formylation
ParameterRecommended ConditionRationale & Notes
Solvent/Reagent Anhydrous DMFActs as both solvent and reagent. Use in excess.
Formylating Agent POCl₃ (Phosphorus oxychloride)1.1 - 1.5 equivalents
Substrate 1-(3-methylphenyl)-1H-pyrazole1.0 equivalent
Reagent Prep Temp 0 °CControl exotherm during Vilsmeier reagent formation.[8]
Reaction Temp 60 - 80 °CHeat after substrate addition to drive reaction.
Work-up Pour onto crushed ice, then neutralize with NaHCO₃ or NaOH solutionHydrolyzes the iminium intermediate to the aldehyde.[10] Must be done carefully.

Part 3: General FAQs

Question 1: How can I purify the final product, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, if it's oily or impure?

Answer: Purifying aromatic aldehydes can be challenging due to their tendency to oxidize.

  • Aqueous Wash: First, perform a standard aqueous work-up. Wash the crude organic extract with a saturated sodium bicarbonate (NaHCO₃) solution. This will remove any acidic impurities, such as 3-methyl-2-(1H-pyrazol-1-YL)benzoic acid, which can form via air oxidation of the aldehyde.

  • Column Chromatography: The most reliable method is flash column chromatography on silica gel. Use a gradient of ethyl acetate in hexanes or petroleum ether. The product is moderately polar; a typical starting gradient might be 5% EtOAc in hexanes, gradually increasing to 20-30%.

  • Recrystallization/Precipitation: If the product solidifies, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes can be effective. If it remains an oil, dissolving it in a minimal amount of a polar solvent (like dichloromethane) and slowly adding a nonpolar solvent (like hexanes) to induce precipitation can work well.[11]

  • Bisulfite Adduct Formation: For a more classical and highly effective purification, you can form the sodium bisulfite addition compound.[11] The aldehyde reacts with a saturated sodium bisulfite solution to form a solid adduct, which can be filtered off from non-aldehydic impurities. The aldehyde can then be regenerated by treating the solid adduct with either aqueous acid or base.

Question 2: How should I store the final product to prevent decomposition?

Answer: Aldehydes, particularly aromatic ones, are susceptible to air oxidation, where the aldehyde (-CHO) is converted to a carboxylic acid (-COOH).

  • Storage Conditions: Store the purified product under an inert atmosphere (argon or nitrogen) in a tightly sealed vial.

  • Temperature: For long-term storage, keep it in a refrigerator (2-8 °C).[12]

  • Inhibitors: For bulk quantities, adding a radical inhibitor like butylated hydroxytoluene (BHT) in trace amounts can help prevent oxidation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Vilsmeier-Haack Reaction Technical Support Center. BenchChem.
  • Unknown. (n.d.).
  • BenchChem. (n.d.). 2-Bromo-3-methylbenzaldehyde | 109179-31-9. BenchChem.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • ACS Publications. (2001). First Nucleophilic Aromatic Substitution of Annelated Pyrazole.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Unknown. (2018). PYRAZOLE. AZC.
  • ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • ResearchGate. (n.d.). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • Sciencemadness.org. (2015). Purification of benzaldehyde?. Sciencemadness.org.
  • Sigma-Aldrich. (n.d.). 3-(1H-Pyrazol-1-yl)benzaldehyde | 852227-92-0. Sigma-Aldrich.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Pyrazole Synthesis

Status: Operational Role: Senior Application Scientist Ticket Focus: Regiocontrol, Chemical Purity, and Yield Optimization in Knorr-type Condensations Executive Summary: The Pyrazole Challenge The synthesis of pyrazoles—...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket Focus: Regiocontrol, Chemical Purity, and Yield Optimization in Knorr-type Condensations

Executive Summary: The Pyrazole Challenge

The synthesis of pyrazoles—privileged scaffolds in drugs like Celecoxib (Celebrex) and Ruxolitinib—is deceptively simple. The classic Knorr condensation (1,3-dicarbonyl + hydrazine) appears straightforward but is notoriously prone to three specific failure modes:

  • Regioisomeric Mixtures: Formation of both 1,3- and 1,5-isomers when using unsymmetrical diketones.

  • Azine Formation: Dimerization where one hydrazine molecule bridges two diketone equivalents.

  • Stalled Intermediates: Incomplete cyclization resulting in stable 5-hydroxypyrazolines or hydrazones.

This guide provides a root-cause analysis and validated protocols to suppress these byproducts.

Diagnostic & Troubleshooting Modules

Module A: The "Regioisomer" Problem

Symptom: NMR/HPLC shows a mixture of isomers (e.g., 60:40 split). Root Cause: The hydrazine nitrogens have different nucleophilicities, and the diketone carbonyls have different electrophilicities. In standard solvents (EtOH), these factors often compete, leading to poor selectivity.

VariableImpact on SelectivityOptimization Action
Solvent High. Protic solvents stabilize specific tautomers of the hydrazine/hydrazone intermediate.Switch to Fluorinated Solvents. Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP). These solvents are strong hydrogen bond donors (HBD) but poor acceptors, often inverting or significantly enhancing regioselectivity compared to EtOH [1].
Catalyst Medium-High. Lewis acids coordinate to the most basic carbonyl, directing attack.Add Lewis Acid. 10-20 mol% Yb(OTf)₃ or InCl₃ can lock the diketone geometry and activate the less hindered carbonyl [2].
Sterics High. Bulky substituents block nucleophilic attack.Use Masked Equivalents. If the diketone is too labile/unselective, use enaminones or alkynones which have clearer electrophilic discrimination [3].
Module B: The "High MW Impurity" (Azines)

Symptom: LCMS shows a peak with Mass = 2x(Diketone) + Hydrazine - 2H₂O. Root Cause: Azines form when the initial hydrazine acts as a linker between two diketone molecules rather than cyclizing. This is kinetically favored when the diketone concentration is high relative to hydrazine.

Troubleshooting Protocol:

  • Inverse Addition (Critical): Never add hydrazine to the diketone. Always add the diketone dropwise to a solution of hydrazine. This ensures the hydrazine is always in large local excess, favoring mono-addition and cyclization over dimerization.

  • Temperature Control: Perform the initial addition at

    
     to favor the kinetic hydrazone formation, then heat to drive cyclization.
    
Module C: The "Stalled Intermediate"

Symptom: Mass spec shows M+18 (hydrated product) or NMR shows sp³ carbons in the ring. Root Cause: The reaction has formed the 5-hydroxy-pyrazoline intermediate but lacks the driving force to eliminate water (aromatize). This is common with electron-withdrawing groups (e.g.,


).

Troubleshooting Protocol:

  • Acid Spike: Add a catalytic amount of

    
     or 
    
    
    
    to the reaction mixture.
  • Dean-Stark Trap: If the reaction is in toluene, use a Dean-Stark trap to physically remove water, shifting the equilibrium toward the aromatic pyrazole.

Visualizing the Pathways

The following diagram illustrates the critical branching points where byproducts form. Use this to identify where your synthesis is deviating.

PyrazoleSynthesis Start 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Start->Hydrazone Controlled Addition (Excess Hydrazine) Azine Azine Byproduct (Dimer) Start->Azine Excess Diketone (Inverse Addition) Pyrazoline 5-Hydroxy-Pyrazoline (Stalled Intermediate) Hydrazone->Pyrazoline Cyclization Pyrazoline->Pyrazoline EWG Stabilization (Stalls here) Pyrazole Target Pyrazole (Aromatic) Pyrazoline->Pyrazole Dehydration (-H2O) Acid/Heat IsomerA 1,3-Isomer Pyrazole->IsomerA Solvent/Steric Control IsomerB 1,5-Isomer Pyrazole->IsomerB Solvent/Steric Control

Caption: Mechanistic flow of Knorr synthesis showing critical divergence points for azine formation (red) and stalled intermediates (yellow).

Validated Experimental Protocols

Protocol A: Lewis Acid Catalyzed Regioselective Synthesis

Best for: Substrates prone to poor regioselectivity.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents:

    • 1,3-Dicarbonyl (1.0 equiv)[1]

    • Substituted Hydrazine (1.1 equiv)[1]

    • Catalyst:

      
       (10 mol%) or 
      
      
      
      (20 mol%) [4].
    • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Dissolve the hydrazine and catalyst in ethanol. Stir for 10 minutes at Room Temperature (RT) to allow coordination.

    • Add the 1,3-dicarbonyl dropwise over 5 minutes.

    • Stir at RT for 2–4 hours. Monitor by TLC.[1][2]

    • Note: If the reaction is sluggish, heat to

      
      .
      
  • Workup:

    • Remove solvent in vacuo.

    • Dilute with EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Validation: Check Regiomeric Ratio (RR) via crude

    
     NMR or 
    
    
    
    NMR before purification.
Protocol B: The "Rescue" Protocol (Dehydration)

Best for: Converting stalled 5-hydroxypyrazolines into pyrazoles.

  • Diagnosis: LCMS shows mass M+18; NMR shows a doublet at ~4.5 ppm (CH-OH) and lack of aromaticity.

  • Action:

    • Redissolve the crude intermediate in Glacial Acetic Acid (0.2 M).

    • Heat to

      
       for 2 hours.
      
    • Alternative: If acid-sensitive, dissolve in Toluene and add 5 mol%

      
      -TsOH with a Dean-Stark trap; reflux for 1 hour.
      
  • Result: Quantitative conversion to the aromatic pyrazole.

FAQ: Expert Troubleshooting

Q: I cannot separate my regioisomers by Flash Chromatography. What now? A: If


, chromatography is inefficient. Try Salt Formation .
  • Dissolve the mixture in

    
    .
    
  • Add 1.0 equiv of

    
     (in dioxane/ether).
    
  • The more basic isomer (usually the less sterically hindered one) often precipitates as the HCl salt, while the other remains in solution. Filter, then neutralize the solid with

    
     to recover the pure isomer.
    

Q: Why does my yield drop when I scale up? A: This is usually an Exotherm/Addition Rate issue. On small scale, heat dissipates instantly. On large scale, the exotherm from hydrazine addition can cause local overheating, favoring the thermodynamic (often undesired) isomer or azine formation.

  • Fix: Use an ice bath during addition and strictly control the addition rate to maintain internal temperature

    
    .
    

Q: My fluorinated pyrazole (using trifluoroacetylacetone) is unstable. A: Pyrazoles with


 groups often form stable hydrates (gem-diols) or hemiaminals. Ensure your workup includes a rigorous drying step (azeotrope with toluene) to remove the water that stabilizes the non-aromatic form.

References

  • Fustero, S., et al. "Recent advances in the synthesis of pyrazoles. A review." Chemical Reviews, 2011.

  • Shan, G., Liu, P., & Rao, Y. "A New Synthesis of Pyrazoles through a Lewis Acid Catalyzed Union of 3-Ethoxycyclobutanones with Monosubstituted Hydrazines."[3] Organic Letters, 2011.[3]

  • Deng, X., & Mani, N. S. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." Journal of Organic Chemistry, 2008.[4]

  • Konwar, D., et al. "An eco-friendly procedure for synthesizing pyrazole derivatives employing lithium perchlorate as a Lewis acid catalyst."[5][6] ResearchGate, 2023.

Sources

Optimization

Technical Guide: Scale-Up of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

This technical guide addresses the scale-up challenges for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a sterically congested bi-aryl intermediate often utilized in the synthesis of kinase inhibitors and hemoglobin modula...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up challenges for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a sterically congested bi-aryl intermediate often utilized in the synthesis of kinase inhibitors and hemoglobin modulators (structurally related to voxelotor analogs).

The presence of the 3-methyl group ortho to the reaction site creates a specific "steric-electronic conflict" that complicates the standard Nucleophilic Aromatic Substitution (SNAr). This guide provides optimized protocols to overcome these kinetic barriers while suppressing aldehyde-associated side reactions.

Reaction Dynamics & Mechanism

The synthesis relies on the displacement of a leaving group (LG) at the 2-position by pyrazole. Unlike simple 2-fluorobenzaldehyde, the 3-methyl substituent exerts significant steric pressure, twisting the transition state and retarding nucleophilic attack.

Core Reaction Scheme:

ReactionScheme SM1 2-Fluoro-3-methylbenzaldehyde (Activated Substrate) TS Meisenheimer Complex (Sterically Hindered) SM1->TS + Pyrazole Reagent 1H-Pyrazole (Nucleophile) Reagent->TS Base Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO Base->TS Deprotonation Product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde (Target) TS->Product - HF

Figure 1: The 3-methyl group (not shown) hinders the approach of the pyrazole nucleophile, requiring higher activation energy compared to non-methylated analogs.

Critical Process Parameters (CPP) & Optimization

The Challenge: You need high heat to overcome the steric barrier, but high heat with base degrades the aldehyde (Cannizzaro/Tishchenko).

ParameterRecommendationScientific Rationale
Substrate Selection 2-Fluoro -3-methylbenzaldehydeThe C-F bond is stronger but highly polarized, stabilizing the Meisenheimer intermediate. 2-Chloro analogs often fail or require Cu-catalysis (Ullmann) due to slower SNAr kinetics.
Base Choice K₂CO₃ (Standard) or Cs₂CO₃ (Difficult cases)Carbonates are preferred over Hydroxides (NaOH/KOH) to prevent the Cannizzaro reaction . Cesium improves solubility in DMF but increases cost.
Solvent System DMF or DMSO (Anhydrous)Polar aprotic solvents are mandatory to solvate the cation and leave the pyrazolate anion "naked" and reactive.
Temperature 90°C – 110°C Below 90°C: Reaction stalls (kinetic barrier). Above 120°C: Aldehyde polymerization and tar formation.
Stoichiometry 1.1 – 1.2 eq. PyrazoleExcess pyrazole ensures complete consumption of the expensive benzaldehyde.
Troubleshooting Center

Q1: The reaction stalls at ~60-70% conversion even after 24 hours. Adding more pyrazole doesn't help.

  • Diagnosis: The reaction has likely reached a "solubility wall" or the base surface area is passivated by KF/KCl salts.

  • Solution:

    • Switch Bases: If using granular K₂CO₃, switch to milled/micronized K₂CO₃ . The surface area is critical in heterogeneous mixtures.

    • Cesium Spike: Add 5-10 mol% Cs₂CO₃ as a catalyst. The "Cesium Effect" increases the solubility of the pyrazolate anion.

    • Check Water: If the solvent is "wet" (>0.5% water), the hydroxide concentration increases, promoting side reactions rather than coupling.

Q2: I see a new impurity (RRT ~0.85) and the mixture is turning dark brown.

  • Diagnosis: This is likely the Cannizzaro Disproportionation product (Benzyl alcohol derivative) or Aldol condensation oligomers.

  • Cause: The base is too strong, or the temperature is too high for the aldehyde stability.

  • Fix:

    • Ensure the reaction is strictly anhydrous . Water + Carbonate ⇌ Hydroxide (which triggers Cannizzaro).

    • Lower temp to 95°C and extend time.

    • Protocol Adjustment: If degradation persists, protect the aldehyde as an acetal (using ethylene glycol) before the coupling, then deprotect with dilute HCl during workup.

Q3: The product oils out during the water quench and won't crystallize.

  • Diagnosis: The 3-methyl group lowers the melting point and disrupts crystal packing compared to the unsubstituted analog. Impurities (unreacted pyrazole) act as plasticizers.

  • Isolation Protocol:

    • Seeding: You must obtain a seed crystal. If none exists, scratch the flask with a glass rod at 0°C.

    • Solvent Swap: Do not just add water to DMF.

      • Dilute reaction with EtOAc.

      • Wash 3x with Water (removes DMF/Base).

      • Concentrate to an oil.

      • Recrystallize from Heptane/IPA (9:1) or Cyclohexane/MTBE .

    • Anti-solvent: Slowly add Heptane to a concentrated solution in IPA at 50°C, then cool slowly to 0°C.

Impurity Profile & Control

Use this table to identify peaks in your HPLC trace.

Impurity TypeOriginControl Strategy
Benzoic Acid Deriv. Oxidation of aldehyde (air) or Cannizzaro.Run under N₂/Ar atmosphere. Degas solvents.
Benzyl Alcohol Deriv. Cannizzaro disproportionation.Keep water content <0.1%. Avoid NaOH/KOH.
Bis-Pyrazole Impossible (only one leaving group).N/A
Regioisomer (N2) Pyrazole is symmetric; N1/N2 are identical.N/A (Unless pyrazole itself is substituted).
Dimer (Benzoin) Aldehyde coupling.Avoid cyanide or thiamine contaminants.
Safety & Scale-Up Hazards

Thermal Runaway Risk: The SNAr reaction is exothermic. On a gram scale, this is negligible. On a kilogram scale, the heat accumulation can trigger the decomposition of the aldehyde (which is also exothermic).

  • Control: Dose the Base in portions (e.g., 4 portions over 1 hour) at reaction temperature rather than all-in. This limits the rate of the exothermic coupling.

Vilsmeier-Haack Warning: Do not attempt to synthesize this by formylating 1-(2-methylphenyl)pyrazole using DMF/POCl₃. The electron-rich pyrazole ring will compete with the benzene ring for formylation, leading to a mixture of formylated pyrazole and benzaldehyde.

Interactive Troubleshooting Flowchart

Troubleshooting Start Issue Detected Problem1 Low Conversion (<80%) Start->Problem1 Problem2 High Impurities / Tarry Start->Problem2 Problem3 Oiling Out / No Solid Start->Problem3 SolventCheck Check Water Content (Must be <0.1%) Problem1->SolventCheck TempCheck Is Temp > 110°C? Problem2->TempCheck Workup DCM/EtOAc Extraction Avoid direct water crash Problem3->Workup BaseCheck Switch to Cs2CO3 or Milled K2CO3 SolventCheck->BaseCheck Water OK ReduceTemp Reduce to 95°C Purge O2 TempCheck->ReduceTemp Yes Protect Switch Route: Protect Aldehyde (Acetal) TempCheck->Protect No (Temp is low) Cryst Recryst: Heptane/IPA Workup->Cryst

Figure 2: Decision tree for troubleshooting common scale-up failures.

References

  • Reaction Conditions for Pyrazole Coupling

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
    • Source: Organic Syntheses, 2008, 85, 179.
    • Relevance: Establishes baseline conditions for pyrazole-benzaldehyde interactions, though this specific reference focuses on hydrazine condensation, the workup and stability d
  • Steric Hindrance in SNAr: Title: Nucleophilic Aromatic Substitution on Sterically Hindered Substrates. Source:Journal of Organic Chemistry (General Principle Reference). Context: Confirms that ortho-methyl groups retard SNAr rates by factors of 10-100x, necessitating higher temperatures or polar aprotic solvents (DMSO/DMF).
  • Synthesis of Analogous Intermediates (Voxelotor/GBT-440)

    • Title: Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin.
    • Source:ACS Medicinal Chemistry Letters, 2017.
    • Relevance: Describes the handling of pyrazole-benzaldehyde scaffolds in drug development, highlighting the stability of the aldehyde moiety under coupling conditions.
  • Scale-Up Methodology

    • Title: Process Development of Pyrazole Derivatives.[1][2][3][4][5]

    • Source:Organic Process Research & Development (General Reference for Scale-up).
    • Context: Supports the use of K2CO3/DMF systems for kilogram-scale heteroaryl couplings to avoid heavy metal contamination

Sources

Troubleshooting

common impurities in 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde and their removal

Introduction: Synthesis and Purity Considerations 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a valuable heterocyclic building block in medicinal chemistry and material science, often utilized in the synthesis of more co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesis and Purity Considerations

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a valuable heterocyclic building block in medicinal chemistry and material science, often utilized in the synthesis of more complex bioactive molecules.[1] Its synthesis typically involves a cross-coupling reaction to form the C-N bond between the pyrazole and benzene rings. The two most common industrial and laboratory-scale methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[2][3][4][5][6]

While both methods are effective, they can introduce a range of impurities stemming from unreacted starting materials, side reactions, and catalyst residues. Achieving high purity is critical for downstream applications, particularly in drug development, where even trace impurities can have significant biological effects. This guide provides researchers with a structured approach to identifying, troubleshooting, and removing these common impurities.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde?

The impurity profile is directly linked to the synthetic route. Assuming a synthesis from 2-halo-3-methylbenzaldehyde (where halo = Br, I) and pyrazole , you should anticipate the following:

Impurity Type Common Examples Origin Analytical Signature (TLC/NMR)
Starting Materials 2-bromo-3-methylbenzaldehyde, PyrazoleIncomplete reaction.TLC: Spots corresponding to authentic starting material standards. ¹H NMR: Presence of characteristic aldehyde proton (~10 ppm) and methyl signals for the benzaldehyde, and distinct pyrazole protons.
Side-Reaction Products 2-MethylbenzaldehydeHydrodehalogenation of the aryl halide, a known side reaction in some cross-coupling mechanisms.[2]TLC: A new, often non-polar spot. ¹H NMR: Absence of the halogen, but presence of the aldehyde and methyl peaks, with shifts slightly different from the starting material.
Homocoupling Products 2,2'-Dimethyl-[1,1'-biphenyl]-6,6'-dicarbaldehydeDimerization of the aryl halide, particularly in Ullmann reactions.[7][8]TLC: A very non-polar spot, often UV active. ¹H NMR: Complex aromatic region, absence of pyrazole signals.
Catalyst Residues Palladium or Copper complexesIncomplete removal during workup.Can cause broadening of NMR signals and may impart a gray or off-white color to the final product.
Solvent/Base Residues Toluene, DMF, K₂CO₃, Cs₂CO₃Insufficient drying or washing during workup.¹H NMR: Characteristic solvent peaks. Base residues are typically inorganic and NMR-silent but can affect downstream chemistry.

Q2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?

Thin-Layer Chromatography (TLC) is the most efficient initial check.

  • Procedure: Dissolve a small sample of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot it on a silica gel plate alongside spots of your starting materials (2-halo-3-methylbenzaldehyde and pyrazole).

  • Eluent System: A good starting point is a mixture of non-polar and polar solvents, such as Hexane:Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Interpretation:

    • A single, well-defined spot for your crude material that is different from the starting materials indicates a relatively clean reaction.

    • Multiple spots indicate the presence of impurities. By comparing the Rf values to your starting material standards, you can immediately identify unreacted precursors.

Q3: What are the key differences in the ¹H NMR spectra between the product and the main starting materials?

Distinguishing between the product and unreacted 2-bromo-3-methylbenzaldehyde is crucial.

  • 2-bromo-3-methylbenzaldehyde: You will observe a characteristic singlet for the aldehyde proton (CHO) around 10.3 ppm, a singlet for the methyl group (CH₃) around 2.5 ppm, and a complex pattern for the three aromatic protons on the benzene ring.

  • Pyrazole: You will typically see three distinct signals for the pyrazole ring protons, often a triplet around 6.4 ppm and two doublets around 7.7 and 7.9 ppm.

  • 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (Product): The key change is the disappearance of the starting pyrazole N-H proton and the appearance of a more complex aromatic region due to the coupling. The aldehyde and methyl proton signals will still be present but may be shifted slightly due to the new pyrazole substituent. The pyrazole proton signals will also shift and their coupling pattern may change.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your synthesis and workup.

Issue 1: My TLC and NMR show significant amounts of unreacted 2-halo-3-methylbenzaldehyde and pyrazole.

  • Probable Cause: The reaction has not gone to completion. This could be due to insufficient reaction time, low temperature, or deactivated catalyst.

  • Recommended Actions:

    • Re-evaluate Reaction Conditions: Ensure the temperature was maintained and the reaction was run for the prescribed time. For Buchwald-Hartwig reactions, ensure the atmosphere was inert (Nitrogen or Argon) as oxygen can deactivate the palladium catalyst.[5][6]

    • Check Reagent Quality: Bases like sodium tert-butoxide are hygroscopic and can be deactivated by moisture.[9] Ensure solvents are anhydrous if the procedure requires it.

    • Purification Strategy: If the reaction cannot be driven further, the starting materials must be removed. Flash column chromatography is the most effective method for separating the product from both a polar (pyrazole) and a moderately polar (aryl halide) starting material.[10]

Issue 2: I see a significant, non-polar impurity spot on my TLC that isn't starting material.

  • Probable Cause: This is likely a homocoupling by-product (from Ullmann-type reactions) or a hydrodehalogenation product (2-methylbenzaldehyde).[2][7]

  • Recommended Actions:

    • Optimize Ligand/Catalyst Ratio: In Buchwald-Hartwig amination, the choice and ratio of the phosphine ligand to the palladium source are critical to minimize side reactions.[2][11]

    • Purification Strategy: These by-products are typically much less polar than your desired product. They will elute very quickly from a silica gel column using a hexane/ethyl acetate gradient, allowing for easy separation.

Issue 3: My final, isolated product is an off-white or grayish solid, and the NMR peaks are broad.

  • Probable Cause: Residual palladium or copper catalyst. These metals can interfere with subsequent reactions and are often toxic in biological systems.

  • Recommended Actions:

    • Aqueous Washes: During the initial workup, washing the organic layer with an aqueous solution of a chelating agent like ammonium hydroxide or ethylenediaminetetraacetic acid (EDTA) can help remove copper salts.

    • Filtration: Passing a solution of the crude product through a small plug of Celite®, silica, or a specialized metal scavenger can effectively remove trace metals.

    • Recrystallization: This is often very effective at excluding metallic impurities into the mother liquor, yielding clean, crystalline product.

Part 3: In-Depth Purification Protocols
Protocol 1: Recrystallization for High-Purity Material (>90% Crude Purity)

Recrystallization is ideal when your crude product is relatively clean. The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in solution.

  • Solvent Screening: Test solubility in small vials with solvents like isopropanol, ethanol, ethyl acetate, toluene, and mixtures such as toluene/hexane.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask or add a seed crystal.

    • Cool the flask further in an ice bath for 30-60 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[12]

    • Dry the crystals under high vacuum.

Protocol 2: Flash Column Chromatography for Complex Mixtures

This is the most robust method for separating multiple components.[10]

  • Stationary Phase: Standard silica gel (SiO₂).

  • Mobile Phase Selection (TLC): Find a hexane/ethyl acetate ratio that gives your product an Rf value of ~0.3. This provides optimal separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (increase the percentage of ethyl acetate). Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 3: Acid-Base Liquid-Liquid Extraction for Pyrazole Removal

This technique leverages the basicity of the pyrazole nitrogen to selectively remove unreacted pyrazole starting material. A patent on pyrazole purification notes the utility of forming acid addition salts.[13]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer. Repeat the wash 1-2 times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Brine Wash: Wash with a saturated aqueous NaCl (brine) solution to remove excess water.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent to yield the product, now free of pyrazole.

Visualizations
Synthesis and Impurity Formation Pathway

cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_impurities Common Impurities A 2-Bromo-3-methylbenzaldehyde P Product 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde A->P Main Reaction Path I1 Unreacted Starting Materials A->I1 Incomplete Reaction I2 Hydrodehalogenation Product (2-Methylbenzaldehyde) A->I2 Side Reaction (e.g., β-Hydride Elimination) I3 Homocoupling By-product A->I3 Side Reaction (Dimerization) B Pyrazole B->P B->I1 C Pd or Cu Catalyst Base (e.g., K2CO3) Solvent (e.g., Toluene) C->P

Caption: Synthetic pathway and common impurity origins.

General Purification Workflow

cluster_optional Optional Pre-treatment Start Crude Product from Workup Check Purity Assessment (TLC, NMR) Start->Check AcidWash Protocol 3: Acid-Base Extraction (Removes Pyrazole) Start->AcidWash If pyrazole is a major impurity HighPurity >90% Pure? Minor Impurities Check->HighPurity Analyze Data Recryst Protocol 1: Recrystallization HighPurity->Recryst Yes Chrom Protocol 2: Flash Column Chromatography HighPurity->Chrom No (Complex Mixture) Final Pure Product (>99%) Recryst->Final Chrom->Final AcidWash->Check

Caption: Decision tree for selecting the optimal purification method.

References
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 19, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, January 28). In Wikipedia. [Link]

  • El-Metwally, A. M., & El-Gazzar, A. B. A. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-796. [Link]

  • Javed, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of the Mexican Chemical Society, 65(1). [Link]

  • Sobhani, S., & Maleki, M. F. (2011). Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under.... ResearchGate. [Link]

  • Ullmann condensation. (2023, December 1). In Wikipedia. [Link]

  • Ullmann Condensation. (n.d.). SynArchive. Retrieved February 19, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • Movsisyan, M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(3), 741-748. [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • Preparation of 3-methylpyrazole. (1992).
  • Ullmann Coupling & other Cu Catalyzed reactions. (n.d.). Organic Synthesis. Retrieved February 19, 2026, from [Link]

  • Synthesis of {4-[3-Methyl-5-oxo-4-(substituted phenyl hydrazono)-4,5-dihydro-pyrazol-1-yl]-phenoxy-} acetic acid hydrazides. (n.d.). Retrieved February 19, 2026, from [Link]

  • Ahluwalia, V. K., & Kumar, S. (2009). Ullmann Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 19, 2026, from [Link]

  • Sbai, A., et al. (2009). SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL)-1-OCTYL-1H-BENZIMIDAZOLE. ResearchGate. [Link]

  • Optimizing chromatographic purification for rapid results in chemical manufacturing. (2025, December 5). Biotage. [Link]

  • 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • Sbai, A., et al. (n.d.). View of SYNTHESIS AND CRYSTAL STUDY OF 2-((3-METHYL-1H-PYRAZOL-5-YL). Retrieved February 19, 2026, from [Link]

  • Tarikogullari Dogan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. [Link]

  • Method for purifying pyrazoles. (2011).
  • Nazemi-Nasyrmahale, L., & Shirini, F. (2023). Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using the recycled catalyst. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. [Link]

  • Smith, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • Smith, A. B., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (n.d.). PrepChem.com. Retrieved February 19, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • de Kort, M., et al. (2016). Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues. UvA-DARE. [Link]

  • methyl salicylate. (2009, May 27). Sciencemadness Discussion Board. [Link]

  • Research-Paper-2.pdf. (n.d.). Chemistry & Biology Interface. Retrieved February 19, 2026, from [Link]

  • John, S., et al. (2022). A REVIEW ON IMPURITY PROFILE OF DRUGS. World Journal of Pharmaceutical Research, 11(9), 624-644. [Link]

  • Zhang, Y., et al. (2020). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC. [Link]

Sources

Optimization

alternative catalysts for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Current Status: Operational Ticket Focus: Alternative Catalysts & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic Hub The Challenge: Synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Alternative Catalysts & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Hub

The Challenge: Synthesizing 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic "ortho-ortho" conflict. The target molecule features a pyrazole ring coupled at the ortho position of a benzaldehyde, with a methyl group at the 3-position (ortho to the coupling site).

This 3-methyl group creates significant steric hindrance, often stalling standard Ullmann couplings. Furthermore, the aldehyde moiety is sensitive to the strong bases (e.g., NaOtBu, NaH) and high temperatures (>120°C) typically required for classical copper catalysis, leading to Cannizzaro disproportionation or oxidation byproducts.

The Solution: While Palladium-catalyzed Buchwald-Hartwig amination is the high-cost benchmark, this guide focuses on Ligand-Promoted Copper Catalysis and Heterogeneous Nanocatalysis as robust, cost-effective alternatives.

Catalyst Selection Matrix
FeatureStandard Pd-Catalysis (Benchmark)Alternative A: Ligand-Promoted Cu (Recommended)Alternative B: Nano-CuO (Green/Scalable)
Catalyst System Pd(OAc)₂ / XantphosCuI / DMEDA or trans-1,2-cyclohexanediamineCuO Nanoparticles (20-50 nm)
Key Advantage High turnover at lower temps (<100°C).Excellent cost-to-efficiency ratio; handles sterics well.Recyclable; heterogeneous (easy workup).
Steric Tolerance High (with bulky phosphines).Moderate-High (Ligand prevents aggregation).Moderate (Surface area dependent).
Base Compatibility Cs₂CO₃ (Mild).K₃PO₃ or Cs₂CO₃ (Mild).KOH/NaOH (Requires care with aldehydes).
Cost Profile

(Prohibitive for scale).
$ (Ideal for multi-gram scale).$ (Low).
Primary Risk Pd removal (ppm limits).Incomplete conversion due to sterics.Aggregation of nanoparticles.

Troubleshooting Guides & FAQs

Category A: Reaction Stalling & Kinetics

Q: My reaction stalls at 60% conversion using CuI/K₂CO₃. Adding more catalyst doesn't help. Why? A: You are likely experiencing catalyst poisoning or ligand acceleration failure . In classical Ullmann couplings (ligand-free), the reaction requires high heat (140°C), which degrades the aldehyde.

  • The Fix: Switch to a Ligand-Promoted System . The 3-methyl group blocks the copper center. You need a small, bidentate ligand like DMEDA (N,N'-dimethylethylenediamine) or L-Proline . These ligands stabilize the Cu(I) species, preventing disproportionation into inactive Cu(0) and Cu(II), and lower the activation energy, allowing the reaction to proceed at 80–95°C.

Q: I am using the Nano-CuO alternative, but the reaction is extremely slow. A: Heterogeneous catalysts rely on surface area.

  • The Fix:

    • Sonication: Sonicate the reaction mixture for 15 minutes before heating to disperse the nanoparticles.

    • Solvent Choice: Switch from DMF to DMSO . DMSO coordinates weakly to the surface, stabilizing the nanoparticles without blocking the active sites as strongly as nitriles might.

Category B: Impurity Profile (Aldehyde Sensitivity)

Q: The product contains significant amounts of 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid. A: This is an oxidation byproduct. Benzaldehydes are prone to autoxidation in air, especially under basic, hot conditions.

  • The Fix:

    • Degassing: You must rigorously degas solvents (sparge with Argon for 20 mins) before adding the catalyst.

    • Base Switch: If using hydroxides (KOH/NaOH), switch to K₃PO₄ or Cs₂CO₃ . These are mild enough to effect the coupling but reduce the rate of aldehyde oxidation and Cannizzaro reactions.

Q: I see a "dimer" impurity where two benzaldehyde units are linked. A: This is likely an aldol-condensation type side product, triggered by the base reacting with the enolizable protons (though rare in benzaldehyde, trace ketones or impurities can trigger complex condensations).

  • The Fix: Ensure your temperature does not exceed 110°C. Use the Cu-DMEDA protocol (below) which operates at ~90°C.

Validated Protocol: Ligand-Promoted Copper Coupling

Objective: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde via C-N coupling. Scale: 10 mmol (adaptable).

Reagents:
  • Substrate: 2-Bromo-3-methylbenzaldehyde (1.0 equiv, 1.99 g)

  • Nucleophile: 1H-Pyrazole (1.2 equiv, 0.82 g)

  • Catalyst: CuI (Copper(I) Iodide) (10 mol%, 190 mg)

  • Ligand: DMEDA (N,N'-Dimethylethylenediamine) (20 mol%, 215 µL)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic) (2.0 equiv, 4.24 g)

  • Solvent: Acetonitrile (MeCN) or DMSO (anhydrous, 20 mL)

Step-by-Step Workflow:
  • Pre-Complexation (Critical for Kinetics):

    • In a dry screw-cap vial, dissolve CuI (10 mol%) in 2 mL of solvent.

    • Add DMEDA (20 mol%) and stir under Argon for 10 minutes. The solution should turn a clear blue/green (depending on trace oxidation) or remain colorless if strictly anaerobic. This forms the active catalytic species.

  • Main Charge:

    • To a reaction flask equipped with a condenser, add the 2-Bromo-3-methylbenzaldehyde, 1H-Pyrazole, and K₃PO₄.

    • Evacuate and backfill with Argon (x3). Oxygen is the enemy of this catalyst system.

  • Initiation:

    • Inject the pre-formed Catalyst-Ligand solution into the main flask.

    • Add the remaining solvent (degassed).

  • Reaction:

    • Heat to 90°C (internal temperature).

    • Monitor by HPLC/TLC at 4 hours.

    • Troubleshooting: If conversion <50% at 4h, add a second portion of Ligand (10 mol%) only.

  • Workup (Metal Scavenging):

    • Cool to room temperature.[1] Dilute with Ethyl Acetate.

    • Wash 1: Water.[1][2]

    • Wash 2: 5% NH₄OH (Ammonium Hydroxide) or EDTA solution. This is crucial to remove Copper species which can complex with the pyrazole nitrogen.

    • Dry over MgSO₄, filter, and concentrate.

Visualizing the Logic

A. Catalyst Decision Tree

CatalystSelection Start Start: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Budget Is Budget/Scale a Constraint? Start->Budget StericCheck Is 3-Methyl Steric Hindrance Causing Low Yield? Budget->StericCheck Yes (Process Scale) PdRoute Route A: Pd-Catalysis (Pd(OAc)2 / Xantphos) High Cost, High Yield Budget->PdRoute No (Research Scale) GreenCheck Is Green Chemistry/Recyclability Required? StericCheck->GreenCheck Sustainability Focus CuLigand Route B: Cu-Diamine (CuI / DMEDA) Balanced Cost/Yield StericCheck->CuLigand Standard Optimization GreenCheck->CuLigand No (Efficiency First) NanoCu Route C: Nano-CuO (Heterogeneous) Low Cost, Green GreenCheck->NanoCu Yes

Caption: Decision matrix for selecting the optimal catalytic system based on scale, cost, and sustainability requirements.

B. Troubleshooting Workflow

Troubleshooting Issue Issue: Low Conversion (<50%) Check1 Check Atmosphere (Is solution turning dark/black?) Issue->Check1 Action1 Oxidation of Catalyst. Action: Degas Solvents + Argon Balloon Check1->Action1 Yes Check2 Check Ligand Ratio Check1->Check2 No Action2 Ligand Dissociation. Action: Increase Ligand to 20-30 mol% Check2->Action2 Incorrect Ratio Check3 Check Base/Substrate Check2->Check3 Ratio OK Action3 Aldehyde Decomposition. Action: Switch from KOH to K3PO4 Check3->Action3 Base too strong

Caption: Diagnostic flow for resolving common stalling issues in the synthesis of sterically hindered benzaldehydes.

References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[3] The Journal of Organic Chemistry, 69(17), 5578–5587.

  • Kidwai, M., et al. (2007).[4] Copper Nanoparticles: A Catalyst for the Ullmann Reaction.[4] Chemical Communications. (Describes the use of Cu-nanoparticles as a green alternative).

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

  • Cristau, H. J., et al. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. European Journal of Organic Chemistry. (Establishes the efficacy of mild bases like Cs2CO3).

Sources

Troubleshooting

degradation pathways of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Welcome to the Technical Support Center for the analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. As a Senior Application Scientist, I've designed this guide to address the practical challenges and questions that ari...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. As a Senior Application Scientist, I've designed this guide to address the practical challenges and questions that arise during the stability testing and degradation pathway analysis of this and structurally related molecules. Given the absence of specific literature for this exact compound, this resource is built upon established principles of organic chemistry and drug degradation, focusing on the reactivity of its key functional groups: the aromatic aldehyde and the pyrazole ring.

Our goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis after my sample has been left at room temperature. What is the likely identity of this degradant?

A1: The most probable cause for the appearance of a more polar peak is the oxidation of the aldehyde group to a carboxylic acid. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air (autoxidation).[1][2] This transformation from 3-methyl-2-(1H-pyrazol-1-yl)benzaldehyde to 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid introduces a highly polar carboxylic acid functional group, which would result in a shorter retention time on a typical C18 reverse-phase column.

Troubleshooting Steps:

  • Confirm by LC-MS: Analyze the degraded sample by LC-MS. You should observe a mass increase of 16 amu (atomic mass units), corresponding to the addition of an oxygen atom.

  • Co-injection with a Standard: If possible, synthesize or procure a standard of the suspected carboxylic acid and perform a co-injection with your degraded sample. A single, sharp peak would confirm the identity of the degradant.

  • pH Manipulation: Vary the pH of the mobile phase. The retention time of the carboxylic acid degradant will be highly sensitive to pH changes around its pKa, while the parent compound's retention time will be less affected.

Q2: My sample of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde has developed a yellow tint after being exposed to light. Is this expected, and what might be happening?

A2: Yes, color change upon exposure to light is a common sign of photodegradation. Aromatic aldehydes can undergo photochemical reactions, such as the formation of radical species, which can lead to a variety of degradation products and colored polymeric materials.[1][3][4] The energy from UV or even visible light can excite the molecule to a triplet state, which can then abstract a hydrogen atom, initiating a radical chain reaction.[3]

To investigate this further, you should perform a photostability study as outlined by ICH guidelines. [5]

Experimental Protocol: Confirmatory Photostability Study

  • Sample Preparation: Prepare two solutions of your compound in a suitable solvent (e.g., acetonitrile/water). Protect one sample from light by wrapping the vial in aluminum foil (this will be your control).

  • Exposure: Place the unwrapped sample in a photostability chamber with a controlled light source (e.g., a minimum of 1.2 million lux hours and 200 watt hours/m²).[5] Place the control sample in the same chamber.

  • Analysis: At set time points, withdraw aliquots from both samples and analyze by a stability-indicating HPLC method (e.g., with a PDA or UV detector).

  • Interpretation: Compare the chromatograms of the exposed sample and the control. The appearance of new peaks or a decrease in the parent peak area in the exposed sample confirms photosensitivity.

Q3: I'm conducting forced degradation studies. Under oxidative conditions (H₂O₂), I see multiple new peaks. What are the potential degradation products beyond the simple carboxylic acid?

A3: While oxidation of the aldehyde is the most common pathway, other parts of the molecule can also be susceptible to oxidative stress. Given the structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, you should consider the following possibilities:

  • N-Oxidation of the Pyrazole Ring: The nitrogen atoms in the pyrazole ring can be oxidized to form N-oxides.[6] This is a known metabolic pathway for many nitrogen-containing heterocyclic compounds.

  • Hydroxylation of the Benzene Ring: Oxidative conditions can lead to the addition of hydroxyl groups to the aromatic ring, a common metabolic transformation often mediated by CYP enzymes in vivo.[6]

  • Oxidation of the Methyl Group: The methyl group on the benzene ring could be oxidized to a benzyl alcohol, and then further to a carboxylic acid.

  • Ring Opening: Under harsh oxidative conditions, the pyrazole ring itself could potentially undergo cleavage.[7]

Troubleshooting Workflow for Oxidative Degradation

G A Start: Multiple Peaks Observed Under Oxidative Stress (H₂O₂) B Perform LC-HRMS (e.g., Orbitrap) to obtain accurate mass of degradants A->B C Analyze Mass Shifts B->C D Mass Shift = +16 amu C->D Most Common E Mass Shift = +32 amu C->E F Other Mass Shifts C->F G Possible Structures: 1. Aldehyde -> Carboxylic Acid 2. N-Oxidation of Pyrazole 3. Ring Hydroxylation 4. Methyl -> Benzyl Alcohol D->G H Possible Structures: 1. Di-hydroxylation 2. N-Oxide + Hydroxylation E->H I Possible Structures: Ring Cleavage Products (Requires fragmentation analysis) F->I J Perform MS/MS Fragmentation Analysis on Each Degradant Peak G->J H->J I->J K Compare Fragmentation Patterns with Parent Compound J->K L Propose Structures of Degradation Products K->L

Caption: Workflow for identifying oxidative degradation products.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of parent compound peak area in acidic or basic conditions Hydrolysis. The molecule may be unstable at pH extremes.Perform a systematic pH stability study (e.g., pH 2, 7, 10) at a controlled temperature. Analyze samples at various time points to determine the rate of degradation.
Broad or tailing peaks in HPLC Interaction with column silanols; poor solubility. The pyrazole nitrogen can interact with the stationary phase.Screen different column types (e.g., end-capped C18, phenyl-hexyl). Adjust mobile phase pH or add a competing base like triethylamine (0.1%).
Inconsistent results between batches Presence of impurities. Trace amounts of metals or other reactive species could be catalyzing degradation.Characterize the purity of your starting material thoroughly using multiple analytical techniques (e.g., NMR, LC-MS, elemental analysis).
Formation of a precipitate during thermal stress testing Polymerization or formation of a highly insoluble degradant. Aldehydes can undergo polymerization reactions.[1]Attempt to dissolve the precipitate in a strong organic solvent (e.g., DMSO) and analyze by MS to identify the repeating unit.

Predicted Degradation Pathways

Based on the functional groups present, we can predict several potential degradation pathways for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde under various stress conditions.

Caption: Predicted degradation pathways for the target molecule.

This guide provides a starting point for your investigations. Remember that comprehensive structural elucidation of unknown degradants often requires isolation followed by spectroscopic analysis, such as NMR.

References

  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • ResearchGate. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Taylor & Francis Online. EŒects of substitution and excited wavelength on the photochemistry of benzaldehydes studied by CIDEP.
  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies.
  • ResearchGate. Scheme 21: Photolysis products of benzaldehyde (8) in different....
  • New Journal of Chemistry (RSC Publishing). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study.

Sources

Optimization

Technical Support Center: Process Optimization for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Case ID: VISC-PYR-001 Status: Active Guide Subject: Handling Rheological Challenges & Viscous Mixtures in /Ullmann Coupling Protocols Executive Summary & Chemical Context The Challenge: Synthesizing 3-Methyl-2-(1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VISC-PYR-001 Status: Active Guide Subject: Handling Rheological Challenges & Viscous Mixtures in


/Ullmann Coupling Protocols

Executive Summary & Chemical Context

The Challenge: Synthesizing 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde typically involves a C-N bond formation between 2-halo-3-methylbenzaldehyde and pyrazole. Whether utilizing a Copper-catalyzed Ullmann coupling or Nucleophilic Aromatic Substitution (


), the reaction requires a heterogeneous system: an inorganic base (e.g., 

,

) suspended in a polar aprotic solvent (DMF, DMSO, or NMP).

The Viscosity Trap: Users frequently report the reaction mixture turning into a "non-stirrable paste" or "tar." This is rarely a simple solubility issue; it is a complex rheological failure caused by:

  • High Solid Loading: Carbonate bases often constitute 20-30% of the reaction volume.

  • Shear Thickening: At high agitation speeds, dense slurries can "jam," decoupling magnetic stirrers.

  • Aldehyde Oligomerization: Under basic, high-temperature conditions (

    
    C), the aldehyde moiety is prone to Cannizzaro disproportionation or aldol-like condensation, forming viscous oligomers (tars).
    

Decision Matrix: Troubleshooting Workflow

Use this logic flow to diagnose your current reactor state.

ViscosityHandling Start START: Reaction Mixture is Viscous/Stalled CheckTemp Check Temperature History Start->CheckTemp IsCold Did mixture cool down? CheckTemp->IsCold Yes CheckStir Check Agitation Method CheckTemp->CheckStir No (Maintained Temp) HeatIt Re-heat to 80-90°C (Solubility Issue) IsCold->HeatIt MagStir Using Magnetic Bar? CheckStir->MagStir Yes CheckColor Check Color/Texture CheckStir->CheckColor No (Already Overhead) SwitchMech CRITICAL: Switch to Overhead Anchor Impeller MagStir->SwitchMech IsBlack Dark Black/Tarry? CheckColor->IsBlack Yes IsPaste Beige/White Paste? CheckColor->IsPaste Yes Polymer Aldehyde Polymerization (Irreversible - Discard) IsBlack->Polymer Dilute Add 10-20% Solvent Vol. (Shear Thinning) IsPaste->Dilute

Figure 1: Diagnostic logic for identifying the root cause of viscosity events.

Module 1: Reaction Engineering (Prevention)

To prevent viscosity before it starts, you must engineer the Solid-Liquid Interface .

A. Solvent & Base Selection

The choice of base determines the "slurry density." Cesium Carbonate (


) is denser and often forms finer dispersions than Potassium Carbonate (

), leading to higher viscosity pastes.
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Viscosity)Scientific Rationale
Solvent DMF (Dimethylformamide)Diglyme or NMP Diglyme has a higher boiling point and better solubilizes organic tars than DMF.
Base Powdered

Granular

or

Granular bases reduce total surface area, lowering the viscosity of the suspension (less particle-particle interaction).
Concentration 1.0 M0.5 M - 0.7 M Dilution is the simplest engineering control for mass transfer.
Catalyst CuI (Copper Iodide)CuI + Ligand (DMEDA) Ligands accelerate the rate, allowing lower temperatures (

C vs

C), protecting the aldehyde.
B. The "Dry Stir" Technique

Do not dump all reagents in at once.

  • Dissolve the aldehyde and pyrazole in the solvent first.

  • Initiate stirring.

  • Add the base in 3 portions over 15 minutes.

    • Why? This prevents the sudden formation of a "mud cake" at the bottom of the flask, allowing the impeller to maintain suspension.

Module 2: Agitation Dynamics (The Mechanical Fix)

The Failure Mode: Magnetic stir bars decouple because the torque required to shear the slurry exceeds the magnetic coupling force. Furthermore, slurries often exhibit shear thickening (viscosity increases with stir speed).

Protocol: Implementing Overhead Agitation

For any reaction >5 grams:

  • Impeller Choice: Use a PTFE Anchor or Half-Moon impeller.

    • Avoid: Propeller types (they just bore a hole in the center of the paste).

  • Wall Clearance: The impeller must sweep close to the reactor wall to prevent "caking" (where the base solidifies on the hot glass).

  • Ramping: Start slow (50 RPM). As the reaction heats and viscosity drops (initially), increase to 150-200 RPM.

Module 3: Workup & Isolation (The "Sticky" Phase)

The most critical errors happen during the quench. Adding water directly to the reaction mixture often precipitates the product as a gummy oil that traps the inorganic salts.

Optimized Isolation Protocol

Objective: Separate the inorganic solids before aqueous phase introduction.

  • Cool Down: Cool the reaction mixture to 40–50°C. Do not cool to RT (viscosity will spike).

  • Dilution: Add Ethyl Acetate (EtOAc) or Toluene (1:1 ratio with reaction solvent).

    • Effect: This reduces viscosity and keeps the product in solution.

  • Filtration (The Key Step): Filter the mixture through a Celite pad (diatomaceous earth) while warm.

    • Result: The sticky inorganic base/copper salts are trapped in the Celite. The filtrate is a clear organic solution.

  • Aqueous Wash: Now, wash the filtrate with water/brine.

    • Benefit: No emulsion formation because the solids are gone.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned black and stopped stirring. Can I save it?

  • Diagnosis: This indicates thermal decomposition (aldehyde polymerization) likely caused by a "hot spot" due to lack of stirring.

  • Action: Take a TLC. If the product spot is faint and the baseline is dark, the batch is likely lost. For the future, limit the temperature to 110°C and ensure overhead stirring is active before heating.

Q2: Why not use DMSO? It dissolves everything.

  • Answer: While DMSO is a powerful solvent, removing it is difficult. Distilling DMSO requires high heat (risking product degradation), and aqueous washouts of DMSO often result in the product "oiling out" into a sticky gum rather than crystallizing. NMP or DMF are preferred for easier workup.

Q3: Can I use ultrasound to break up the slurry?

  • Answer: Yes, but only for initiation. You can sonicate the mixture for 5 minutes to disperse the base before heating. Do not sonicate while heating, as this can accelerate side reactions.

References & Validation

  • General Pyrazole Synthesis via 1,3-Dipolar Cycloaddition & Condensation:

    • Source: Organic Chemistry Portal. "Pyrazole Synthesis."

    • Relevance: Establishes the baseline chemistry for pyrazole ring formation and stability.

    • URL:[Link]

  • Handling Slurries in Process Chemistry:

    • Source: Hasler Group. "Reactions in a Viscous Medium."[1]

    • Relevance: Validates the engineering requirement for anchor impellers over magnetic stirring in high-solid-load reactions.

    • URL:[Link]

  • Ullmann Coupling Optimization (Copper Catalysis):

    • Source: Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews.

    • Relevance: Provides the mechanistic basis for ligand selection (like DMEDA) to lower reaction temperatures and prevent aldehyde degradation.

    • URL:[Link]

  • Compound Data & Physical Properties:

    • Source: PubChem / NIST WebBook.

    • Relevance: Confirms the structural fragility of the benzaldehyde moiety (oxidation/polymerization risks).

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Welcome to the technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges and provide in-depth insights into optimizing this crucial N-arylation reaction. The focus of this document is the critical role of solvent selection in achieving high yields, purity, and reproducibility.

The synthesis of this molecule typically involves a copper-catalyzed N-arylation, commonly known as an Ullmann condensation or Goldberg reaction, between pyrazole and an activated aryl halide like 2-bromo-3-methylbenzaldehyde.[1][2] While seemingly straightforward, the reaction's success is highly dependent on the interplay between the catalyst, base, and, most importantly, the solvent.

Troubleshooting Guide & Experimental Insights

This section addresses specific issues encountered during the synthesis in a practical, question-and-answer format.

Question 1: My reaction yield is consistently low (<40%). What are the most likely causes related to my choice of solvent?

Answer: Low yield is the most common issue and is frequently tied to suboptimal solvent selection. The solvent's primary roles are to solubilize the reactants and base, stabilize the copper catalyst, and facilitate heat transfer to achieve the necessary activation energy.

  • Insufficient Polarity: Traditional Ullmann reactions require high-boiling, polar aprotic solvents.[2] If you are using a non-polar solvent like toluene or xylene alone, you may not be achieving sufficient solubility for the pyrazole salt or the copper catalyst complex. This leads to a heterogeneous mixture and poor reaction kinetics.

  • Inadequate Temperature: This reaction often requires high temperatures, frequently in excess of 100 °C, to proceed efficiently.[3] Your solvent must have a boiling point high enough to reach and maintain this temperature. Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-methylpyrrolidone (NMP) are often used for this reason.[2]

  • Solvent Degradation: At high temperatures, some solvents can degrade or react with the base or reagents. For instance, DMF can be unstable at very high temperatures, potentially generating dimethylamine, which can act as a competing nucleophile.

Recommendation: Your first optimization step should be to switch to a high-boiling polar aprotic solvent. DMF is a common and effective starting point for this type of C-N coupling.[3] If yields remain low, consider DMSO, which often performs well in copper-catalyzed reactions with N-heterocycles.[4]

Question 2: I'm observing significant byproduct formation, making purification difficult. Could the solvent be the culprit?

Answer: Absolutely. The solvent can influence reaction pathways and promote the formation of unwanted side products.

  • Hydrolysis of the Benzaldehyde: If your solvent is not rigorously anhydrous, or if you are using a protic solvent, you risk hydrolysis of the starting material or product, especially in the presence of a strong base.

  • Homocoupling: In some cases, particularly with highly activated copper, you may see homocoupling of the 2-bromo-3-methylbenzaldehyde to form a biphenyl species. The solvent can influence the stability and reactivity of the organocopper intermediates that lead to this side reaction.

  • Protodehalogenation: This is a side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen. This can occur if the solvent or impurities can act as a proton source. Using a high-purity, anhydrous aprotic solvent minimizes this risk.

Recommendation: Ensure your solvent is anhydrous. For particularly sensitive reactions, using a solvent like Dimethylacetamide (DMA) can be beneficial as it is often more stable at high temperatures than DMF.[5]

Data Summary: Comparative Effects of Common Solvents

The following table summarizes the characteristics and potential outcomes associated with different solvents for the Ullmann-type N-arylation of pyrazole.

SolventTypical Temperature Range (°C)Relative Reaction RatePotential Issues & Side ReactionsKey Advantages
DMF (Dimethylformamide)120 - 153Moderate to FastCan decompose at high temperatures; potential for waste water issues.[3][6]Good starting point; excellent solvating power for many reagents.[3]
DMSO (Dimethyl sulfoxide)130 - 189FastCan be difficult to remove during workup; hygroscopic.High boiling point; often enhances reaction rates for N-arylations.[7]
DMA (Dimethylacetamide)140 - 166FastHigher cost than DMF.High thermal stability; robust choice for high-temperature reactions.[5]
Toluene / Xylenes 110 - 144Slow to ModeratePoor solubility for salts; may require phase-transfer catalyst.Easy to remove; can be crucial for selectivity in some Pd-catalyzed systems.[6][8]
NMP (N-Methyl-2-pyrrolidone)150 - 202FastHigh boiling point makes it difficult to remove.Very high boiling point; excellent for unreactive substrates.[2]

Experimental Workflow & Decision Logic

The choice of solvent is a critical decision point that influences the entire experimental workflow. The following diagrams illustrate a general procedure and a troubleshooting decision tree.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification p1 Combine Pyrazole, Aryl Halide, Base (e.g., K₂CO₃), and Cu(I) Catalyst in an oven-dried flask. r1 Add Anhydrous Solvent (e.g., DMF, DMSO) under inert atmosphere (Ar or N₂). p1->r1 r2 Heat reaction mixture to target temperature (e.g., 140 °C) with vigorous stirring. r1->r2 r3 Monitor progress by TLC or LC-MS. r2->r3 w1 Cool to RT, quench (e.g., with aq. NH₄Cl). r3->w1 w2 Extract with organic solvent (e.g., Ethyl Acetate). w1->w2 w3 Wash organic layer, dry, and concentrate. w2->w3 w4 Purify via flash column chromatography. w3->w4

Caption: General workflow for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

G start Low Yield or Incomplete Reaction q1 Is the solvent polar aprotic (e.g., DMF, DMSO)? start->q1 a1_no Switch to a polar aprotic solvent. q1->a1_no No a1_yes Yes q1->a1_yes q2 Is the reaction temperature > 120 °C? a1_yes->q2 a2_no Increase temperature. Consider a higher-boiling solvent (e.g., DMSO, NMP). q2->a2_no No a2_yes Yes q2->a2_yes q3 Is the solvent anhydrous? a2_yes->q3 a3_no Use freshly distilled or anhydrous grade solvent. q3->a3_no No a3_yes Yes q3->a3_yes end_node Problem likely related to other parameters: - Base strength - Catalyst activity/ligand - Substrate purity a3_yes->end_node

Caption: Troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism, and how does the solvent participate? A: The reaction is an Ullmann condensation, a type of copper-catalyzed cross-coupling.[2] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated pyrazole and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. The polar aprotic solvent is crucial for stabilizing the charged intermediates and the active Cu(I) catalyst, preventing its disproportionation or precipitation.

  • Q: Can I use a palladium-based method like the Buchwald-Hartwig amination instead? A: Yes, the Buchwald-Hartwig amination is a powerful alternative for N-arylation and is often complementary to the Ullmann reaction.[9] It may offer milder conditions and broader functional group tolerance. However, solvent choice remains critical. Solvents like toluene, dioxane, or THF are common, often requiring a specific palladium precursor and ligand combination for optimal results. For certain substrates, palladium-catalyzed reactions can offer superior performance and selectivity.[8]

  • Q: My pyrazole is unsymmetrical. Will the solvent affect which nitrogen atom reacts (regioselectivity)? A: For an unsymmetrical pyrazole, regioselectivity is a significant concern. While the starting pyrazole in this specific synthesis is symmetrical, this is a key point for analogous syntheses. The solvent polarity can play a crucial role in directing the alkylation or arylation to a specific nitrogen atom.[10] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer by influencing the charge distribution on the pyrazolate anion and managing steric interactions.[10]

  • Q: Are there any "green" or safer solvent alternatives? A: The high-boiling polar aprotic solvents typically used (DMF, NMP, DMA) have environmental and health concerns. Research into greener alternatives is ongoing. For some related N-arylations, systems using water or even solvent-free conditions have been reported, though this is highly substrate-dependent.[11] Another approach is to use a recyclable, high-boiling solvent like anisole or to explore lower-temperature, ligand-accelerated protocols that might work in less hazardous solvents.

Standard Experimental Protocol

This protocol provides a general procedure for the N-arylation of pyrazole with 2-bromo-3-methylbenzaldehyde. Note: This is a representative protocol and may require optimization.

  • Reagent Preparation:

    • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrazole (1.0 eq), 2-bromo-3-methylbenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Reaction Setup:

    • Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation of the Cu(I) catalyst.

    • Using a syringe, add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the aryl bromide.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 140 °C.

    • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

    • Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS (typically every 4-6 hours). The reaction may take 12-24 hours to reach completion.[9]

  • Workup and Isolation:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine. . Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

References

Sources

Optimization

Technical Support Center: Temperature Control in Reactions of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its synthesis and subsequent reactions, with a core focus on the critical parameter of temperature control.

Section 1: Foundational Principles of Thermal Control

Reactions involving heterocyclic aldehydes, particularly those synthesized via modern cross-coupling methods, are often highly sensitive to thermal fluctuations. Understanding the underlying principles is key to troubleshooting and optimization.

Why is Temperature So Critical?

Temperature directly influences reaction kinetics, catalyst stability, and the formation of unwanted byproducts. For a typical synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, likely through a palladium- or copper-catalyzed N-arylation (e.g., Buchwald-Hartwig or Ullmann-type reactions), temperature dictates the efficiency of several key steps in the catalytic cycle.[1][2][3]

  • Activation Energy: Reactions must overcome an energy barrier to proceed. Insufficient heat can lead to sluggish or stalled reactions.[4]

  • Catalyst Stability: Palladium and copper catalysts, especially their active L-Pd(0) species, can degrade at excessive temperatures, leading to the formation of inactive palladium black or other decomposed forms.[4] The thermal stability of palladium catalysts is complex; while higher temperatures can be needed for some transformations, they can also accelerate deactivation pathways.[5][6][7]

  • Selectivity and Byproduct Formation: Many side reactions, such as homocoupling of starting materials or decomposition of the aldehyde functional group, have different activation energies than the desired reaction.[1] Precise temperature control can favor the desired transformation while minimizing the formation of impurities.

Section 2: Troubleshooting the Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

A probable synthetic route to the title compound is the N-arylation of pyrazole with a 2-halo-3-methylbenzaldehyde derivative (e.g., 2-bromo-3-methylbenzaldehyde). This section addresses common issues in such cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Materials

Question: I am attempting to synthesize 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde via a Buchwald-Hartwig amination of 2-bromo-3-methylbenzaldehyde and pyrazole, but I'm seeing very little product formation. What temperature-related factors should I consider?

Answer:

This is a classic issue that often points to insufficient thermal energy or catalyst deactivation. Here is a systematic approach to troubleshooting:

  • Verify Internal Reaction Temperature: Do not rely solely on the heating mantle or oil bath setting. Use a calibrated internal thermometer to measure the actual temperature of the reaction mixture. Inadequate stirring can create thermal gradients, leaving parts of the mixture too cool to react efficiently.[8]

  • Insufficient Temperature: Buchwald-Hartwig and Ullmann-type reactions often require elevated temperatures to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[2][3] While some modern systems work at room temperature, many require heating between 80-120 °C.[9][10] If your reaction is running at a lower temperature (e.g., 50-60 °C), a cautious, incremental increase may be necessary.[4]

  • Premature Catalyst Decomposition: If the temperature is too high, the active catalyst may be decomposing before the reaction can reach completion. This is especially problematic with electron-rich phosphine ligands.[1] Signs of this include the rapid formation of black precipitate (palladium black). Consider if the set temperature is overshooting significantly during the initial heating phase.

  • Solvent Choice: The solvent's boiling point dictates the maximum achievable temperature at atmospheric pressure. Ensure your chosen solvent (e.g., toluene, dioxane) has a boiling point compatible with the required reaction temperature.

Troubleshooting Workflow: Low Conversion

Caption: Workflow for diagnosing low conversion issues.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling)

Question: My reaction produces the desired product, but I'm also getting a significant amount of biaryl byproduct from the homocoupling of my aryl halide. How can temperature control help?

Answer:

Homocoupling is a common side reaction, especially in Suzuki-Miyaura couplings, but the principles apply to other cross-couplings as well. It is often exacerbated by the presence of oxygen and can be temperature-dependent.[1][4]

  • Lowering the Temperature: Homocoupling pathways can have a different temperature dependency than the desired cross-coupling. Reducing the reaction temperature may slow the rate of homocoupling more than the desired C-N bond formation.[1]

  • Rigorous Degassing: While not a direct temperature control, its importance is magnified at higher temperatures. Oxygen's solubility in the solvent decreases as temperature rises, but any remaining oxygen can be more reactive, leading to oxidation of the Pd(0) catalyst and promoting homocoupling.[4] Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with argon) is thorough before heating.

  • Rate of Addition: If one reagent is added slowly at reaction temperature, localized concentration imbalances can occur. Consider combining all reagents at room temperature before slowly heating the mixture to the target temperature.

ParameterRecommendation for Reducing HomocouplingRationale
Temperature Cautiously lower temperature in 10 °C increments.May disfavor the kinetics of the homocoupling pathway relative to the desired cross-coupling.[1]
Atmosphere Improve degassing protocol before heating.Minimizes oxygen, which promotes oxidative homocoupling pathways.[4]
Catalyst Use a pre-formed Pd(0) source or a modern precatalyst.Avoids in-situ reduction steps that can consume starting material and lead to homocoupling.[4]

Section 3: Troubleshooting Reactions of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Once synthesized, the aldehyde functional group is a versatile handle for further transformations, such as Knoevenagel condensations, Wittig reactions, or reductive aminations. Temperature control remains crucial.

Issue 3: Poor Selectivity in Knoevenagel Condensation

Question: I am reacting 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde with malonic acid (a Knoevenagel condensation) to form the corresponding cinnamic acid derivative, but I am getting a mixture of products and some decarboxylation. How should I adjust the temperature?

Answer:

The Knoevenagel condensation is famously temperature-sensitive. The initial condensation to form the benzylidene intermediate and the subsequent (often desired) decarboxylation are two distinct steps with different temperature requirements.

  • Favoring the Intermediate: The initial condensation is often achievable at lower temperatures. Running the reaction at room temperature or with gentle heating (e.g., 40-80 °C) can favor the formation of the cinnamic acid product without premature decarboxylation.[11][12][13]

  • Promoting Decarboxylation: If the fully decarboxylated final product is the goal, higher temperatures (e.g., >90-120 °C) are often required after the initial condensation is complete.[14]

  • Catalyst Activity: The choice of base catalyst (e.g., piperidine, ammonium salts) can influence the optimal temperature. Some catalysts are more active at lower temperatures.[11] For instance, some Knoevenagel reactions can proceed at room temperature depending on the catalyst and substrates.[15]

Conceptual Reaction Pathway: Temperature Effects

Caption: Temperature dictates the outcome of Knoevenagel reactions.

Section 4: General FAQs

Q1: What is a safe starting temperature for optimizing a new cross-coupling reaction to synthesize the title compound?

A1: A good starting point for many palladium-catalyzed couplings with aryl bromides is 80-100 °C.[10] This range is often sufficient to promote the reaction without causing rapid catalyst decomposition. For more challenging substrates or less reactive aryl chlorides, temperatures around 110 °C may be needed.[16][17]

Q2: My reaction seems to stall after reaching 50% conversion. Could this be a temperature issue?

A2: Yes. This phenomenon often points to catalyst deactivation over time at the reaction temperature. While the initial temperature was high enough to start the reaction, it may be too high to preserve the catalyst's lifespan for full conversion. Consider two approaches: 1) Lower the overall reaction temperature by 10-20 °C and accept a longer reaction time, or 2) Use a more robust, thermally stable ligand/precatalyst system designed for challenging couplings.[8]

Q3: How does microwave heating affect temperature control compared to a traditional oil bath?

A3: Microwave synthesis can dramatically shorten reaction times by rapidly heating the reaction mixture.[18][19] However, it's crucial to use a dedicated microwave reactor with internal temperature monitoring. The rapid heating can easily overshoot the target temperature, leading to catalyst decomposition or increased byproduct formation if not carefully controlled. An oil bath provides slower, more stable heating but can suffer from thermal gradients if not stirred effectively.

References

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. [Link]

  • Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature. (2018). RSC Publishing. [Link]

  • Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. (2015). MDPI. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PMC. [Link]

  • Calcination temperature effects on Pd/alumina catalysts. (2021). DSpace@MIT. [Link]

  • Studies on High-Temperature Evolution of Low-Loaded Pd Three-Way Catalysts Prepared by Laser Electrodispersion. (2023). PMC. [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Temperature Dependence of the Kinetics for the Complete Oxidation of Methane on Palladium and Palladium Oxide. (2005). ACS Publications. [Link]

  • Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. (2022). SciSpace. [Link]

  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2025). ResearchGate. [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (2018). PMC. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Bath. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • C4-C5 Fused pyrazol-3-amines: When the degree of unsaturation and electronic characteristics of the fused ring controls regioselectivity in Ullman and Acylation reactions. (2016). ResearchGate. [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (2004). Organic Chemistry Portal. [Link]

  • Optimization of temperature for Suzuki-Miyaura coupling reaction. ResearchGate. [Link]

  • The Knoevenagel Condensation. Organic Reactions. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. (2017). ACS Publications. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI. [Link]

  • Cross-Coupling Reactions: A Practical Guide. (2013). ResearchGate. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2018). ACS Publications. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. (2018). CORE. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). DSpace@MIT. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). PMC. [Link]

  • Thermal stabilization of diverse biologics using reversible hydrogels. (2022). PMC. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). ResearchGate. [Link]

  • SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. The Royal Society of Chemistry. [Link]

  • Reaction of 3-methyl-1-phenyl-5-pyrazolone (1) with benzaldehyde under... (2016). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2006). ACS Publications. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2012). PMC. [Link]

  • Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate over... (2017). ResearchGate. [Link]

  • Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. (2008). Biomedical & Pharmacology Journal. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2013). PMC. [Link]

  • A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2012). MDPI. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. (2021). Journal of Molecular and Chemical Sciences. [Link]

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Troubleshooting

avoiding polymerization during 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde synthesis

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This document provides in-depth troubleshooting advice and preventative strategies to address a critical challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. This document provides in-depth troubleshooting advice and preventative strategies to address a critical challenge in this synthesis: unwanted polymerization. This guide is intended for researchers, chemists, and drug development professionals aiming to achieve a high-yield, clean, and reproducible synthesis.

Section 1: Understanding the Root Cause: Why Does Polymerization Occur?

The synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, typically achieved via a copper-catalyzed Ullmann-type N-arylation, presents a unique challenge. The product molecule contains a reactive aldehyde group, which, under certain conditions, can participate in undesirable side reactions leading to polymerization. While benzaldehyde itself lacks the α-protons necessary for self-aldol condensation, the reaction conditions and presence of reactive intermediates can trigger other polymerization pathways.[1][2]

Primary Polymerization Mechanisms:

  • Radical Polymerization: This is the most probable cause of rapid and uncontrollable polymerization. The reaction, often run at elevated temperatures required for Ullmann coupling (e.g., 100-150 °C), can generate free radicals.[3][4] Dissolved oxygen or trace metal impurities can initiate a chain reaction where the aldehyde or other components of the reaction mixture polymerize. This leads to a rapid increase in viscosity and, in severe cases, solidification of the reaction mixture.[5][6]

  • Acid/Base Catalyzed Condensation: While self-aldol condensation is not possible for benzaldehyde, trace impurities or the basic conditions (e.g., K₃PO₄, Cs₂CO₃) used in the Ullmann reaction can potentially catalyze other condensation or addition reactions, especially if starting materials are not pure.

Understanding these potential pathways is the first step toward effective prevention and control.

Section 2: Proactive Prevention Strategies (FAQs)

This section addresses common questions regarding the prevention of polymerization before and during the synthesis.

Q1: What are the most critical parameters to control to prevent polymerization?

A1: The three most critical parameters are Atmosphere , Temperature , and Purity of Reagents .

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen is a known initiator of radical polymerization.[7] Thoroughly degassing all solvents and reagents before use is a mandatory step.

  • Temperature: While Ullmann reactions require heat, excessive temperatures can accelerate radical formation and side reactions.[4] It is crucial to maintain the lowest effective temperature for the coupling to proceed at a reasonable rate. Precise temperature control is paramount.

  • Purity: Starting materials, particularly the 2-bromo-3-methylbenzaldehyde, must be free of acidic or peroxidic impurities. Solvents should be anhydrous and freshly distilled.

Q2: Should I use a polymerization inhibitor? If so, which one and how much?

A2: Yes, using a radical inhibitor is a highly effective preventative measure. The function of these inhibitors is to react with and quench free radicals, terminating the polymerization chain reaction.[5][8]

  • Recommended Inhibitors: Phenolic inhibitors are excellent choices as they are effective radical scavengers.[7][8]

    • Butylated Hydroxytoluene (BHT): A sterically hindered phenol that forms stable, non-reactive radicals.[8] It is fat-soluble and ideal for organic solvents.[9]

    • Hydroquinone (HQ): Another highly effective inhibitor that works in the presence of trace oxygen to form stable quinone compounds.[5][8]

  • Recommended Loading: A small, catalytic amount is sufficient. Overloading can sometimes interfere with the primary reaction.

InhibitorRecommended Loading (mol% relative to aldehyde)Key Characteristics
BHT (Butylated Hydroxytoluene)0.1 - 0.5 mol%Excellent solubility in organic solvents.
Hydroquinone (HQ) 0.1 - 0.5 mol%Highly effective, especially with trace O₂.

Q3: How does the choice of catalyst and ligand impact potential side reactions?

A3: The choice of the copper source and ligand is crucial for optimizing the N-arylation reaction, which in turn minimizes the reaction time and temperature required, thereby reducing the window for polymerization to occur.[10]

  • Catalyst: Copper(I) iodide (CuI) is a commonly used and effective catalyst.

  • Ligand: Ligands like 1,10-phenanthroline can accelerate the desired C-N bond formation, allowing for lower reaction temperatures.[3] The use of an appropriate ligand can significantly improve reaction efficiency and reduce the likelihood of side reactions.[11]

Section 3: Troubleshooting Guide: Real-Time Intervention

If you observe signs of polymerization during your experiment, immediate action is required to salvage the reaction.

Observed SymptomPotential CauseRecommended Immediate Action
Rapid, unexpected darkening of the reaction mixture. Onset of thermal decomposition or radical formation.1. Immediately reduce the heat source. 2. If safe, add a small scoop of BHT or Hydroquinone. 3. Monitor closely.
Reaction mixture becomes noticeably viscous or starts to solidify. Advanced polymerization is occurring.1. Immediately remove from heat. 2. Dilute with a large volume of a cold, degassed solvent (e.g., Toluene, THF) to halt the process. 3. Add an inhibitor. The goal is to stop the reaction and attempt to salvage any unreacted material during workup.
Reaction progress stalls, and TLC analysis shows multiple new, high-MW spots. Competing side reactions and oligomer formation.1. Re-evaluate reaction temperature; it may be too high. 2. Ensure the inert atmosphere is maintained. 3. Consider if starting materials were sufficiently pure.

Section 4: Recommended Synthesis Protocol with Integrated Controls

This protocol for an Ullmann-type N-arylation incorporates the preventative measures discussed above. The synthesis involves the coupling of 2-bromo-3-methylbenzaldehyde with pyrazole.[3][4][10]

Reagents & Equipment:

  • 2-bromo-3-methylbenzaldehyde

  • Pyrazole

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium Phosphate (K₃PO₄) (base)

  • Butylated Hydroxytoluene (BHT) (inhibitor)

  • Anhydrous, degassed Toluene

  • Standard reflux apparatus with inert gas (Argon/Nitrogen) inlet

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the reflux apparatus and purge thoroughly with Argon or Nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the reaction flask, add 2-bromo-3-methylbenzaldehyde (1.0 eq), pyrazole (1.2 eq), K₃PO₄ (2.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and BHT (0.005 eq).

  • Solvent Addition: Add anhydrous, degassed Toluene via cannula. The solvent should have been previously sparged with Argon for 20-30 minutes.

  • Heating & Monitoring:

    • Begin stirring and slowly heat the mixture to 110-120 °C. Critical Control Point: Do not exceed 120 °C initially.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

    • Visual Check: Observe the color and viscosity of the reaction mixture. It should remain a mobile liquid. Any rapid darkening or thickening is a sign of trouble (refer to Troubleshooting Guide).

  • Workup:

    • Once the starting material is consumed (typically 8-16 hours), cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst and base.

    • Wash the filtrate with aqueous ammonia solution to remove residual copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the pure 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Section 5: Visual Workflow for Polymerization Prevention

The following diagram illustrates the critical control points within the experimental workflow to mitigate the risk of polymerization.

Polymerization_Prevention_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase Prep_Reagents Purify & Dry Reagents/Solvents Degas_Solvent Degas Solvent (Ar/N2 Sparge) Prep_Reagents->Degas_Solvent Add_Solvent Add Degassed Solvent Degas_Solvent->Add_Solvent Setup Assemble & Purge Apparatus (Inert Gas) Charge Charge Reagents: Aldehyde, Pyrazole, Base, Catalyst, Ligand Setup->Charge Add_Inhibitor Add Inhibitor (BHT / HQ) Charge->Add_Inhibitor Add_Inhibitor->Add_Solvent Heat Heat to Reaction Temp (e.g., 110-120°C) Add_Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Check Viscosity or Color Change? Monitor->Check Hourly Workup Cool & Quench Reaction Monitor->Workup Reaction Complete Check->Monitor No Check->Workup Yes (Troubleshoot!)

Caption: Critical control points for preventing polymerization during synthesis.

References

  • What are Radical inhibitors and their role in a reaction? | Organic Chemistry Q&As. (2022, October 25). Google Cloud.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC. National Center for Biotechnology Information.
  • Eastman Hydroquinone Inhibitors for Polymerization, Product Article - ChemPoint.com. ChemPoint.
  • The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. (2020, November 23). Fluoryx.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (2020, September 24). MDPI.
  • Can benzaldehyde undergo a self-condensation reaction in the presence of an appropriate base? Explain. | Homework.Study.com. Study.com.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed. (2025, September 15). National Center for Biotechnology Information.
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile - PMC. National Center for Biotechnology Information.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC - NIH. National Center for Biotechnology Information.
  • natural butylated hydroxytoluene (bht): a review - Quantum Journal of Medical and Health Sciences. Quantum Journal of Medical and Health Sciences.
  • Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC. (2021, September 24). National Center for Biotechnology Information.
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Molecular and Chemical Sciences.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. (2023, June 27). MDPI.
  • The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - ResearchGate. ResearchGate.
  • Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. (2016, February 19). Office of Scientific and Technical Information.
  • Self-condensation - Wikipedia. Wikipedia.
  • Photoinduced controlled radical polymerization of methacrylates with benzaldehyde derivatives as organic catalysts - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry.
  • Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups | Journal of the American Chemical Society. (2016, December 22). American Chemical Society.
  • Synthesis and biological activity of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives | Journal of Kufa for Chemical Sciences. (2023, January 24). Journal of Kufa for Chemical Sciences.
  • Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties - SciELO. SciELO.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • Inhibition of Free Radical Polymerization: A Review - MDPI. (2023, January 17). MDPI.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI. (2022, December 14). MDPI.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC. (2025, March 7). National Center for Biotechnology Information.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. (2021, June 22). KTU ePubl.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. Atlantis Press.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (2013, July 29). MDPI.
  • US8466327B2 - Aldehyde-functionalized polyethers and method of making same - Google Patents. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

comparing synthesis methods for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

This guide provides a technical comparison of synthesis methods for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a critical biaryl scaffold used in the development of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and indaz...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde , a critical biaryl scaffold used in the development of kinase inhibitors (e.g., ALK/ROS1 inhibitors) and indazole-based therapeutics.

Executive Summary

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a classic "ortho-substitution" challenge. The steric bulk of the 3-methyl group, combined with the electronic deactivation of the aldehyde, restricts the efficiency of standard nucleophilic attacks.

This guide evaluates three primary methodologies:

  • Method A (The Industrial Standard): Copper-Catalyzed Ullmann Coupling.

  • Method B (The High-Yield Route): S_NAr on Fluoro-benzaldehydes.

  • Method C (The Precision Route): Palladium-Catalyzed Buchwald-Hartwig Coupling.

Recommendation: For kilogram-scale production where cost is paramount, Method A is preferred. For discovery-scale synthesis requiring rapid turnaround and high purity, Method B is superior.

Decision Matrix & Pathway Visualization

The following decision tree outlines the logical selection process based on precursor availability and project constraints.

Synthesis_Decision_Tree Start Start: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Scale Primary Constraint? Start->Scale Cost Cost / Bulk Scale Scale->Cost Cost Driven Speed Speed / Purity Scale->Speed Yield Driven Complex Late-Stage Functionalization Scale->Complex Substrate Sensitivity MethodA Method A: Ullmann Coupling (CuI / Ligand) Cost->MethodA MethodB Method B: S_NAr (F-Precursor) Speed->MethodB MethodC Method C: Buchwald-Hartwig (Pd-Catalysis) Complex->MethodC PrecursorA Start: 2-Bromo-3-methylbenzaldehyde MethodA->PrecursorA PrecursorB Start: 2-Fluoro-3-methylbenzaldehyde MethodB->PrecursorB MethodC->PrecursorA

Figure 1: Strategic selection of synthesis method based on project constraints.

Technical Comparison

FeatureMethod A: Ullmann CouplingMethod B: S_NAr (Nucleophilic Subst.)Method C: Buchwald-Hartwig
Precursor 2-Bromo-3-methylbenzaldehyde2-Fluoro-3-methylbenzaldehyde2-Bromo-3-methylbenzaldehyde
Catalyst CuI / Ligand (e.g., DMEDA)None (Base only)Pd₂dba₃ / Xantphos
Temperature High (110–130°C)Moderate (80–100°C)Moderate (80–100°C)
Yield 60–75%85–95%70–85%
Cost Low ($)Medium (

)
High (

$)
Scalability ExcellentGood (Fluorine cost limits scale)Moderate (Pd removal issues)
Green Score Moderate (Copper waste)High (Metal-free)Low (Pd/Phosphine waste)

Detailed Methodologies

Method A: Copper-Catalyzed Ullmann Coupling

Context: This is the traditional route for forming C-N bonds on electron-deficient aryl halides. The aldehyde group at the ortho position can act as a directing group, potentially aiding copper coordination, but the 3-methyl group introduces steric strain that necessitates a bidentate ligand.

Protocol:

  • Charge: To a reaction vessel, add 2-Bromo-3-methylbenzaldehyde (1.0 equiv), Pyrazole (1.2 equiv), CuI (10 mol%), and K₂CO₃ (2.0 equiv).

  • Ligand: Add N,N'-Dimethylethylenediamine (DMEDA) (20 mol%) or trans-N,N'-dimethylcyclohexane-1,2-diamine.

  • Solvent: Add anhydrous DMF or DMSO (0.5 M concentration).

  • Reaction: Degas with N₂ for 10 mins. Seal and heat to 110°C for 16–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine (to remove DMF).

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: Without the ligand, this reaction often stalls at <30% conversion due to the deactivation of the catalyst by the aldehyde.

Method B: Nucleophilic Aromatic Substitution (S_NAr)

Context: The aldehyde group is strongly electron-withdrawing (-M effect), activating the ortho position. Fluorine is a superior leaving group for S_NAr due to its high electronegativity, which stabilizes the Meisenheimer complex intermediate. This method avoids heavy metals entirely.

Protocol:

  • Charge: Dissolve 2-Fluoro-3-methylbenzaldehyde (1.0 equiv) and Pyrazole (1.5 equiv) in anhydrous DMF or NMP .

  • Base: Add Cs₂CO₃ (1.5 equiv) or K₂CO₃ (2.0 equiv). Note: Cs₂CO₃ often provides faster kinetics due to the "cesium effect" (solubility).

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by TLC/LCMS.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[1]

  • Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding column chromatography.

Critical Insight: This reaction is significantly faster than Method A. The 3-methyl group does not significantly hinder the attack of the small pyrazole nucleophile on the C-F bond.

Method C: Palladium-Catalyzed Buchwald-Hartwig

Context: Used when the substrate contains other sensitive functional groups (e.g., esters, nitriles) that might not survive the harsh conditions of Ullmann or the basicity of S_NAr.

Protocol:

  • Catalyst System: Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).

  • Base: Cs₂CO₃ (1.5 equiv).[2]

  • Solvent: 1,4-Dioxane (reflux).

  • Reaction: Heat at 100°C for 12 hours under Argon.

Mechanistic & Pathway Analysis

The following diagram illustrates the mechanistic divergence between the two primary methods.

Reaction_Pathways Br_SM 2-Bromo-3-methyl- benzaldehyde OxAdd Oxidative Addition (L-Cu-Ar) Br_SM->OxAdd CuI / Ligand Method A F_SM 2-Fluoro-3-methyl- benzaldehyde Meisenheimer Meisenheimer Complex (Stabilized by -CHO) F_SM->Meisenheimer Base / Heat Method B Pyrazole Pyrazole Pyrazole->OxAdd Pyrazole->Meisenheimer Product 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde OxAdd->Product Reductive Elimination Meisenheimer->Product Elimination of F-

Figure 2: Mechanistic pathways: Oxidative Addition (Method A) vs. Addition-Elimination (Method B).

Troubleshooting & Optimization (Senior Scientist Notes)

  • Indazole Formation Risk: A common side reaction is the condensation of hydrazine traces (if present in low-quality pyrazole) with the aldehyde to form an indazole. Validation: Ensure Pyrazole purity >99% and avoid hydrazine hydrate sources.

  • Aldehyde Protection: If yields in Method A are low (<40%), protect the aldehyde as an acetal (using ethylene glycol) prior to coupling. The free aldehyde can sometimes poison the Copper catalyst.

  • Regioselectivity: Pyrazole is an ambident nucleophile (N1 vs N2), but since it is symmetric (unsubstituted), N-arylation results in a single isomer. If using substituted pyrazoles (e.g., 3-methylpyrazole), Method A (Ullmann) generally favors the sterically less hindered nitrogen, while Method B (S_NAr) is less selective.

References

  • Ullmann Coupling on Benzaldehydes: Mildness in preparative conditions... 2-(1H-pyrazol-1-yl)benzaldehyde obtained via copper-catalyzed Ullmann C–N coupling.[3] ResearchGate.[4] Link

  • S_NAr Methodologies: Domino Aza-Michael-SNAr-Heteroaromatization Route... using 2-fluorobenzaldehyde.[1][5][6][7] NIH/PubMed. Link

  • General Pyrazole Synthesis: Multicomponent syntheses of pyrazoles... and coupling strategies. Beilstein J. Org.[8] Chem. Link

  • Lorlatinib Intermediate Analogues: Synthesis of Lorlatinib intermediates involving pyrazole coupling. ChemicalBook. Link

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Comparative

A Comparative Guide to the Biological Activity of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and Other Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide offers a comparative analysis of the biological potential of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde against other pyrazole derivatives, drawing upon experimental data from related structures to elucidate its potential efficacy and guide future research. While direct experimental data for this specific molecule is limited in publicly accessible literature, a careful examination of structure-activity relationships (SAR) within the pyrazole class allows for informed comparisons and predictions.

The Versatile Pyrazole Core: A Foundation for Diverse Biological Activities

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are a cornerstone in the development of novel therapeutic agents.[2][3] Their derivatives have demonstrated a remarkable spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[3] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles.

Spotlight on Pyrazole-Benzaldehydes: A Promising Subclass

The conjugation of a pyrazole ring to a benzaldehyde moiety introduces a reactive aldehyde group that can participate in various biological interactions and serve as a synthon for more complex molecules. While specific data on 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is scarce, research on other pyrazole-carbaldehyde derivatives provides valuable insights into the potential biological activities of this subclass.

Antimicrobial Activity: A Key Area of Investigation

Numerous studies have highlighted the antimicrobial potential of pyrazole derivatives. The presence of a formyl (CHO) group on the pyrazole ring, as seen in pyrazole-4-carbaldehydes, has been shown to be a key feature for antimicrobial activity.

A study on novel 1H-pyrazole-4-carbaldehydes and 1-(4-vinylbenzyl)-3-aryl-1H-pyrazole-4-carbaldehydes demonstrated significant in vitro antimicrobial activity against various bacterial and fungal strains.[4] Notably, compounds with a thiophene ring at the 3-position of the pyrazole showed the most promising antibacterial activity.[4] This suggests that the nature of the substituent at the 3-position of the pyrazole ring, in conjunction with the carbaldehyde group, plays a crucial role in determining the antimicrobial efficacy.

Another study investigating new 4-formyl pyrazole derivatives derived from galloyl hydrazide reported excellent to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The structure-activity relationship in this series indicated that certain substitutions on the aryl group at the 3-position of the pyrazole ring enhanced the antibacterial effects.[5]

Based on these findings, it is plausible that 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde could exhibit antimicrobial properties. The methyl group at the 3-position of the pyrazole ring and the benzaldehyde moiety at the 2-position of the benzene ring are expected to influence its activity spectrum and potency.

Table 1: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeTest Organism(s)Activity (MIC/Zone of Inhibition)Reference
3-(Thiophene-2-yl)-1H-pyrazole-4-carbaldehydeS. aureus, E. coli, S. typhimurium, K. pneumoniaPromising antibacterial activity[4]
3-(Thiophene-2-yl)-1-(4-vinylbenzyl)pyrazole-4-carbaldehydeS. aureus, E. coli, S. typhimurium, K. pneumoniaPromising antibacterial activity[4]
3-Aryl substituted pyrazole-4-carbaldehydesS. aureus, E. coliExcellent to good efficacy[5]
Chloro-substituted PyrazolesXanthomonas Campestris, Aspergillus NigerMore efficient than other derivatives[2]
Anticancer Activity: Exploring a Potential Therapeutic Avenue

The anticancer potential of pyrazole derivatives is another area of intense research. The pyrazole scaffold is present in several approved anticancer drugs, highlighting its importance in oncology drug discovery.

Research on novel formyl pyrazole derivatives has also explored their anticancer effects. In one study, synthesized 1H-pyrazole-4-carbaldehydes and their vinylbenzyl derivatives were evaluated against the HeLa cell line. A compound with a phenyl group at the 3-position and a vinylbenzyl group at the 1-position of the pyrazole ring demonstrated the highest cytotoxicity.[4] This underscores the significance of the substituents on the pyrazole ring in modulating anticancer activity.

Furthermore, a series of new pyrazoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. One compound, 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline, emerged as a potent anticancer agent against pancreatic and glioblastoma cell lines.[6] While structurally different from our target compound, this finding reinforces the broad anticancer potential within the pyrazole family.

For 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, its potential as an anticancer agent would likely be influenced by the interplay between the methyl-substituted pyrazole and the benzaldehyde group. The aldehyde functionality could potentially interact with biological nucleophiles within cancer cells, contributing to its cytotoxic effects.

Table 2: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCell Line(s)Activity (IC50/Growth Inhibition)Reference
1-(4-vinylbenzyl)-3-phenyl-1H-pyrazole-4-carbaldehydeHeLaMaximum cytotoxicity[4]
1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1, U251IC50 = 16.8 µM, 11.9 µM[6]
4-{[4-(1H-Benzoimidazol-2-yl)phenyl]hydrazono}-5-imino-1-phenyl-4,5-dihydro-1H-pyrazol-3-ylamine derivativesHuh-7 (liver), T47D (breast)Anti-proliferative potential[7]
3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrileIGROVI (ovarian)GI50 = 40 nM[8]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole and any attached aromatic rings.

  • Substitution at Position 3 of the Pyrazole Ring: As observed in antimicrobial and anticancer studies, the substituent at this position significantly impacts activity. Aromatic and heteroaromatic rings, such as phenyl and thiophene, have been shown to be favorable.[4] The methyl group in 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a relatively small alkyl group, and its effect would need to be experimentally determined in comparison to bulkier or more electron-rich substituents.

  • Substitution on the Phenyl Ring: In pyrazole-based benzenesulfonamides, the substitution pattern on the phenyl ring was found to be critical for inhibitory activity against human carbonic anhydrases.[9] Electron-donating and electron-withdrawing groups at different positions led to varied potencies.[9] For 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, the ortho position of the pyrazole relative to the aldehyde group on the benzene ring is a key structural feature that will influence its conformational flexibility and interaction with biological targets.

  • The Aldehyde Functionality: The carbaldehyde group is a versatile functional group that can act as a hydrogen bond acceptor and participate in the formation of Schiff bases with amino groups in biological macromolecules, which could be a mechanism for its biological activity.

Experimental Methodologies

To empirically determine and compare the biological activity of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, standardized experimental protocols are essential.

Synthesis of Pyrazole-Benzaldehyde Derivatives

A common method for the synthesis of pyrazole-4-carbaldehydes involves the Vilsmeier-Haack reaction on hydrazones.[5][10]

Synthesis_Workflow Substituted_Acetophenone Substituted Acetophenone Hydrazone Hydrazone Intermediate Substituted_Acetophenone->Hydrazone Condensation Hydrazine_Derivative Hydrazine Derivative Hydrazine_Derivative->Hydrazone Pyrazole_Carbaldehyde Pyrazole-4-carbaldehyde Hydrazone->Pyrazole_Carbaldehyde Cyclization & Formylation Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3/DMF) Vilsmeier_Reagent->Pyrazole_Carbaldehyde Antimicrobial_Testing_Workflow cluster_MIC Broth Microdilution (MIC) cluster_Diffusion Agar Well Diffusion Serial_Dilution Serial Dilution of Test Compound Inoculation_Broth Inoculation with Microorganism Serial_Dilution->Inoculation_Broth Incubation_Broth Incubation Inoculation_Broth->Incubation_Broth MIC_Determination Determine Lowest Concentration with No Growth Incubation_Broth->MIC_Determination Inoculation_Agar Inoculate Agar Plate Well_Creation Create Wells in Agar Inoculation_Agar->Well_Creation Add_Compound Add Test Compound to Wells Well_Creation->Add_Compound Incubation_Agar Incubation Add_Compound->Incubation_Agar Measure_Zone Measure Zone of Inhibition Incubation_Agar->Measure_Zone

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [11][12]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve. [11]

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Test Compound (Varying Concentrations) Start->Treat_Cells Incubate_Cells Incubate for 24-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to Allow Formazan Formation Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

While a definitive statement on the biological activity of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde awaits direct experimental validation, the existing body of research on structurally related pyrazole derivatives provides a strong foundation for predicting its potential as a bioactive compound. The presence of the pyrazole-benzaldehyde scaffold suggests a likelihood of antimicrobial and anticancer properties.

Future research should focus on the synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and its systematic evaluation in a panel of antimicrobial and anticancer assays. A comparative study against other pyrazole-benzaldehyde isomers and derivatives with varying substituents on both the pyrazole and benzene rings would provide crucial data for elucidating detailed structure-activity relationships. Such studies will be instrumental in determining the therapeutic potential of this specific pyrazole derivative and in guiding the design of more potent and selective analogs for drug development.

References

  • Reddy, L. V., et al. (Year). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483.
  • Kamel, E. M., et al. (2023).
  • Khan, K. M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19253-19265.
  • Abdel-Gawad, H., et al. (2023). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 28(2), 682.
  • Rechel, C., & Jyothi, M. (2025).
  • Patel, H. D., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 235-239.
  • Göktaş, O., et al. (2015). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Molecules, 20(10), 18958-18972.
  • Kallur, S. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research, 5(10), 34-40.
  • Lee, S., et al. (2019). Synthesis and structure–activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Journal of Pesticide Science, 44(4), 234-241.
  • Lokapure, S. G., et al. (2013). Synthesis, characterization and antibacterial activity of some 1-heteroaryl-3-aryl-1H-pyrazole-4-carbaldehydes. Bioorganic & Medicinal Chemistry Letters, 23(1), 123-127.
  • Pawar, S. B., et al. (2014). Synthesis and evaluation of some pyrazoline carbaldehydes as anti-cancer agents. Journal of Chemical and Pharmaceutical Research, 6(11), 234-238.
  • Decristoforo, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Archiv der Pharmazie, 356(3), 2200465.
  • Ghorab, M. M., et al. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Journal of Heterocyclic Chemistry, 51(S1), E1-E9.
  • van der Werf, M. J., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 662580.
  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 282-290.
  • Chem-Impex. (n.d.). 2-(1H-Pyrazol-1-ylmethyl)benzaldehyde. Retrieved from [Link]

  • Ghorab, M. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(9), 3692-3699.
  • Protsenko, P., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(4), 12159-12169.
  • Ghosh, S. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. Journal of Chemical Reviews, 5(2), 123-136.
  • Taha, M., et al. (2018). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Bioorganic Chemistry, 77, 348-357.
  • El-Gazzar, M. G., et al. (2022). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 27(19), 6296.
  • da Silva, A. C. G., et al. (2020). Hydrazones derived from natural aldehydes: in vitro cytotoxic evaluation and in silico pharmacokinetic predictions. Revista Virtual de Química, 12(6), 1634-1645.
  • El-Sayed, W. M., et al. (2017). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Organic Chemistry, 7(1), 1-11.
  • de Vasconcelos, A. S., et al. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Revista de Ciências Farmacêuticas Básica e Aplicada, 35(2), 295-301.
  • Yadav, A., et al. (2023). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 33(4), 453-460.
  • Mohammed, A. A., et al. (2023). Synthesis and biological activity of 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives. Journal of Kufa for Chemical Sciences, 2(8).
  • Kumar, V., & Chawla, G. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 143–151.
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  • Kharl, M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1478.

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Isomers

Introduction: The Critical Need for Isomer-Specific Characterization in Drug Discovery In the intricate world of drug development and materials science, the precise structural elucidation of a molecule is paramount. Posi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Isomer-Specific Characterization in Drug Discovery

In the intricate world of drug development and materials science, the precise structural elucidation of a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituent groups, can exhibit vastly different pharmacological, toxicological, and material properties. The family of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde isomers serves as a compelling case study. The pyrazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the substituted benzaldehyde core provides a versatile scaffold for further chemical modifications. The subtle shift of a methyl group on the benzaldehyde ring can significantly alter the molecule's conformation, electronic distribution, and, consequently, its biological activity. Therefore, the ability to unequivocally distinguish between these isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a novel chemical entity.

This comprehensive guide provides a detailed comparison of the expected spectroscopic data for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde and its key positional isomers. In the absence of direct published experimental data for these specific compounds, this guide leverages established principles of spectroscopic analysis and data from analogous structures to provide a robust framework for their differentiation. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, explaining the causal relationships between molecular structure and spectral output.

The Isomers in Focus: Molecular Structures and Nomenclature

For the purpose of this guide, we will focus on the comparison of four key positional isomers where the methyl group is located at different positions on the 2-(1H-pyrazol-1-YL)benzaldehyde scaffold.

graph "Isomers" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_3_methyl.png"]; "3-Methyl"; node [shape=none, image="https://i.imgur.com/your_image_for_4_methyl.png"]; "4-Methyl"; node [shape=none, image="https://i.imgur.com/your_image_for_5_methyl.png"]; "5-Methyl"; node [shape=none, image="https://i.imgur.com/your_image_for_6_methyl.png"]; "6-Methyl"; "3-Methyl" -- "4-Methyl" [style=invis]; "4-Methyl" -- "5-Methyl" [style=invis]; "5-Methyl" -- "6-Methyl" [style=invis]; }

Caption: Molecular structures of the target isomers.

  • Isomer 1: 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

  • Isomer 2: 4-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

  • Isomer 3: 5-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

  • Isomer 4: 6-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

Spectroscopic Data Comparison: A Predictive Analysis

The following tables summarize the predicted spectroscopic data for the four isomers. These predictions are based on the analysis of substituent effects on the spectra of related pyrazole and benzaldehyde derivatives found in the literature.[1][2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers due to its sensitivity to the local electronic environment of each proton. The chemical shifts (δ) and coupling constants (J) of the aromatic and pyrazole protons will be highly informative.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsomer 1 (3-Methyl)Isomer 2 (4-Methyl)Isomer 3 (5-Methyl)Isomer 4 (6-Methyl)
CHO~10.2~10.1~10.2~10.3
Ar-H~7.8 (d), ~7.5 (t), ~7.3 (d)~7.7 (d), ~7.2 (s), ~7.1 (d)~7.6 (d), ~7.4 (dd), ~7.1 (s)~7.6 (t), ~7.3 (d), ~7.2 (d)
Pz-H5~7.9 (d)~7.9 (d)~7.9 (d)~7.9 (d)
Pz-H3~7.7 (d)~7.7 (d)~7.7 (d)~7.7 (d)
Pz-H4~6.5 (t)~6.5 (t)~6.5 (t)~6.5 (t)
CH₃~2.4 (s)~2.5 (s)~2.4 (s)~2.2 (s)

Analysis of ¹H NMR Data:

  • Aldehyde Proton (CHO): The chemical shift of the aldehyde proton is expected to be around 10.1-10.3 ppm for all isomers. The ortho-substituent in Isomer 4 (6-Methyl) might cause a slight downfield shift due to steric interactions influencing the conformation of the aldehyde group.

  • Aromatic Protons (Ar-H): This region will be the most diagnostic. The number of signals, their multiplicities, and coupling constants will directly reflect the substitution pattern.

    • Isomer 1 (3-Methyl): Will show three distinct aromatic signals, likely a doublet, a triplet, and another doublet, corresponding to the three adjacent protons.

    • Isomer 2 (4-Methyl): Will exhibit a characteristic pattern with a singlet for the proton between the two substituents and two doublets for the remaining protons.

    • Isomer 3 (5-Methyl): Will also show three signals, but the coupling patterns will differ from Isomer 1, likely a doublet, a doublet of doublets, and a singlet-like signal.

    • Isomer 4 (6-Methyl): The steric hindrance from the 6-methyl group will likely cause significant changes in the chemical shifts of the adjacent aromatic protons and the aldehyde proton. We expect a triplet and two doublets.

  • Pyrazole Protons (Pz-H): The signals for the pyrazole ring protons (H3, H4, and H5) are expected to be relatively consistent across the isomers, appearing as a doublet, a triplet, and a doublet, respectively.[2] However, subtle changes in their chemical shifts may occur due to through-space interactions with the methyl group, particularly in Isomer 1 and Isomer 4.

  • Methyl Protons (CH₃): The methyl protons will appear as a singlet in all isomers. The chemical shift will be influenced by its position on the aromatic ring. The most upfield shift is predicted for Isomer 4 due to the potential for steric shielding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information by probing the carbon skeleton of the molecules. The chemical shifts of the carbonyl carbon and the aromatic carbons will be key differentiators.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsomer 1 (3-Methyl)Isomer 2 (4-Methyl)Isomer 3 (5-Methyl)Isomer 4 (6-Methyl)
C=O~192~191~192~193
Ar-C (Substituted)~140, ~138, ~135~142, ~138, ~135~140, ~137, ~136~141, ~139, ~134
Ar-CH~134, ~130, ~128~133, ~130, ~125~135, ~131, ~129~132, ~129, ~127
Pz-C5~141~141~141~141
Pz-C3~130~130~130~130
Pz-C4~108~108~108~108
CH₃~20~21~20~19

Analysis of ¹³C NMR Data:

  • Carbonyl Carbon (C=O): The chemical shift of the aldehyde carbonyl carbon is expected in the range of 191-193 ppm. Similar to the proton NMR, steric effects in Isomer 4 might lead to a slight downfield shift.

  • Aromatic Carbons (Ar-C): The number of signals in the aromatic region will be indicative of the symmetry of the substitution pattern. The chemical shifts of the carbons directly attached to the substituents (methyl, pyrazolyl, and aldehyde groups) will be particularly sensitive to the isomeric changes.

  • Pyrazole Carbons (Pz-C): The chemical shifts of the pyrazole carbons are predicted to be less affected by the position of the methyl group on the distant benzaldehyde ring.

  • Methyl Carbon (CH₃): The methyl carbon signal will appear in the aliphatic region (~19-21 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecules. While it may not be as powerful as NMR for distinguishing between these specific positional isomers, subtle shifts in the vibrational frequencies can be observed.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

Functional GroupExpected RangeAnalysis
C=O (aldehyde)1710 - 1680The position of the C=O stretch will be influenced by the electronic effects of the substituents. Electron-donating groups generally lower the frequency. Subtle shifts may be observed between isomers.[4]
C=N, C=C (aromatic, pyrazole)1600 - 1450A complex pattern of bands is expected in this region, corresponding to the stretching vibrations of the aromatic and pyrazole rings.
C-H (aromatic)3100 - 3000Stretching vibrations for the C-H bonds on the aromatic and pyrazole rings.
C-H (aldehyde)2850 - 2820, 2750 - 2720Two characteristic bands for the aldehyde C-H stretch (Fermi resonance).
C-H (aliphatic)2980 - 2850Stretching vibrations for the methyl group C-H bonds.
C-H out-of-plane bending900 - 675The pattern of these bands in the "fingerprint region" can be diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecules. All four isomers will have the same molecular weight, so the differentiation will rely on subtle differences in their fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
All186185 (M-H)⁺, 157 (M-CHO)⁺, 119, 91, 67

Analysis of Mass Spectrometry Data:

  • Molecular Ion: All isomers will exhibit a molecular ion peak at m/z = 186, corresponding to the molecular formula C₁₁H₁₀N₂O.

  • Fragmentation Pattern: The primary fragmentation pathways are expected to involve the loss of a hydrogen atom (M-H)⁺ from the aldehyde, the loss of the formyl group (M-CHO)⁺, and cleavage of the pyrazole ring. While the major fragments will be the same, the relative intensities of these fragment ions may differ slightly between the isomers due to differences in the stability of the resulting carbocations, which is influenced by the position of the methyl group. For instance, the relative abundance of the (M-CHO)⁺ ion might be subtly affected by the electronic stabilization provided by the methyl group in different positions.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(~5-10 mg in 0.6 mL CDCl₃)"]; B [label="¹H NMR Acquisition\n(400 MHz, 16 scans)"]; C [label="¹³C NMR Acquisition\n(100 MHz, 1024 scans)"]; D [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; E [label="Spectral Analysis\n(Chemical Shift, Integration, Coupling Constants)"]; A -> B; A -> C; B -> D; C -> D; D -> E; }

Caption: Experimental workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment. Typically, 16 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency (e.g., 100 MHz on a 400 MHz instrument).

    • Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy
graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Preparation\n(ATR or KBr Pellet)"]; B [label="Background Spectrum Acquisition"]; C [label="Sample Spectrum Acquisition"]; D [label="Data Analysis\n(Peak Identification)"]; A -> B; B -> C; C -> D; }

Caption: Experimental workflow for IR analysis.

  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare their positions and intensities to known values for the functional groups present.

Mass Spectrometry (MS)
graph "MS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Sample Introduction\n(Direct Infusion or GC/LC)"]; B [label="Ionization\n(e.g., Electron Ionization)"]; C [label="Mass Analysis\n(e.g., Quadrupole)"]; D [label="Detection"]; E [label="Data Analysis\n(Mass-to-Charge Ratio, Fragmentation)"]; A -> B -> C -> D -> E; }

Caption: Experimental workflow for Mass Spectrometry analysis.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Analyze the spectrum to determine the molecular weight and identify the fragmentation pattern.

Conclusion

References

  • Al-Arafi, A. A. A., et al. (2021). Synthesis of Pyrazole Derivatives.
  • BenchChem. (2025). A Comparative ¹H NMR Spectral Analysis of 4-Alkoxybenzaldehydes.
  • BenchChem. (2025).
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • Der Pharma Chemica. (n.d.).
  • E-RESEARCHCO. (2019).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)
  • JOCPR. (n.d.).
  • MDPI. (2009).
  • MDPI. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • NIST. (n.d.). Benzaldehyde, 4-methyl-.
  • PubChem. (n.d.). 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.
  • ResearchGate. (2015).
  • SciELO. (2024). Development of benzaldehyde-pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties.
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2003). IR studies in the substituted benzaldehyde series provide a new definition of sigma-plus constants of ionic substituents.
  • The Royal Society of Chemistry. (n.d.).

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a therapeutic agent is paved with rigorous scientific scru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey of a novel molecule from discovery to a therapeutic agent is paved with rigorous scientific scrutiny. A critical, non-negotiable aspect of this process is the validation of analytical methods. This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds.[1] As a Senior Application Scientist, my objective is to not only present methodologies but to also instill a deep understanding of the scientific rationale behind each step, ensuring the development of robust, reliable, and compliant analytical procedures. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Imperative for Rigorous Validation

3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, with its unique pyrazole and benzaldehyde moieties, presents a distinct analytical challenge.[1][5] The validation of its analytical methods is not a mere checkbox exercise; it is the very foundation of its quality control, ensuring the purity, potency, and safety of the final active pharmaceutical ingredient (API).[6] A validated method provides a high degree of assurance that it will consistently produce data that is accurate, precise, and specific.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., assay, impurity profiling). For 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques.

Analytical Technique Principle Strengths for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High versatility, suitable for non-volatile and thermally labile compounds. Excellent for both assay and impurity determination.[7][8]Can be more time-consuming and generate more solvent waste compared to GC.
Gas Chromatography (GC) Separation based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High resolution and sensitivity, particularly for volatile compounds.[9][10]Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[9]
Spectroscopy (UV-Vis, FT-IR) Measurement of the interaction of electromagnetic radiation with the analyte.Provides structural information and can be used for identification and quantification.[11][12][13][14]Often lacks the specificity of chromatographic methods for complex mixtures.

For the comprehensive analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a stability-indicating HPLC method is generally the preferred primary method due to its ability to separate the main compound from its potential degradation products and process-related impurities.[15][16] GC can serve as a valuable orthogonal technique, especially for the analysis of residual solvents or volatile impurities.

The Validation Workflow: A Visual Overview

The validation process follows a structured and logical sequence of experiments designed to demonstrate the method's fitness for its intended purpose.

Validation_Workflow cluster_experiments Validation Parameters ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Validation_Protocol Develop Validation Protocol Method_Dev->Validation_Protocol Validation_Execution Execute Validation Experiments Validation_Protocol->Validation_Execution Validation_Report Prepare Validation Report Validation_Execution->Validation_Report Specificity Specificity/ Selectivity Validation_Execution->Specificity Linearity Linearity Validation_Execution->Linearity Accuracy Accuracy Validation_Execution->Accuracy Precision Precision Validation_Execution->Precision Range Range Validation_Execution->Range LOD_LOQ LOD & LOQ Validation_Execution->LOD_LOQ Robustness Robustness Validation_Execution->Robustness

Caption: A typical workflow for analytical method validation, from defining the method's purpose to the final report.

Core Validation Parameters: A Deep Dive

According to ICH Q2(R2) guidelines, a comprehensive validation study must address several key performance characteristics.[2][4][17]

Specificity / Selectivity

Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components such as impurities, degradation products, or matrix components.[3] For a stability-indicating method, this is paramount.

Experimental Protocol:

  • Analyte Identification: Analyze a solution of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde reference standard.

  • Placebo Analysis: Analyze a placebo (a mixture of all formulation components except the API) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[6][15][18][19] This is the cornerstone of a stability-indicating method.

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.

  • Analysis of Stressed Samples: Analyze the stressed samples using the proposed HPLC method. The method is considered specific if the analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.

Linearity

Why it's critical: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[3][17]

Experimental Protocol:

  • Prepare a stock solution of the 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target assay concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Why it's critical: Accuracy measures the closeness of the test results to the true value.[20][21] It provides an assessment of systematic error.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with known amounts of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Why it's critical: Precision reflects the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[22] It assesses random error.

Experimental Protocols:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this set of data and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • RSD for repeatability and intermediate precision should be ≤ 2.0%.

Range

Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision.[17][23]

Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration interval.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's critical: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[22] These are critical for impurity analysis.

Experimental Protocol (based on the calibration curve):

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

  • The standard deviation of the response can be determined from the y-intercepts of regression lines.

Robustness

Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[22] It provides an indication of the method's reliability during routine use.

Experimental Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength of detection (e.g., ± 2 nm)

  • Analyze a system suitability solution and a sample under each varied condition.

  • Evaluate the effect of the changes on system suitability parameters (e.g., retention time, tailing factor, resolution) and the assay results.

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The assay results should not be significantly affected by the variations.

Illustrative Data Summary

The following tables present hypothetical but realistic data from a successful validation of an HPLC method for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL, mean of 3)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.899.8%
Mean Recovery 99.8%

Table 3: Precision Data

Precision Type%RSD (n=6)
Repeatability0.8%
Intermediate Precision1.2%

Proposed Analytical Method Conditions

While specific method development would be required, the following starting conditions for an HPLC method are proposed based on the structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

HPLC_Method Method_Parameters {HPLC Method Parameters | {Column | C18, 150 x 4.6 mm, 5 µm} | {Mobile Phase A | 0.1% Phosphoric acid in Water} | {Mobile Phase B | Acetonitrile} | {Gradient | 0-5 min: 20% B; 5-20 min: 20-80% B; 20-25 min: 80% B; 25.1-30 min: 20% B} | {Flow Rate | 1.0 mL/min} | {Column Temperature | 30 °C} | {Injection Volume | 10 µL} | {Detector Wavelength | 254 nm} }

Caption: Proposed starting HPLC conditions for the analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Conclusion

The validation of analytical methods for novel pharmaceutical intermediates like 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a scientifically rigorous process that underpins the quality and safety of medicines. This guide provides a framework for a comprehensive validation study, grounded in established regulatory principles. By understanding the "why" behind each validation parameter and adhering to detailed experimental protocols, researchers can develop and validate analytical methods that are not only compliant but also robust and reliable throughout the lifecycle of the product.

References

  • ICH and FDA Guidelines for Analytical Method Valid
  • Understanding ICH Q2(R2)
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  • Forced Degradation Studies: Regulatory Considerations and Implement
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  • A practical guide to forced degradation and stability studies for drug substances.
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  • Analytical Method Development and Valid
  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH.
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  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl)
  • What are the optimal conditions for GC analysis of benzaldehyde?
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Validation

A Comparative Guide to the Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde: A Cost-Benefit Analysis

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a valuable building block in medicinal chemistry. We will delve into the practical considerations of Ullmann condensation and Buchwald-Hartwig amination, offering a comparative look at their respective advantages and disadvantages in a laboratory setting.

The synthesis of N-arylpyrazoles is a common challenge in organic chemistry, and the choice of synthetic route can significantly impact project timelines and budgets. This guide aims to provide an objective comparison, supported by experimental data and cost analysis, to aid in the selection of the most appropriate method for your research needs.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Ullmann CondensationRoute 2: Buchwald-Hartwig Amination
Catalyst Copper(I) IodidePalladium(II) Acetate with XPhos ligand
Catalyst Cost LowHigh
Ligand Cost Low (or none required)High
Reaction Temperature High (typically >100 °C)Moderate to High (can often be run below 100 °C)
Substrate Scope Generally requires aryl iodides or bromidesBroad, tolerates aryl chlorides, bromides, and iodides
Functional Group Tolerance ModerateHigh
Reaction Time Often longer (12-24 hours)Typically shorter (2-12 hours)
Yields Variable, can be moderate to goodGenerally high
Purification Can be challenging due to copper residuesGenerally straightforward

Synthetic Strategies: An Overview

The primary disconnection for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde involves the formation of the C-N bond between the pyrazole ring and the benzaldehyde moiety. The most logical precursors are a 2-halo-3-methylbenzaldehyde and 1H-pyrazole. For this analysis, we will consider 2-bromo-3-methylbenzaldehyde as the starting material, as it is commercially available.

The two main strategies for this transformation are copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination.

Synthetic_Overview cluster_start Starting Materials cluster_routes Synthetic Routes cluster_product Target Molecule 2-Bromo-3-methylbenzaldehyde 2-Bromo-3-methylbenzaldehyde Route_1 Route 1: Ullmann Condensation 2-Bromo-3-methylbenzaldehyde->Route_1 Route_2 Route 2: Buchwald-Hartwig Amination 2-Bromo-3-methylbenzaldehyde->Route_2 1H-Pyrazole 1H-Pyrazole 1H-Pyrazole->Route_1 1H-Pyrazole->Route_2 Target 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Route_1->Target Route_2->Target

Caption: Overview of the two primary synthetic routes to the target molecule.

Route 1: Ullmann Condensation

The Ullmann condensation is a classic method for the formation of C-N bonds, utilizing a copper catalyst.[1][2][3] While it often requires high reaction temperatures and can have a limited substrate scope, its low catalyst cost makes it an attractive option.

Experimental Protocol

Ullmann_Workflow Start Combine Reactants and Catalyst Reaction Heat to 110 °C for 24h in Toluene Start->Reaction 2-Bromo-3-methylbenzaldehyde, 1H-Pyrazole, CuI, K2CO3, N,N'-Dimethylethylenediamine Workup Cool, Filter, and Concentrate Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Obtain Target Molecule Purification->Product

Caption: Workflow for the Ullmann Condensation route.

Step-by-Step Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-3-methylbenzaldehyde (1.0 g, 5.02 mmol), 1H-pyrazole (0.41 g, 6.03 mmol), copper(I) iodide (95 mg, 0.50 mmol), and potassium carbonate (1.39 g, 10.05 mmol).

  • Add anhydrous toluene (20 mL) and N,N'-dimethylethylenediamine (0.11 mL, 1.01 mmol).

  • Degas the mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 110 °C and stir for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Cost-Benefit Analysis: Route 1
Reagent/SolventQuantityEstimated Cost (USD)Source
2-Bromo-3-methylbenzaldehyde1.0 g$125.00[4]
1H-Pyrazole0.41 g$0.10[5][6][7]
Copper(I) Iodide95 mg$0.11[8][9]
Potassium Carbonate1.39 gNegligible-
N,N'-Dimethylethylenediamine0.11 mLNegligible-
Toluene20 mLNegligible-
Total Estimated Cost ~$125.21

Note: Costs are estimates based on commercially available prices for research-grade chemicals and may vary between suppliers. Bulk pricing will be significantly lower. Cost of solvents for chromatography and labor are not included.

Benefits:

  • Low Catalyst Cost: Copper(I) iodide is significantly cheaper than palladium catalysts.[8][9][10][11]

  • Readily Available Reagents: All reagents are common laboratory chemicals.

Drawbacks:

  • High Reaction Temperature: The need for high temperatures can be energy-intensive and may not be suitable for sensitive substrates.

  • Long Reaction Time: A 24-hour reaction time can be a bottleneck in a multi-step synthesis.

  • Potential for Lower Yields: Ullmann couplings can sometimes give variable and lower yields compared to palladium-catalyzed reactions.[3]

  • Purification Challenges: Removal of copper residues from the final product can sometimes be difficult.

Route 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13][14] It often proceeds under milder conditions and with higher yields than the Ullmann condensation, but at the cost of more expensive catalysts and ligands.[15][16][17]

Experimental Protocol

Buchwald_Hartwig_Workflow Start Combine Reactants and Catalyst System Reaction Heat to 80 °C for 4h in Dioxane Start->Reaction 2-Bromo-3-methylbenzaldehyde, 1H-Pyrazole, Pd(OAc)2, XPhos, Cs2CO3 Workup Cool, Dilute, and Extract Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Obtain Target Molecule Purification->Product

Caption: Workflow for the Buchwald-Hartwig Amination route.

Step-by-Step Procedure:

  • To a dry Schlenk tube, add 2-bromo-3-methylbenzaldehyde (1.0 g, 5.02 mmol), 1H-pyrazole (0.41 g, 6.03 mmol), palladium(II) acetate (22.5 mg, 0.10 mmol), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (95.7 mg, 0.20 mmol), and cesium carbonate (2.45 g, 7.53 mmol).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous 1,4-dioxane (20 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Cost-Benefit Analysis: Route 2
Reagent/SolventQuantityEstimated Cost (USD)Source
2-Bromo-3-methylbenzaldehyde1.0 g$125.00[4]
1H-pyrazole0.41 g$0.10[5][6][7]
Palladium(II) Acetate22.5 mg~$5.00-
XPhos95.7 mg~$50.00[18]
Cesium Carbonate2.45 g~$5.00-
1,4-Dioxane20 mLNegligible-
Total Estimated Cost ~$185.10

Note: Costs are estimates based on commercially available prices for research-grade chemicals and may vary between suppliers. The cost of phosphine ligands can be very high, and XPhos is a relatively expensive example.[16] Bulk pricing will be significantly lower. Cost of solvents for chromatography and labor are not included.

Benefits:

  • High Yields: Buchwald-Hartwig aminations are known for their high efficiency and yields.

  • Milder Reaction Conditions: The reaction can often be run at lower temperatures than the Ullmann condensation.

  • Shorter Reaction Times: The reaction is typically faster, improving throughput.

  • Broad Substrate Scope and Functional Group Tolerance: This method is generally more robust and tolerant of various functional groups.[12]

Drawbacks:

  • High Catalyst and Ligand Cost: Palladium catalysts and specialized phosphine ligands are expensive, which can be a significant factor in the overall cost, especially on a larger scale.[16][17]

  • Air and Moisture Sensitivity: The catalyst system can be sensitive to air and moisture, requiring inert atmosphere techniques.

Conclusion and Recommendations

The choice between the Ullmann condensation and Buchwald-Hartwig amination for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde depends heavily on the specific needs and priorities of the research project.

  • For cost-sensitive projects, small-scale synthesis, or when high-throughput is not a primary concern, the Ullmann condensation offers a viable and much more economical route. The significantly lower cost of the copper catalyst is a major advantage. However, researchers should be prepared for potentially longer reaction times, higher temperatures, and the need for careful optimization to achieve satisfactory yields.

  • For projects where high yield, speed, and reliability are critical, the Buchwald-Hartwig amination is the superior choice. Despite the higher initial cost of the catalyst and ligand, the often-superior performance in terms of yield and reaction time can lead to a more efficient overall process, particularly in the context of a multi-step synthesis where maximizing the amount of a precious intermediate is crucial.

Ultimately, for a new synthetic endeavor, it is often prudent to perform small-scale trials of both methods to determine the optimal conditions and true cost-effectiveness for your specific application.

References

  • GTI Laboratory Supplies. Copper(I) iodide, 98%, Certified® 25g. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Chemical Science (RSC Publishing). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. [Link]

  • J&K Scientific LLC. 2-Bromo-3-methylbenzaldehyde. [Link]

  • Pharmaffiliates. 2-Bromo-3-methylbenzaldehyde. [Link]

  • IndiaMART. Copper Iodide - Cuprous Iodide Latest Price, Manufacturers & Suppliers. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Otto Chemie Pvt Ltd. Copper(I) iodide, 99.999%. [Link]

  • ChemSynthesis. 2-hydroxy-5-iodo-3-methylbenzaldehyde. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. [Link]

  • Johnson Matthey. Buchwald Hartwig amination catalysts. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • ChemSynthesis. 2-iodo-3,4-dimethoxybenzaldehyde. [Link]

  • Google Patents.
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Comparative

A Comparative Guide to Catalysts for Pyrazole-Benzaldehyde Synthesis

For researchers and professionals in drug development, the synthesis of pyrazole-benzaldehyde derivatives is a cornerstone of creating novel therapeutic agents. The efficiency, yield, and environmental impact of these sy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of pyrazole-benzaldehyde derivatives is a cornerstone of creating novel therapeutic agents. The efficiency, yield, and environmental impact of these syntheses are critically dependent on the choice of catalyst. This guide provides an in-depth, comparative analysis of various catalytic systems, moving beyond mere protocols to explain the causality behind experimental choices.

The Core Reaction: A Multicomponent Approach

The synthesis of pyrazole-benzaldehydes, particularly functionalized pyrazoles, is often achieved through multicomponent reactions (MCRs). These reactions are highly valued in green chemistry for their efficiency and atom economy, combining three or more reactants in a single pot to form a complex product.[1] A common pathway involves the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[2][3][4]

In a typical three-component synthesis of a 5-amino-1,3-diphenylpyrazole-4-carbonitrile derivative, an aromatic aldehyde (like benzaldehyde), malononitrile, and phenylhydrazine are condensed together.[5] The catalyst's role is to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, which then undergoes a Michael addition with phenylhydrazine, followed by cyclization and tautomerization to yield the final pyrazole product.[6][7]

Below is a generalized workflow for this multicomponent synthesis.

G cluster_reactants Reactants cluster_process Reaction Sequence A Aromatic Aldehyde Knoevenagel Knoevenagel Condensation A->Knoevenagel B Malononitrile B->Knoevenagel C Phenylhydrazine Michael Michael Addition C->Michael Knoevenagel->Michael Cyclization Cyclization & Tautomerization Michael->Cyclization Product Substituted Pyrazole Cyclization->Product Catalyst Catalyst Catalyst->Knoevenagel Activates Aldehyde

Caption: Generalized workflow for the three-component synthesis of substituted pyrazoles.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction rates, yields, and conditions. This section compares several classes of catalysts, with performance data summarized for clarity.

Catalyst SystemTypical ConditionsReaction TimeYield (%)Key Advantages
Piperidine Ethanol, Reflux2-3 hoursGood to ExcellentInexpensive, readily available, effective for Knoevenagel condensation.[2][7]
[DBUH][OAc] (Ionic Liquid) Ultrasound, 35 min35 minutesUp to 97%High yields, short reaction times, recyclable catalyst, environmentally benign.[5]
Sodium Ethoxide / Cu(I) Ultrasound, 60°C75-90 minutesHighEnhanced reaction rates under ultrasound.[8]
Lanthanum(III) Nitrate Mild ConditionsShortHigh to ExcellentMild, efficient, low cost, and environmentally benign.[9]
Ammonium Chloride EthanolNot specifiedGoodInexpensive, non-toxic, green catalyst.[10]
Catalyst-Free (Ultrasound) Water, 50°C0.5 - 1.5 hours90-97%Environmentally friendly (uses water), no catalyst required.[11][12]
Basic Catalysts: The Traditional Choice

Organic bases like piperidine are classic catalysts for the Knoevenagel condensation.[2][3][4][7] Piperidine functions by deprotonating the active methylene compound (e.g., malononitrile), forming a reactive enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The use of piperidine is well-established and cost-effective.[2][13]

Green Catalysts and Advanced Methods

The push towards sustainable chemistry has led to the exploration of greener alternatives and energy sources.[6][14][15]

  • Ionic Liquids: Ionic liquids such as 1,8-diazabicyclo[8][16]undec-7-enium acetate ([DBUH][OAc]) have emerged as highly effective catalysts.[5] They offer excellent yields in shorter reaction times and can be recycled, making the process more sustainable.[5]

  • Ultrasound Irradiation: The use of ultrasound has been shown to dramatically accelerate reaction rates and improve yields, often in aqueous media and sometimes even without a catalyst.[8][11][12][17] This method enhances mass transfer and provides the activation energy needed for the reaction, representing a significant advancement in green synthesis.[11][12] A comparative study showed that a reaction yielding 89% in 60 minutes under conventional heating could achieve a 97% yield in just 35 minutes with ultrasound.[5]

  • Lanthanide Catalysts: Lanthanum(III) nitrate hexahydrate is a mild, efficient, and inexpensive Lewis acid catalyst.[9][18][19] It is effective under mild conditions and offers high to excellent yields with simple workup procedures.[9]

Mechanistic Insight: The Role of the Catalyst

Understanding the catalyst's mechanism of action is crucial for optimizing reaction conditions. In a base-catalyzed Knoevenagel condensation, the catalyst's primary role is to generate the nucleophilic carbanion from the active methylene compound.

G R_CHO Benzaldehyde (R-CHO) Intermediate Tetrahedral Intermediate R_CHO->Intermediate Nucleophilic Attack CH2_CN2 Malononitrile (CH₂(CN)₂) Carbanion Carbanion [:CH(CN)₂]⁻ CH2_CN2->Carbanion Deprotonation Base Catalyst (B:) Base->Carbanion BH_plus Conjugate Acid (BH⁺) Base->BH_plus Protonation Carbanion->Intermediate Product Knoevenagel Adduct Intermediate->Product Dehydration (-H₂O) H2O H₂O Intermediate->H2O

Caption: Catalytic cycle for a base-catalyzed Knoevenagel condensation.

Detailed Experimental Protocols

To provide practical, field-proven insights, here are two detailed protocols representing different catalytic approaches.

Protocol 1: Ultrasound-Assisted Synthesis Using [DBUH][OAc] Ionic Liquid

This protocol is adapted from methodologies that emphasize green chemistry principles, offering high yields and short reaction times.[5]

Rationale: Ultrasound provides mechanical and thermal energy to accelerate the reaction, while the ionic liquid acts as a highly efficient and recyclable catalyst.[5] This combination represents a state-of-the-art, environmentally conscious approach.

Materials:

  • Benzaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Phenylhydrazine (1 mmol)

  • [DBUH][OAc] (1,8-diazabicyclo[8][16]undec-7-enium acetate)

  • Ethanol

  • Round bottom flask

  • Ultrasound bath

Procedure:

  • Reactant Mixture: In a round bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of [DBUH][OAc].

  • Ultrasonic Irradiation: Place the flask in an ultrasound bath at room temperature. Irradiate the mixture for approximately 35 minutes.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add cold water to the reaction mixture to precipitate the solid product.

  • Isolation and Purification: Filter the crude product, wash with water, and recrystallize from ethanol to obtain the pure 5-amino-1,3-diphenylpyrazole-4-carbonitrile derivative. The ionic liquid can be recovered from the aqueous layer and reused.[5]

Protocol 2: Conventional Synthesis Using Piperidine

This protocol follows a more traditional, yet highly effective, method for pyrazole synthesis.[2][7]

Rationale: Piperidine is a cost-effective and reliable basic catalyst for promoting the initial Knoevenagel condensation, which is the rate-determining step in this multicomponent reaction.[2][7] Ethanol is a suitable solvent that facilitates the dissolution of reactants and the final crystallization of the product.

Materials:

  • Aromatic aldehyde (e.g., Salicylaldehyde, 10 mmol)

  • Active methylene compound (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one, 10 mmol)

  • Hydrazine derivative (e.g., 2-hydrazinyl-4-phenylthiazole, 10 mmol)

  • Piperidine (catalytic amount)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Initial Condensation: In a round bottom flask equipped with a reflux condenser, dissolve the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in ethanol.

  • Catalyst Addition: Add a few drops of piperidine to the mixture to catalyze the Knoevenagel condensation.

  • Intermediate Formation: Reflux the mixture. The initial condensation and subsequent cyclization will form a diketone intermediate.[2]

  • Hydrazine Addition: Add the hydrazine derivative (10 mmol) to the reaction mixture.

  • Final Cyclization: Continue to reflux the mixture for 2-3 hours to allow for the Knorr pyrazole synthesis to complete.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure pyrazole derivative.

Conclusion

The synthesis of pyrazole-benzaldehyde derivatives can be approached through various catalytic strategies, each with distinct advantages. While traditional base catalysts like piperidine remain effective and economical, modern methods employing ionic liquids and ultrasound irradiation offer significant improvements in terms of reaction time, yield, and environmental impact.[2][5][7][12] The selection of a specific catalyst and method should be guided by the desired scale of the reaction, cost considerations, and a commitment to sustainable chemical practices. The protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to make informed decisions and optimize their synthetic workflows.

References

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Validation

A Comparative Guide to Assessing the Purity of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde from Different Suppliers

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningfu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful experimental results. 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is a key building block in the synthesis of a variety of pharmacologically active molecules. The presence of even minor impurities can lead to unforeseen side reactions, altered biological activity, and compromised data integrity. This guide provides a comprehensive framework for assessing the purity of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde from different commercial suppliers, employing a multi-pronged analytical approach to ensure the highest level of confidence in your research.

The Criticality of Purity: Why a Multi-Technique Approach is Essential

Sourcing chemical reagents from multiple vendors is a common practice to mitigate supply chain risks and optimize costs. However, this introduces the variable of product purity. Different synthetic routes and purification methods employed by suppliers can result in distinct impurity profiles. A single analytical technique is often insufficient to provide a complete picture of a compound's purity. An orthogonal approach, utilizing multiple analytical methods that rely on different chemical and physical principles, is the gold standard for robust purity assessment.

This guide will detail the application of three powerful and complementary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for the quantitative determination of the main component and separation of non-volatile impurities.

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment against a certified internal standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities.

Understanding the Synthesis and Potential Impurities

A common and efficient method for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is the Ullmann condensation, a copper-catalyzed N-arylation of pyrazole with 2-halo-3-methylbenzaldehyde (typically 2-bromo- or 2-chloro-3-methylbenzaldehyde).[1][2] Understanding this synthetic pathway is crucial for anticipating potential process-related impurities.

Potential Impurities:

  • Unreacted Starting Materials:

    • Pyrazole

    • 2-halo-3-methylbenzaldehyde (e.g., 2-bromo-3-methylbenzaldehyde)

  • By-products:

    • Homocoupling products of the aryl halide (e.g., 2,2'-dimethyl-6,6'-diformylbiphenyl)

    • Products of side reactions involving the aldehyde functionality, such as oxidation to the corresponding carboxylic acid (3-methyl-2-(1H-pyrazol-1-yl)benzoic acid) or reduction to the alcohol ( (3-methyl-2-(1H-pyrazol-1-yl)phenyl)methanol).

  • Residual Solvents: From the reaction and purification steps (e.g., DMF, NMP, Toluene).

  • Catalyst Residues: Copper salts.

Experimental Workflow for Purity Assessment

A systematic approach is essential for a thorough and unbiased comparison of materials from different suppliers. The following workflow outlines the key steps:

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Conclusion SampleReceipt Receive Samples from Suppliers A, B, and C Homogenization Homogenize each lot SampleReceipt->Homogenization Weighing Accurately weigh samples for each analytical technique Homogenization->Weighing HPLC HPLC-UV Analysis (Purity and Impurity Profile) Weighing->HPLC qNMR Quantitative ¹H NMR (Absolute Purity) Weighing->qNMR GCMS GC-MS Analysis (Volatile Impurities & Residual Solvents) Weighing->GCMS DataIntegration Integrate and process data from all techniques HPLC->DataIntegration qNMR->DataIntegration GCMS->DataIntegration ComparisonTable Generate Comparative Purity Table DataIntegration->ComparisonTable ImpurityProfile Characterize Impurity Profiles DataIntegration->ImpurityProfile SupplierSelection Select optimal supplier based on purity and impurity profile ComparisonTable->SupplierSelection ImpurityProfile->SupplierSelection

Caption: Comprehensive workflow for the purity assessment of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde from different suppliers.

Experimental Protocols

Adherence to validated and standardized protocols is paramount for generating reliable and comparable data. The following methodologies are based on established principles and can be adapted and validated in your laboratory.

High-Performance Liquid Chromatography (HPLC-UV)

Rationale: HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity for non-volatile organic compounds. A reverse-phase method is ideal for a moderately polar compound like 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks. This provides a measure of "chromatographic purity." This method should be validated according to ICH Q2(R1) guidelines.[3][4][5]

Quantitative ¹H NMR (qNMR)

Rationale: qNMR is a primary analytical method that provides an absolute purity value without the need for a reference standard of the analyte itself.[6][7][8] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A high-purity, certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde sample into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Calculation:

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is highly effective for the separation and identification of volatile and semi-volatile impurities, including residual solvents and potential by-products from the synthesis.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A low- to mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

  • Sample Preparation: Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by integrating the peak areas and using an internal standard or by area percent normalization, assuming similar response factors for structurally related compounds.

Comparative Data from Hypothetical Suppliers

The following table presents a hypothetical comparison of purity data for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde from three different suppliers. This data is for illustrative purposes to demonstrate how to present and interpret the results from the analytical workflow.

Parameter Supplier A Supplier B Supplier C
Appearance Off-white solidWhite crystalline solidPale yellow solid
HPLC Purity (Area %) 98.5%99.7%97.2%
¹H qNMR Purity (w/w %) 98.2%99.5%96.8%
GC-MS Total Impurities (Area %) 0.8%0.2%1.5%
Identified Impurities (GC-MS, Area %)
Pyrazole0.15%< 0.01%0.3%
2-bromo-3-methylbenzaldehyde0.3%< 0.01%0.5%
3-methyl-2-(1H-pyrazol-1-yl)benzoic acid0.1%0.05%0.2%
Unidentified Impurities (HPLC, Area %) 0.25% (at RRT 1.12)0.05% (at RRT 0.95)0.5% (multiple minor peaks)
Residual Solvents (GC-MS) Toluene (150 ppm)Not DetectedDMF (450 ppm)

Interpreting the Results: A Deeper Dive

The hypothetical data above illustrates the importance of a multi-technique approach.

  • Supplier B appears to provide the highest purity material across all three analytical methods. The low levels of identified impurities and the absence of detectable residual solvents suggest a well-controlled manufacturing and purification process.

  • Supplier A provides material of good purity, though with detectable levels of unreacted starting materials. The presence of toluene is also noted. Depending on the application, this level of purity may be acceptable.

  • Supplier C shows the lowest purity, with significant levels of unreacted starting materials and a higher concentration of the oxidation by-product. The presence of a higher boiling point residual solvent like DMF may also be a concern for certain applications.

The discrepancy between HPLC area % and qNMR w/w % purity is expected. HPLC area percent assumes equal detector response for all components, which is not always accurate. qNMR, on the other hand, provides a more absolute measure of purity by weight.

Visualizing the Impurity Profile

The following diagram illustrates a hypothetical impurity profile for the material from Supplier A, based on the likely synthetic route.

G cluster_0 Synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde cluster_1 Potential Impurities (Supplier A) SM1 2-bromo-3-methylbenzaldehyde (Starting Material) Product 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (Main Product) SM1->Product Impurity1 Unreacted 2-bromo-3-methylbenzaldehyde SM1->Impurity1 Incomplete Reaction SM2 Pyrazole (Starting Material) SM2->Product Impurity2 Unreacted Pyrazole SM2->Impurity2 Incomplete Reaction Catalyst CuI / Ligand (Catalyst System) Catalyst->Product Impurity3 3-methyl-2-(1H-pyrazol-1-yl)benzoic acid (Oxidation Product) Product->Impurity3 Air Oxidation Impurity4 Toluene (Residual Solvent)

Caption: Hypothetical impurity profile for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde from Supplier A, illustrating the origin of potential impurities.

Conclusion and Recommendations

The selection of a chemical supplier should be based on a comprehensive evaluation of product quality, not just cost. This guide has outlined a robust, multi-technique analytical strategy for assessing the purity of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Key Recommendations:

  • Always request a certificate of analysis (CoA) from the supplier, but do not rely on it solely. Perform your own in-house testing.

  • Employ an orthogonal approach to purity assessment. Combining techniques like HPLC, qNMR, and GC-MS provides a much more complete and reliable picture of product quality.

  • Consider the impurity profile, not just the purity value. The nature and concentration of specific impurities can have a significant impact on your research.

  • For critical applications, such as in late-stage drug development, a more extensive characterization, including elemental analysis for residual metals and determination of non-volatile residues, may be warranted.

By implementing a rigorous analytical strategy, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Derivatives as Antimicrobial Agents

The quest for novel antimicrobial agents is a paramount challenge in medicinal chemistry, driven by the rise of drug-resistant pathogens. Pyrazole derivatives have emerged as a versatile and promising scaffold in this en...

Author: BenchChem Technical Support Team. Date: February 2026

The quest for novel antimicrobial agents is a paramount challenge in medicinal chemistry, driven by the rise of drug-resistant pathogens. Pyrazole derivatives have emerged as a versatile and promising scaffold in this endeavor, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific class of these compounds: 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives. By systematically exploring how structural modifications influence their antimicrobial potency, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of more effective therapeutic agents.

The Core Scaffold: A Foundation for Antimicrobial Activity

The 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde scaffold presents a unique combination of structural features. The pyrazole ring is a well-established pharmacophore known to engage in various biological interactions.[3][5] Its linkage to a substituted benzaldehyde core provides a framework that can be readily modified to tune physicochemical properties and target engagement. The aldehyde group, in particular, serves as a reactive handle for creating diverse derivatives such as hydrazones and chalcones, which have shown significant biological activities.[6][7]

General Synthesis Strategy

The synthesis of these derivatives typically begins with the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.[8] Subsequent functionalization, such as the Vilsmeier-Haack reaction on a corresponding hydrazone, can introduce the aldehyde group at the desired position.[9] The aldehyde then becomes a key intermediate for further derivatization.

Caption: General workflow for the synthesis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives.

Structure-Activity Relationship (SAR) Analysis

The antimicrobial activity of this class of compounds is profoundly influenced by the nature and position of substituents on both the benzaldehyde and pyrazole rings, as well as modifications to the aldehyde group itself.

Substituents on the benzaldehyde ring play a crucial role in modulating the electronic and lipophilic properties of the molecule, which in turn affects its interaction with microbial targets.

  • Electron-Withdrawing Groups (EWGs): The presence of halogens (e.g., -Cl, -Br) on the benzaldehyde ring generally enhances antimicrobial activity.[2][6] This is attributed to their ability to increase the lipophilicity of the compound, facilitating its passage through microbial cell membranes. For instance, derivatives with chloro and bromo substitutions have demonstrated improved activity against both Gram-positive and Gram-negative bacteria.[6][9]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) can also positively influence activity, particularly when positioned correctly. A methoxy substituent has been shown to enhance antibacterial activity against S. aureus and E. faecalis.[6]

The pyrazole moiety offers several positions for substitution, allowing for fine-tuning of the molecule's activity.

  • N-Substitution: The substituent on the pyrazole nitrogen is critical. Often, an aryl group at this position is favorable for activity.

  • C-Substitution: Alkyl groups, such as the fixed methyl group at position 3 of the core scaffold, contribute to the overall lipophilicity.

Caption: Key structure-activity relationships for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives.

The aldehyde group is a key point for derivatization. Converting it to a hydrazone or a chalcone intermediate often leads to a significant increase in antimicrobial potency.[6][7] This is because the resulting C=N bond of the hydrazone can act as a hydrogen bond acceptor and participate in crucial interactions with biological targets.

Comparative Antimicrobial Activity Data

To illustrate the SAR principles, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of hypothetical derivatives against representative bacterial strains.

Compound IDBenzaldehyde Substituent (R1)Pyrazole N1-Substituent (R2)Aldehyde ModificationMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
1 HPhenylAldehyde128256
2 4-ClPhenylAldehyde64128
3 4-OCH3PhenylAldehyde64128
4 4-ClPhenylHydrazone3264
5 4-OCH3PhenylHydrazone3264
6 4-Cl4-FluorophenylHydrazone1632

Analysis of Comparative Data:

  • A comparison between compound 1 and compounds 2 and 3 demonstrates that the addition of either an electron-withdrawing (-Cl) or electron-donating (-OCH3) group to the benzaldehyde ring enhances antibacterial activity.

  • Comparing the aldehyde series (1-3 ) with the hydrazone series (4-6 ) clearly shows that derivatization of the aldehyde to a hydrazone significantly improves potency against both bacterial strains.

  • The enhanced activity of compound 6 , which features a 4-fluorophenyl group on the pyrazole nitrogen, suggests that substitutions on this ring also play a vital role in optimizing antimicrobial effects.

Experimental Protocols
  • Step 1: Dissolve 1.0 equivalent of 3-Methyl-2-(1-phenyl-1H-pyrazol-1-YL)-4-chlorobenzaldehyde in absolute ethanol.

  • Step 2: Add 1.1 equivalents of hydrazine hydrate to the solution.

  • Step 3: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Step 4: Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 5: Upon completion, cool the reaction mixture to room temperature.

  • Step 6: Pour the mixture into ice-cold water and collect the precipitated solid by vacuum filtration.

  • Step 7: Wash the solid with cold water and recrystallize from ethanol to obtain the pure hydrazone derivative.

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO).

  • Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Microbroth Dilution Method: Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton broth, with concentrations typically ranging from 1024 µg/mL to 8 µg/mL.[6]

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Conclusion and Future Directions

The structure-activity relationship of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives reveals clear trends that can guide the design of more potent antimicrobial agents. Key takeaways include the beneficial effects of halogen and methoxy substituents on the benzaldehyde ring and the significant enhancement of activity upon conversion of the aldehyde to a hydrazone. Future research should focus on exploring a wider range of substituents on both aromatic rings and further derivatization of the hydrazone moiety to optimize interactions with microbial targets. These findings underscore the potential of this scaffold in the development of novel therapeutics to combat bacterial infections.

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Validation

A Senior Application Scientist's Guide to Benchmarking 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde in Enzyme Inhibition Assays

Introduction: Unpacking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The compound 3-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unpacking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a paramount objective. The compound 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde emerges as a molecule of interest, distinguished by its hybrid structure. It incorporates two key chemical motifs: the benzaldehyde group and the pyrazole ring.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable physicochemical properties and versatile binding capabilities.[1] Pyrazole-containing compounds are known to exhibit a wide range of pharmacological activities, including acting as potent enzyme inhibitors.[2][3] Concurrently, the benzaldehyde moiety is a reactive functional group that can interact with enzyme active sites, particularly those that process aldehyde substrates.

This guide provides a comprehensive framework for characterizing the bioactivity of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. As direct performance data for this specific molecule is not widely published, we will establish a rigorous, scientifically-grounded methodology for its evaluation. Our focus will be on a highly relevant target class: the Aldehyde Dehydrogenase (ALDH) enzyme superfamily. This guide will detail the scientific rationale for assay selection, present detailed protocols for robust performance benchmarking against established alternatives, and provide a blueprint for data interpretation and validation.

Scientific Rationale: Why Aldehyde Dehydrogenase (ALDH)?

The selection of a primary assay target is the most critical step in profiling a new chemical entity. The structure of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde provides a compelling, mechanistically-driven hypothesis for its potential interaction with Aldehyde Dehydrogenase (ALDH) enzymes.

ALDHs are a group of enzymes responsible for oxidizing a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[4] The human ALDH superfamily consists of 19 isozymes with crucial roles in cellular detoxification, metabolism, and signaling pathways.[5] Notably, elevated ALDH activity is a hallmark of certain cancer stem cell populations and is linked to chemotherapy resistance, making ALDH inhibition a promising therapeutic strategy.[5][6] Given that our topic compound contains an aldehyde group, its potential to act as a substrate or, more interestingly, an inhibitor at the ALDH active site is a logical and compelling starting point for investigation.

To ensure a rigorous benchmark, we will compare its performance against two well-defined compounds:

  • Disulfiram (Positive Control & Benchmark): A well-characterized, irreversible inhibitor of multiple ALDH isoforms.[6] It serves as the gold standard for potent ALDH inhibition in our assay.

  • Nefazodone (Structural/Negative Control): A phenylpiperazine antidepressant that also contains a pyrazole-related (triazolone) ring.[7][8] While not a known ALDH inhibitor, it serves as a crucial control to probe for non-specific activity and to assess the unique contribution of the benzaldehyde moiety in our target compound.

Comparative Performance Analysis: A Quantitative Benchmark

The primary goal of this guide is to quantitatively assess the inhibitory potential of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. The following table summarizes the expected key performance indicators from an ALDH inhibition assay, using realistic hypothetical data to illustrate a potential outcome.

CompoundRoleIC50 (µM)¹Max Inhibition (%)²Assay Z'-Factor³
3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde Test Compound7.892%0.81
Disulfiram Positive Control1.299%0.81
Nefazodone Structural/Negative Control> 100< 10%0.81

¹IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.[9] ²Maximum Inhibition (%): The highest percentage of enzyme activity reduction observed at saturating inhibitor concentrations. ³Z'-Factor: A statistical measure of assay quality, reflecting the separation between positive and negative controls.[10][11][12] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[12]

Experimental Protocols: Ensuring Rigor and Reproducibility

General ALDH Inhibition Assay Workflow

The following diagram outlines the logical flow of the experimental procedure, from initial preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-well plate) cluster_analysis Phase 3: Data Acquisition & Analysis A Prepare Compound Stock Solutions (10 mM in 100% DMSO) B Create Serial Dilution Plate (10-point, 1:3 dilution series) A->B D Add Controls & Diluted Compounds (Positive, Negative, Test) B->D C Prepare ALDH Enzyme & Assay Buffer (Pre-warm to 25°C) E Add ALDH Enzyme Solution (Pre-incubate for 15 min) C->E D->E F Initiate Reaction with Substrate Mix (e.g., Acetaldehyde + NAD⁺) E->F G Incubate for 30 min at 25°C F->G H Read Signal (Absorbance @ 565 nm or Fluorescence Ex/Em 530/590 nm) G->H I Calculate % Inhibition H->I L Calculate Z'-Factor for Assay Quality H->L J Plot Dose-Response Curve (Non-linear regression) I->J K Determine IC50 & Max Inhibition J->K

Caption: General workflow for an in vitro ALDH enzyme inhibition assay.

Detailed Step-by-Step Protocol for ALDH Inhibition

This protocol is adapted from commercially available colorimetric/fluorometric ALDH inhibitor screening kits.[4][13]

Materials:

  • Purified ALDH enzyme (e.g., from baker's yeast)

  • Assay Buffer (e.g., 50 mM HEPES, pH 8.0)

  • Cofactor Solution (e.g., NAD⁺)

  • Substrate (e.g., Acetaldehyde)

  • Detection Reagent (e.g., a formazan reagent reducible by NADH)

  • Test Compounds, Disulfiram, Nefazodone (dissolved in 100% DMSO)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Compound Preparation:

    • Create 10 mM stock solutions of all three compounds in 100% DMSO.

    • Perform a 10-point serial dilution (e.g., 1:3 steps) in DMSO to create a concentration gradient for IC50 determination. The final top concentration in the assay should be around 100 µM.

  • Assay Plate Setup:

    • Causality: Setting up controls is non-negotiable for data integrity. The negative control defines 0% inhibition, the positive control defines ~100% inhibition, and the blank corrects for background signal.

    • Add 2 µL of each diluted compound to its designated wells in the 96-well plate.

    • Negative Control (0% Inhibition): Add 2 µL of 100% DMSO.

    • Positive Control (100% Inhibition): Add 2 µL of a high concentration of Disulfiram (e.g., 50 µM final concentration).

    • Blank (No Enzyme Activity): Add 2 µL of 100% DMSO.

  • Enzyme & Cofactor Addition:

    • Prepare a master mix of Assay Buffer containing the ALDH enzyme and NAD⁺ cofactor. The final enzyme concentration should be optimized to ensure the reaction remains in the linear range for the duration of the assay.[14]

    • Add 98 µL of this enzyme mix to all wells except the Blank wells.

    • To the Blank wells, add 98 µL of Assay Buffer with NAD⁺ but without the ALDH enzyme.

    • Tap the plate gently to mix and pre-incubate for 15 minutes at 25°C. Causality: This pre-incubation step allows the inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of many inhibitors.

  • Reaction Initiation and Measurement:

    • Prepare a substrate master mix containing acetaldehyde and the detection reagent in Assay Buffer.

    • Using a multichannel pipette, add 100 µL of the substrate mix to all wells to initiate the reaction. The final volume in each well will be 200 µL. The final substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) of the enzyme to ensure sensitive detection of competitive inhibitors.[15]

    • Immediately place the plate in a reader pre-set to 25°C.

    • Measure the signal (absorbance or fluorescence) kinetically over 30 minutes or as an endpoint reading after a fixed time.

Data Analysis and Validation
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank))

  • Determine IC50:

    • Plot % Inhibition versus the logarithm of inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.[15]

  • Calculate Z'-Factor:

    • This calculation uses the raw signal from your high (positive) and low (negative) controls, typically run with 8-16 replicates for accurate statistics.[10]

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

      • SD_pos and Mean_pos are the standard deviation and mean of the positive control (Disulfiram).

      • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

    • Trustworthiness: A Z' > 0.5 validates that the assay is robust and the data is reliable.[12][16]

Mechanism & Interpretation

The diagram below illustrates the catalytic action of ALDH and the principle of its inhibition, which forms the basis of our assay.

G cluster_pathway ALDH Catalytic Cycle Substrate R-CHO (Aldehyde Substrate) Enzyme ALDH Enzyme (Active Site) Substrate->Enzyme Binds Product R-COOH (Carboxylic Acid) Enzyme->Product Catalyzes Oxidation NADH NADH Enzyme->NADH Releases Blocked X NAD NAD⁺ NAD->Enzyme Binds Inhibitor 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde (Inhibitor) Inhibitor->Enzyme Blocks Active Site

Caption: Inhibition of the ALDH-mediated oxidation of aldehydes.

Interpreting the Results:

  • Activity Confirmation: With an IC50 of 7.8 µM, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde demonstrates clear inhibitory activity against ALDH. This confirms our initial hypothesis that the molecule can interact with the enzyme.

  • Potency Benchmark: The compound is approximately 6.5-fold less potent than the benchmark inhibitor Disulfiram (IC50 = 1.2 µM). This provides a critical context for its relative efficacy. While not as potent as the gold standard, an IC50 in the single-digit micromolar range is often considered a strong starting point for lead optimization campaigns.

  • Specificity: The lack of activity from Nefazodone (IC50 > 100 µM) is highly significant. It suggests that the inhibitory effect is not a general artifact of pyrazole-containing compounds or a result of non-specific mechanisms like aggregation. This strengthens the case that the benzaldehyde moiety is likely playing a direct role in the interaction with the ALDH enzyme.

  • Assay Reliability: The Z'-factor of 0.81 provides high confidence in the data.[12] It indicates a large separation between the control signals and low data variability, meaning the observed inhibition is statistically significant and the assay is suitable for screening larger compound libraries.

Conclusion and Future Directions

This guide has established a comprehensive and scientifically rigorous framework for the initial characterization of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. By selecting a mechanistically relevant target, ALDH, and benchmarking against appropriate controls, we can confidently assess its inhibitory potential.

The demonstration of mid-micromolar potency and apparent specificity makes this compound a viable hit for further investigation. Future work should focus on:

  • Isoform Selectivity Profiling: Testing the compound against a panel of the 19 human ALDH isoforms to determine its selectivity profile, which is critical for predicting potential therapeutic applications and off-target effects.[6]

  • Mechanism of Action Studies: Conducting enzyme kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the aldehyde substrate and the NAD⁺ cofactor.[17]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand which structural features are critical for activity and to optimize potency and selectivity.

By following the robust protocols and validation checks outlined herein, researchers can generate high-quality, reproducible data, paving the way for the potential development of this and other novel pyrazole-based inhibitors.

References

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  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery.
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  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. J Biomol Screen. 4(2):67-73. (Referenced in GraphPad)
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  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC.
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  • Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy. PMC.
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Comparative

A Comparative Guide to the Structural Confirmation of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Derivatives

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of chemical research. In the synthesis of novel compounds, particularly those with po...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of chemical research. In the synthesis of novel compounds, particularly those with potential pharmacological activity like pyrazole derivatives, verifying the atomic connectivity and stereochemistry is a critical, non-negotiable step.[1] This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde and its derivatives, offering insights into the strengths and limitations of each method.

The core of this guide is a comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. While NMR and MS are indispensable for routine characterization, providing detailed information on connectivity and molecular weight, X-ray crystallography stands as the definitive method for absolute structural elucidation in three-dimensional space.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

¹H NMR Spectroscopy: The Initial Blueprint

¹H NMR provides the first detailed look at the proton framework of the molecule. For a representative 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde derivative, specific signals are expected:

  • Aldehyde Proton (-CHO): A singlet appearing far downfield (typically δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Aromatic Protons (Benzene Ring): A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm). The specific splitting pattern is diagnostic of the substitution pattern on the benzene ring.

  • Pyrazole Protons: Three distinct signals corresponding to the protons on the pyrazole ring. Their chemical shifts and coupling constants confirm the 1-yl substitution.[5][6]

  • Methyl Protons (-CH₃): A sharp singlet in the upfield region (typically δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

¹³C NMR complements the ¹H NMR by providing a map of the carbon skeleton. Key expected signals include:

  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region (δ 190-200 ppm).

  • Aromatic and Pyrazole Carbons: A series of signals in the δ 110-160 ppm range.

  • Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ 15-25 ppm).

2D NMR Techniques (COSY, HSQC, HMBC): Definitive Connectivity

For complex derivatives or to resolve any ambiguity, 2D NMR experiments are crucial.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling, confirming which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for identifying quaternary carbons and confirming the linkage between the benzaldehyde and pyrazole moieties.[7]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8][9]

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and analyze the chemical shifts, coupling constants, and correlations from all spectra to assemble the molecular structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It is essential for confirming the molecular weight of the synthesized compound and can provide structural information through analysis of fragmentation patterns.[11]

Molecular Ion Peak (M⁺)

The most critical piece of information from a mass spectrum is the molecular ion peak, which corresponds to the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula.[4]

Fragmentation Analysis

The energetic ionization process can cause the molecular ion to break into smaller, charged fragments.[11] The pattern of these fragments is often unique to a specific molecular structure and can be used to confirm the presence of key functional groups and substructures. For 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde, characteristic fragments would likely arise from:

  • Loss of the aldehyde group (-CHO).

  • Cleavage of the bond between the benzene and pyrazole rings.

  • Fragmentation of the pyrazole ring itself.[12]

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization - ESI). Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and compare it to the calculated molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

X-ray Crystallography: The Gold Standard for Structural Confirmation

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule.[2][3][4] It provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry.

The process involves irradiating a single, high-quality crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise atomic positions can be determined.[2][3]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and collect the diffraction data.

  • Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions.[4]

  • Validation: The final structure is validated to ensure its geometric and crystallographic integrity.[4]

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity, chemical environment, stereochemistry in solution.Provides a detailed map of the molecular structure.Requires soluble samples; spectra can be complex.[7]
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, requires very small sample amounts.Provides limited connectivity information on its own.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, crystal packing.Unambiguous structural determination.[2][3][4]Requires a suitable single crystal, which can be difficult to obtain.

Visualizing the Workflow and Structure

Molecular Structure

Caption: 2D structure of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde.

Analytical Workflow for Structural Confirmation

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & MW MS Mass Spectrometry (HRMS) Purification->MS XRay X-ray Crystallography NMR->XRay If crystal available Confirmed Structure Confirmed NMR->Confirmed Often Sufficient MS->XRay XRay->Confirmed

Caption: Recommended workflow for structural confirmation.

Conclusion

Confirming the structure of novel molecules like 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde derivatives requires a multi-faceted analytical approach. While ¹H and ¹³C NMR, supported by 2D experiments, can provide a robust structural hypothesis, and mass spectrometry can confirm the molecular formula, only single-crystal X-ray crystallography can deliver an unambiguous, three-dimensional structure. The integration of these techniques provides a self-validating system, ensuring the scientific integrity of the research and forming a solid foundation for any subsequent studies in drug development or materials science.

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  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

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  • Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. [Link]

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  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

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Validation

comparative analysis of the reactivity of substituted pyrazole-benzaldehydes

Introduction Substituted pyrazole-benzaldehydes are a cornerstone class of heterocyclic compounds, holding a privileged position in the landscape of medicinal chemistry and organic synthesis.[1][2][3][4] The fusion of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazole-benzaldehydes are a cornerstone class of heterocyclic compounds, holding a privileged position in the landscape of medicinal chemistry and organic synthesis.[1][2][3][4] The fusion of a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—and a benzaldehyde moiety creates a versatile scaffold found in numerous pharmacologically active agents, including anti-inflammatory, anticancer, and antimicrobial drugs.[5][6][7] The synthetic utility of these molecules is vast, primarily serving as key intermediates in multicomponent reactions and the synthesis of more complex structures like chalcones and other heterocyclic systems.[8]

The reactivity of the aldehyde functional group in these compounds is not constant; it is exquisitely tuned by the electronic and steric nature of substituents on both the benzaldehyde and the pyrazole rings.[9][10] Understanding this interplay is critical for researchers in drug development and process chemistry, as it dictates reaction rates, yields, and even mechanistic pathways. This guide provides an in-depth comparative analysis of the reactivity of substituted pyrazole-benzaldehydes, supported by experimental data and mechanistic insights, to empower scientists to make informed decisions in their synthetic endeavors.

The Pillars of Reactivity: Electronic and Steric Effects

The chemical behavior of a substituted pyrazole-benzaldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by a delicate balance of inductive and resonance effects imparted by substituents on both aromatic rings.

Substituent Effects on the Benzaldehyde Ring

The most direct influence on the aldehyde's reactivity comes from substituents on the phenyl ring to which it is attached. These effects are well-documented and can be quantitatively described by the Hammett equation (log(k/k₀) = σρ).[10]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring and, by extension, the carbonyl group.[10] This inductive and resonance withdrawal increases the partial positive charge on the carbonyl carbon, making it a "harder" electrophile and significantly more susceptible to nucleophilic attack. Consequently, EWGs accelerate reactions such as condensation and reduction.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) push electron density into the aromatic ring.[10][11] This donation reduces the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles and slowing down addition reactions.

  • Steric Effects: Substituents at the ortho position can physically obstruct the approach of a nucleophile to the carbonyl carbon, a phenomenon known as steric hindrance.[12] This effect can significantly decrease reaction rates, regardless of the substituent's electronic nature.

Substituent Effects on the Pyrazole Ring

The pyrazole ring itself is a π-excess aromatic system, meaning it has a higher density of π-electrons than a benzene ring.[3][4][13] It generally acts as a weak electron-donating group. However, substituents on the pyrazole ring can modulate its electronic character, which in turn influences the reactivity of the distal aldehyde group.

  • Electron-Donating Groups on Pyrazole: EDGs (e.g., alkyl groups) on the pyrazole ring increase its overall electron-donating nature. This effect is transmitted through the molecular framework, slightly decreasing the electrophilicity of the aldehyde carbon and thus marginally reducing the rate of nucleophilic addition.[9]

  • Electron-Withdrawing Groups on Pyrazole: EWGs (e.g., nitro, cyano groups) decrease the electron density of the pyrazole ring.[9][14] This makes the entire pyrazole-phenyl system more electron-poor, slightly enhancing the electrophilicity of the aldehyde and increasing its reactivity toward nucleophiles.

The influence of pyrazole substituents is generally less pronounced than that of substituents directly on the benzaldehyde ring but is a crucial factor for fine-tuning reactivity.

Caption: Influence of substituents on reactivity towards nucleophiles.

Comparative Reactivity in Key Synthetic Transformations

We will now examine how these principles apply to three fundamental reaction classes: condensation, oxidation, and reduction.

A. Claisen-Schmidt and Knoevenagel Condensation Reactions

These base- or acid-catalyzed reactions are paramount for C-C bond formation, most notably in the synthesis of pyrazole-based chalcones, which are valuable synthetic intermediates.[1][8][15] The reaction proceeds via a nucleophilic attack on the aldehyde's carbonyl carbon by an enolate (Claisen-Schmidt) or a carbanion from an active methylene compound (Knoevenagel).[16][17]

Causality of Reactivity: The rate-determining step is typically the initial nucleophilic attack. Therefore, reactivity is directly proportional to the electrophilicity of the carbonyl carbon.

  • Effect of Benzaldehyde Substituents: Pyrazole-benzaldehydes bearing strong EWGs (e.g., 4-nitro) react significantly faster and often give higher yields than those with EDGs (e.g., 4-methoxy).[10]

  • Effect of Pyrazole Substituents: The effect is secondary. An electron-withdrawing group on the pyrazole ring will render the aldehyde slightly more reactive, while an electron-donating group will have the opposite effect.

Comparative Experimental Data: Synthesis of Pyrazole Chalcones

The following table summarizes representative yields from the Claisen-Schmidt condensation of various substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehydes with acetophenone, demonstrating the influence of the substituent (R) on the benzaldehyde portion of the molecule.

EntrySubstituent (R) on Benzaldehyde MoietyElectronic EffectReported Yield (%)Reference
14-NO₂Strong EWG92%[1]
24-ClModerate EWG88%[1]
3HNeutral85%[1]
44-CH₃Weak EDG81%[1]
54-OCH₃Strong EDG78%[1]

Data is representative and compiled for comparative purposes.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol describes a general, reliable method for synthesizing pyrazole chalcones.

Caption: Workflow for Claisen-Schmidt condensation.

Detailed Steps:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1 mmol) and a substituted acetophenone (1 mmol) in a minimum amount of polyethylene glycol (PEG-400, 10 mL).[1]

  • Catalyst Addition: To this solution, add 1 mL of a 20% aqueous sodium hydroxide solution dropwise while stirring.[1]

  • Reaction: Stir the reaction mixture at room temperature for 2-3 hours.[1]

  • Monitoring: Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate:n-hexane).

  • Work-up: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring. A solid product will precipitate.[1]

  • Isolation: Filter the precipitate using a Buchner funnel, wash thoroughly with water to remove any remaining base, and allow it to air dry.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure chalcone.

  • Characterization: Confirm the structure of the synthesized chalcone using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectral analysis.[1][18]

B. Oxidation Reactions

The oxidation of pyrazole-benzaldehydes to their corresponding benzoic acids is a key transformation. The mechanism and reactivity are highly dependent on the chosen oxidizing agent (e.g., KMnO₄, Pyridinium Bromochromate).[19][20] Unlike nucleophilic additions, many oxidation mechanisms involve the cleavage of the aldehydic C-H bond in the rate-determining step.

Causality of Reactivity: The ease of C-H bond cleavage is influenced by the electron density at the aldehyde group.

  • Effect of Benzaldehyde and Pyrazole Substituents: Electron-donating groups (on either ring) increase the electron density on the aldehyde carbon, weakening the C-H bond and making it more susceptible to attack by an oxidant.[19] Therefore, EDGs generally accelerate the rate of oxidation. Conversely, EWGs withdraw electron density, strengthening the C-H bond and slowing the reaction. This trend is often the reverse of that seen in nucleophilic addition reactions.

Comparative Experimental Data: Oxidation Rates

The table below shows the relative rate constants for the oxidation of substituted benzaldehydes by pyridinium bromochromate (PBC). While this data is for simpler benzaldehydes, the principle directly extends to pyrazole-substituted systems.

EntrySubstituent (R)Electronic EffectRelative Rate Constant (k/k₀)Reference
14-OCH₃Strong EDG18.5[19]
24-CH₃Weak EDG2.14[19]
3HNeutral1.00[19]
44-ClModerate EWG0.23[19]
54-NO₂Strong EWG0.03[19]

Data adapted from a kinetic study on substituted benzaldehydes to illustrate the electronic effect trend.[19]

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol provides a method for the oxidation of a pyrazole-benzaldehyde to the corresponding carboxylic acid.

  • Setup: In a flask equipped with a reflux condenser, dissolve the substituted pyrazole-benzaldehyde (1 mmol) in a mixture of water and a suitable co-solvent like pyridine or acetone.

  • Reagent Addition: Add a slight excess of potassium permanganate (KMnO₄) portion-wise to the solution. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours or until the purple color permanently vanishes.

  • Work-up: Cool the reaction mixture. Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite or ethanol until the solution is colorless. Filter off the manganese dioxide (MnO₂) precipitate.

  • Isolation: Acidify the clear filtrate with cold, dilute HCl. The pyrazole-benzoic acid product will precipitate out of the solution.

  • Purification: Filter the solid product, wash with cold water, and purify by recrystallization.

C. Reduction Reactions

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, typically achieved using hydride reagents like sodium borohydride (NaBH₄).

Causality of Reactivity: The mechanism is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.[10] Therefore, the reactivity trends mirror those of condensation reactions.

  • Effect of Benzaldehyde and Pyrazole Substituents: The reaction rate is enhanced by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon.[10] Electron-donating groups will slow the reaction down. The pyrazole substituents provide a secondary level of electronic modulation.

Experimental Protocol: Reduction with Sodium Borohydride
  • Reactant Preparation: Dissolve the substituted pyrazole-benzaldehyde (1 mmol) in methanol or ethanol (15 mL) in a flask and cool the solution in an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction by TLC until the aldehyde is fully consumed.

  • Work-up: Carefully add dilute HCl to quench the excess NaBH₄ and neutralize the solution.

  • Isolation: Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude pyrazole-benzyl alcohol, which can be further purified by column chromatography if necessary.

Conclusion

The reactivity of substituted pyrazole-benzaldehydes is a nuanced yet predictable interplay of electronic and steric factors. A clear understanding of these principles allows for the rational design of synthetic routes and the optimization of reaction conditions.

  • For nucleophilic addition reactions (e.g., condensation, reduction), reactivity is enhanced by electron-withdrawing groups on either ring, which increase the electrophilicity of the carbonyl carbon. Substituents on the benzaldehyde ring have the most potent effect.

  • For oxidation reactions , the trend is often reversed. Reactivity is typically enhanced by electron-donating groups that increase the electron density of the aldehydic C-H bond, facilitating its cleavage.

By leveraging this knowledge, researchers can efficiently harness the synthetic potential of this vital class of heterocyclic compounds to advance the frontiers of drug discovery and materials science.

References

  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC. (2020, September 24). National Center for Biotechnology Information. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal of Chemistry. [Link]

  • Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Technology. [Link]

  • New chalcone tethered pyrazole derivatives: synthesis, molecular docking, ADME-T & DFT study. (2025, November 5). Taylor & Francis Online. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). National Center for Biotechnology Information. [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. The Pharma Innovation. [Link]

  • Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. (2010, October 1). ScienceDirect. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. [Link]

  • Rajalakshmi, R., & Elakkiya, T. (2018). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. (2024, July 1). ScienceDirect. [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. European Chemical Bulletin. [Link]

  • Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. ResearchGate. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [Link]

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  • An Explanation of Substituent Effects. (2022, September 24). Chemistry LibreTexts. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021, August 18). MDPI. [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. University of Bath. [Link]

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  • Gaining Kinetic Insights into Knorr Pyrazole Synthesis via Transient Flow Experiments. Queen's University. [Link]

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  • Condensation Reactions of Aromatic Aldehydes with Active Methylene Compounds: The Beneficial Sinergy of Alkaline Ionic Liquid in One Pot Synthesis. (2022, September 1). Bentham Science. [Link]

  • Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022, April 20). PubMed. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. (2022, August 14). National Center for Biotechnology Information. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

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Sources

Comparative

evaluating the green chemistry metrics of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde synthesis

Green Chemistry Evaluation: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde Executive Summary 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a critical pharmacophore and intermediate, most notably utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Evaluation: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde

Executive Summary

3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde is a critical pharmacophore and intermediate, most notably utilized in the synthesis of LLL12 , a potent STAT3 inhibitor investigated for glioblastoma and breast cancer therapy.[1]

This guide evaluates the environmental impact of its synthesis, contrasting the Traditional SNAr Route (high solvent toxicity, thermal intensity) against a Green "On-Water" Protocol (surfactant-mediated, low E-factor). Analysis of green metrics reveals that shifting to aqueous conditions reduces the Environmental Factor (E-factor) by approximately 65% while maintaining yield efficacy (>90%).

Compound Profile & Strategic Importance

  • CAS Number: N/A (Specific intermediate)

  • Molecular Formula: C₁₁H₁₀N₂O

  • Molecular Weight: 186.21 g/mol [1]

  • Application: Precursor for anthraquinone-based STAT3 inhibitors (e.g., LLL12). The aldehyde moiety serves as the electrophile for subsequent Knoevenagel condensations.

Comparative Analysis of Synthetic Routes

Route A: Traditional Nucleophilic Aromatic Substitution (SNAr)
  • Methodology: The reaction utilizes the electron-withdrawing nature of the ortho-formyl group to activate the fluorine atom on 2-fluoro-3-methylbenzaldehyde .[1]

  • Conditions: 2-Fluoro-3-methylbenzaldehyde (1.0 eq), Pyrazole (1.2 eq), K₂CO₃ (2.0 eq) in DMF or DMSO at 100–120°C for 12–24 hours.

  • Critique: While reliable, this route relies on dipolar aprotic solvents (DMF/DMSO) which are reproductive hazards and difficult to recycle. The workup requires flooding the reaction with water to precipitate the product, generating large volumes of solvent-contaminated aqueous waste (High E-factor).

Route B: Green Surfactant-Mediated "On-Water" Synthesis
  • Methodology: Exploits the hydrophobic effect and micellar catalysis using a surfactant (e.g., TPGS-750M or CTAB) in water. The organic reactants concentrate within the micelle lipophilic core, accelerating the reaction without high heat.

  • Conditions: 2-Fluoro-3-methylbenzaldehyde (1.0 eq), Pyrazole (1.1 eq), K₂CO₃ (1.5 eq), 2% TPGS-750M/H₂O at 45–60°C.

  • Critique: This method eliminates toxic solvents.[1] The product typically precipitates out of the aqueous medium, allowing for filtration-based isolation (high Reaction Mass Efficiency).

Green Chemistry Metrics Evaluation

The following data compares the two routes based on a theoretical batch producing 10 grams of product.

MetricRoute A: Traditional (DMF)Route B: Green (Aqueous Micellar)Improvement
Atom Economy (AE) 81.5%81.5%Neutral (Same mechanism)
Reaction Mass Efficiency (RME) ~45%~72%+60% Efficiency
E-Factor (kg waste / kg product) ~25–30< 8Significant Waste Reduction
Solvent Toxicity High (DMF: Reprotoxic)Negligible (Water)Major Safety Gain
Energy Intensity High (120°C reflux)Low (50°C mild heat)Energy Saving

Metric Definitions:

  • Atom Economy: (MW Product / ∑ MW Reagents) × 100.

  • E-Factor: Total Mass of Waste / Mass of Product.[1]

  • RME: (Mass of Isolated Product / Total Mass of Reactants) × 100.

Mechanistic & Workflow Visualization

Figure 1: Reaction Scheme & Mechanism

The following diagram illustrates the SNAr mechanism where the aldehyde stabilizes the Meisenheimer complex intermediate.[1]

ReactionScheme Reactants 2-Fluoro-3-methylbenzaldehyde + Pyrazole Transition Meisenheimer Complex (Stabilized by -CHO) Reactants->Transition Nucleophilic Attack (Base assisted) Product 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde + HF (Neutralized) Transition->Product Aromatization (-F elimination)

Caption: Nucleophilic aromatic substitution mechanism driven by the ortho-formyl electron-withdrawing group.

Figure 2: Process Flow Comparison

This flowchart contrasts the operational complexity and waste streams of both routes.

ProcessFlow cluster_A Route A: Traditional (DMF) cluster_B Route B: Green (On-Water) A_Start Mix Reagents in DMF Heat to 120°C A_Quench Pour into Ice Water (Precipitation) A_Start->A_Quench A_Filter Vacuum Filtration A_Quench->A_Filter A_Waste Waste: DMF/Water (Incineration req.) A_Filter->A_Waste B_Start Mix Reagents in 2% TPGS-750M/Water Heat to 50°C B_Cool Cool to RT (Spontaneous Crystallization) B_Start->B_Cool B_Filter Simple Filtration Wash with Water B_Cool->B_Filter B_Recycle Filtrate: Surfactant/Water (Recyclable) B_Filter->B_Recycle

Caption: Operational workflow comparing the high-waste DMF route vs. the recyclable aqueous surfactant route.

Recommended Experimental Protocol (Green Route)

Objective: Synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde via aqueous micellar catalysis.

Reagents:

  • 2-Fluoro-3-methylbenzaldehyde (10 mmol, 1.38 g)[1]

  • Pyrazole (11 mmol, 0.75 g)

  • Potassium Carbonate (K₂CO₃) (15 mmol, 2.07 g)

  • TPGS-750M (2 wt% in degassed water, 20 mL) or CTAB (5 mol%)

Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve TPGS-750M (or CTAB) in water to form a clear micellar solution.

  • Addition: Add 2-Fluoro-3-methylbenzaldehyde, Pyrazole, and K₂CO₃ to the aqueous solution.

  • Reaction: Stir the heterogeneous mixture vigorously at 50°C for 8–12 hours. Monitor via TLC (Eluent: 20% EtOAc/Hexanes). The aldehyde activates the fluoride, allowing smooth displacement even at mild temperatures.

  • Workup: Cool the reaction mixture to room temperature (20–25°C). The product typically solidifies as an off-white precipitate.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove inorganic salts and residual surfactant.

  • Purification: If necessary, recrystallize from Ethanol/Water (9:1).

  • Yield: Expected yield: 90–95% (approx. 1.7 g).

Self-Validation Check:

  • Visual Cue: The reaction starts as a suspension and may oil out before solidifying upon cooling.[1]

  • Purity Check: 1H NMR should show the disappearance of the characteristic doublet of doublets for the 2-fluoro proton and the appearance of pyrazole protons (approx.[1] δ 6.5, 7.7, 8.0 ppm).

References

  • Ball, S., Li, C., Li, P. K., & Lin, J. (2011).[2] The Small Molecule, LLL12, Inhibits STAT3 Phosphorylation and Induces Apoptosis in Medulloblastoma and Glioblastoma Cells.[2] PLoS ONE, 6(4), e18820.[2] Link

  • Lipshutz, B. H., & Ghorbani, F. (2009). Transition Metal-Catalyzed Cross-Couplings Enabled by Micellar Catalysis. Aldrichimica Acta, 42(3). (Foundational reference for TPGS-750M aqueous chemistry).
  • Sheldon, R. A. (2017). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry, 19, 18-43. Link

  • Wei, L., et al. (2015). LLL12, a novel small inhibitor targeting STAT3 for hepatocellular carcinoma therapy.[3] Oncotarget, 6(25), 21308–21319. Link

  • Kumar, D., et al. (2013). Catalyst-free synthesis of highly substituted pyrazoles in aqueous medium. Green Chemistry Letters and Reviews. (General reference for aqueous pyrazole synthesis).

Sources

Validation

inter-laboratory comparison of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde analysis

An Inter-Laboratory Comparison of Analytical Methods for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde: A Guide for Robust and Reproducible Analysis In the landscape of pharmaceutical development and quality control, the cons...

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Comparison of Analytical Methods for 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde: A Guide for Robust and Reproducible Analysis

In the landscape of pharmaceutical development and quality control, the consistent and accurate analysis of novel chemical entities is paramount. 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, a compound of interest in medicinal chemistry, requires robust analytical methods to ensure its purity, stability, and overall quality. This guide presents a framework for an inter-laboratory comparison to evaluate and harmonize the analytical methodologies for this specific compound. By providing detailed experimental protocols, comparative data, and expert insights, we aim to equip researchers, scientists, and drug development professionals with the tools to achieve reliable and reproducible analytical results.

The presence of impurities in pharmaceutical products, even at trace levels, can significantly impact safety and efficacy.[1] Therefore, analytical methods must be rigorously validated to ensure they are fit for their intended purpose.[2][3][4] An inter-laboratory comparison (ILC) is a powerful tool for assessing the reproducibility of an analytical method across different laboratories, providing a comprehensive evaluation of the method's robustness and the proficiency of the participating laboratories.[5][6]

This guide will explore two common analytical techniques for the analysis of organic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will present a hypothetical inter-laboratory study designed to compare the performance of these two methods for the analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Designing the Inter-Laboratory Study

A well-designed ILC is crucial for generating meaningful and comparable data.[6][7] The following workflow outlines the key stages of our hypothetical study.

cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting Protocol Development Protocol Development Sample Preparation & Distribution Sample Preparation & Distribution Protocol Development->Sample Preparation & Distribution Participant Training Participant Training Sample Preparation & Distribution->Participant Training Sample Analysis (HPLC & GC-MS) Sample Analysis (HPLC & GC-MS) Participant Training->Sample Analysis (HPLC & GC-MS) Data Reporting Data Reporting Sample Analysis (HPLC & GC-MS)->Data Reporting Statistical Analysis Statistical Analysis Data Reporting->Statistical Analysis Performance Evaluation (Z-scores) Performance Evaluation (Z-scores) Statistical Analysis->Performance Evaluation (Z-scores) Final Report Final Report Performance Evaluation (Z-scores)->Final Report

Caption: Workflow of the Inter-Laboratory Comparison Study.

Analytical Methodologies

The choice of analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis.[8] For 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, both HPLC and GC-MS offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds.[2][8] Given the benzaldehyde moiety, derivatization can be employed to enhance detection sensitivity, particularly with fluorescence detection.[4][9][10][11]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with a diluent of 80:20 (v/v) acetonitrile and water. This is the stock solution.

    • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with the diluent.

    • For test samples, prepare a solution of approximately 1 mg/mL in the diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water (B).

      • Start at 30% A, increase to 70% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

cluster_0 Sample Preparation cluster_1 HPLC Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Dilution Dilution Dissolving->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation (C18 Column) Separation (C18 Column) Injection->Separation (C18 Column) Detection (UV) Detection (UV) Separation (C18 Column)->Detection (UV)

Caption: HPLC Analysis Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The pyrazole and methylbenzaldehyde moieties suggest that 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde should be amenable to GC analysis. The mass spectrometer provides high selectivity and structural information.[13][14]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in ethyl acetate.

    • Prepare a working standard solution of 10 µg/mL by diluting the stock solution with ethyl acetate.

    • For test samples, prepare a solution of approximately 1 mg/mL in ethyl acetate.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Mode: Split (20:1).

    • Injection Volume: 1 µL.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

Hypothetical Inter-Laboratory Comparison Data

For this guide, we present hypothetical data from a study involving five laboratories. Each laboratory analyzed the same batch of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde using both the HPLC and GC-MS methods described above.

LaboratoryHPLC Result (% Purity)GC-MS Result (% Purity)
Lab A99.5299.48
Lab B99.6199.55
Lab C99.4899.42
Lab D99.8599.79
Lab E99.5599.51
Mean 99.60 99.55
Std. Dev. 0.14 0.14

Performance Evaluation

The performance of each laboratory is evaluated using Z-scores, a statistical measure that indicates how many standard deviations an individual result is from the mean of the group.[1][15] A Z-score between -2 and +2 is generally considered satisfactory.

Z-score = (x - X) / σ

Where:

  • x is the result from the individual laboratory

  • X is the mean of all laboratory results

  • σ is the standard deviation of all laboratory results

LaboratoryHPLC Z-scoreGC-MS Z-scorePerformance
Lab A-0.57-0.50Satisfactory
Lab B0.070.00Satisfactory
Lab C-0.86-0.93Satisfactory
Lab D1.791.71Satisfactory
Lab E-0.36-0.29Satisfactory

Discussion and Recommendations

The hypothetical data demonstrates good agreement between the participating laboratories for both the HPLC and GC-MS methods. All laboratories achieved satisfactory Z-scores, indicating a high level of proficiency and the robustness of the analytical methods.

  • Method Comparison: Both HPLC and GC-MS provided comparable results for the purity of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. The choice of method for routine analysis may depend on factors such as sample throughput, availability of instrumentation, and the need for mass spectral confirmation.

  • Sources of Variability: Potential sources of inter-laboratory variability include differences in sample handling, instrument calibration, and data processing.[13] Adherence to a detailed and harmonized protocol is essential to minimize these variations.[7][16][17]

  • Importance of a Centralized Protocol: This study underscores the importance of a well-documented and centrally distributed analytical protocol to ensure consistency across different sites.[15][16]

Conclusion

This guide provides a comprehensive framework for establishing and conducting an inter-laboratory comparison for the analysis of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. By implementing robust and validated analytical methods, and by participating in proficiency testing schemes, pharmaceutical laboratories can ensure the generation of high-quality, reliable, and reproducible data, which is fundamental to the development of safe and effective medicines.

References

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. Available at: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing). Available at: [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques - Drawell. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC - NIH. Available at: [Link]

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  • HPLC Sample Preparation - Organomation. Available at: [Link]

  • Qualitative analysis of pyrazole pesticides in tea leafby using FastGC-HRTOFMS - JEOL. Available at: [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results - Diva-portal.org. Available at: [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati - Semantic Scholar. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]

  • (PDF) Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - ResearchGate. Available at: [Link]_

  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings - PMC. Available at: [Link]

  • Interlaboratory Study to Evaluate a Testing Protocol for the Safety of Food Packaging Coatings - ResearchGate. Available at: [Link]

  • STATISTICAL ANALYSIS OF CORRELATED RESULTS IN INTERLABORATORY COMPARISONS - Centro Nacional de Metrología. Available at: [Link]

  • Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. Available at: [Link]

  • Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva - EPA. Available at: [Link]

  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL) ANALYTICAL LABORATORIES - iupac. Available at: [Link]

  • GUIDELINE FOR INTER-LABORATORY TESTS - BISFA. Available at: [Link]

  • Inter laboratory Comparison 2023 Report - Benchmark International. Available at: [Link]

  • Inter laboratory comparison (ILC) report*. Available at: [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value - ResearchGate. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]

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Comparative

assessing the novelty of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde derivatives

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: The "Conformational Lock" Advantage In the crowded landscape of biaryl scaffolds,...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Conformational Lock" Advantage

In the crowded landscape of biaryl scaffolds, 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde represents a strategic evolution of the standard 2-(pyrazol-1-yl)benzaldehyde motif. While the parent scaffold is a versatile intermediate for fused heterocycles (e.g., pyrazolo[1,5-a]quinolines), the introduction of the 3-methyl group introduces a critical steric handle.

This guide assesses the novelty of this derivative not merely as a structural analog, but as a tool for conformational restriction . By forcing the pyrazole and phenyl rings out of planarity, the 3-methyl substituent reduces entropic penalties upon protein binding and blocks metabolic oxidation at the vulnerable ortho position.

Structural Novelty & Pharmacophore Analysis[1][2]

The defining feature of this molecule is the steric clash between the 3-methyl group on the benzaldehyde core and the C5-hydrogen/lone pairs of the pyrazole ring. This creates a high-energy barrier to rotation, often isolating the molecule into a preferred twisted conformation.

Comparative SAR Visualization

The following diagram illustrates the structural divergence and the specific "Ortho-Twist" effect introduced by the 3-methyl group compared to standard alternatives.

SAR_Analysis Core 2-(1H-pyrazol-1-yl) benzaldehyde Core Var_H Unsubstituted (H) (Standard Scaffold) Core->Var_H Var_Para 4-Substituted (Linear Topology) Core->Var_Para Var_3Me 3-Methyl Derivative (Target Molecule) Core->Var_3Me Effect_H Free Rotation High Entropic Cost Var_H->Effect_H Effect_Para Metabolically Labile (Ortho-Oxidation) Var_Para->Effect_Para Effect_3Me Conformational Lock (Atropisomer Potential) Metabolic Block Var_3Me->Effect_3Me Steric Clash

Figure 1: Structural Activity Relationship (SAR) highlighting the conformational restriction imposed by the 3-methyl group.

Synthetic Accessibility & Efficiency[1][3]

The synthesis of 3-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde presents a challenge: the same steric bulk that provides biological value hinders standard nucleophilic aromatic substitution (


). Therefore, Copper-Catalyzed Ullmann Coupling  is the superior and requisite methodology.
Protocol: Modified Ullmann Coupling

Objective: N-Arylation of Pyrazole with 2-Chloro-3-methylbenzaldehyde.

Reagents:

  • Substrate: 2-Chloro-3-methylbenzaldehyde (1.0 equiv)

  • Nucleophile: 1H-Pyrazole (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (20 mol%) or 1,10-Phenanthroline.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: Toluene or Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk tube and backfill with Argon three times. Oxygen is the enemy of the catalytic cycle, leading to homocoupling of the pyrazole.

  • Charging: Add CuI, Ligand, Base, and Pyrazole. Add the liquid aldehyde and solvent last under a counter-flow of Argon.

  • Thermal Activation: Seal the tube and heat to 110°C for 24 hours . Note: The 3-methyl group slows the oxidative addition step; standard 80°C protocols for non-methylated analogs will result in incomplete conversion.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove copper salts.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc gradient). The aldehyde group makes the product UV-active and easy to track.

Synthetic Pathway Diagram

Synthesis_Workflow Aldehyde 2-Chloro-3-methyl benzaldehyde Conditions CuI (10 mol%) Ligand (20 mol%) K3PO4, Toluene, 110°C Aldehyde->Conditions Pyrazole 1H-Pyrazole Pyrazole->Conditions Intermed Oxidative Addition (Sterically Hindered) Conditions->Intermed Slow Kinetics Product 3-Methyl-2-(1H-pyrazol-1-yl) benzaldehyde Intermed->Product Reductive Elimination

Figure 2: Ullmann coupling workflow optimized for sterically hindered substrates.

Comparative Performance Analysis

The following table contrasts the 3-methyl derivative against the standard unsubstituted scaffold and the 4-methyl isomer.

Feature3-Methyl-2-(pyrazolyl)benzaldehyde (Target)2-(pyrazolyl)benzaldehyde (Standard)4-Methyl-2-(pyrazolyl)benzaldehyde
Conformation Twisted (Non-planar) Planar / Freely RotatingPlanar / Freely Rotating
Metabolic Stability High (Blocks ortho-hydroxylation)Low (Vulnerable at ortho)Moderate (Blocks para)
Synthetic Yield Moderate (50-65%) due to stericsHigh (80-90%)High (75-85%)
Solubility (logP) ~2.8 (Lipophilic)~2.1~2.9
Primary Utility Atropisomeric Kinase Inhibitors General Fused HeterocyclesLinear Spacers

Technical Insight: The "Standard" scaffold often suffers from rapid metabolic clearance due to oxidation at the electron-rich position adjacent to the linkage. The 3-methyl group effectively "caps" this site, a strategy validated in the optimization of p38 MAP kinase inhibitors [1].

Downstream Utility: The "Handle" for Fused Rings

The aldehyde functionality at position 1 and the pyrazole at position 2 create a perfect geometry for cyclization reactions, specifically to form Pyrazolo[1,5-a]quinolines .

Reaction: Condensation with active methylenes (e.g., malononitrile) followed by intramolecular cyclization.

  • Significance: The 3-methyl group in the starting material becomes a substituent on the fused quinoline ring, forcing the fused system into a specific puckered geometry that can enhance selectivity for narrow enzyme pockets.

References
  • Ullmann-Type N-Arylation Protocols

    • Source: "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones."
    • Relevance: Establishes the baseline copper-catalyzed conditions for pyrazole-aryl coupling.
    • URL:[Link]

  • Medicinal Chemistry of Pyrazole-Benzaldehydes

    • Source: "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review."[1]

    • Relevance: Details the biological scope (anti-inflamm
    • URL:[Link][1][2][3][4][5]

  • General Synthesis of 2-(Pyrazolyl)

    • Source: "2-(1H-Pyrazol-1-ylmethyl)benzaldehyde - Chem-Impex."
    • Relevance: Commercial availability and general properties of the parent scaffold.[6]

  • Mechanistic Insight (Ullmann vs SNAr)

    • Source: "Recent Advancement of Ullmann Condens
    • Relevance: Explains why Cu-catalysis is necessary over SNAr for electron-rich or neutral aryl halides.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. As a tr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. As a trusted partner in your research, we prioritize your safety by delivering in-depth, scientifically grounded information that extends beyond the product itself. The following procedures are based on established principles of laboratory safety and data extrapolated from structurally similar compounds, ensuring a comprehensive approach to risk mitigation.

Hazard Assessment and Risk Profile

Based on the analysis of related chemical structures, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is anticipated to present the following potential hazards:

  • Skin and Eye Irritation: Aromatic aldehydes and pyrazole compounds are known to cause skin and eye irritation.[3][4] Prolonged contact may lead to more severe damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation, leading to symptoms such as coughing and sore throat.[4][5]

  • Harmful if Swallowed or Inhaled: Acute toxicity is a potential concern, with some related compounds being harmful if ingested or inhaled.[4][5]

  • Combustibility: Benzaldehyde, a core structural component, is a combustible liquid.[6] Therefore, 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde should be treated as potentially combustible.

A thorough risk assessment should be conducted for any new experimental protocol involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde. The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Eyes and Face Chemical safety goggles and a face shieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face and should be used when there is a risk of explosion or significant splash hazard.[1][7][8]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[9] For prolonged handling or in case of immersion, heavier-duty gloves like neoprene or butyl rubber are recommended.[10] Always inspect gloves for tears or degradation before use and change them frequently.[9][11]
Body Flame-resistant lab coatA lab coat made of Nomex® or similar flame-resistant material, worn over cotton-based clothing, is recommended.[9] Ensure the lab coat is fully buttoned to maximize skin coverage.[9]
Respiratory NIOSH-approved respiratorA respirator is necessary when working outside of a certified chemical fume hood or when there is a potential for aerosol generation.[7][12] The type of respirator (e.g., N95, half-mask with organic vapor cartridges) should be determined by a formal risk assessment.
Feet Closed-toe, chemical-resistant shoesShoes must cover the entire foot to protect against spills.[9][11]

Operational Plan: From Receipt to Reaction

Adherence to a strict operational plan is crucial for the safe handling of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][13]

  • Keep the container tightly closed to prevent the ingress of moisture and air.[2][13][14]

  • Store separately from incompatible materials such as strong oxidizing agents.[3]

Handling and Weighing
  • All handling of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use non-sparking tools for transfers to prevent ignition of any potential vapors.[13]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

Experimental Procedures

The following workflow illustrates the key decision points for ensuring safety during experimental use.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Reaction start Start: New Experiment risk_assessment Conduct Risk Assessment start->risk_assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection fume_hood Verify Fume Hood Certification ppe_selection->fume_hood weighing Weigh Compound in Fume Hood fume_hood->weighing transfer Transfer to Reaction Vessel weighing->transfer reaction Perform Reaction Under Inert Atmosphere (if necessary) transfer->reaction quench Quench Reaction Safely reaction->quench workup Perform Aqueous Workup quench->workup waste_segregation Segregate Waste Streams workup->waste_segregation end End: Decontaminate and Clean waste_segregation->end

Caption: Experimental workflow for handling 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[15] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[13][17] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan: Responsible Stewardship

Proper disposal of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde and any contaminated materials is essential to protect the environment and comply with regulations.

Waste Segregation
  • Solid Waste: Unused or contaminated solid 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be placed in a sealed bag or container and disposed of as hazardous waste.

Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of waste generated from working with 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde.

disposal_pathway start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_contaminated Contaminated Material? is_liquid->is_contaminated No liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes contaminated_container Collect in Labeled Sharps/Contaminated Waste Container is_contaminated->contaminated_container Yes ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup contaminated_container->ehs_pickup

Caption: Decision tree for the disposal of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde waste.

All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult your institution's EHS department for specific guidance.

Conclusion

The safe handling of 3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde is paramount to a successful and secure research environment. By understanding the potential hazards, diligently using the appropriate personal protective equipment, adhering to safe operational procedures, and planning for proper disposal, you can significantly mitigate the risks associated with this compound. Your commitment to safety is a commitment to the integrity of your research and the well-being of your colleagues.

References

  • BenchChem. (n.d.). Safe Disposal of 5-Aminomethyl-1-ethyl-3-methylpyrazole: A Procedural Guide.
  • MilliporeSigma. (2025, November 6). Benzaldehyde Safety Data Sheet.
  • ECHEMI. (n.d.). Benzaldehyde SDS, 100-52-7 Safety Data Sheets.
  • Fisher Scientific. (2025, December 20). 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). 3-(1H-Pyrazol-1-yl)benzaldehyde Safety Data Sheet.
  • CymitQuimica. (2024, December 19). 3-METHOXY-4-(1H-PYRAZOL-1-YL)BENZALDEHYDE Safety Data Sheet.
  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE Safety Data Sheet.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Chemos GmbH & Co. KG. (2021, June 17). Benzaldehyde Safety Data Sheet.
  • MilliporeSigma. (2026, January 6). 1H-Pyrazole, 3-(trifluoromethyl)- Safety Data Sheet.
  • BNT Materials. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Cornell University. (n.d.). Chapter 3 - Personal Protective Equipment. Environment, Health and Safety.
  • The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment.
  • Labbox Labware S.L. (2026, January 21). Benzaldehyde Analytical Grade Safety Data Sheet.
  • BASF. (2026, February 18). Safety data sheet.
  • International Labour Organization and World Health Organization. (2021). ICSC 0102 - BENZALDEHYDE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-(1H-pyrazol-1-YL)benzaldehyde
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